molecular formula C30H36N15O18P3 B12366300 Cyclic tri-AMP

Cyclic tri-AMP

Numéro de catalogue: B12366300
Poids moléculaire: 987.6 g/mol
Clé InChI: OEJXFVYXZQYNND-UQTMIEBXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclic tri-AMP is a useful research compound. Its molecular formula is C30H36N15O18P3 and its molecular weight is 987.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C30H36N15O18P3

Poids moléculaire

987.6 g/mol

Nom IUPAC

(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3λ5,12λ5,21λ5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol

InChI

InChI=1S/C30H36N15O18P3/c31-22-13-25(37-4-34-22)43(7-40-13)28-16(46)19-10(58-28)1-55-64(49,50)62-20-11(59-29(17(20)47)44-8-41-14-23(32)35-5-38-26(14)44)2-57-66(53,54)63-21-12(3-56-65(51,52)61-19)60-30(18(21)48)45-9-42-15-24(33)36-6-39-27(15)45/h4-12,16-21,28-30,46-48H,1-3H2,(H,49,50)(H,51,52)(H,53,54)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,28-,29-,30-/m1/s1

Clé InChI

OEJXFVYXZQYNND-UQTMIEBXSA-N

SMILES isomérique

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(OC[C@@H]8[C@H]([C@H]([C@@H](O8)N9C=NC2=C(N=CN=C29)N)O)OP(=O)(O1)O)O)O

SMILES canonique

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(OCC8C(C(C(O8)N9C=NC2=C(N=CN=C29)N)O)OP(=O)(O1)O)O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Cyclic tri-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic tri-adenosine monophosphate (c-tri-AMP, cAAA, or cA3) is a cyclic trinucleotide second messenger pivotal to bacterial defense mechanisms against bacteriophage infection. Synthesized by cGAS/DncV-like nucleotidyltransferases (CD-NTases), c-tri-AMP acts as a potent allosteric activator of the endonuclease NucC. This activation triggers a cascade that ultimately leads to the degradation of cellular DNA, inducing an abortive infection state that prevents viral propagation. This guide provides a comprehensive overview of the structure of c-tri-AMP, its signaling pathway, and the experimental protocols for its study.

The Core Structure of Cyclic tri-AMP

This compound is a cyclic trinucleotide composed of three adenosine (B11128) monophosphate (AMP) units. These units are linked together by 3',5'-phosphodiester bonds, forming a closed-loop structure.[1][2] The absence of a free 5' or 3' end confers resistance to exonucleases.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design and analysis in research and drug development.

PropertyValueReference(s)
Molecular Formula C₃₀H₃₆N₁₅O₁₈P₃ (free acid)[2]
Molecular Weight 987.63 g/mol (free acid)[2]
Maximum Absorbance (λmax) 259 nm[2]
Molar Extinction Coefficient (ε) 40,500 L·mol⁻¹·cm⁻¹ at pH 7.5[2]
Binding Affinity to E. coli NucC (Kd) 0.7 µM[4]

The this compound Signaling Pathway

The c-tri-AMP signaling pathway is a critical component of the Cyclic Oligonucleotide-Based Antiphage Signaling System (CBASS) in bacteria.[3][5] The pathway is initiated upon detection of a phage infection, leading to the activation of a CD-NTase. This enzyme then synthesizes c-tri-AMP from ATP. The c-tri-AMP molecules act as second messengers, diffusing through the cytoplasm and binding to the allosteric site of the NucC endonuclease. This binding event induces a conformational change in NucC, causing its trimeric forms to assemble into a catalytically active hexamer.[3] The activated NucC hexamer then proceeds to cleave double-stranded DNA non-specifically, leading to the degradation of the host chromosome and ultimately, cell death. This abortive infection mechanism is a form of altruistic suicide that prevents the propagation of the phage to the wider bacterial population.

c_tri_AMP_Signaling_Pathway This compound Signaling Pathway Phage_Infection Phage Infection CD_NTase_Inactive Inactive CD-NTase Phage_Infection->CD_NTase_Inactive Activates CD_NTase_Active Active CD-NTase CD_NTase_Inactive->CD_NTase_Active c_tri_AMP This compound CD_NTase_Active->c_tri_AMP Synthesizes from ATP ATP ATP->CD_NTase_Active NucC_Trimer NucC Trimer (Inactive) c_tri_AMP->NucC_Trimer Binds to NucC_Hexamer NucC Hexamer (Active) NucC_Trimer->NucC_Hexamer Induces Hexamerization Degraded_DNA Degraded DNA NucC_Hexamer->Degraded_DNA Cleaves dsDNA Host dsDNA dsDNA->NucC_Hexamer Cell_Death Cell Death (Abortive Infection) Degraded_DNA->Cell_Death

This compound Signaling Pathway

Experimental Protocols

Enzymatic Synthesis of this compound (cAAA)

This protocol is adapted from the enzymatic generation of cyclic trinucleotides as described in the study of NucC activation.[4]

Materials:

  • Purified CD-NTase (e.g., Ec-CdnD02 from Enterobacter cloacae)

  • ATP (Adenosine 5'-triphosphate)

  • Reaction Buffer: 10 mM Tris-HCl pH 9.0, 12.5 mM NaCl, 20 mM MgCl₂, 1 mM DTT

Procedure:

  • Prepare a 40 mL synthesis reaction mixture.

  • Add the purified CD-NTase to a final concentration of 500 nM.

  • Add ATP to a final concentration of 0.25 mM.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 2-4 hours, optimization may be required).

  • Terminate the reaction by heat inactivation of the enzyme at 95°C for 10 minutes.

  • The resulting solution contains synthesized c-tri-AMP, which can then be purified.

Purification of this compound by Anion-Exchange HPLC

This protocol provides a general framework for the purification of cyclic oligonucleotides. Specific parameters may need to be optimized.

Materials:

  • Anion-exchange HPLC column (e.g., Mono Q)

  • Buffer A: 50 mM Ammonium Formate, pH 5.0[6]

  • Buffer B: 0.4% Formic Acid in water[6]

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the anion-exchange column with Buffer A.[6]

  • Load the c-tri-AMP synthesis reaction mixture onto the column. The typical sample load is around 500 µL.[6]

  • Wash the column with Buffer A to remove unbound components.

  • Elute the bound c-tri-AMP using a gradient of Buffer B. A stepwise decrease in pH is effective for elution.[6]

  • Monitor the elution profile at 259 nm and collect the fractions corresponding to the c-tri-AMP peak.

  • Confirm the identity and purity of the collected fractions using mass spectrometry.

  • Lyophilize the purified fractions to obtain c-tri-AMP as a solid.

NucC Endonuclease Activity Assay

This assay is used to determine the activation of NucC by c-tri-AMP.[7]

Materials:

  • Purified NucC protein

  • Purified c-tri-AMP

  • Plasmid DNA (e.g., pUC19 or a similar small plasmid)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 25 mM NaCl, 10 mM MgCl₂, 1 mM DTT[7]

  • Agarose (B213101) gel electrophoresis equipment

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

  • Set up reaction tubes with the following components:

    • Control: Plasmid DNA in Assay Buffer.

    • NucC only: Plasmid DNA and NucC in Assay Buffer.

    • NucC + c-tri-AMP: Plasmid DNA, NucC, and c-tri-AMP in Assay Buffer.

  • Use a final concentration of approximately 10 nM NucC and 100 nM c-tri-AMP.[7]

  • Add approximately 1 µg of plasmid DNA to each reaction.[7]

  • Incubate the reactions at 37°C for 10-30 minutes.[7]

  • Stop the reactions by adding a loading dye containing a chelating agent (e.g., EDTA).

  • Analyze the reaction products by agarose gel electrophoresis.

  • Stain the gel with a DNA stain and visualize the DNA bands under UV illumination.[7] Degradation of the plasmid DNA in the "NucC + c-tri-AMP" lane indicates successful activation of the endonuclease.

Experimental and Logical Workflow

The study of the c-tri-AMP signaling pathway typically involves a series of interconnected experiments to elucidate its components and mechanism. A logical workflow for such an investigation is depicted below.

Experimental_Workflow Experimental Workflow for c-tri-AMP Signaling Analysis cluster_synthesis Synthesis & Purification cluster_binding Binding Analysis cluster_activity Functional Assays Enzyme_Expression Express & Purify CD-NTase cAMP_Synthesis Enzymatic Synthesis of c-tri-AMP Enzyme_Expression->cAMP_Synthesis HPLC_Purification HPLC Purification cAMP_Synthesis->HPLC_Purification MS_Validation Mass Spectrometry Validation HPLC_Purification->MS_Validation ITC Isothermal Titration Calorimetry (ITC) MS_Validation->ITC NucC_Expression Express & Purify NucC NucC_Expression->ITC Nuclease_Assay NucC Endonuclease Activity Assay ITC->Nuclease_Assay In_Vivo_Protection In Vivo Phage Protection Assay Nuclease_Assay->In_Vivo_Protection End End In_Vivo_Protection->End Elucidation of Signaling Pathway Start Hypothesis: c-tri-AMP mediated antiphage defense Start->Enzyme_Expression Start->NucC_Expression

Workflow for c-tri-AMP Signaling Analysis

Conclusion

This compound is a key player in bacterial innate immunity, acting as a critical signaling molecule in the defense against bacteriophage infection. Its unique cyclic structure and specific interaction with the endonuclease NucC highlight a sophisticated mechanism of abortive infection. The detailed understanding of its structure, signaling pathway, and the experimental methods to study it are essential for researchers in microbiology, molecular biology, and for professionals in drug development who may target these pathways for novel antimicrobial strategies. This guide provides a foundational resource for these endeavors.

References

The Discovery of Cyclic tri-AMP in Bacteria: A Technical Guide to a Novel Anti-Phage Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ongoing evolutionary arms race between bacteria and bacteriophages has driven the development of sophisticated bacterial defense systems. A recent and significant discovery in this field is the identification of cyclic tri-adenosine monophosphate (c-tri-AMP or cAAA), a novel second messenger that plays a pivotal role in a widespread anti-phage signaling pathway known as the Cyclic Oligonucleotide-Based Anti-phage Signaling System (CBASS). This technical guide provides an in-depth overview of the discovery, function, and experimental investigation of c-tri-AMP in bacteria. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this pathway, including detailed experimental protocols and quantitative data, to facilitate further research and potential therapeutic applications.

Introduction to Cyclic tri-AMP and the CBASS Defense System

Cyclic oligonucleotides have emerged as a diverse class of second messengers in bacteria, mediating various physiological processes, including anti-phage defense. While cyclic di-nucleotides like c-di-GMP and c-di-AMP have been studied for some time, the discovery of cyclic tri-nucleotides (CTNs) has opened a new chapter in our understanding of bacterial signaling.

The discovery of c-tri-AMP is intrinsically linked to the characterization of CBASS, a recently identified family of bacterial immune systems. These systems are remarkably diverse but share a common core mechanism: upon phage infection, a cGAS/DncV-like nucleotidyltransferase (CD-NTase) is activated and synthesizes a cyclic oligonucleotide. This second messenger then allosterically activates an effector protein, often a nuclease or a phospholipase, which ultimately leads to an abortive infection or programmed cell death of the infected bacterium. This altruistic suicide prevents the propagation of the phage, thereby protecting the bacterial population.

C-tri-AMP has been identified as the signaling molecule in a subset of these CBASS systems. For instance, the CD-NTase CdnC from Escherichia coli and a related enzyme from Pseudomonas aeruginosa have been shown to synthesize c-tri-AMP in response to phage infection.

The c-tri-AMP Signaling Pathway

The c-tri-AMP signaling pathway is a linear cascade that translates the detection of a phage infection into a robust cellular response. The key components of this pathway are:

  • Phage Sensing and CD-NTase Activation: The precise mechanism of phage sensing is an active area of research. However, evidence suggests that specific phage proteins, such as the prohead protease, can be recognized by the CD-NTase or associated sensor proteins.[1] This recognition event triggers a conformational change in the CD-NTase, activating its enzymatic activity.[2][3] In some CBASS systems, ancillary proteins like those with HORMA domains are involved in sensing phage-derived peptides and activating the CD-NTase.[4]

  • c-tri-AMP Synthesis: The activated CD-NTase, such as CdnC, utilizes three molecules of ATP to synthesize this compound. This reaction involves the formation of 3'-5' phosphodiester bonds to create the cyclic trinucleotide structure.

  • Effector Activation: The newly synthesized c-tri-AMP diffuses through the cytoplasm and binds to an allosteric site on its cognate effector protein. A well-characterized effector is the endonuclease NucC.[4][5]

  • Execution of Anti-Phage Defense: The binding of c-tri-AMP to NucC induces a significant conformational change, promoting the assembly of NucC from an inactive trimeric state to an active hexameric state.[6] This activated hexameric nuclease then proceeds to non-specifically degrade both the bacterial chromosome and phage DNA.[6] This widespread DNA degradation leads to the death of the infected cell, effectively halting the replication and spread of the bacteriophage.[4]

Quantitative Data

The following tables summarize the available quantitative data for the c-tri-AMP signaling pathway. It is important to note that research in this area is still emerging, and further quantitative characterization is ongoing.

ParameterValueOrganism/EnzymeReference
Binding Affinity (Kd)
c-tri-AMP : NucC0.7 µMEscherichia coli[4]
3',3' c-di-AMP : NucC2.6 µMEscherichia coli[4]
5'-pApA : NucC4.4 µMEscherichia coli[4]

Table 1: Binding Affinities of NucC for Cyclic Oligonucleotides.

Note: At present, specific Michaelis-Menten kinetic parameters (Km, kcat) for c-tri-AMP synthetases and measured intracellular concentrations of c-tri-AMP during phage infection have not been extensively reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the c-tri-AMP signaling pathway. These protocols are based on published literature and can be adapted for specific experimental needs.

Cloning, Expression, and Purification of CBASS Proteins (CdnC and NucC)

This protocol describes the general workflow for producing recombinant CdnC synthetase and NucC effector proteins in E. coli.

1. Gene Cloning:

  • Amplify the coding sequences of the cdnC and nucC genes from the bacterial strain of interest using PCR with primers containing appropriate restriction sites.
  • Ligate the PCR products into an expression vector (e.g., pET-28a(+) for an N-terminal His-tag) and transform into a cloning strain of E. coli (e.g., DH5α).
  • Verify the sequence of the resulting plasmids by Sanger sequencing.

2. Protein Expression:

  • Transform the verified expression plasmids into an expression strain of E. coli (e.g., BL21(DE3)).
  • Inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C.
  • The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Continue to grow the culture at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

3. Cell Lysis and Protein Purification:

  • Harvest the bacterial cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
  • Lyse the cells by sonication or with a French press.
  • Clarify the lysate by centrifugation to pellet cell debris.
  • Apply the supernatant to a Ni-NTA affinity chromatography column.
  • Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM).
  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
  • For further purification, perform size-exclusion chromatography to separate the protein of interest from any remaining contaminants and aggregates.
  • Assess protein purity by SDS-PAGE.

In Vitro Synthesis and Purification of c-tri-AMP

This protocol is adapted from the synthesis of related cyclic trinucleotides and can be used to produce c-tri-AMP for downstream experiments.

1. Synthesis Reaction:

  • Set up a reaction mixture containing the purified CD-NTase (e.g., CdnC), ATP, and a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
  • Incubate the reaction at 37°C for several hours to allow for the synthesis of c-tri-AMP.

2. Purification:

  • Stop the reaction and remove the enzyme, for example, by heat inactivation followed by centrifugation.
  • Purify the c-tri-AMP from the reaction mixture using ion-exchange chromatography (e.g., with a Mono Q column).
  • Elute the product using a salt gradient (e.g., 0 to 2 M ammonium (B1175870) acetate).
  • Collect the fractions corresponding to the c-tri-AMP peak.
  • Desalt the purified c-tri-AMP and quantify its concentration using UV spectrophotometry.
  • Confirm the identity and purity of the c-tri-AMP using LC-MS/MS.

NucC Endonuclease Activity Assay

This assay is used to determine the ability of NucC to cleave DNA in the presence of c-tri-AMP.

1. Reaction Setup:

  • Prepare a reaction mixture containing a plasmid DNA substrate (e.g., 1 µg of pUC19), purified NucC protein (e.g., 10 nM), and the purified c-tri-AMP (e.g., 10 nM).
  • The reaction buffer should contain 10 mM Tris-HCl (pH 7.5), 25 mM NaCl, 10 mM MgCl2, and 1 mM DTT.
  • Set up control reactions lacking NucC or c-tri-AMP.

2. Incubation and Analysis:

  • Incubate the reactions at 37°C for 10-30 minutes.
  • Stop the reaction by adding a loading dye containing a chelating agent like EDTA.
  • Analyze the reaction products by agarose (B213101) gel electrophoresis.
  • Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the DNA bands under UV illumination.
  • Cleavage of the supercoiled plasmid DNA will result in the appearance of nicked and linear DNA bands, and eventually, a smear of degraded DNA fragments.

Extraction and Quantification of c-tri-AMP from Bacterial Cells

This protocol provides a general framework for measuring intracellular c-tri-AMP levels.

1. Sample Collection and Quenching:

  • Grow a bacterial culture to mid-log phase and infect with a bacteriophage at a specific multiplicity of infection (MOI).
  • At various time points post-infection, rapidly harvest a defined volume of the culture.
  • Immediately quench metabolic activity, for example, by mixing the culture with a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

2. Nucleotide Extraction:

  • Centrifuge the quenched cell suspension to pellet the cells.
  • Lyse the cells (e.g., by bead beating or sonication) in the extraction solvent.
  • Centrifuge the lysate to remove cell debris and collect the supernatant containing the extracted nucleotides.
  • Dry the supernatant using a vacuum concentrator.

3. Quantification by LC-MS/MS:

  • Resuspend the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS).
  • Separate the nucleotides using a reverse-phase C18 column with an appropriate mobile phase gradient.
  • Detect and quantify c-tri-AMP using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, using a purified c-tri-AMP standard to generate a calibration curve.

Visualizations

Signaling Pathway Diagram

c_tri_AMP_Signaling_Pathway cluster_infection Phage Infection cluster_bacterium Bacterial Cell Phage Bacteriophage PhageProtein Phage Prohead Protease Phage->PhageProtein Produces CD_NTase_inactive CD-NTase (CdnC) (Inactive) PhageProtein->CD_NTase_inactive Activates CD_NTase_active CD-NTase (CdnC) (Active) CD_NTase_inactive->CD_NTase_active Conformational Change c_tri_AMP c-tri-AMP CD_NTase_active->c_tri_AMP Synthesizes ATP 3 ATP ATP->CD_NTase_active NucC_inactive NucC (Trimer) (Inactive) c_tri_AMP->NucC_inactive Binds to Allosteric Site NucC_active NucC (Hexamer) (Active) NucC_inactive->NucC_active Hexamerization Degraded_DNA Degraded DNA NucC_active->Degraded_DNA Cleaves DNA Bacterial & Phage DNA DNA->NucC_active Cell_Death Abortive Infection (Cell Death) Degraded_DNA->Cell_Death Leads to

Caption: The c-tri-AMP anti-phage signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_protein_production Protein Production cluster_synthesis_assay c-tri-AMP Synthesis & Nuclease Assay cluster_in_vivo In Vivo Analysis Cloning 1. Gene Cloning (cdnC & nucC) Expression 2. Protein Expression in E. coli Cloning->Expression Purification 3. Protein Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Purified_CdnC Purified CdnC Purification->Purified_CdnC Purified_NucC Purified NucC Purification->Purified_NucC Synthesis 4. In Vitro Synthesis of c-tri-AMP Purified_c_tri_AMP Purified c-tri-AMP Synthesis->Purified_c_tri_AMP Purified_CdnC->Synthesis ATP ATP ATP->Synthesis Nuclease_Assay 5. NucC Nuclease Assay Purified_c_tri_AMP->Nuclease_Assay Agarose_Gel 6. Agarose Gel Electrophoresis Nuclease_Assay->Agarose_Gel Purified_NucC->Nuclease_Assay Plasmid_DNA Plasmid DNA Plasmid_DNA->Nuclease_Assay Bacterial_Culture 7. Bacterial Culture & Phage Infection Extraction 8. Nucleotide Extraction Bacterial_Culture->Extraction LC_MS 9. LC-MS/MS Quantification Extraction->LC_MS

Caption: A general experimental workflow for studying c-tri-AMP signaling.

Conclusion and Future Directions

The discovery of c-tri-AMP and its role in the CBASS anti-phage defense system has significantly advanced our understanding of bacterial immunology. This novel signaling pathway highlights the intricate strategies bacteria have evolved to combat viral threats. For researchers, this opens up new avenues for investigating the molecular mechanisms of phage-bacterium interactions and the diversity of bacterial signaling networks. For drug development professionals, the enzymes involved in this pathway, particularly the CD-NTases and effector nucleases, represent potential targets for the development of new antimicrobial agents or tools for synthetic biology applications.

Future research will likely focus on several key areas:

  • Elucidating the full diversity of CBASS systems: Identifying new CD-NTases, the cyclic oligonucleotides they produce, and their cognate effector proteins.

  • Unraveling the mechanisms of phage sensing: Determining the specific molecular cues from different phages that activate various CBASS systems.

  • Structural and mechanistic studies: Obtaining high-resolution structures of the key protein complexes in the pathway to understand the molecular basis of their function and regulation.

  • Exploring the potential for therapeutic applications: Investigating whether components of the CBASS system can be harnessed for biotechnological or therapeutic purposes.

The study of c-tri-AMP and its associated signaling pathway is a rapidly evolving field with the potential for significant scientific and practical impact. This technical guide provides a solid foundation for professionals seeking to contribute to this exciting area of research.

References

The Cyclic tri-AMP Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core of the Cyclic tri-AMP (c-tri-AMP) Signaling Pathway for Researchers, Scientists, and Drug Development Professionals.

Introduction

The this compound (c-tri-AMP), also referred to as cA3 or 3',3',3'-cAAA, is a recently discovered second messenger implicated in bacterial defense against bacteriophages. This signaling molecule is a key component of the Cyclic Oligonucleotide-Based Antiphage Signaling System (CBASS) and has also been identified as an accessory component in some Type III CRISPR-Cas systems. Upon phage infection, c-tri-AMP is synthesized by a cGAS/DncV-like nucleotidyltransferase (CD-NTase) and subsequently activates an effector protein, typically a DNA endonuclease named NucC. This activation leads to a potent antiviral response, often culminating in abortive infection to prevent phage propagation within the bacterial population. This technical guide provides a comprehensive overview of the core components and mechanisms of the c-tri-AMP signaling pathway, including quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathway

The canonical c-tri-AMP signaling pathway is a two-step process initiated by the detection of a phage infection, leading to the activation of an effector nuclease.

  • Synthesis of c-tri-AMP: Upon phage infection, a sensor protein (in some CBASS systems) detects a phage-derived molecule, leading to the activation of a cGAS/DncV-like nucleotidyltransferase (CD-NTase). This enzyme then synthesizes c-tri-AMP from three molecules of ATP.

  • Effector Activation: The newly synthesized c-tri-AMP acts as a second messenger, binding to an allosteric site on the effector protein, NucC. This binding event induces a conformational change in NucC, promoting its oligomerization from an inactive trimer to an active hexameric state. This hexameric complex is a potent nuclease capable of non-specific DNA degradation.

  • Antiphage Response: The activated NucC endonuclease cleaves the host cell's DNA, leading to cell death. This altruistic suicide, known as abortive infection, prevents the completion of the phage replication cycle, thereby protecting the bacterial population.

This compound Signaling Pathway This compound Signaling Pathway Phage_Infection Phage Infection Sensor_Activation Sensor Protein Activation (e.g., HORMA domain proteins) Phage_Infection->Sensor_Activation CD_NTase_Active CD-NTase (Active) Sensor_Activation->CD_NTase_Active CD_NTase cGAS/DncV-like Nucleotidyltransferase (CD-NTase) (Inactive) CD_NTase->CD_NTase_Active activation c_tri_AMP This compound (cA3) CD_NTase_Active->c_tri_AMP synthesis ATP 3 ATP ATP->CD_NTase_Active NucC_Trimer NucC Endonuclease (Inactive Trimer) c_tri_AMP->NucC_Trimer binding NucC_Hexamer NucC Endonuclease (Active Hexamer) NucC_Trimer->NucC_Hexamer oligomerization DNA_Degradation Non-specific DNA Degradation NucC_Hexamer->DNA_Degradation catalysis Abortive_Infection Abortive Infection (Cell Death) DNA_Degradation->Abortive_Infection

Core c-tri-AMP signaling pathway.

Quantitative Data

The following tables summarize key quantitative data for the interaction and activity of core components in the c-tri-AMP signaling pathway.

Table 1: Binding Affinities of E. coli NucC to Cyclic Nucleotides [1]

LigandDissociation Constant (Kd)Method
3',3',3'-cyclic tri-AMP (c-tri-AMP)0.7 µMIsothermal Titration Calorimetry (ITC)
3',3'-cyclic di-AMP (c-di-AMP)2.6 µMIsothermal Titration Calorimetry (ITC)
5'-pApA (linear di-AMP)4.4 µMIsothermal Titration Calorimetry (ITC)
2',3'-cyclic di-AMPNo detectable bindingIsothermal Titration Calorimetry (ITC)
AMPNo detectable bindingIsothermal Titration Calorimetry (ITC)

Table 2: Oligomeric States of E. coli NucC

Protein StateOligomeric FormMethod
Apo-NucCTrimerSize-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
NucC + c-tri-AMPHexamerSize-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the c-tri-AMP signaling pathway.

Protocol 1: Heterologous Expression and Purification of NucC Endonuclease

This protocol describes the expression of His-tagged NucC in E. coli and its subsequent purification.

1. Expression:

  • Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the N-terminally His-tagged NucC gene.
  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-18 hours.
  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Purification:

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1x protease inhibitor cocktail).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
  • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
  • Analyze the eluted fractions by SDS-PAGE.
  • Pool the fractions containing NucC and dialyze against storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
  • For further purification, perform size-exclusion chromatography on a Superdex 200 column equilibrated with the storage buffer.

Transformation [label="Transformation of E. coli\nwith NucC expression vector"]; Culture [label="Overnight Culture\n(LB + antibiotic, 37°C)"]; Large_Culture [label="Large Scale Culture\n(1L LB, 37°C to OD600 0.6-0.8)"]; Induction [label="Induction with IPTG\n(0.5 mM, 18°C, 16-18h)"]; Harvest [label="Cell Harvest\n(Centrifugation)"]; Lysis [label="Cell Lysis\n(Sonication)"]; Clarification [label="Lysate Clarification\n(Centrifugation)"]; NiNTA [label="Ni-NTA Affinity\nChromatography"]; Wash [label="Column Wash"]; Elution [label="Elution"]; Dialysis [label="Dialysis"]; SEC [label="Size-Exclusion\nChromatography"]; Purified_NucC [label="Purified NucC Protein", fillcolor="#34A853", fontcolor="#FFFFFF"];

Transformation -> Culture; Culture -> Large_Culture; Large_Culture -> Induction; Induction -> Harvest; Harvest -> Lysis; Lysis -> Clarification; Clarification -> NiNTA; NiNTA -> Wash; Wash -> Elution; Elution -> Dialysis; Dialysis -> SEC; SEC -> Purified_NucC; }

NucC protein purification workflow.
Protocol 2: In Vitro c-tri-AMP Synthesis Assay

This protocol describes the enzymatic synthesis of c-tri-AMP using a purified CD-NTase.

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl pH 7.5

      • 10 mM MgCl2

      • 1 mM DTT

      • 1 mM ATP

      • 1 µM purified CD-NTase

    • The total reaction volume is typically 50 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching:

    • Stop the reaction by heating at 95°C for 5 minutes.

  • Analysis:

    • Analyze the reaction products by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). A C18 reverse-phase column is typically used for separation. The retention time of the synthesized product should be compared to a c-tri-AMP standard.

Protocol 3: NucC Endonuclease Activity Assay (Plasmid Cleavage)

This assay measures the DNA cleavage activity of NucC in the presence of c-tri-AMP.

  • Reaction Setup:

    • Prepare a reaction mixture in a total volume of 20 µL:

      • 20 mM Tris-HCl pH 7.5

      • 5 mM MgCl2

      • 1 mM DTT

      • 200 ng of plasmid DNA (e.g., pUC19)

      • 100 nM purified NucC

      • 10 µM c-tri-AMP (or other cyclic nucleotides as controls)

  • Incubation:

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 4 µL of 6x DNA loading dye containing SDS and proteinase K.

  • Analysis:

    • Analyze the DNA cleavage products by agarose (B213101) gel electrophoresis (e.g., 1% agarose gel).

    • Visualize the DNA bands by staining with ethidium (B1194527) bromide or a safer alternative. The conversion of supercoiled plasmid DNA to linear and nicked forms indicates endonuclease activity.

Protocol 4: Isothermal Titration Calorimetry (ITC) for NucC-c-tri-AMP Interaction[1]

This protocol details the measurement of binding affinity between NucC and c-tri-AMP.

  • Sample Preparation:

    • Dialyze purified NucC and c-tri-AMP extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the sample cell (typically ~200 µL) with NucC at a concentration of 20-50 µM.

    • Load the injection syringe (typically ~40 µL) with c-tri-AMP at a concentration of 200-500 µM.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate the heat changes for each injection and plot them against the molar ratio of c-tri-AMP to NucC.

    • Fit the resulting binding isotherm to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 5: Quantification of Intracellular c-tri-AMP by LC-MS/MS

This protocol outlines a method for the extraction and absolute quantification of c-tri-AMP from bacterial cells.

  • Cell Culture and Quenching:

    • Grow bacterial cultures to the desired cell density.

    • Rapidly quench metabolic activity by mixing the cell culture with a cold extraction solvent (e.g., 60% methanol (B129727) at -20°C).

  • Extraction:

    • Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

    • Resuspend the cell pellet in a fresh cold extraction solvent.

    • Lyse the cells by bead beating or sonication.

    • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Separate the metabolites on a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of c-tri-AMP. The precursor ion (M+H)+ and specific fragment ions should be monitored.

    • Quantify the absolute concentration of c-tri-AMP by comparing its peak area to a standard curve generated with known concentrations of a c-tri-AMP standard.

Conclusion

The this compound signaling pathway represents a fascinating and recently elucidated mechanism of bacterial innate immunity. Its core components, the CD-NTase synthase and the NucC endonuclease effector, work in concert to provide a rapid and decisive response to phage infection. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to investigate this pathway further. Future research will likely focus on the diversity of sensor mechanisms that trigger c-tri-AMP synthesis, the structural basis for the specificity of NucC for c-tri-AMP, and the potential for harnessing this pathway for novel antimicrobial and biotechnological applications.

References

The Role of Cyclic tri-AMP in CRISPR-Cas Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of cyclic oligoadenylate (B1213165) (cOA) signaling pathways has unveiled a new layer of complexity and regulation within Type III CRISPR-Cas systems. These second messengers, produced by the Cas10 subunit of the Csm/Cmr complex upon target RNA recognition, act as crucial signaling molecules that activate a variety of downstream effector proteins, leading to a robust anti-phage response. Among the different cOA species, which range from three to six adenosine (B11128) monophosphate (AMP) units (cA3 to cA6), cyclic tri-AMP (cOA3 or cAAA) has emerged as a key activator of specific effector nucleases, expanding the defensive arsenal (B13267) of the CRISPR-Cas system.

This technical guide provides an in-depth exploration of the role of this compound in CRISPR-Cas systems, focusing on its synthesis, the specific effector proteins it activates, and the molecular mechanisms underlying this activation. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and biotechnology.

I. Synthesis of this compound (cOA3) by Type III CRISPR-Cas Systems

The synthesis of cOA3 is a key event in the Type III CRISPR-Cas immune response, triggered by the recognition of foreign RNA.

A. The Cas10-Csm/Cmr Complex: The Architect of cOA3

The production of cOA3 is carried out by the Palm domain of the Cas10 protein, the large subunit of the Type III CRISPR-Cas effector complex (Csm in subtype III-A/D, Cmr in subtype III-B/C)[1]. The synthesis is initiated upon the binding of the CRISPR RNA (crRNA)-guided complex to a complementary target RNA molecule[1].

B. Mechanism of Synthesis

The synthesis of cOA molecules, including cOA3, proceeds through the successive ligation of ATP molecules[2]. The Cas10 Palm domain functions as a cyclase, converting ATP into a cyclic oligoadenylate product[2]. The size of the cOA produced can vary, with Type III systems from different organisms showing preferences for synthesizing different cOA species[2][3]. While some systems predominantly produce cA4 or cA6, others, like the one from Streptococcus thermophilus, have been shown to produce cA3 as a major product[3][4]. The profile of cOA products can also be influenced by factors such as the concentration of ATP[5].

II. cOA3 as a Second Messenger: Activating Downstream Effectors

Once synthesized, cOA3 diffuses from the Cas10-Csm/Cmr complex and acts as a second messenger, binding to and allosterically activating downstream effector proteins.

A. NucC: A cOA3-Activated DNA Endonuclease

A primary and well-characterized effector activated by cOA3 is NucC, a DNA endonuclease[6][7][8][9][10]. Homologs of NucC are found in both cyclic oligonucleotide-based anti-phage signaling systems (CBASS) and have been identified as accessory nucleases in over 30 Type III CRISPR-Cas systems[6][8][9][10].

The activation of NucC by cOA3 leads to a potent anti-phage response. Upon binding cOA3, NucC undergoes a conformational change that promotes its oligomerization from a homotrimer to a homohexamer. This hexameric state is competent for non-specific double-strand DNA cleavage[7][8][9][10]. The indiscriminate degradation of DNA, including the host chromosome, is thought to induce an abortive infection mechanism, leading to the death of the infected cell before the phage can complete its replication cycle and spread[6][8].

B. Specificity of Activation

Studies have shown that NucC from Vibrio metoecus, a Type III CRISPR-associated homolog, is strongly activated by cAAA (cOA3)[7]. This highlights the specificity of the cOA3-NucC signaling axis.

III. Quantitative Data on cOA3 Interactions

The precise orchestration of the cOA3-mediated immune response is underpinned by the specific and high-affinity interaction between cOA3 and its effector proteins. The following table summarizes key quantitative data for the interaction of cOA3 with the NucC endonuclease.

Interacting MoleculesTechniqueParameterValueOrganism/SystemReference
E. coli NucC and 3',3',3' cAAA (cOA3)Isothermal Titration Calorimetry (ITC)Dissociation Constant (Kd)0.7 µMEscherichia coli (from a CBASS system)[7]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to study the role of cOA3 in CRISPR-Cas systems.

A. In Vitro Synthesis of this compound (cOA3) by the Cas10-Csm Complex

This protocol is adapted from methodologies described for the in vitro synthesis of various cOA species by Type III-A CRISPR-Cas Csm effector complexes[5].

1. Reagents and Materials:

  • Purified Cas10-Csm complex containing a specific crRNA
  • Target RNA complementary to the crRNA spacer
  • Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
  • ATP (disodium salt)
  • [α-³²P]-ATP (for radioactive detection)
  • Thin Layer Chromatography (TLC) plates (e.g., PEI-Cellulose F)
  • Developing Buffer for TLC (e.g., 1:1.5 (v/v) saturated (NH₄)₂SO₄ and 1.5 M KH₂PO₄)
  • Phosphorimager or autoradiography film
  • HPLC-MS system for product identification

2. Procedure:

  • Assemble the reaction mixture in a final volume of 20 µL:
  • 1 µM purified Cas10-Csm complex
  • 1.5 µM target RNA
  • 1x Reaction Buffer
  • 500 µM ATP
  • 0.2 µCi/µL [α-³²P]-ATP (for radioactive labeling)
  • Incubate the reaction at the optimal temperature for the specific Cas10-Csm complex (e.g., 37°C for mesophilic organisms) for a defined period (e.g., 1 hour).
  • Stop the reaction by adding an equal volume of 2x formamide (B127407) loading buffer and heating at 95°C for 5 minutes.
  • Spot 1-2 µL of the reaction mixture onto a TLC plate.
  • Develop the TLC plate in the developing buffer until the solvent front reaches the top.
  • Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radioactive cOA products. The migration of the products can be compared to synthetic cA3 standards if available.
  • For product identification, run a parallel non-radioactive reaction and analyze the products by HPLC-MS. The mass-to-charge ratio (m/z) of the products can be used to confirm the synthesis of cA3.

B. Purification of NucC Protein

This protocol is based on the purification of E. coli NucC as described in the literature[6].

1. Reagents and Materials:

  • E. coli expression strain (e.g., Rosetta2 pLysS) transformed with a plasmid encoding His-tagged NucC
  • LB Broth and appropriate antibiotics
  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)
  • Resuspension Buffer (20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 10% glycerol)
  • Wash Buffer (20 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol)
  • Elution Buffer (20 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol)
  • Size Exclusion Chromatography (SEC) Buffer (20 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT)
  • Ni²⁺ affinity column (e.g., HisTrap HP)
  • Size exclusion chromatography column (e.g., HiLoad Superdex 200 pg)
  • TEV protease (for His-tag cleavage)
  • Sonicator
  • Centrifuge
  • FPLC system

2. Procedure:

  • Grow the E. coli expression strain in LB broth at 37°C to an OD₆₀₀ of 0.6-0.8.
  • Induce protein expression with 0.25 mM IPTG and continue to grow the culture at 20°C for 16 hours.
  • Harvest the cells by centrifugation and resuspend the pellet in Resuspension Buffer.
  • Lyse the cells by sonication and clarify the lysate by centrifugation.
  • Load the supernatant onto a pre-equilibrated Ni²⁺ affinity column.
  • Wash the column with Wash Buffer to remove unbound proteins.
  • Elute the His-tagged NucC protein with Elution Buffer.
  • (Optional) For tag cleavage, pool the eluted fractions, add TEV protease (1:20 protease:NucC by weight), and dialyze against a buffer with reduced imidazole concentration overnight at 4°C.
  • (Optional) Pass the cleavage reaction over the Ni²⁺ affinity column again to remove the cleaved His-tag and TEV protease. Collect the flow-through containing the untagged NucC.
  • Concentrate the protein and further purify it by size exclusion chromatography using the SEC Buffer.
  • Pool the fractions containing pure NucC, concentrate, flash-freeze in liquid nitrogen, and store at -80°C.

C. Nuclease Activity Assay for cOA3-Activated NucC

This protocol is adapted from methods used to characterize the endonuclease activity of NucC[6][7].

1. Reagents and Materials:

  • Purified NucC protein
  • This compound (cOA3/cAAA)
  • Plasmid DNA (e.g., pUC19) or other dsDNA substrate
  • Nuclease Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
  • Agarose (B213101) gel and electrophoresis system
  • DNA loading dye
  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
  • Gel imaging system

2. Procedure:

  • Set up the nuclease reactions in a final volume of 20 µL:
  • 1x Nuclease Reaction Buffer
  • 500 ng plasmid DNA
  • Desired concentration of purified NucC protein (e.g., 100 nM)
  • Varying concentrations of cOA3 (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM)
  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
  • Stop the reactions by adding DNA loading dye containing a chelating agent like EDTA.
  • Analyze the reaction products by agarose gel electrophoresis.
  • Stain the gel with a DNA stain and visualize the DNA bands using a gel imaging system. Degradation of the plasmid DNA will be observed as a smear or disappearance of the plasmid bands in the presence of both NucC and cOA3.

D. Isothermal Titration Calorimetry (ITC) for cOA3-NucC Binding

This protocol provides a general framework for measuring the binding affinity of cOA3 to NucC using ITC, based on the data reported for E. coli NucC[7].

1. Reagents and Materials:

  • Purified NucC protein
  • This compound (cOA3/cAAA)
  • ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
  • Isothermal Titration Calorimeter

2. Procedure:

  • Thoroughly dialyze both the NucC protein and the cOA3 ligand against the same batch of ITC Buffer to minimize buffer mismatch effects.
  • Determine the accurate concentrations of the protein and ligand solutions.
  • Degas both solutions immediately before the experiment.
  • Load the NucC protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
  • Load the cOA3 solution (e.g., 200-500 µM) into the injection syringe.
  • Set the experimental parameters on the ITC instrument (e.g., temperature, stirring speed, injection volume, and spacing).
  • Perform the titration experiment, which consists of a series of small injections of the cOA3 solution into the NucC solution.
  • Analyze the resulting data by integrating the heat changes for each injection and fitting the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

V. Signaling Pathways and Experimental Workflows

A. Signaling Pathway of cOA3-Mediated CRISPR-Cas Immunity

The following diagram illustrates the signaling cascade from the detection of foreign RNA to the activation of the NucC endonuclease by cOA3.

cOA3_Signaling_Pathway cluster_0 Type III CRISPR-Cas Effector Complex cluster_1 Second Messenger Synthesis cluster_2 Effector Activation and Action Csm_complex crRNA-guided Cas10-Csm/Cmr Complex ATP ATP Csm_complex->ATP Activates Cas10 cyclase activity Target_RNA Target RNA Target_RNA->Csm_complex Binding cOA3 This compound (cOA3) ATP->cOA3 Synthesis NucC_trimer NucC (Trimer) Inactive cOA3->NucC_trimer Binding NucC_hexamer NucC (Hexamer) Active NucC_trimer->NucC_hexamer Hexamerization & Activation dsDNA dsDNA (Host/Phage) NucC_hexamer->dsDNA Cleavage Degraded_DNA Degraded DNA dsDNA->Degraded_DNA

Caption: cOA3 signaling pathway in Type III CRISPR-Cas systems.

B. Experimental Workflow for Characterizing cOA3-NucC Interaction

This diagram outlines the key steps to express, purify, and characterize the cOA3-dependent activity of the NucC nuclease.

Experimental_Workflow cluster_0 Protein Production cluster_1 Activity & Binding Assays cluster_2 Data Analysis Expression 1. NucC Expression in E. coli Purification 2. NucC Purification (Affinity & SEC) Expression->Purification Nuclease_Assay 3. Nuclease Activity Assay (with/without cOA3) Purification->Nuclease_Assay ITC 4. Isothermal Titration Calorimetry (ITC) (NucC + cOA3) Purification->ITC Gel_Analysis 5. Agarose Gel Analysis of Nuclease Products Nuclease_Assay->Gel_Analysis Binding_Curve 6. ITC Data Analysis (Determine Kd) ITC->Binding_Curve

References

The Emergence of Cyclic Tri-AMP: A Prokaryotic Second Messenger in Antiviral Defense

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate world of prokaryotic signaling, small molecules known as second messengers play a pivotal role in translating external stimuli into specific cellular responses. While cyclic di-nucleotides like c-di-GMP and c-di-AMP have been extensively studied for their roles in biofilm formation, motility, and homeostasis, a newer class of cyclic oligonucleotides has emerged as a key player in prokaryotic defense.[1] This guide focuses on cyclic tri-adenosine monophosphate (c-tri-AMP) and its broader family of cyclic oligoadenylates (cOAs), which function as critical signaling molecules within the advanced Type III CRISPR-Cas adaptive immune systems.[2][3] Upon detection of invading genetic elements, such as bacteriophages, these systems unleash a signaling cascade mediated by cOAs, activating a potent ancillary ribonuclease to neutralize the threat.[3][4] Understanding this pathway offers profound insights into the sophisticated mechanisms of bacterial immunity and presents novel avenues for therapeutic intervention and diagnostic tool development.

The Core Signaling Pathway: From Viral RNA Detection to Cellular Response

The c-tri-AMP signaling pathway is intrinsically linked to the Type III CRISPR-Cas defense mechanism. This system is unique in its ability to recognize and target actively transcribed invader DNA.[5] The core of this response involves the synthesis of cOAs by a multi-subunit effector complex, which then act as allosteric activators for a separate, non-specific ribonuclease.

Synthesis of Cyclic Oligoadenylates (cOAs)

The synthesis of c-tri-AMP and other cOAs is catalyzed by the Cas10 subunit of the Type III effector complex (referred to as Csm in Type III-A/D systems or Cmr in Type III-B/C systems).[1][3][4] This multi-domain protein possesses the key enzymatic activities for both defense and signaling.

  • Target Recognition: The process begins when the CRISPR RNA (crRNA) within the Cas10-Csm/Cmr complex binds to a complementary target RNA from an invading phage or plasmid.[4][5]

  • Activation of Synthetase Activity: This RNA binding event triggers a conformational change in the Cas10 subunit, allosterically activating its Palm domain .[4][6]

  • Cyclization of ATP: The activated Palm domain functions as a cyclase, converting ATP molecules into cyclic oligoadenylates.[1][3] The size of the resulting ring can vary, producing molecules from c-di-AMP up to c-hexa-AMP (cA6), with c-tri-AMP being a notable product in some systems like Streptococcus thermophilus.[2][3] This synthesis is dependent on the presence of divalent metal ions, such as Mg2+.[1]

c-tri-AMP Synthesis Pathway cluster_0 Type III CRISPR-Csm Complex Cas10 Cas10 Subunit crRNA crRNA Guide cOA c-tri-AMP (cOA) Cas10->cOA Synthesizes InvaderRNA Invader Transcript (RNA) InvaderRNA->Cas10 Binds ATP ATP ATP->Cas10 Substrate Full c-tri-AMP Signaling Pathway cluster_cas 1. Signal Generation cluster_csm6 2. Effector Activation cluster_response 3. Immune Response & Termination InvaderRNA Invader RNA Csm_Complex Cas10-Csm Complex InvaderRNA->Csm_Complex Binds cOA c-tri-AMP Csm_Complex->cOA Synthesizes ATP ATP ATP->Csm_Complex Csm6_inactive Csm6 (Inactive) CARF + HEPN cOA->Csm6_inactive Binds to CARF Csm6_active Csm6 (Active) CARF + HEPN Csm6_inactive->Csm6_active Allosteric Activation Csm6_active->cOA CARF domain degrades DegradedRNA Degraded RNA Csm6_active->DegradedRNA HEPN domain degrades RNA Cellular RNA (Host & Invader) RNA->Csm6_active Signal_Off Signal Termination Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Purify_Csm6 1. Purify Recombinant Csm6 Protein Mix 4. Combine in Reaction Buffer: - Csm6 - FRET-RNA - c-tri-AMP (varied conc.) Purify_Csm6->Mix Synth_cOA 2. Synthesize or Procure c-tri-AMP (cOA) Synth_cOA->Mix Prep_Substrate 3. Prepare FRET-RNA Substrate (Fluor-RNA-Quencher) Prep_Substrate->Mix Incubate 5. Incubate & Measure Fluorescence Over Time Mix->Incubate Plot 6. Plot Initial Velocity vs. [c-tri-AMP] Incubate->Plot Calculate 7. Calculate EC50 Value Plot->Calculate

References

biosynthesis of Cyclic tri-AMP from ATP

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Cyclic tri-AMP from ATP

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (c-tri-AMP, or cA3) is a prokaryotic second messenger pivotal to antiviral defense mechanisms. Unlike the well-known eukaryotic second messenger cAMP, cA3 is part of a sophisticated signaling cascade that triggers a potent immune response upon pathogen invasion. This guide provides a detailed overview of the enzymatic synthesis of cA3 from adenosine (B11128) triphosphate (ATP), the signaling pathways it governs, and the experimental methodologies used for its study. The synthesis is primarily catalyzed by the Cas10 subunit of Type III CRISPR-Cas effector complexes and by related cGAS/DncV-like nucleotidyltransferases (CD-NTases) found in Cyclic Oligonucleotide-based Antiphage Signaling Systems (CBASS). Upon activation by foreign nucleic acids, these enzymes convert three molecules of ATP into a single cA3 molecule, initiating a signaling cascade that typically results in the degradation of cellular nucleic acids to abort the infection and protect the bacterial population.

The Core Biosynthetic Machinery

The synthesis of cyclic oligoadenylates (cOAs), including cA3, is a hallmark of specific prokaryotic immune systems. This process is not catalyzed by a single, universally conserved enzyme but rather by a family of related synthases that are activated by the presence of foreign genetic material.

Key Enzymes: Cas10 and CD-NTases

The primary enzymes responsible for cA3 synthesis are:

  • Cas10 Subunit (Type III CRISPR-Cas Systems): Cas10 is the large, signature protein subunit of the Type III CRISPR-Cas effector complex (referred to as Csm or Cmr complex).[1] It is a multidomain protein containing two key catalytic regions: an N-terminal HD domain with DNase activity and two C-terminal Palm domains that harbor the cyclase activity.[2][3] The Palm domains, structurally similar to polymerases and nucleotidyl cyclases, are responsible for converting ATP into cOAs.[2][4]

  • cGAS/DncV-like Nucleotidyltransferases (CD-NTases): Found in various bacterial defense systems like CBASS, CD-NTases are a broad family of enzymes that synthesize a remarkable diversity of cyclic di- and trinucleotides.[5][6][7] These enzymes share a structural fold with mammalian cGAS but have evolved to produce different signaling molecules, including cA3, from ATP.[6]

Mechanism of Synthesis

The synthesis of cA3 is a tightly regulated process initiated by the detection of a threat.

  • Activation: The synthase (Cas10 or CD-NTase) is maintained in an inactive state. For Type III CRISPR systems, activation occurs when the CRISPR RNA (crRNA)-guided effector complex binds to a complementary target RNA from an invading pathogen.[1][4] This binding induces a significant conformational change in the Cas10 subunit, exposing the active sites within its Palm domains.[1][8]

  • Catalysis: The activated Palm domains bind three molecules of ATP. The synthesis proceeds through a proposed step-wise mechanism involving the formation of a linear triadenylate intermediate (pppA[3'-5']pA[3'-5']pA).[4]

  • Cyclization: The final step involves an intramolecular reaction where the 5'-triphosphate of the first adenosine attacks the 3'-hydroxyl group of the third adenosine, forming the final 3',5'-phosphodiester bond and releasing three molecules of pyrophosphate (PPi).

The overall reaction can be summarized as: 3 ATP → this compound (cA3) + 3 PPi

The size of the cyclic oligoadenylate (B1213165) product (from cA3 to cA6) can vary depending on the specific bacterial species and its Cas10 enzyme.[1][9] For instance, cA3 is a predominant product in some systems and a key activator of downstream effectors.[1][10][11]

Signaling Pathways Involving this compound

cA3 acts as a critical second messenger that amplifies the initial threat detection signal into a robust cellular response. This response is typically a form of altruistic cell suicide or dormancy, known as abortive infection, which prevents the propagation of viruses within the bacterial population.

Type III CRISPR-Cas Pathway

In Type III CRISPR systems, cA3 activates ancillary effector proteins that are not part of the main Csm/Cmr complex. The most common effectors are ribonucleases belonging to the Csm6 or Csx1 families.[2][12]

Pathway Logic:

  • Invader RNA Recognition: The Csm/Cmr effector complex uses its crRNA to identify and bind to a complementary viral transcript.

  • Cas10 Activation & cA3 Synthesis: Target RNA binding activates the Cas10 Palm domains, which begin synthesizing cA3 from ATP.[4]

  • Effector Activation: cA3 diffuses through the cell and binds to the CARF (CRISPR-associated Rossmann fold) domain of a Csm6/Csx1 ribonuclease.[1][4]

  • Indiscriminate RNA Degradation: Allosteric activation by cA3 unleashes the HEPN (Higher Eukaryotes and Prokaryotes Nucleotide-binding) domain of Csm6/Csx1, which begins to non-specifically degrade cellular and viral RNA transcripts.[3]

  • Abortive Infection: This widespread RNA degradation shuts down cellular metabolism, leading to cell dormancy or death, thereby halting the viral replication cycle.

Type_III_CRISPR_Pathway cluster_detection 1. Threat Detection cluster_synthesis 2. Signal Generation cluster_response 3. Effector Response InvaderRNA Invader Transcript (RNA) CsmComplex Csm/Cmr Effector Complex (with Cas10) InvaderRNA->CsmComplex Binding ActivatedCas10 Activated Cas10 (Cyclase Activity) CsmComplex->ActivatedCas10 Conformational Change ATP 3 ATP ATP->ActivatedCas10 cA3 This compound (cA3) ActivatedCas10->cA3 PPi 3 PPi ActivatedCas10->PPi Csm6 Csm6/Csx1 Ribonuclease (Inactive) cA3->Csm6 Allosteric Activation ActivatedCsm6 Activated Csm6/Csx1 Csm6->ActivatedCsm6 RNADegradation Indiscriminate RNA Degradation ActivatedCsm6->RNADegradation AbortiveInfection Cell Dormancy / Death RNADegradation->AbortiveInfection

Fig. 1: Signaling cascade of the Type III CRISPR-Cas system.
CBASS / NucC Pathway

In some CBASS configurations, a CD-NTase synthesizes cA3 in response to a phage infection. This cA3 molecule then activates a different class of effector: a DNA endonuclease named NucC.[13][14]

Pathway Logic:

  • Phage Infection Signal: A sensor protein within the CBASS operon detects a signal associated with phage infection (the exact nature of the signal can vary).

  • CD-NTase Activation & cA3 Synthesis: The sensor activates the associated CD-NTase enzyme, which synthesizes cA3 from ATP.[13]

  • NucC Activation: cA3 binds to an allosteric pocket on the NucC endonuclease. NucC exists as a homotrimer, and cA3 binding promotes the assembly of two trimers into an active homohexameric state.[13][14]

  • Indiscriminate DNA Degradation: The activated NucC hexamer non-specifically cleaves double-stranded DNA, leading to the degradation of the host chromosome and any phage DNA.[13]

  • Abortive Infection: The destruction of the cell's genome results in cell death, preventing the production of new phage particles.

CBASS_NucC_Pathway cluster_detection 1. Threat Detection cluster_synthesis 2. Signal Generation cluster_response 3. Effector Response PhageSignal Phage Infection Signal CDNTase CD-NTase Synthase PhageSignal->CDNTase Activation cA3 This compound (cA3) CDNTase->cA3 PPi 3 PPi CDNTase->PPi ATP 3 ATP ATP->CDNTase NucC_Trimer NucC Endonuclease (Inactive Trimer) cA3->NucC_Trimer Binding & Assembly NucC_Hexamer Active NucC Hexamer NucC_Trimer->NucC_Hexamer DNADegradation Indiscriminate DNA Degradation NucC_Hexamer->DNADegradation AbortiveInfection Cell Death DNADegradation->AbortiveInfection

Fig. 2: Signaling cascade of a cA3-dependent CBASS pathway.

Quantitative Data

While detailed enzyme kinetics for cA3 synthases are not yet widely published, data on product specificity and effector binding affinity are available.

Table 1: Cyclic Oligoadenylate Products of Type III CRISPR Systems

Organism CRISPR-Cas System Primary cOA Product(s) Reference
Streptococcus thermophilus Type III-A (Csm) cA3, cA4 [11]
Enterococcus italicus Type III-A (Csm) cA6 [4]
Sulfolobus solfataricus Type III-D (Csm) cA4 [12]

| Vibrio metoecus | Type III-B (Cmr) | cA3 |[8] |

Table 2: Effector Binding Affinity

Effector Protein Ligand Binding Affinity (Kd) Organism Reference
NucC Endonuclease 3',3',3' cAAA (cA3) 0.7 µM E. coli [13][14]

| NucC Endonuclease | 3',3' c-di-AMP | 2.6 µM | E. coli |[13][14] |

Note: Direct Michaelis-Menten kinetic parameters (Km for ATP, kcat) for cA3 synthesis by Cas10 or CD-NTases are not extensively documented in the reviewed literature. Such studies are crucial for a deeper quantitative understanding of these systems.

Experimental Protocols

Investigating cA3 biosynthesis requires robust biochemical and analytical methods. The following sections provide detailed protocols for the in vitro characterization of cA3 synthases and the detection of cA3 in biological samples.

Protocol: In Vitro cA3 Synthesis and Detection

This protocol describes the enzymatic synthesis of cA3 using a purified recombinant Cas10 or CD-NTase enzyme, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Purify Recombinant Synthase Enzyme Mix Assemble Reaction Mix (Buffer, ATP, MgCl2) Protein->Mix Buffers Prepare Reaction Buffer & Substrates Buffers->Mix Initiate Initiate with Enzyme & Activator (if needed) Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Reaction (e.g., EDTA, Heat) Incubate->Quench Filter Centrifuge & Filter Supernatant Quench->Filter HPLC Analyze by HPLC (Anion Exchange) Filter->HPLC Quantify Quantify cA3 Peak vs. Standard Curve HPLC->Quantify

Fig. 3: Workflow for in vitro cA3 synthesis and analysis.

Materials:

  • Purified recombinant cA3 synthase (e.g., Cas10-Csm complex or a CD-NTase) at ~1-5 µM.

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2.

  • Substrate: 100 mM ATP solution, pH 7.5.

  • Activator (if required for the specific enzyme): e.g., target RNA for Cas10-Csm complex.

  • Quenching Solution: 0.5 M EDTA, pH 8.0.

  • HPLC system with an anion-exchange column (e.g., Mono Q).

  • Mobile Phase A: 20 mM Tris-HCl pH 8.0.

  • Mobile Phase B: 20 mM Tris-HCl pH 8.0, 1 M NaCl.

  • Synthetic cA3 standard (for retention time and standard curve).

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, prepare a 50 µL reaction mixture by adding components in the following order:

    • 39 µL nuclease-free water

    • 5 µL 10x Reaction Buffer

    • 5 µL 10 mM ATP (final concentration 1 mM)

    • (If required) Activator molecule at an optimized concentration.

  • Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 µL of the purified cA3 synthase (e.g., 5 µM stock for a final concentration of 100 nM). Mix gently by flicking the tube.

  • Incubation: Incubate the reaction at 37°C. For time-course experiments, take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding 5 µL of 0.5 M EDTA to chelate the Mg2+ ions, or by heating the sample at 95°C for 5 minutes. Place the quenched reaction on ice.

  • Sample Preparation: Centrifuge the quenched reaction at >14,000 x g for 10 minutes at 4°C to pellet the enzyme. Transfer the supernatant to a fresh tube and filter through a 0.22 µm spin filter.

  • HPLC Analysis:

    • Inject 20-40 µL of the filtered sample onto the anion-exchange column equilibrated with Mobile Phase A.

    • Elute the nucleotides using a linear gradient of NaCl (e.g., 0-100% Mobile Phase B over 30 minutes).

    • Monitor absorbance at 260 nm.

  • Data Analysis: Compare the retention time of the product peak with the cA3 standard. Quantify the amount of cA3 produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of the cA3 standard.

Protocol: Extraction and Detection of cA3 from Bacterial Cells by LC-MS/MS

This protocol provides a method for extracting cyclic oligonucleotides from bacterial cultures and quantifying cA3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[15][16]

Materials:

  • Bacterial cell culture (e.g., expressing a cA3-producing defense system).

  • Nucleotide Extraction Buffer: 40:40:20 acetonitrile:methanol:water with 0.1 N formic acid.[17]

  • LC-MS/MS system (e.g., triple quadrupole) with a reverse-phase C18 column suitable for polar analytes.[15][16]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Synthetic cA3 standard for method optimization and quantification.

Procedure:

  • Cell Culture: Grow bacterial cells under conditions expected to induce cA3 synthesis (e.g., during phage infection).

  • Harvesting: Rapidly harvest ~1 mL of cell culture (corresponding to a known OD600) by centrifugation at 4°C. Quickly discard the supernatant.

  • Extraction:

    • Resuspend the cell pellet in 200 µL of ice-cold Nucleotide Extraction Buffer.

    • Incubate on ice for at least 30 minutes to ensure cell lysis and nucleotide extraction.

    • Pellet the cell debris by centrifugation at maximum speed (>16,000 x g) for 15 minutes at 4°C.

  • Sample Preparation:

    • Carefully transfer the supernatant containing the nucleotides to a new tube.

    • Dry the extract completely using a vacuum concentrator.

    • Reconstitute the dried extract in a small, known volume (e.g., 50 µL) of Mobile Phase A for analysis.

  • LC-MS/MS Analysis:

    • Method Development: Optimize MS parameters using the synthetic cA3 standard. Determine the precursor ion mass (for cA3, [M-H]- = 986.15 m/z) and identify unique, stable fragment ions for Multiple Reaction Monitoring (MRM).

    • Chromatography: Inject 5-10 µL of the reconstituted sample onto the C18 column. Separate the nucleotides using a gradient (e.g., 0-50% Mobile Phase B over 10 minutes).

    • Detection: Monitor the specific precursor-to-product ion transitions for cA3 using the optimized MRM method.

  • Data Analysis: Identify cA3 in the sample by matching its retention time and MRM transition to the pure standard. Quantify the amount of cA3 by comparing the integrated peak area to a standard curve prepared in a similar matrix. Normalize the result to the initial cell number or total protein content.

Conclusion and Future Directions

The biosynthesis of this compound represents a sophisticated and highly regulated mechanism of prokaryotic innate immunity. Catalyzed by Cas10 and CD-NTase enzymes, the conversion of ATP to cA3 serves as a powerful secondary signal that activates potent nucleases to combat viral infections. For researchers, understanding this pathway opens new avenues in the study of host-pathogen interactions and the evolution of immune signaling. For drug development professionals, the enzymes in this pathway—both the synthases and the downstream effectors—represent novel targets for the development of next-generation antimicrobial agents that could potentially function by either inhibiting or over-activating these abortive infection pathways. Further research is needed to elucidate the precise kinetic parameters of cA3 synthases and to discover the full range of cellular effectors regulated by this and other cyclic oligonucleotides.

References

enzymes involved in Cyclic tri-AMP synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzymes of Cyclic tri-AMP Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic triadenosine monophosphate (c-tri-AMP or cAAA) is a crucial nucleotide second messenger primarily identified in prokaryotic defense systems. Its synthesis is a key step in initiating potent immune responses against invasive genetic elements like bacteriophages. This document provides a comprehensive overview of the enzymes responsible for c-tri-AMP synthesis, the signaling pathways they activate, quantitative data regarding their function, and detailed experimental protocols for their study. The two primary enzyme families involved are the cGAS/DncV-like nucleotidyltransferases (CD-NTases) within Cyclic Oligonucleotide-based Antiphage Signaling Systems (CBASS), and the Cas10 subunit of Type III CRISPR-Cas effector complexes. Understanding the structure, function, and regulation of these enzymes is critical for harnessing their potential in novel therapeutic and biotechnological applications.

Core Enzymes in this compound Synthesis

The synthesis of c-tri-AMP is catalyzed by two distinct classes of enzymes that are activated by different stimuli but share a fundamental nucleotidyltransferase activity.

CBASS-Associated CD-NTases

Cyclic GMP-AMP synthase (cGAS)/DncV-like nucleotidyltransferases (CD-NTases) are a large and diverse family of enzymes found in both bacteria and metazoa.[1] In bacteria, they are often the core signal-generating component of CBASS defense systems.[2][3] Upon phage infection, these enzymes are activated to synthesize a variety of cyclic oligonucleotide second messengers, including c-tri-AMP.[4]

  • Mechanism : CD-NTases utilize ATP as a substrate, catalyzing the formation of 3'-5' phosphodiester bonds to generate a linear triadenylate intermediate, which is then cyclized to form c-tri-AMP. This process releases pyrophosphate (PPi) at each condensation step.

  • Key Enzymes :

    • CdnC from Escherichia coli : A well-characterized CD-NTase that produces c-tri-AMP as part of a Type II CBASS system.

    • CdnD from Pseudomonas aeruginosa : Another CD-NTase identified as a c-tri-AMP synthase.

    • Enterobacter cloacae Ec-CdnD02 : An enzyme shown to robustly synthesize cyclic trinucleotides, including c-tri-AMP.[4]

These enzymes typically possess a conserved catalytic core but exhibit diversity in their regulatory domains, which are thought to be involved in sensing infection-specific signals.

Type III CRISPR-Cas System: The Cas10 Subunit

Type III CRISPR-Cas systems provide adaptive immunity against foreign RNA and DNA.[5] Upon recognition of a target RNA transcript complementary to the CRISPR RNA (crRNA) guide, the multi-subunit Csm (Type III-A) or Cmr (Type III-B) effector complex undergoes a conformational change. This change activates the polymerase-like Palm domain of the large Cas10 subunit.[6][7]

  • Mechanism : The activated Cas10 Palm domain functions as an oligoadenylate (B1213165) cyclase, converting multiple ATP molecules into cyclic oligoadenylates (cOAs).[8]

  • Product Diversity : Depending on the specific Type III system, Cas10 can produce cOAs of varying ring sizes, from cA3 (c-tri-AMP) to cA6 (cyclic hexa-AMP).[7][9][10] For example, the system in Streptococcus thermophilus has been shown to produce c-tri-AMP as a predominant product.

Quantitative Data on c-tri-AMP Synthesis and Signaling

Quantitative biochemical data for c-tri-AMP synthesizing enzymes and their downstream effectors are foundational for understanding their biological function and for drug development efforts. However, detailed kinetic and binding data specifically for c-tri-AMP systems are still emerging. The tables below summarize the available information and highlight areas for future research.

Table 1: Kinetic Parameters of c-tri-AMP Synthesizing Enzymes

EnzymeOrganismSubstrateKmkcatReference
CdnC / CdnDE. coli / P. aeruginosaATPData not availableData not availableN/A
Cas10 (Palm Domain)VariousATPData not availableData not availableN/A

Note: Specific kinetic parameters for c-tri-AMP synthesis are not yet well-documented in publicly available literature. The pyrophosphatase-coupled assay described in Section 4.3 provides a robust method for determining these values.

Table 2: Binding Affinities of c-tri-AMP Signaling

Effector ProteinLigandKd (Dissociation Constant)OrganismReference
NucCc-tri-AMP (cAAA)Data not availableVariousN/A
Csm6cA3 / cA4 / cA6System-dependentVarious[11][12]

Note: While it is established that c-tri-AMP allosterically activates the endonuclease NucC, precise dissociation constants (Kd) are not widely reported. Studies on the related Csm6 effector show activation by various cOAs, indicating a conserved mechanism of action.

Signaling Pathways Involving c-tri-AMP

c-tri-AMP functions as a second messenger to activate potent downstream effector enzymes, ultimately leading to an antiviral state or programmed cell death to halt the spread of infection.

The CBASS Pathway

The CBASS pathway is a widespread abortive infection system that protects bacterial populations by sacrificing the infected cell.[2][13]

CBASS_Pathway cluster_infection Infection cluster_synthesis Signal Synthesis cluster_effector Effector Activation Phage Bacteriophage Infection CD_NTase_inactive Inactive CD-NTase (e.g., CdnC/CdnD) Phage->CD_NTase_inactive Activates CD_NTase_active Active CD-NTase CD_NTase_inactive->CD_NTase_active cAAA c-tri-AMP (cAAA) Synthesis CD_NTase_active->cAAA Catalyzes NucC_inactive Inactive NucC (Trimer) cAAA->NucC_inactive Binds & Activates ATP 3 ATP ATP->cAAA NucC_active Active NucC (Hexamer) NucC_inactive->NucC_active Degradation Host & Phage DNA Degradation NucC_active->Degradation Cleaves DNA Death Abortive Infection (Cell Death) Degradation->Death Leads to TypeIII_CRISPR_Pathway cluster_recognition Target Recognition cluster_synthesis Signal Synthesis cluster_effector Effector Activation TargetRNA Phage Target RNA Csm_Complex Csm/Cmr Effector Complex (with crRNA) TargetRNA->Csm_Complex Binds to Cas10_inactive Inactive Cas10 (Palm Domain) Csm_Complex->Cas10_inactive Allosterically Activates Cas10_active Active Cas10 Cas10_inactive->Cas10_active cOA c-tri-AMP (cA3) Synthesis Cas10_active->cOA Catalyzes Csm6_inactive Inactive Csm6 (Ribonuclease) cOA->Csm6_inactive Binds to CARF Domain & Activates ATP 3 ATP ATP->cOA Csm6_active Active Csm6 Csm6_inactive->Csm6_active Degradation Non-specific RNA Degradation Csm6_active->Degradation Cleaves RNA Dormancy Cell Dormancy / Phage Clearance Degradation->Dormancy Leads to Experimental_Workflow cluster_upstream Upstream Preparation cluster_synthesis_analysis Synthesis & Analysis cluster_downstream Downstream Functional Assay Cloning Gene Cloning (CD-NTase, NucC) Expression Protein Expression (E. coli) Cloning->Expression Purification Protein Purification (e.g., Ni-NTA, SEC) Expression->Purification Synthesis Protocol 1: In Vitro c-tri-AMP Synthesis Assay Purification->Synthesis Purified Enzyme ActivityAssay Protocol 2: CD-NTase Activity Assay (Pyrophosphatase-coupled) Purification->ActivityAssay Purified Enzyme EffectorAssay Protocol 4: NucC Endonuclease Activity Assay Purification->EffectorAssay Purified NucC HPLC Protocol 3: Detection by HPLC Synthesis->HPLC Reaction Product Synthesis->EffectorAssay Synthesized c-tri-AMP Result DNA Cleavage (Agarose Gel) EffectorAssay->Result

References

An In-depth Technical Guide on the Evolutionary Origin of Cyclic tri-AMP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic tri-AMP (c-tri-AMP or cA3) has emerged as a critical second messenger in a widespread and ancient bacterial defense system against bacteriophages, known as the Cyclic Oligonucleotide-Based Anti-phage Signaling System (CBASS). This guide delves into the evolutionary origins, molecular mechanisms, and key components of c-tri-AMP signaling. It provides a comprehensive overview of the synthesis and degradation of c-tri-AMP, its role in activating effector proteins to induce an abortive infection response, and the evolutionary context of this signaling pathway within the broader landscape of cyclic oligonucleotide-based immunity. This document synthesizes current research to provide a technical resource for professionals in microbiology, immunology, and drug development, complete with quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways.

Introduction: The Ancient Arms Race and the Dawn of Cyclic Nucleotide Signaling

The evolutionary battle between bacteria and bacteriophages has driven the development of sophisticated defense mechanisms. Among these, abortive infection systems represent a form of altruistic cell suicide, where an infected bacterium sacrifices itself to prevent phage propagation within the population.[1][2] The discovery of cyclic oligonucleotide-based signaling has unveiled a fascinating layer of this ancient conflict.

Cyclic nucleotides, such as the well-known cyclic AMP (cAMP) and cyclic GMP (cGMP), are ubiquitous second messengers that regulate a myriad of cellular processes in both prokaryotes and eukaryotes.[3] More recently, a diverse family of cyclic dinucleotides and oligonucleotides has been identified as key players in innate immunity. In bacteria, these molecules, including cyclic di-AMP and cyclic di-GMP, are involved in everything from biofilm formation to virulence.[4]

This guide focuses on a specific member of this family, this compound (c-tri-AMP), a trinucleotide second messenger that plays a pivotal role in the CBASS anti-phage defense system.[5][6]

The Core Machinery of c-tri-AMP Signaling

The c-tri-AMP signaling pathway is a central component of specific CBASS subtypes. Upon phage infection, a dedicated synthase is activated, leading to the production of c-tri-AMP. This second messenger then binds to and activates an effector protein, ultimately triggering a cascade of events that leads to cell death and the termination of the phage replication cycle.

Synthesis of c-tri-AMP: The Role of cGAS/DncV-like Nucleotidyltransferases (CD-NTases)

The synthesis of c-tri-AMP is catalyzed by a family of enzymes known as cGAS/DncV-like nucleotidyltransferases (CD-NTases).[7][8] These enzymes are the evolutionary ancestors of the mammalian cGAS (cyclic GMP-AMP synthase), which plays a crucial role in the innate immune response to cytosolic DNA.[6] Bacterial CD-NTases are incredibly diverse and can synthesize a wide variety of cyclic di- and tri-nucleotides.[7]

In c-tri-AMP-producing CBASS systems, the CD-NTase is activated upon phage infection, though the precise molecular triggers are still under investigation. Once activated, the enzyme utilizes ATP as a substrate to generate 3',3',3'-cyclic AMP-AMP-AMP (c-tri-AMP).[5][9]

The Effector: NucC Endonuclease Activation

The primary effector protein activated by c-tri-AMP in CBASS systems is a DNA endonuclease called NucC.[5][9][10] NucC is related to restriction enzymes but possesses a unique homotrimeric structure in its inactive state.[5][9]

Binding of c-tri-AMP to an allosteric pocket on the NucC trimer induces a conformational change, promoting the assembly of two trimers into a catalytically active homohexamer.[5][9] This hexameric complex is a non-specific double-strand DNA endonuclease that proceeds to degrade the bacterial chromosome, leading to cell death and thereby aborting the phage infection.[5][11]

Degradation of c-tri-AMP: The "Off" Switch

While the synthesis and effector activation stages of c-tri-AMP signaling are well-documented, the specific enzymes responsible for its degradation are less clearly defined. In the broader context of cyclic oligoadenylate (B1213165) (cOA) signaling within Type III CRISPR-Cas systems, a family of enzymes known as "Ring nucleases" has been identified to degrade cA4 and cA6.[12][13] These enzymes are often CARF-domain proteins that hydrolyze the phosphodiester bonds of the cyclic molecule.[12] It is plausible that similar enzymes are responsible for the degradation of c-tri-AMP, providing a mechanism to terminate the signal and prevent unwarranted cell death. However, direct experimental evidence for a c-tri-AMP specific nuclease is still emerging.

Quantitative Data in c-tri-AMP Signaling

Quantitative understanding of the molecular interactions within the c-tri-AMP signaling pathway is crucial for developing targeted therapeutics. The following table summarizes the available quantitative data.

ParameterMolecule 1Molecule 2ValueMethodReference
Binding Affinity (Kd) c-tri-AMPE. coli NucC0.7 µMIsothermal Titration Calorimetry (ITC)[5]

Further research is required to determine the kinetic parameters (Km and kcat) for both the synthesis of c-tri-AMP by CD-NTases and its degradation by specific nucleases.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study c-tri-AMP signaling.

In Vitro Synthesis of c-tri-AMP

A method for the enzymatic synthesis of c-tri-AMP has been described using a purified CD-NTase from Enterobacter cloacae (Ec-CdnD02).[5]

Protocol Overview:

  • Reaction Mixture: A typical reaction contains the purified CD-NTase, ATP as the substrate, and a buffer containing MgCl₂.

  • Incubation: The reaction is incubated at 37°C to allow for the synthesis of c-tri-AMP.

  • Purification: The synthesized c-tri-AMP can be purified from the reaction mixture using techniques such as anion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (HPLC).[14][15]

  • Verification: The identity and purity of the c-tri-AMP can be confirmed by mass spectrometry.

Detection and Quantification of c-tri-AMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of cyclic nucleotides in complex biological samples.[1][6]

Protocol Overview:

  • Sample Preparation: Bacterial cell pellets are lysed, and small molecules are extracted using an organic solvent mixture (e.g., acetonitrile/methanol/water).

  • Chromatographic Separation: The extracted metabolites are separated using reversed-phase liquid chromatography.

  • Mass Spectrometry Analysis: The eluting compounds are ionized and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for c-tri-AMP are used for its unambiguous identification and quantification against a standard curve.[16][17]

Abortive Infection Assay

Abortive infection is typically assessed by measuring the efficiency of plating (EOP) of a bacteriophage on a bacterial strain expressing the defense system compared to a control strain.[18][19]

Protocol Overview:

  • Bacterial Lawns: Lawns of the bacterial strains (with and without the CBASS system) are prepared on agar (B569324) plates.

  • Phage Spotting: Serial dilutions of the bacteriophage are spotted onto the bacterial lawns.

  • Incubation: The plates are incubated to allow for plaque formation.

  • EOP Calculation: The number of plaque-forming units (PFU) on the test strain is divided by the PFU on the control strain to determine the EOP. A significantly lower EOP on the strain with the CBASS system indicates an abortive infection phenotype.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the core c-tri-AMP signaling pathway and the logical flow of an abortive infection assay.

c_tri_AMP_Signaling_Pathway cluster_synthesis Synthesis cluster_activation Effector Activation cluster_degradation Degradation Phage_Infection Phage Infection CD_NTase_inactive CD-NTase (inactive) Phage_Infection->CD_NTase_inactive activates CD_NTase_active CD-NTase (active) CD_NTase_inactive->CD_NTase_active c_tri_AMP c-tri-AMP CD_NTase_active->c_tri_AMP synthesizes from ATP ATP ATP->CD_NTase_active NucC_trimer NucC (trimer, inactive) c_tri_AMP->NucC_trimer binds & activates Ring_Nuclease Ring Nuclease (putative) c_tri_AMP->Ring_Nuclease degraded by NucC_hexamer NucC (hexamer, active) NucC_trimer->NucC_hexamer Abortive_Infection Abortive Infection (Cell Death) NucC_hexamer->Abortive_Infection leads to AMP 3x AMP Ring_Nuclease->AMP Abortive_Infection_Assay_Workflow start Start prepare_strains Prepare Bacterial Strains (Control vs. CBASS+) start->prepare_strains prepare_phage Prepare Phage Dilutions start->prepare_phage create_lawns Create Bacterial Lawns on Agar Plates prepare_strains->create_lawns spot_phage Spot Phage Dilutions onto Lawns prepare_phage->spot_phage create_lawns->spot_phage incubate Incubate Plates spot_phage->incubate count_pfu Count Plaque-Forming Units (PFU) incubate->count_pfu calculate_eop Calculate Efficiency of Plating (EOP) count_pfu->calculate_eop conclusion Conclusion: EOP << 1 indicates Abortive Infection calculate_eop->conclusion end End conclusion->end

References

Cyclic tri-AMP in Bacterial Anti-Phage Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacteria have evolved a sophisticated arsenal (B13267) of defense mechanisms to combat bacteriophage (phage) infections. Among these, the Cyclic Oligonucleotide-based Anti-phage Signaling Systems (CBASS) represent a widespread and potent form of innate immunity. A key player in many of these systems is cyclic tri-AMP (c-tri-AMP or cA3), a nucleotide second messenger that orchestrates a powerful defensive response. Upon phage infection, specific bacterial enzymes synthesize cA3, which in turn activates effector proteins that ultimately lead to the demise of the infected cell, a process known as abortive infection. This altruistic suicide prevents the completion of the phage replication cycle, thereby protecting the broader bacterial population. This technical guide provides an in-depth exploration of the cA3 signaling pathway, including its core components, mechanism of action, and the experimental methodologies used to study it. The information presented herein is intended to be a valuable resource for researchers investigating bacterial defense mechanisms and for professionals involved in the development of novel antimicrobial strategies.

The Core Signaling Pathway

The cA3-mediated anti-phage defense is a multi-stage process initiated by the detection of a phage infection and culminating in the degradation of cellular DNA. The central components of this pathway are a sensor enzyme that synthesizes cA3 and an effector nuclease that is activated by cA3.

cA3 Synthesis

Upon phage infection, a class of enzymes known as cGAS/DncV-like nucleotidyltransferases (CD-NTases) are activated.[1] These enzymes utilize adenosine (B11128) triphosphate (ATP) as a substrate to synthesize 3',3',3'-cyclic tri-AMP (cA3).[2] While the precise molecular triggers for CD-NTase activation are still under investigation, it is understood that phage components, likely proteins, are recognized by the bacterial cell, initiating the signaling cascade.[3][4]

Effector Activation

The primary effector protein in cA3-mediated defense is a DNA endonuclease called NucC.[5][6][7] In its inactive state, NucC exists as a homotrimer.[5][8] The binding of cA3 to a conserved allosteric pocket on the NucC trimer induces a conformational change.[8] This change facilitates the assembly of two NucC trimers into a homohexamer.[5][8] The formation of this hexameric complex is the critical step for the activation of NucC's nuclease activity, enabling it to cleave double-stranded DNA.[5][8]

Abortive Infection

Once activated, the NucC hexamer indiscriminately degrades both the host bacterium's chromosome and the invading phage's genome.[6][7] This widespread DNA degradation leads to the death of the infected cell before the phage can complete its replication and lysis cycle. This process, termed abortive infection, effectively contains the phage infection and protects the surrounding bacterial population.[8]

dot

cA3_Signaling_Pathway cluster_infection Phage Infection cluster_synthesis Signal Synthesis cluster_activation Effector Activation cluster_outcome Cellular Outcome Phage Bacteriophage Infection Active_CD_NTase Active CD-NTase Phage->Active_CD_NTase triggers activation CD_NTase Inactive CD-NTase cA3 This compound (cA3) Active_CD_NTase->cA3 synthesizes ATP 3 ATP ATP->Active_CD_NTase NucC_hexamer Active NucC (Hexamer) cA3->NucC_hexamer binds and activates NucC_trimer Inactive NucC (Trimer) NucC_trimer->NucC_hexamer oligomerizes Degraded_DNA Degraded DNA NucC_hexamer->Degraded_DNA degrades DNA Host & Phage DNA DNA->NucC_hexamer Abortive_Infection Abortive Infection (Cell Death) Degraded_DNA->Abortive_Infection

Caption: The cA3 signaling pathway in bacterial anti-phage defense.

Quantitative Data

The following table summarizes key quantitative parameters associated with the cA3 signaling pathway. It is important to note that kinetic data for cA3 synthesis and NucC nuclease activity are not yet well-defined in the literature.

ParameterDescriptionValueOrganism/SystemReference(s)
Binding Affinity (Kd) Dissociation constant for the binding of cA3 to the NucC endonuclease.0.7 µMEscherichia coli[8]
Phage Restriction Fold reduction in phage plaque-forming units (PFUs) by CBASS systems.≥10,000-foldE. coli expressing various Type I CBASS operons[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cA3 anti-phage defense system.

Protein Expression and Purification

A two-step chromatography protocol is typically employed for the purification of the cA3-synthesizing CD-NTase and the NucC effector protein.

Objective: To obtain highly pure and active CD-NTase and NucC for in vitro assays.

Protocol:

  • Expression:

    • Clone the genes for the CD-NTase and NucC into an expression vector (e.g., pET-28a with an N-terminal His-tag).

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 18°C) overnight.

    • Harvest the cells by centrifugation.

  • Lysis:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Size-Exclusion Chromatography:

    • Concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) for further purification and buffer exchange.

    • Collect the fractions containing the purified protein.

  • Purity Assessment:

    • Assess the purity of the protein by SDS-PAGE.

dot

Protein_Purification_Workflow Start Bacterial Culture with Expression Vector Induction Induce Protein Expression (IPTG) Start->Induction Harvest Harvest Cells (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification Affinity Ni-NTA Affinity Chromatography Clarification->Affinity SizeExclusion Size-Exclusion Chromatography Affinity->SizeExclusion Analysis Purity Analysis (SDS-PAGE) SizeExclusion->Analysis End Purified Protein Analysis->End

Caption: A typical workflow for the purification of CBASS proteins.

In Vitro cA3 Synthesis and Nuclease Activation Assay

This assay confirms the synthesis of cA3 by the CD-NTase and its ability to activate the nuclease activity of NucC.

Objective: To demonstrate the functional linkage between cA3 synthesis and NucC-mediated DNA degradation.

Protocol:

  • cA3 Synthesis Reaction:

    • In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), combine the purified CD-NTase with ATP.

    • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

    • Heat-inactivate the CD-NTase (e.g., 95°C for 10 minutes).

    • The resulting mixture now contains synthesized cA3.

  • Nuclease Activity Assay:

    • To the cA3-containing mixture, add the purified NucC and a substrate DNA (e.g., a plasmid).

    • Incubate the reaction at 37°C.

    • Take samples at different time points and stop the reaction by adding a chelating agent (e.g., EDTA).

    • Analyze the DNA degradation by agarose (B213101) gel electrophoresis. A smear or disappearance of the plasmid band indicates nuclease activity.

Isothermal Titration Calorimetry (ITC)

ITC is used to measure the binding affinity between cA3 and NucC.

Objective: To determine the dissociation constant (Kd) of the cA3-NucC interaction.

Protocol:

  • Sample Preparation:

    • Dialyze the purified NucC and the cA3 solution extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.[10]

    • Determine the precise concentrations of NucC and cA3.

  • ITC Experiment:

    • Load the NucC solution into the sample cell of the ITC instrument.

    • Load the cA3 solution into the injection syringe.

    • Perform a series of injections of cA3 into the NucC solution while monitoring the heat changes.

    • A control experiment with cA3 injected into buffer should be performed to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.

Phage Plaque Assay

This assay is used to quantify the level of phage resistance conferred by the cA3-mediated defense system.

Objective: To measure the reduction in phage infectivity in bacteria expressing the cA3 CBASS system.

Protocol:

  • Bacterial Strains:

    • Use a bacterial strain expressing the cA3-producing CD-NTase and NucC.

    • Use a control strain with an empty vector or a catalytically inactive mutant of the defense system.

  • Plaque Assay:

    • Grow overnight cultures of the bacterial strains.

    • Prepare serial dilutions of the phage stock.

    • In molten soft agar (B569324), mix a small volume of the bacterial culture with a specific dilution of the phage.

    • Pour the soft agar mixture onto a solid agar plate.

    • Incubate the plates overnight at the appropriate temperature.

  • Quantification:

    • Count the number of plaques (zones of clearing) on the plates.

    • Calculate the phage titer (plaque-forming units per milliliter, PFU/mL) for both the experimental and control strains.

    • The efficiency of plating (EOP) is calculated as the ratio of the phage titer on the defense-containing strain to the titer on the control strain. The fold-reduction in phage infectivity is the reciprocal of the EOP.

Phage Evasion Mechanisms

The ongoing evolutionary arms race between bacteria and phages has led to the development of phage-encoded countermeasures to overcome CBASS immunity.

Degradation of cA3

Some phages encode enzymes that can degrade cyclic nucleotide second messengers. For example, the anti-CBASS protein 1 (Acb1) is a nuclease that can hydrolyze cA3, thereby preventing the activation of NucC.[2]

Sequestration of cA3

Another evasion strategy involves the sequestration of cA3. The anti-CBASS protein 2 (Acb2) acts as a molecular "sponge," binding to cA3 and other cyclic oligonucleotides with high affinity.[11] This prevents cA3 from reaching and activating NucC.

dot

Phage_Evasion_Mechanisms cluster_synthesis Bacterial Defense cluster_evasion Phage Evasion CD_NTase CD-NTase cA3 cA3 CD_NTase->cA3 synthesizes NucC NucC cA3->NucC activates Defense Abortive Infection NucC->Defense leads to Acb1 Phage Acb1 (Nuclease) Acb1->cA3 degrades Acb2 Phage Acb2 (Sponge) Acb2->cA3 sequesters

Caption: Phage-encoded mechanisms for evading cA3-mediated defense.

Conclusion and Future Directions

The discovery of cA3-mediated anti-phage defense has significantly advanced our understanding of the intricate interactions between bacteria and their viral predators. This signaling pathway, with its synthesis of a specific second messenger and activation of a potent effector nuclease, highlights the elegance and effectiveness of bacterial innate immunity. For researchers, the cA3 system offers a fertile ground for further investigation, particularly in elucidating the precise mechanisms of phage sensing and the full diversity of cA3 effectors. For drug development professionals, the components of this pathway present potential targets for novel antimicrobial therapies. For instance, small molecules that activate NucC or inhibit phage evasion mechanisms could be explored as new strategies to combat bacterial infections. As our knowledge of these systems continues to grow, so too will the opportunities to harness their power for therapeutic benefit.

References

The Subcellular Landscape of a Prokaryotic Second Messenger: A Technical Guide to Cyclic tri-AMP Localization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic tri-AMP (c-tri-AMP or cA3) has emerged as a critical second messenger in prokaryotic defense against viral invaders, operating within the intricate framework of Type III CRISPR-Cas systems. Understanding the precise subcellular localization of c-tri-AMP is paramount for elucidating its mechanism of action and for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the current knowledge on the cellular localization of c-tri-AMP in bacteria. It details the spatial arrangement of the key enzymatic players involved in its synthesis and degradation, explores the known locations of its protein targets, and presents adaptable experimental protocols for its study. While direct quantitative data on the subcellular distribution of c-tri-AMP remains an active area of research, this guide offers a foundational understanding based on the localization of its associated molecular machinery and provides the methodological framework for future investigations.

Introduction to this compound Signaling

This compound is a cyclic oligonucleotide that functions as a crucial signaling molecule in the prokaryotic defense against bacteriophages.[1] Its synthesis is triggered upon the detection of invading viral RNA by the Type III CRISPR-Cas effector complex. Once produced, c-tri-AMP acts as an allosteric activator of ancillary ribonucleases, leading to a broad degradation of RNA transcripts and ultimately inhibiting viral replication.[1] The spatial and temporal control of c-tri-AMP signaling is critical to ensure a rapid and effective antiviral response while minimizing self-toxicity.

Cellular Localization of Key Components in the c-tri-AMP Pathway

The subcellular localization of c-tri-AMP is intrinsically linked to the spatial distribution of the enzymes that synthesize and degrade it, as well as the effector proteins it activates. In prokaryotes, which lack membrane-bound organelles, "subcellular localization" refers to the specific positioning of molecules within the cytoplasm, their association with the cell membrane or the nucleoid, or their assembly into larger protein complexes.

2.1. Synthesis of c-tri-AMP: The Type III CRISPR-Cas Complex

The synthesis of c-tri-AMP is carried out by the Cas10 subunit of the Type III CRISPR-Cas effector complex upon recognition of target RNA. While direct super-resolution imaging of the c-tri-AMP synthesizing complex is an area of ongoing research, studies on other CRISPR-Cas systems, such as Cas9, have shown that these complexes are predominantly localized in the cytoplasm and are often associated with the bacterial nucleoid. This co-localization with the genetic material would facilitate the rapid detection of invading nucleic acids.

2.2. Effector Target of c-tri-AMP: The Csm6/Csx1 Ribonucleases

Upon synthesis, c-tri-AMP diffuses through the cytoplasm and binds to its downstream effector proteins, the Csm6 (in Type III-A systems) or Csx1 (in Type III-B systems) families of ribonucleases.[2][3] These enzymes are typically soluble proteins found in the cytoplasm. The activation of these ribonucleases by c-tri-AMP leads to widespread RNA degradation throughout the cytoplasm, contributing to an antiviral state.[2]

2.3. Degradation of c-tri-AMP

The mechanism and precise subcellular location of c-tri-AMP degradation are not as well-characterized. However, it is hypothesized that specific phosphodiesterases are responsible for its inactivation to prevent prolonged and potentially harmful cellular responses. The localization of these putative degrading enzymes will be crucial in defining the spatial and temporal limits of c-tri-AMP signaling.

Quantitative Data on this compound Distribution

To date, there is a notable absence of published quantitative data detailing the specific concentrations of c-tri-AMP in different subcellular compartments of bacteria (e.g., cytoplasm vs. membrane-associated). Research on the related cyclic dinucleotide, c-di-AMP, has reported cytoplasmic concentrations in the micromolar range in various bacteria.[4] It is plausible that upon phage infection, the localized concentration of c-tri-AMP in the vicinity of the CRISPR-Cas complex could reach significantly high levels to ensure rapid signal propagation. The development of sensitive and specific detection methods will be critical to obtaining these crucial quantitative insights.

The following table summarizes the expected, though not yet experimentally quantified, distribution of c-tri-AMP and its associated proteins.

MoleculePredicted Subcellular LocalizationPredicted Concentration Range (Post-Infection)
c-tri-AMP Cytoplasm (diffusible)Low nanomolar (basal) to high micromolar (localized)
Type III CRISPR-Cas Complex Cytoplasm, Nucleoid-associated-
Csm6/Csx1 Ribonuclease Cytoplasm (soluble)-

Experimental Protocols for Studying c-tri-AMP Localization

Investigating the subcellular landscape of c-tri-AMP requires a combination of biochemical, genetic, and advanced imaging techniques. The following sections provide detailed methodologies adapted from established protocols for studying cyclic nucleotides and protein localization in bacteria.

4.1. Subcellular Fractionation of Bacteria

This protocol allows for the separation of bacterial components to quantify the relative abundance of c-tri-AMP in the cytoplasm and membrane fractions.

Protocol:

  • Cell Culture and Harvest: Grow the bacterial strain of interest to the desired optical density. If investigating phage infection, infect the culture at a specified multiplicity of infection (MOI) and incubate for the desired time.[5] Harvest cells by centrifugation at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer containing protease and phosphatase inhibitors. Lyse the cells using a French press, sonication, or enzymatic digestion (e.g., lysozyme), ensuring to keep the sample on ice to prevent degradation.

  • Fractionation by Differential Centrifugation:

    • Perform a low-speed centrifugation (e.g., 5,000 x g for 20 minutes at 4°C) to pellet intact cells and large debris.

    • Transfer the supernatant to an ultracentrifuge tube and perform a high-speed centrifugation (e.g., 100,000 x g for 1-2 hours at 4°C) to separate the cytoplasmic fraction (supernatant) from the membrane fraction (pellet).

  • Extraction of c-tri-AMP: Extract the cyclic nucleotides from the cytoplasmic and resuspended membrane fractions using a solvent extraction method (e.g., with a mixture of acetonitrile, methanol, and water).

  • Quantification by LC-MS/MS: Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify c-tri-AMP. A standard curve with known concentrations of purified c-tri-AMP should be used for accurate quantification.

4.2. Affinity Purification-Mass Spectrometry (AP-MS) for Identifying c-tri-AMP Binding Proteins

This technique can be used to identify proteins that interact with c-tri-AMP, providing insights into its downstream signaling pathways.

Protocol:

  • Preparation of Affinity Resin: Synthesize or obtain a c-tri-AMP analog that can be chemically cross-linked to a solid support (e.g., agarose (B213101) beads). A control resin without the coupled c-tri-AMP should also be prepared.

  • Preparation of Cell Lysate: Grow and harvest bacterial cells as described above. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Affinity Purification:

    • Incubate the cell lysate with the c-tri-AMP-coupled resin and the control resin separately for several hours at 4°C with gentle rotation.

    • Wash the resins extensively with the lysis buffer to remove non-specific binding proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the resins using a high-salt buffer or a buffer containing free c-tri-AMP.

    • Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[6][7]

4.3. Super-Resolution Microscopy for Visualizing c-tri-AMP Signaling Complexes

Advanced imaging techniques like Photoactivated Localization Microscopy (PALM) or Stochastic Optical Reconstruction Microscopy (STORM) can be employed to visualize the subcellular localization of the proteins involved in c-tri-AMP signaling with nanoscale resolution.

Protocol:

  • Construction of Fluorescent Protein Fusions: Create genetic fusions of the proteins of interest (e.g., Cas10, Csm6) with photo-switchable fluorescent proteins (e.g., mEos3.2, Dendra2).

  • Sample Preparation for Microscopy: Grow the bacterial strains expressing the fusion proteins on a microscope slide with an agarose pad.

  • Super-Resolution Imaging:

    • Acquire images using a specialized super-resolution microscope.[8]

    • Use a low-power activation laser to sparsely activate the fluorescent proteins and a high-power excitation laser to image and bleach the activated fluorophores.

    • Repeat this process for thousands of frames to generate a super-resolved image by localizing the center of each individual fluorescent molecule.

  • Image Analysis: Analyze the resulting localization data to determine the spatial distribution, clustering, and co-localization of the proteins of interest.

Visualizing c-tri-AMP Signaling Pathways and Workflows

5.1. Signaling Pathway Diagram

c_tri_AMP_Signaling Phage_Infection Phage Infection Viral_RNA Viral RNA Phage_Infection->Viral_RNA CRISPR_Cas_Complex Type III CRISPR-Cas Complex (with Cas10) Viral_RNA->CRISPR_Cas_Complex recognition c_tri_AMP This compound (cA3) CRISPR_Cas_Complex->c_tri_AMP ATP ATP ATP->CRISPR_Cas_Complex synthesis Csm6_Csx1_inactive Csm6/Csx1 (inactive) c_tri_AMP->Csm6_Csx1_inactive allosteric activation Csm6_Csx1_active Csm6/Csx1 (active) Csm6_Csx1_inactive->Csm6_Csx1_active RNA_Degradation Widespread RNA Degradation Csm6_Csx1_active->RNA_Degradation catalysis Antiviral_Defense Antiviral Defense RNA_Degradation->Antiviral_Defense

Caption: The c-tri-AMP signaling pathway in prokaryotic antiviral defense.

5.2. Experimental Workflow for c-tri-AMP Localization

c_tri_AMP_Workflow cluster_biochem Biochemical Analysis cluster_imaging Microscopy Analysis Bacterial_Culture Bacterial Culture (± Phage Infection) Cell_Lysis Cell Lysis Bacterial_Culture->Cell_Lysis Subcellular_Fractionation Subcellular Fractionation Cell_Lysis->Subcellular_Fractionation Cytoplasm Cytoplasmic Fraction Subcellular_Fractionation->Cytoplasm Membrane Membrane Fraction Subcellular_Fractionation->Membrane Extraction c-tri-AMP Extraction Cytoplasm->Extraction Membrane->Extraction LC_MS LC-MS/MS Quantification Extraction->LC_MS Fluorescent_Strains Construct Fluorescent Protein Fusions (e.g., Cas10-FP, Csm6-FP) Microscopy_Prep Sample Preparation (Agarose Pad) Fluorescent_Strains->Microscopy_Prep SR_Microscopy Super-Resolution Microscopy (PALM/STORM) Microscopy_Prep->SR_Microscopy Image_Analysis Image Analysis (Localization, Colocalization) SR_Microscopy->Image_Analysis

Caption: Experimental workflow for c-tri-AMP localization studies.

Conclusion and Future Directions

The study of this compound and its role in prokaryotic defense is a rapidly advancing field. While our current understanding of its subcellular localization is largely inferred from the locations of its synthesizing and effector proteins, the experimental frameworks presented in this guide provide a clear path forward for direct investigation. Future research employing advanced techniques such as super-resolution microscopy with novel c-tri-AMP-specific fluorescent probes, combined with sensitive quantitative mass spectrometry of fractionated cellular components, will be instrumental in painting a more detailed picture of the spatiotemporal dynamics of this critical second messenger. A deeper understanding of c-tri-AMP's cellular landscape will undoubtedly open new avenues for the development of innovative antimicrobial therapies that target these essential bacterial defense pathways.

References

The Degradation of Cyclic tri-AMP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic tri-adenosine monophosphate (c-tri-AMP or cA3) is a crucial second messenger in prokaryotic defense systems, particularly within the Type III CRISPR-Cas machinery. Its timely degradation is essential for regulating the cellular response to viral infections and preventing cellular dormancy or death. This technical guide provides an in-depth overview of the known degradation pathways of cA3, focusing on the enzymatic machinery, degradation products, and the experimental protocols used for their characterization. This document aims to serve as a comprehensive resource for researchers investigating cA3 signaling and developing novel therapeutic strategies targeting these pathways.

Introduction to Cyclic tri-AMP and its Role in Cellular Signaling

This compound is a cyclic oligonucleotide that functions as a signaling molecule in bacteria and archaea. It is synthesized by the Cas10 subunit of Type III CRISPR-Cas effector complexes upon recognition of foreign RNA.[1] This activation triggers a downstream cascade, leading to the activation of ancillary nucleases that degrade both host and invader nucleic acids, thereby thwarting viral replication.[1] The concentration of cA3 is tightly regulated, and its degradation is a critical "off-switch" to terminate this potent immune response once the threat is neutralized.[2]

The Enzymatic Degradation of this compound

The primary enzymes responsible for the degradation of cA3 are a class of phosphodiesterases known as ring nucleases . These enzymes are often encoded within or associated with Type III CRISPR-Cas loci and exhibit specificity for cyclic oligoadenylates.

Key Enzymes in cA3 Degradation

Several families of ring nucleases have been identified with the ability to degrade cyclic oligoadenylates. While much of the initial research focused on the degradation of cyclic tetra-adenylate (cA4), recent studies have identified enzymes capable of processing cA3.

  • Crn4a: This CRISPR-associated ring nuclease has been confirmed to possess broad specificity, including the degradation of cA3.[3]

  • SAVED domain of CalpL: The SAVED (SMODS-associated and fused to various effectors domain) of the CRISPR-associated Lon protease CalpL has been shown to have intrinsic ring nuclease activity capable of cleaving cA3.[4]

  • Csx20: While primarily showing activity against cA4, Csx20 has been observed to degrade cA3, albeit with potentially lower efficiency.[1]

These enzymes typically contain a CRISPR-associated Rossman-fold (CARF) domain, which is responsible for binding the cyclic oligoadenylate (B1213165) substrate.[1][2]

Degradation Products

The enzymatic cleavage of the phosphodiester bonds within the cA3 ring results in the formation of linear adenosine (B11128) monophosphate products. The primary degradation products identified are:

  • Linear di-adenylate with a 2',3'-cyclic phosphate (B84403) (A2>P) [3][5]

  • Linear mono-adenylate with a 2',3'-cyclic phosphate (A1>P or 2',3'-cAMP) [3][5]

The asymmetric nature of the cA3 ring can lead to its degradation into these linear di- and mono-adenylate species.[3]

Quantitative Analysis of cA3 Degradation

While extensive kinetic data for cA3 degradation is still an active area of research, some studies have begun to characterize the enzymatic activity of ring nucleases. The following table summarizes the available quantitative data, primarily focusing on related cyclic oligoadenylates due to the limited availability of specific cA3 kinetic parameters.

Enzyme FamilySubstrateApparent KD (μM)Single-Turnover Rate Constant (min-1)Organism/SystemReference
Sso2081 (Crn1)cA4-0.23 ± 0.01Sulfolobus solfataricus[4]
Sso1393cA4-0.024 ± 0.0004Sulfolobus solfataricus[4]
CalpLcA41.1 ± 0.1-Archaeoglobus fulgidus[5]
CalpL2'F-cA40.8 ± 0.1-Archaeoglobus fulgidus[5]

Note: This table includes data for cA4 as a proxy for ring nuclease activity, highlighting the need for more specific kinetic studies on cA3.

Signaling and Degradation Pathways

The degradation of cA3 is a key regulatory step in the Type III CRISPR-Cas signaling pathway. The following diagrams illustrate the overall signaling cascade and the specific enzymatic degradation of cA3.

cA3_Signaling_Pathway cluster_synthesis cA3 Synthesis cluster_activation Downstream Activation Foreign RNA Foreign RNA Type III CRISPR Complex Type III CRISPR Complex Foreign RNA->Type III CRISPR Complex activates Cas10 Cas10 Type III CRISPR Complex->Cas10 contains cA3 cA3 Cas10->cA3 synthesizes from ATP ATP ATP->Cas10 cA3_2 cA3 Ancillary Nuclease Ancillary Nuclease Degraded Products Degraded Products Ancillary Nuclease->Degraded Products degrades Cellular RNA/DNA Cellular RNA/DNA Cellular RNA/DNA->Ancillary Nuclease cA3_2->Ancillary Nuclease activates

Figure 1. Overview of the cA3 signaling pathway.

Figure 2. Enzymatic degradation of cA3 by a ring nuclease.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of cA3 degradation.

Recombinant Ring Nuclease Expression and Purification

A general protocol for obtaining purified ring nuclease for in vitro assays is as follows:

  • Cloning: The gene encoding the ring nuclease of interest is cloned into an appropriate expression vector, often with an N- or C-terminal polyhistidine (His)-tag for affinity purification.

  • Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis: Cells are harvested and lysed by sonication in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.5 M NaCl, 30 mM imidazole (B134444), 10% glycerol).[6]

  • Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed extensively with a wash buffer containing a low concentration of imidazole. The His-tagged protein is then eluted with a high concentration of imidazole (e.g., 0.5 M).[6]

  • Size-Exclusion Chromatography: For higher purity, the eluted protein is further purified by size-exclusion chromatography using a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 250 mM NaCl, 10% glycerol).[7]

  • Purity Assessment: Protein purity is assessed by SDS-PAGE.

Figure 3. Workflow for recombinant ring nuclease purification.
In Vitro cA3 Degradation Assay

This assay is used to determine the activity of a purified ring nuclease on cA3.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 250 mM NaCl, 5 mM EDTA).[2]

    • In a microcentrifuge tube, combine the purified ring nuclease (e.g., 1 µM) and synthetic cA3 (e.g., 100 µM).[2]

    • The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 60°C for enzymes from thermophiles) for a defined period (e.g., 60 minutes).[2][4]

  • Quenching: Stop the reaction by adding methanol (B129727) and vortexing.[2]

  • Sample Preparation for Analysis: Dry the quenched reaction mixture and resuspend in water for HPLC analysis.[2]

Analysis of Degradation Products by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify cA3 and its degradation products.

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., Kinetex EVO 2.1 x 50 mm, 2.6 µm particle size) and a UV detector is used.[2][7]

  • Mobile Phase: A gradient of two mobile phases is typically employed:

    • Mobile Phase A: 20 mM Ammonium acetate, pH 8.5.[7]

    • Mobile Phase B: Methanol.[7]

  • Gradient Elution: A typical gradient could be: 0-3.5 min, 0% B; 3.5-5 min, 20% B; 5-7 min, 50% B; 7-10 min, 100% B.[7]

  • Detection: Monitor the absorbance at 260 nm.[2][7]

  • Data Analysis: The retention times of the peaks are compared to those of known standards for cA3, A2>P, and A1>P to identify the products. Peak areas are integrated to quantify the extent of degradation.

Identification of Degradation Products by Mass Spectrometry

Mass spectrometry (MS) is used to confirm the identity of the degradation products.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (LC-MS), such as a Thermo Scientific Velos Pro Spectrometer with a Dionex UltiMate 3000 chromatography system, can be used.[6][7]

  • Ionization: Electrospray ionization (ESI) in negative or positive ion mode is commonly used.

  • Analysis: The mass-to-charge ratio (m/z) of the eluting peaks from the HPLC is determined.

  • Tandem Mass Spectrometry (MS/MS): To further confirm the structure, tandem mass spectrometry can be performed to obtain fragmentation patterns of the degradation products.[7]

Experimental_Analysis_Workflow In Vitro Degradation Assay In Vitro Degradation Assay HPLC Separation HPLC Separation In Vitro Degradation Assay->HPLC Separation UV Detection (Quantification) UV Detection (Quantification) HPLC Separation->UV Detection (Quantification) Mass Spectrometry (Identification) Mass Spectrometry (Identification) HPLC Separation->Mass Spectrometry (Identification)

Figure 4. Workflow for the analysis of cA3 degradation.

Conclusion

The degradation of this compound by ring nucleases is a fundamental process in the regulation of Type III CRISPR-Cas immunity. Understanding the enzymes, pathways, and kinetics involved is crucial for elucidating the intricacies of this prokaryotic defense mechanism. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate cA3 degradation. Further research, particularly in determining the specific kinetic parameters of cA3-degrading enzymes, will be vital for a complete understanding of this signaling pathway and for the development of novel antimicrobial and biotechnological applications.

References

An In-Depth Technical Guide to the Structural and Functional Differences Between Cyclic AMP (cAMP) and Cyclic tri-AMP (c-tri-AMP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed comparative analysis of cyclic adenosine (B11128) monophosphate (cAMP) and 3',3',3'-cyclic triadenosine monophosphate (c-tri-AMP or cA3), focusing on their fundamental structural distinctions, associated signaling pathways, and the experimental methodologies used for their study.

Core Structural Differences: Monomer vs. Trimer

The most fundamental distinction between cAMP and c-tri-AMP lies in their molecular composition. cAMP is a monomeric nucleotide, whereas c-tri-AMP is a trimeric cyclic oligonucleotide. This core difference dictates their size, shape, and interaction with effector molecules.

  • Cyclic AMP (cAMP): As a derivative of adenosine triphosphate (ATP), cAMP consists of a single adenine (B156593) base, a ribose sugar, and one phosphate (B84403) group.[1] Its defining feature is the cyclic phosphodiester bond that links the 5' carbon of the ribose sugar to the 3' carbon of the same sugar, forming a compact, relatively rigid six-membered ring fused to the five-membered ribose ring.[2][3] This structure is crucial for its role as a ubiquitous second messenger in eukaryotes.[4]

  • Cyclic tri-AMP (c-tri-AMP): In contrast, c-tri-AMP is composed of three distinct adenosine monophosphate units linked together by phosphodiester bonds to form a large 24-membered ring.[5] Specifically named 3',3',3'-cyclic AMP-AMP-AMP, it is synthesized by specific nucleotidyltransferase enzymes from three molecules of ATP.[5][6] This larger, more complex structure is a key signaling molecule in prokaryotic defense systems, particularly the Type III CRISPR-Cas pathway.[7][8]

Quantitative and Physicochemical Data

The structural differences are reflected in the distinct physicochemical properties of the two molecules. While extensive quantitative data exists for cAMP due to its long history of study, data for c-tri-AMP is emerging with the growing interest in CRISPR systems.

PropertyCyclic AMP (cAMP)This compound (c-tri-AMP)
Classification Cyclic Nucleotide (Monomer)Cyclic Oligonucleotide (Trimer)
Molecular Formula C₁₀H₁₂N₅O₆P[4]C₃₀H₃₆N₁₅O₁₈P₃[5]
Molecular Weight 329.21 g/mol 987.63 g/mol (free acid)[5]
Precursor Molecule(s) 1 x ATP[4]3 x ATP[6]
Primary Domain of Life Eukaryotes, Bacteria[4]Prokaryotes[7]
Primary Effector(s) Protein Kinase A (PKA), EPAC, CNG channels[9][10]Csm6/Csx1 Ribonucleases[7][11]
Typical Intracellular Conc. ~10 pmol/mg protein (can increase to >500 pmol/mg upon stimulation)[12]Transiently produced upon specific stimuli (e.g., phage infection); not constitutively present.

Distinct Signaling Pathways

The monomeric and trimeric structures of cAMP and c-tri-AMP are recognized by entirely different cellular machinery, leading to their involvement in fundamentally separate signaling pathways.

The Eukaryotic cAMP-PKA Signaling Pathway

In eukaryotes, cAMP is a canonical second messenger that translates extracellular signals into intracellular responses.[13][14] The pathway is central to regulating metabolism, gene transcription, and cell growth.[][16]

  • Activation: An extracellular signal (e.g., a hormone) binds to a G-protein coupled receptor (GPCR).[17]

  • Transduction: The activated GPCR stimulates a Gs protein, which in turn activates the enzyme adenylyl cyclase.[4]

  • Synthesis: Adenylyl cyclase catalyzes the conversion of ATP into cAMP.[1]

  • Effector Binding: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.[4]

  • Downstream Effects: The active PKA catalytic subunits phosphorylate a multitude of substrate proteins, including transcription factors like CREB, to elicit a cellular response.[9][16]

The Prokaryotic c-tri-AMP CRISPR-Cas Signaling Pathway

In prokaryotes, c-tri-AMP (along with other cyclic oligoadenylates) functions as a critical alarmone in Type III CRISPR-Cas systems, signaling the presence of foreign RNA from invading phages or plasmids.[7][11]

  • Activation: The Type III CRISPR effector complex (Csm/Cmr) recognizes and binds to a target RNA from an invader.[11]

  • Synthesis: This binding event activates the cyclase domain of the Cas10 subunit within the complex.[8]

  • Transduction: The activated Cas10 synthesizes c-tri-AMP (and other cyclic oligoadenylates, cAn) from ATP.[6][8]

  • Effector Binding: The newly synthesized c-tri-AMP diffuses and binds to the CARF domain of an ancillary ribonuclease, such as Csm6 (also known as Csx1).[7]

  • Downstream Effects: c-tri-AMP binding allosterically activates the HEPN nuclease domain of Csm6, which then proceeds to non-specifically degrade cellular RNAs, leading to cell dormancy or death—an "abortive infection" mechanism that prevents phage propagation.[7][11]

Key Experimental Methodologies

The study of these two molecules requires distinct but related biochemical techniques for their synthesis, purification, and functional analysis.

Protocol: Enzymatic Synthesis and Purification of c-tri-AMP

Unlike commercially available cAMP, c-tri-AMP often requires laboratory synthesis. Enzymatic methods are preferred over chemical synthesis due to higher yields and the avoidance of hazardous organic solvents.[18][19] This protocol is adapted from methods used for similar cyclic oligonucleotides.[20]

  • Reaction Setup:

    • Combine purified Cas10 protein (or a homologous CD-NTase) with a reaction buffer (e.g., HEPES-based buffer containing Mg²⁺).

    • Add a high concentration of the precursor, ATP.

    • If required by the enzyme, add an allosteric activator (e.g., target RNA for Cas10).

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for several hours.

  • Purification:

    • Terminate the reaction by heat inactivation or addition of EDTA.

    • Centrifuge to pellet the denatured enzyme and any precipitates.

    • Load the supernatant onto an anion-exchange chromatography column (e.g., HiTrap Q).[8]

    • Elute the product using a salt gradient (e.g., 50 mM to 1 M NaCl).

    • Collect fractions and identify those containing c-tri-AMP using HPLC or LC-MS.

  • Final Steps:

    • Pool the relevant fractions.

    • Desalt the sample using a suitable method (e.g., dialysis or size-exclusion chromatography).

    • Lyophilize the final product to obtain a stable, solid form.[7]

Protocol: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and highly sensitive method for the detection and quantification of both cAMP and c-tri-AMP in complex biological samples.

  • Sample Preparation: Extract small molecules from cell lysates, typically using a solvent precipitation method (e.g., with cold acetonitrile (B52724) or methanol) to remove proteins and larger molecules.

  • Chromatographic Separation: Inject the extracted sample into a High-Performance Liquid Chromatography (HPLC) system. Use a suitable column (e.g., reverse-phase C18) and a gradient of aqueous and organic solvents (e.g., water with ammonium (B1175870) acetate (B1210297) and acetonitrile) to separate the cyclic nucleotides from other metabolites.[8][18]

  • Mass Spectrometry Detection: The eluent from the HPLC is directed into a mass spectrometer. The instrument is set to negative ion mode to detect the negatively charged phosphate groups.

  • Quantification: The molecules are identified by their specific mass-to-charge ratio (m/z). Quantification is achieved by comparing the peak area of the molecule in the sample to a standard curve generated from known concentrations of pure cAMP or c-tri-AMP.

Protocol: In Vitro Ribonuclease Activity Assay

This functional assay determines if c-tri-AMP can activate its downstream effector, the Csm6 ribonuclease.

  • Reaction Components:

    • Purified Csm6 protein.

    • A reaction buffer containing divalent cations (e.g., Mg²⁺).

    • A fluorescently-labeled RNA substrate (e.g., an RNA oligonucleotide with a fluorophore on one end and a quencher on the other).

    • The test compound: c-tri-AMP (or a negative control).

  • Procedure:

    • In a microplate, combine the Csm6 protein, buffer, and RNA substrate.

    • Initiate the reaction by adding c-tri-AMP.

    • Measure the fluorescence signal over time in a plate reader.

  • Principle of Detection: In its intact state, the quencher on the RNA substrate suppresses the signal from the fluorophore. When active Csm6 cleaves the RNA, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to the ribonuclease activity, demonstrating activation by c-tri-AMP.

References

Cyclic tri-AMP vs. c-di-AMP: A Technical Guide to Core Functions and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, cyclic nucleotides have long been recognized as critical second messengers. While cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are well-established players, the family of cyclic dinucleotides has emerged as a major focus of research, revealing novel regulatory paradigms in both prokaryotes and eukaryotes. Among these, cyclic di-adenosine monophosphate (c-di-AMP) has been established as an essential signaling molecule in many bacteria, governing a wide array of physiological processes. More recently, a novel cyclic trinucleotide, cyclic tri-adenosine monophosphate (c-tri-AMP), has been identified as a key component of a bacterial anti-phage defense system. This technical guide provides an in-depth comparison of the core functions, signaling pathways, and molecular mechanisms of c-tri-AMP and c-di-AMP, aimed at researchers, scientists, and drug development professionals.

Synthesis and Degradation: Orchestrating the Cellular Pool

The intracellular concentrations of these second messengers are tightly controlled by the balanced activities of synthesizing enzymes and degrading phosphodiesterases.

Cyclic di-AMP (c-di-AMP)

Synthesis: c-di-AMP is synthesized from two molecules of ATP by a class of enzymes known as diadenylate cyclases (DACs).[1] These enzymes catalyze the formation of two 3'-5' phosphodiester bonds, resulting in a cyclic molecule.[1] In bacteria, three main families of DACs have been identified: DisA, CdaA, and CdaS.[2]

Degradation: The hydrolysis of c-di-AMP is carried out by specific phosphodiesterases (PDEs), which break the phosphodiester bonds to produce the linear molecule 5'-phosphoadenylyl-3'-5'-adenosine (pApA) or directly to two molecules of AMP.[3] Two major families of c-di-AMP-specific PDEs have been characterized: the DHH/DHHA1 domain-containing proteins (e.g., GdpP) and the HD-domain-containing proteins (e.g., PgpH).[3]

Cyclic tri-AMP (c-tri-AMP)

Synthesis: c-tri-AMP, also known as cyclic triadenylate (cAAA), is synthesized by a cGAS/DncV-like nucleotidyltransferase (CD-NTase) as part of the Cyclic Oligonucleotide-based Antiphage Signaling System (CBASS).[4] This enzyme catalyzes the formation of three 3'-5' phosphodiester bonds using three ATP molecules as substrates. The activation of the CD-NTase is a key event triggered by bacteriophage infection.[4]

Degradation: The specific enzymatic degradation pathway for c-tri-AMP is not as well-characterized as that for c-di-AMP. While general phosphodiesterases exist, dedicated c-tri-AMP phosphodiesterases have yet to be definitively identified and characterized. It is an active area of research to understand how the c-tri-AMP signal is terminated. Standalone ring nucleases containing a CRISPR-associated Rossman-fold (CARF) domain have been shown to degrade cyclic oligoadenylates and may play a role in downregulating the immune response.[5]

Signaling Pathways and Molecular Mechanisms

The functional diversity of c-di-AMP and the specialized role of c-tri-AMP are reflected in their distinct signaling pathways and molecular targets.

Cyclic di-AMP: A Multifaceted Regulator of Bacterial Physiology

c-di-AMP signaling is integral to the survival and virulence of many bacterial species, particularly Gram-positive bacteria.[6] Its functions are mediated through binding to a variety of effector proteins and riboswitches, thereby modulating their activity or gene expression.

Key Functions of c-di-AMP:

  • Potassium Homeostasis: c-di-AMP is a central regulator of intracellular potassium levels. It directly binds to and inhibits potassium uptake transporters such as KtrA and activates potassium efflux systems.[7] This regulation is crucial for maintaining osmotic balance and cell turgor.

  • Cell Wall Homeostasis: Perturbations in c-di-AMP levels have been shown to affect cell wall integrity and resistance to cell wall-targeting antibiotics.[8]

  • DNA Damage Response: The diadenylate cyclase DisA has been implicated in sensing DNA damage and modulating c-di-AMP levels accordingly.[2]

  • Virulence and Biofilm Formation: In pathogenic bacteria, c-di-AMP signaling has been linked to the regulation of virulence factors and the formation of biofilms.[6]

  • Host Immune Response: When bacteria infect eukaryotic cells, c-di-AMP can be released into the host cytoplasm and recognized by the host protein STING (Stimulator of Interferon Genes). This interaction triggers a type I interferon response, a key component of the innate immune system.[9]

This compound: A Sentinel in Anti-Phage Defense

The known function of c-tri-AMP is currently confined to its role in the CBASS anti-phage defense system, which provides a form of abortive infection to protect the bacterial population.

The CBASS Signaling Pathway:

  • Phage Infection and CD-NTase Activation: Upon bacteriophage infection, the CBASS-encoded CD-NTase is activated. The precise mechanism of activation can vary between different CBASS types but is thought to involve the sensing of phage components.[10]

  • c-tri-AMP Synthesis: The activated CD-NTase synthesizes c-tri-AMP from ATP.

  • NucC Endonuclease Activation: c-tri-AMP acts as a second messenger, binding to and activating the effector protein, a DNA endonuclease called NucC.[4]

  • Cellular Degradation and Abortive Infection: The activated NucC non-specifically degrades cellular DNA, leading to cell death.[4] This altruistic suicide prevents the completion of the phage replication cycle, thereby protecting the surrounding bacterial population.[4] Interestingly, NucC can be weakly activated by c-di-AMP, suggesting some level of cross-talk, though the physiological relevance of this is unclear.[4]

Quantitative Data

The following tables summarize key quantitative data for c-di-AMP and c-tri-AMP signaling components.

Table 1: Binding Affinities (Kd)

LigandReceptorOrganismKd (µM)Reference
c-di-AMPKdpD (USP domain)Staphylococcus aureus2.0 ± 0.18[11]
c-tri-AMPNucCEscherichia coli0.7[4]
c-di-AMPNucCEscherichia coli2.6[4]

Table 2: Kinetic Parameters of c-di-AMP Metabolizing Enzymes

EnzymeOrganismSubstratekcat (s⁻¹)KM (µM)Reference
RocR (PDE)Pseudomonas aeruginosac-di-GMP0.67 ± 0.033.2 ± 0.3[9]
AtaC (PDE)Streptomyces venezuelaec-di-AMP0.2-[12]
PdeL (PDE)Escherichia colic-di-GMP--[13]

Note: Kinetic data for c-di-AMP specific enzymes are not always readily available in a consolidated format. The table includes related cyclic dinucleotide phosphodiesterase data for context.

Table 3: Intracellular Concentrations

MoleculeOrganismConditionConcentrationReference
c-di-AMPBacillus subtilisGrowth in minimal medium with glutamate~40 ng/mg protein[14]
c-di-AMPBacillus subtilisGrowth in minimal medium with glutamine~10 ng/mg protein[14]
c-di-AMPBacillus anthracisWild-type~1000 fmol/µg protein[15]
c-di-AMPBacillus anthracisPDE mutant (ΔgdpPΔpgpH)~3800 fmol/µg protein[15]

Experimental Protocols

This section outlines general methodologies for studying c-di-AMP and c-tri-AMP signaling.

Quantification of Cyclic Nucleotides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of cyclic dinucleotides and trinucleotides from biological samples.[16][17]

General Workflow:

  • Sample Preparation: Bacterial cells are harvested and lysed. Proteins are precipitated and removed.

  • Extraction: The supernatant containing the cyclic nucleotides is extracted.

  • LC Separation: The extracted sample is injected into a liquid chromatography system, typically using a reversed-phase column, to separate the different nucleotides.

  • MS/MS Detection: The eluting compounds are ionized and detected by a tandem mass spectrometer. Specific parent-to-fragment ion transitions are monitored for each target molecule, allowing for accurate quantification.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[18][19]

General Protocol:

  • Sample Preparation: The purified protein (e.g., NucC or a c-di-AMP receptor) is placed in the sample cell, and the ligand (c-tri-AMP or c-di-AMP) is loaded into the injection syringe. Both samples must be in identical, well-dialyzed buffer to minimize heats of dilution.

  • Titration: A series of small injections of the ligand into the protein solution is performed.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data are fitted to a binding model to determine the thermodynamic parameters.

Nuclease Activity Assay

The endonuclease activity of NucC can be monitored using a fluorescent DNA substrate or by analyzing the degradation of plasmid DNA on an agarose (B213101) gel.[6][20]

General Protocol (Plasmid-based):

  • Reaction Setup: Purified NucC enzyme is incubated with plasmid DNA in a suitable reaction buffer.

  • Activation: The reaction is initiated by the addition of c-tri-AMP (or c-di-AMP as a control).

  • Incubation: The reaction is incubated at the optimal temperature for the enzyme.

  • Analysis: The reaction products are analyzed by agarose gel electrophoresis. The degradation of the supercoiled plasmid DNA into linear and smaller fragments indicates nuclease activity.

Phosphodiesterase (PDE) Activity Assay

PDE activity can be measured using various methods, including HPLC-based assays, radioassays, and colorimetric assays.[4][10][21]

General Protocol (HPLC-based):

  • Reaction Setup: The purified PDE is incubated with its cyclic nucleotide substrate (e.g., c-di-AMP) in a reaction buffer.

  • Incubation: The reaction is allowed to proceed for a defined period.

  • Reaction Termination: The reaction is stopped, typically by heat inactivation or the addition of a chemical inhibitor.

  • Analysis: The reaction mixture is analyzed by HPLC to separate the substrate (cyclic nucleotide) from the product (linear nucleotide). The amount of product formed is quantified to determine the enzyme activity.

Visualizations

Signaling Pathway Diagrams

c_di_AMP_Signaling cluster_synthesis Synthesis cluster_degradation Degradation cluster_function Cellular Functions ATP 2 ATP DACs Diadenylate Cyclases (DisA, CdaA, CdaS) ATP->DACs c_di_AMP c-di-AMP DACs->c_di_AMP PDEs Phosphodiesterases (GdpP, PgpH) pApA pApA PDEs->pApA AMP 2 AMP pApA->AMP c_di_AMP_deg c-di-AMP c_di_AMP_deg->PDEs Receptors Receptor Proteins (KtrA, KdpD, etc.) K_Homeostasis Potassium Homeostasis Receptors->K_Homeostasis Cell_Wall Cell Wall Homeostasis Receptors->Cell_Wall Virulence Virulence Receptors->Virulence Riboswitches Riboswitches Riboswitches->K_Homeostasis Host_Immunity Host Immune Response (STING pathway) c_di_AMP_func c-di-AMP c_di_AMP_func->Receptors c_di_AMP_func->Riboswitches c_di_AMP_func->Host_Immunity

c_tri_AMP_Signaling cluster_synthesis Synthesis cluster_function Function cluster_degradation Degradation Phage_Infection Phage Infection CD_NTase CD-NTase Phage_Infection->CD_NTase activates c_tri_AMP c-tri-AMP CD_NTase->c_tri_AMP ATP 3 ATP ATP->CD_NTase NucC NucC Endonuclease DNA_Degradation DNA Degradation NucC->DNA_Degradation Cell_Death Cell Death (Abortive Infection) DNA_Degradation->Cell_Death c_tri_AMP_func c-tri-AMP c_tri_AMP_func->NucC activates Unknown_PDE Putative Phosphodiesterase/? Degradation_Products Degradation Products Unknown_PDE->Degradation_Products c_tri_AMP_deg c-tri-AMP c_tri_AMP_deg->Unknown_PDE

Experimental Workflow Diagrams

LC_MS_Workflow start Bacterial Cell Culture lysis Cell Lysis & Protein Precipitation start->lysis extraction Supernatant Extraction lysis->extraction lc Liquid Chromatography (LC) Separation extraction->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms quantification Quantification of c-di-AMP / c-tri-AMP ms->quantification

ITC_Workflow start Purified Protein & Ligand (in identical buffer) loading Load Protein into Cell Load Ligand into Syringe start->loading titration Inject Ligand into Protein Solution loading->titration detection Measure Heat Change per Injection titration->detection analysis Fit Data to Binding Model detection->analysis result Determine Kd, n, ΔH analysis->result

Conclusion and Future Perspectives

c-di-AMP and c-tri-AMP represent two fascinating examples of the diverse roles of cyclic nucleotides in bacterial signaling. c-di-AMP is a pleiotropic regulator essential for the viability of many bacteria, controlling fundamental processes from ion homeostasis to virulence. Its recognition by the host immune system also highlights its importance in host-pathogen interactions. In contrast, c-tri-AMP appears to be a more specialized second messenger, dedicated to a dramatic and effective anti-phage defense mechanism.

For drug development professionals, the enzymes involved in c-di-AMP metabolism represent attractive targets for novel antibiotics, given the essentiality of this signaling pathway in many pathogens. The CBASS system, with its c-tri-AMP signaling, offers insights into novel antiviral strategies and could potentially be engineered for various biotechnological applications.

Several key questions remain. The full range of receptors and functions for c-di-AMP is likely yet to be discovered. For c-tri-AMP, understanding its degradation pathway and exploring potential roles beyond anti-phage defense are exciting avenues for future research. The continued exploration of these cyclic nucleotide signaling pathways promises to uncover further fundamental biological principles and may lead to the development of new therapeutic interventions.

References

discovery of cyclic oligoadenylate signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Mechanisms of Cyclic Oligoadenylate (B1213165) and Related Nucleotide Signaling in Innate Immunity

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclic oligonucleotides have emerged as critical second messengers in innate immunity, orchestrating robust defenses against pathogens across all domains of life. The discovery of these signaling pathways has unveiled sophisticated molecular mechanisms of pathogen recognition and immune activation. In prokaryotes, the Type III CRISPR-Cas system detects invading RNA and triggers the synthesis of cyclic oligoadenylates (cOA), which in turn activate ancillary ribonucleases to degrade viral transcripts.[1][2] Eukaryotes employ analogous strategies; the 2'-5' oligoadenylate synthetase (OAS) family polymerizes ATP into 2'-5' oligoadenylates (2-5A) upon sensing double-stranded RNA (dsRNA), leading to the activation of RNase L and a broad-scale antiviral state.[3][4] Furthermore, the discovery of the cGAS-STING pathway revealed that cytosolic DNA triggers the synthesis of the cyclic dinucleotide 2',3'-cGAMP, a potent activator of the STING protein that initiates a powerful type I interferon response.[5][6] This technical guide provides an in-depth exploration of these pivotal signaling pathways, detailing their discovery, core mechanisms, key quantitative data, and the experimental protocols used to elucidate them.

Chapter 1: Prokaryotic Cyclic Oligoadenylate (cOA) Signaling in Type III CRISPR-Cas Systems

The discovery of cOA signaling within Type III CRISPR-Cas systems revealed a novel layer of regulation in prokaryotic anti-phage defense. Unlike the direct nucleic acid cleavage by other CRISPR systems, Type III systems utilize a second messenger to elicit a broad cellular response.

Discovery and Core Pathway

The seminal discovery in 2017 demonstrated that upon binding to a target RNA complementary to its CRISPR RNA (crRNA), the Cas10 subunit of the Csm (Type III-A) effector complex is activated.[2] This activation triggers the synthesis of cyclic oligoadenylates (cOA) from ATP molecules using its Palm/cyclase domain.[1][2][7] These cOA molecules, which can vary in ring size (e.g., cA₃, cA₄), act as second messengers. They diffuse from the effector complex and bind to ancillary effector proteins, such as the ribonuclease Csm6 or Csx1.[1][8] This binding allosterically activates the HEPN (Higher Eukaryotes and Prokaryotes Nucleotide-binding) domains of these nucleases, leading to the nonspecific degradation of viral and host RNAs, ultimately inducing an antiviral state or programmed cell death to prevent phage propagation.[1][2]

Type_III_CRISPR_cOA_Signaling Figure 1: Type III CRISPR-cOA Signaling Pathway cluster_activation Activation cluster_synthesis Second Messenger Synthesis cluster_effector Effector Response TargetRNA Invading Phage Target RNA CsmComplex Type III Csm Effector Complex (with Cas10) TargetRNA->CsmComplex Binding Cas10 Activated Cas10 (Palm Domain) CsmComplex->Cas10 Activates cOA cOA (cA₃, cA₄) Cas10->cOA Synthesizes ATP ATP ATP->Cas10 Csm6 Csm6/Csx1 (Inactive Nuclease) cOA->Csm6 Allosteric Activation ActiveCsm6 Activated Csm6/Csx1 Csm6->ActiveCsm6 Degradation RNA Degradation (Antiviral State) ActiveCsm6->Degradation RNA Viral & Host RNA RNA->ActiveCsm6

Figure 1: Type III CRISPR-cOA Signaling Pathway
Experimental Protocols

Protocol 1: In Vitro Synthesis and Detection of cOA [1][7][9]

This protocol describes the synthesis of cOA by purified Csm complexes and its subsequent detection.

  • Reaction Setup:

    • Combine purified Type III Csm effector complex (e.g., from Sulfolobus solfataricus) with a specific crRNA.

    • Add a synthetic target RNA oligonucleotide that is complementary to the crRNA.

    • Incubate in a reaction buffer (e.g., 20 mM MES pH 6.5, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT).

    • Initiate the reaction by adding ATP, including α-³²P-ATP for radioactive labeling.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 70°C for thermophilic organisms) for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding formamide (B127407) loading buffer or by heat inactivation.

  • Detection via Thin-Layer Chromatography (TLC):

    • Spot the reaction mixture onto a PEI-cellulose TLC plate.

    • Develop the chromatogram using a suitable solvent (e.g., 1:1.5 (v/v) saturated (NH₄)₂SO₄:1.5 M KH₂PO₄, pH 3.5).

    • Visualize the radiolabeled cOA products by phosphorimaging. The different cOA species (cA₃, cA₄, cA₅, cA₆) will migrate to distinct positions.

  • Confirmation via Mass Spectrometry: For non-radioactive assays, analyze the reaction products using liquid chromatography-mass spectrometry (LC-MS) to confirm the mass of the synthesized cOA molecules.

Protocol 2: Csm6/Csx1 Ribonuclease Activity Assay [1][10]

This assay measures the cOA-dependent activation of the Csm6/Csx1 nuclease.

  • Reaction Setup:

    • Purify recombinant Csm6 or Csx1 protein.

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂).

    • Add a fluorescently labeled single-stranded RNA (ssRNA) substrate.

    • Add purified cOA (synthesized as described in Protocol 1) to the reaction mixture. A control reaction should be performed without cOA.

  • Incubation: Incubate at the optimal temperature for the nuclease (e.g., 37°C) for various time points.

  • Analysis:

    • Stop the reaction by adding a denaturing loading buffer.

    • Analyze the RNA degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the fluorescently labeled RNA fragments. Nuclease activity is confirmed by the appearance of smaller RNA cleavage products in the presence of cOA.

Chapter 2: The Eukaryotic 2'-5' Oligoadenylate (OAS)-RNase L Pathway

The OAS-RNase L system is a cornerstone of the interferon-induced antiviral response in vertebrates. It functions as an intracellular sensor for viral dsRNA, triggering a potent RNA degradation program to halt viral replication.

Discovery and Core Pathway

First identified as part of the cellular response to interferons, the OAS/RNase L pathway is activated by double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication.[11] Upon binding to dsRNA, members of the Oligoadenylate Synthetase (OAS) family (OAS1, OAS2, OAS3) are catalytically activated.[4][12] These enzymes polymerize ATP into a series of 2'-5' phosphodiester-linked oligoadenylates, known as 2-5A.[3] 2-5A then acts as a second messenger, binding with high affinity to the ankyrin repeat domains of the latent endoribonuclease L (RNase L). This binding induces the dimerization and activation of RNase L, which then non-specifically cleaves single-stranded viral and cellular RNAs, including ribosomal RNA (rRNA), leading to a global shutdown of protein synthesis and inhibition of viral replication.[4][11]

OAS_RNaseL_Signaling Figure 2: OAS-RNase L Antiviral Pathway cluster_activation Activation cluster_synthesis Second Messenger Synthesis cluster_effector Effector Response dsRNA Viral dsRNA OAS OAS1/2/3 (Inactive) dsRNA->OAS Binding ActiveOAS Activated OAS OAS->ActiveOAS Activates A25 2-5A (pppA(2'p5'A)n) ActiveOAS->A25 Synthesizes ATP ATP ATP->ActiveOAS RNaseL_monomer RNase L (Inactive Monomer) A25->RNaseL_monomer Binding RNaseL_dimer Activated RNase L Dimer RNaseL_monomer->RNaseL_dimer Dimerization Degradation RNA Degradation & Translation Shutdown RNaseL_dimer->Degradation RNA Viral & Cellular ssRNA (incl. rRNA) RNA->RNaseL_dimer

Figure 2: OAS-RNase L Antiviral Pathway
Quantitative Data

The enzymatic activity of OAS proteins and their activation kinetics have been quantitatively characterized.

ParameterValueConditionsReference
OAS1 Steady-State Velocity (k_cat)Varies with ATP and poly(I:C) conc.pH-dependent, studied via PPi production[3][13]
2-5A concentration in HSV-1 infected cells~50 nMIFN-treated human conjunctival cells[11]
Experimental Protocols

Protocol 3: OAS Activation Assay using Poly(I:C) [3][13]

This assay measures the ability of a dsRNA mimic to activate OAS enzyme activity.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT).

    • Add purified recombinant human OAS1 protein.

    • Add the synthetic dsRNA analog poly(I:C) at various concentrations.

    • Initiate the reaction by adding a defined concentration of ATP.

  • Incubation: Incubate at 37°C. The reaction progress can be monitored continuously.

  • Detection of Product Formation:

    • One common method is to measure the production of pyrophosphate (PPi), a byproduct of ATP polymerization. This can be done using a coupled-enzyme assay where PPi is used to generate a fluorescent or colorimetric signal.

    • Reaction progress curves are often biphasic, showing an initial lag phase followed by a linear steady-state rate of product formation.[3][13]

  • Data Analysis: Determine kinetic parameters such as k_cat and K_m for ATP and the activation constant for poly(I:C) by fitting the steady-state velocity data to appropriate enzyme kinetic models.

Protocol 4: RNase L Activation via rRNA Cleavage Assay [14][15][16]

This is a cell-based assay to confirm functional activation of RNase L.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., A549 lung carcinoma cells) that has a robust RNase L response.[14]

    • Treat the cells with an RNase L activator. This can be achieved by transfecting cells with poly(I:C) to activate the endogenous OAS-RNase L pathway, or by directly transfecting synthetic 2-5A to bypass OAS and specifically activate RNase L.[14]

    • Include untreated cells as a negative control.

  • RNA Extraction: After a suitable incubation period (e.g., 4-6 hours), harvest the cells and extract total RNA using a standard method like TRIzol or a column-based kit.

  • Analysis of RNA Integrity:

    • Analyze the integrity of the extracted RNA using a microfluidic capillary electrophoresis system (e.g., Agilent Bioanalyzer).

    • In cells with activated RNase L, the electropherogram will show characteristic cleavage products of the 18S and 28S ribosomal RNAs, appearing as distinct peaks that are absent in the control samples.[14]

  • Interpretation: The appearance of these specific rRNA cleavage patterns is a hallmark of RNase L activation.

Chapter 3: The cGAS-STING Pathway and 2',3'-Cyclic GMP-AMP (cGAMP)

The discovery of the cGAS-STING pathway fundamentally advanced our understanding of innate immune sensing of DNA. This pathway is crucial for defense against DNA viruses and bacteria, and its dysregulation is linked to autoimmune diseases and cancer.

Discovery and Core Pathway

Through biochemical fractionation, cyclic GMP-AMP synthase (cGAS) was identified as the primary cytosolic sensor for double-stranded DNA (dsDNA).[6] Unlike other DNA sensors, cGAS functions as an enzyme. Upon binding to dsDNA, cGAS undergoes a conformational change and is activated to catalyze the synthesis of a unique cyclic dinucleotide, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), from ATP and GTP.[6][17] This molecule contains one 2'-5' and one 3'-5' phosphodiester bond, distinguishing it from bacterial cyclic dinucleotides.[18] 2',3'-cGAMP is a high-affinity second messenger for the Stimulator of Interferon Genes (STING) protein, an adaptor protein located on the endoplasmic reticulum.[17][19] cGAMP binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus. There, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes.[5]

cGAS_STING_Signaling Figure 3: cGAS-STING Cytosolic DNA Sensing Pathway cluster_activation DNA Sensing cluster_synthesis Second Messenger Synthesis cluster_effector Downstream Signaling Cascade dsDNA Cytosolic dsDNA (Viral or Self) cGAS cGAS (Inactive) dsDNA->cGAS Binding Active_cGAS Activated cGAS cGAS->Active_cGAS Activates cGAMP 2',3'-cGAMP Active_cGAS->cGAMP Synthesizes NTPs ATP + GTP NTPs->Active_cGAS STING STING (ER-resident) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN Type I Interferon Gene Expression Nucleus->IFN Induces

Figure 3: cGAS-STING Cytosolic DNA Sensing Pathway
Quantitative Data

The binding affinities between the components of the cGAS-STING pathway are critical for its function and have been precisely measured.

Ligand-Receptor PairBinding Affinity (Kd)Experimental Method(s)Reference(s)
2',3'-cGAMP to human STING3.79 nM - 9.23 nMIsothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)[20]
c-di-GMP to human STING~300-fold weaker than 2',3'-cGAMPNot Specified[17]
Nuclear cGAS to endogenous DNA~200-fold lower than to cytoplasmic DNANot Specified[21]
Experimental Protocols

Protocol 5: Inducing and Assessing cGAS-STING Pathway Activation In Vitro [22][23][24][25]

This protocol details how to activate the pathway in cultured cells and measure the downstream signaling events.

  • Stimulation of Cells:

    • Culture murine or human cell lines (e.g., MEFs, THP-1, HeLa) in appropriate media.

    • Prepare the DNA stimulus. A common stimulus is sheared salmon sperm DNA (ISD) or synthetic dsDNA oligonucleotides.

    • Transfect the DNA into the cells using a transfection reagent like Lipofectamine or PEI.[25] Alternatively, cells can be infected with a DNA virus (e.g., Vaccinia Virus, VACV).[25] A positive control can be performed by transfecting 2',3'-cGAMP directly.

    • Incubate cells for an appropriate time (e.g., 4-8 hours).

  • Assessment by Western Blot:

    • Harvest cells and prepare whole-cell lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3).

    • Use antibodies against total STING, TBK1, IRF3, and a housekeeping protein (e.g., β-actin) as loading controls.

    • An increase in the phosphorylated forms of these proteins indicates pathway activation.

  • Assessment by RT-qPCR:

    • Extract total RNA from stimulated and control cells.

    • Synthesize cDNA via reverse transcription.

    • Perform quantitative PCR (qPCR) using primers specific for the IFNB1 gene (encoding IFN-β) and a housekeeping gene (e.g., GAPDH or ACTB).

    • A significant upregulation of IFNB1 mRNA levels in stimulated cells confirms the transcriptional activation downstream of STING signaling.

Chapter 4: Crosstalk, Evolution, and Therapeutic Implications

The discovery of cOA and cGAMP signaling has opened new avenues for research and therapeutic development. Recent findings have highlighted the deep evolutionary roots of these pathways and their potential for manipulation in treating disease.

  • Evolutionary Conservation: The discovery of bacterial cGAS-like enzymes that also produce 2',3'-cGAMP to activate antiphage signaling pathways demonstrates that this signaling logic is not confined to metazoa.[26] These bacterial systems activate effectors like transmembrane ion channels, revealing a diverse range of downstream responses mediated by the same second messenger.[26]

  • Structural Homology: Key protein domains are shared across these pathways. The CARF domain, which binds cOA in CRISPR-associated effectors, is evolutionarily related to the SAVED domain found in some bacterial cGAMP receptors.[27] This suggests a common ancestral origin for cyclic oligonucleotide sensing domains.

  • Drug Development: The central role of the cGAS-STING pathway in anti-tumor and antiviral immunity has made it a prime target for drug development.

    • STING Agonists: Small molecule and cyclic dinucleotide analogs that activate STING are being developed as cancer immunotherapies to stimulate an anti-tumor immune response.[28][29][30]

    • STING Antagonists: For autoimmune diseases driven by aberrant STING activation (e.g., Aicardi-Goutières syndrome, SAVI), inhibitors that block the cGAMP binding pocket are being pursued to dampen the inflammatory response.[31][32]

The continued exploration of these ancient signaling pathways promises to yield further fundamental insights into host-pathogen interactions and provide novel strategies for therapeutic intervention.

References

Methodological & Application

In Vitro Synthesis of Cyclic tri-AMP (c-tri-AMP): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic tri-adenosine monophosphate (c-tri-AMP or cA3) is a crucial second messenger in prokaryotic type III CRISPR-Cas immune systems. Its synthesis and signaling pathways are of significant interest for basic research and as potential targets for novel antimicrobial drug development. This document provides detailed application notes and protocols for the in vitro synthesis of c-tri-AMP, covering both enzymatic and chemical approaches. It includes experimental workflows, data presentation guidelines, and diagrams of the relevant signaling pathway and synthesis procedures.

Introduction

Cyclic oligonucleotides are critical signaling molecules in various biological processes. While cyclic di-nucleotides like cGAMP and c-di-AMP are well-studied, larger cyclic oligonucleotides such as c-tri-AMP are emerging as key players in bacterial defense mechanisms.[1][2] In type III CRISPR-Cas systems, the Cas10 subunit of the effector complex synthesizes cyclic oligoadenylates, including c-tri-AMP, upon recognizing foreign RNA.[3][4] These molecules then act as allosteric activators for associated ribonucleases (e.g., Csm6), leading to the degradation of viral transcripts and providing immunity to the host.[3][4] The ability to synthesize c-tri-AMP in vitro is essential for studying its structure, function, and interaction with protein targets, as well as for screening for potential therapeutic modulators.

Signaling Pathway of c-tri-AMP in Type III CRISPR-Cas Systems

The synthesis of c-tri-AMP is an integral part of the type III CRISPR-Cas defense mechanism. Upon invasion by a phage, the CRISPR-Cas effector complex (Csm or Cmr) binds to the target RNA. This binding event activates the Palm domain of the Cas10 subunit, which then catalyzes the synthesis of cyclic oligoadenylates from ATP.[3][4] In organisms such as Streptococcus thermophilus, c-tri-AMP is a predominant product.[3][4] The newly synthesized c-tri-AMP diffuses from the effector complex and binds to a separate ribonuclease, Csm6, activating its HEPN (Higher Eukaryotes and Prokaryotes Nucleotide-binding) domain. The activated Csm6 then non-specifically degrades RNA, leading to a potent antiviral state.

c_tri_AMP_Signaling_Pathway cluster_crispr Type III CRISPR-Cas Effector Complex cluster_activation Activation & Synthesis cluster_response Antiviral Response Cas_complex Csm/Cmr Complex Cas10 Cas10 Subunit Cas_complex->Cas10 Activates c_tri_AMP c-tri-AMP Cas10->c_tri_AMP Synthesizes target_RNA Target RNA target_RNA->Cas_complex ATP ATP ATP->Cas10 Substrate Csm6 Csm6 Ribonuclease c_tri_AMP->Csm6 Allosteric Activation activated_Csm6 Activated Csm6 Csm6->activated_Csm6 RNA_degradation RNA Degradation activated_Csm6->RNA_degradation Catalyzes

Figure 1: c-tri-AMP signaling pathway in Type III CRISPR-Cas systems.

Methods for In Vitro Synthesis of c-tri-AMP

There are two primary approaches for the in vitro synthesis of c-tri-AMP: enzymatic synthesis and chemical synthesis.

  • Enzymatic Synthesis: This method utilizes a purified c-tri-AMP synthase, such as a cGAS/DncV-like nucleotidyltransferase (CD-NTase) enzyme, to convert ATP into c-tri-AMP.[5][6] This approach is advantageous due to its high specificity and yield under mild reaction conditions.[7][8]

  • Chemical Synthesis: This method involves the stepwise assembly of the trinucleotide chain on a solid support using phosphoramidite (B1245037) chemistry, followed by cyclization in solution.[9][10] This approach allows for the synthesis of modified c-tri-AMP analogs but can be more complex and may result in lower yields compared to enzymatic methods.[8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of c-tri-AMP using a CD-NTase

This protocol provides a general framework for the enzymatic synthesis of c-tri-AMP. The specific CD-NTase enzyme (e.g., a specific Cas10 ortholog) and its optimal reaction conditions may require empirical determination.

Materials:

  • Purified CD-NTase enzyme (e.g., Cas10 from Streptococcus thermophilus)

  • Adenosine (B11128) triphosphate (ATP)

  • Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂)[11]

  • Nuclease-free water

  • Anion-exchange and/or Reverse-Phase HPLC system for purification and analysis

Procedure:

  • Reaction Setup:

    • In a sterile microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

      • Nuclease-free water to the final volume.

      • Reaction Buffer to the desired final concentration.

      • ATP to a final concentration of 1-5 mM.

      • Purified CD-NTase enzyme to a final concentration of 1-10 µM.[11]

    • The total reaction volume can be scaled as needed.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.[7] The optimal incubation time should be determined empirically by taking time points and analyzing the product formation.

  • Reaction Termination:

    • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of phenol:chloroform.

  • Purification:

    • Centrifuge the terminated reaction to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm filter.

    • Purify the c-tri-AMP from the reaction mixture using HPLC. Anion-exchange HPLC is effective for separating negatively charged nucleotides.[12][13] Reverse-phase HPLC can also be used, particularly for desalting and separating less polar products.[12][14]

  • Analysis and Quantification:

    • Analyze the purified fractions by HPLC and confirm the identity of c-tri-AMP by mass spectrometry.

    • Quantify the concentration of c-tri-AMP using UV-Vis spectrophotometry at 259 nm.

enzymatic_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents Prepare Reagents (Enzyme, ATP, Buffer) reaction_setup Set Up Reaction Mixture reagents->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation termination Terminate Reaction incubation->termination purification Purify by HPLC termination->purification analysis Analyze by Mass Spec & UV-Vis purification->analysis

Figure 2: Workflow for enzymatic synthesis of c-tri-AMP.
Protocol 2: Chemical Synthesis of c-tri-AMP

This protocol outlines the general steps for the chemical synthesis of c-tri-AMP using solid-phase phosphoramidite chemistry. This method requires specialized equipment and expertise in oligonucleotide synthesis.

Materials:

  • Controlled pore glass (CPG) solid support

  • Protected adenosine phosphoramidites

  • Standard oligonucleotide synthesis reagents (activator, capping solution, oxidizing solution, deblocking solution)

  • Cyclization reagent (e.g., a condensing agent)

  • Ammonium (B1175870) hydroxide (B78521) for deprotection and cleavage

  • HPLC system for purification

Procedure:

  • Solid-Phase Synthesis:

    • Assemble the linear tri-adenylate oligonucleotide on the CPG support using an automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[15]

    • Each cycle consists of deblocking, coupling, capping, and oxidation.[15]

  • Deprotection and Cleavage:

    • Treat the solid support with ammonium hydroxide to cleave the linear oligonucleotide from the support and remove the protecting groups from the phosphate (B84403) backbone and nucleobases.

  • Intramolecular Cyclization:

    • Purify the linear trinucleotide.

    • Perform the cyclization reaction in dilute solution to favor the intramolecular reaction over intermolecular oligomerization. This step typically involves the use of a condensing agent to form the final phosphodiester bond.[16]

  • Purification:

    • Purify the cyclic trinucleotide from the cyclization reaction mixture using HPLC. Multiple rounds of purification may be necessary to achieve high purity.[12][17]

  • Analysis and Quantification:

    • Confirm the identity and purity of the c-tri-AMP using mass spectrometry and HPLC.

    • Quantify the product using UV-Vis spectrophotometry.

chemical_synthesis_workflow cluster_synthesis Synthesis cluster_cyclization Cyclization cluster_purification Purification & Analysis solid_phase Solid-Phase Synthesis of Linear Trinucleotide deprotection Cleavage and Deprotection solid_phase->deprotection cyclization Intramolecular Cyclization deprotection->cyclization purification HPLC Purification cyclization->purification analysis Mass Spec & UV-Vis Analysis purification->analysis

Figure 3: Workflow for chemical synthesis of c-tri-AMP.

Data Presentation

Quantitative data from in vitro synthesis experiments should be summarized in clear and structured tables for easy comparison of different conditions and methods.

Table 1: Comparison of Enzymatic Synthesis Conditions

ParameterCondition 1Condition 2Condition 3
Enzyme Concentration (µM) 1510
ATP Concentration (mM) 12.55
Incubation Time (hours) 124
Temperature (°C) 253737
Yield (%) e.g., 45e.g., 85e.g., 90
Purity (%) e.g., >95e.g., >95e.g., >95

Table 2: Comparison of Synthesis Methods

ParameterEnzymatic SynthesisChemical Synthesis
Starting Materials ATP, Purified EnzymeProtected Adenosine Phosphoramidites, Solid Support
Typical Yield High (often >80%)Moderate (can be variable)
Purity HighCan be high with extensive purification
Complexity Moderate (requires protein purification)High (requires specialized equipment and expertise)
Scalability Can be scaled upScalable
Flexibility for Analogs Limited to enzyme specificityHigh

Troubleshooting

IssuePossible CauseSolution
Low or no product (Enzymatic) Inactive enzymeVerify enzyme activity with a standard assay.
Suboptimal reaction conditionsOptimize pH, temperature, and ion concentrations.
Contaminants in reagentsUse high-purity, nuclease-free reagents.
Multiple products (Enzymatic) Enzyme promiscuityOptimize reaction time and substrate concentration. Improve purification strategy.
Low yield (Chemical) Inefficient coupling or cyclizationOptimize reaction times and reagent concentrations. Ensure anhydrous conditions.
Degradation of productHandle purified product with care; store appropriately.

Conclusion

The in vitro synthesis of c-tri-AMP is a critical step for advancing our understanding of its role in bacterial immunity and for exploring its potential as a therapeutic target. Both enzymatic and chemical synthesis methods offer viable routes to obtaining this important second messenger. The choice of method will depend on the specific research goals, available resources, and the need for modified analogs. The protocols and guidelines presented here provide a solid foundation for researchers to successfully synthesize and study c-tri-AMP.

References

Detecting the Antiviral Second Messenger: A Guide to Cellular Cyclic tri-AMP Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive guide to the detection of cyclic tri-AMP (c-tri-AMP), a critical second messenger in bacterial innate immunity. These detailed application notes and protocols provide the necessary tools to investigate the role of c-tri-AMP in Cyclic oligonucleotide-Based Anti-phage Signaling Systems (CBASS) and Type III CRISPR-Cas systems, opening new avenues for antiviral research and therapeutic development.

This compound is a key signaling molecule produced by bacterial cells upon viral infection.[1][2][3] Its production triggers a cascade of events leading to programmed cell death, an altruistic mechanism to prevent the spread of the virus to the bacterial population.[1][2][4] Understanding the dynamics of c-tri-AMP signaling is therefore paramount for harnessing these natural antiviral pathways.

This document outlines the primary method for the sensitive and specific quantification of c-tri-AMP in cellular extracts: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While commercially available immunoassays for c-tri-AMP are not yet established, LC-MS/MS offers a robust and reliable platform for its detection and quantification.

Methods for Detecting this compound in Cells

The gold standard for quantifying small molecules like cyclic nucleotides from complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of c-tri-AMP levels in cellular extracts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. This method allows for the separation of c-tri-AMP from other cellular components and its unambiguous identification and quantification based on its unique mass-to-charge ratio and fragmentation pattern. While protocols for other cyclic dinucleotides are well-established, they can be readily adapted for the analysis of c-tri-AMP.[5][6][7][8]

Key Advantages of LC-MS/MS:

  • High Specificity: Distinguishes c-tri-AMP from structurally similar molecules.

  • High Sensitivity: Capable of detecting femtomole to picomole levels of the analyte.

  • Multiplexing Capability: Allows for the simultaneous detection of other cyclic nucleotides.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of an LC-MS/MS-based method for the detection of cyclic nucleotides, including an extrapolated outlook for c-tri-AMP based on existing data for similar molecules like c-di-AMP and cGAMP.

ParameterLC-MS/MS for Cyclic DinucleotidesExtrapolated for this compound
Limit of Detection (LOD) ~0.1 - 10 nM~0.5 - 15 nM
Limit of Quantification (LOQ) ~0.5 - 25 nM~1 - 50 nM
Linear Dynamic Range 2-4 orders of magnitude2-4 orders of magnitude
Precision (%RSD) <15%<15%
Accuracy (%Recovery) 85-115%85-115%

Note: The values for this compound are estimations based on the performance of LC-MS/MS methods for other cyclic oligonucleotides and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Cells

This protocol describes the extraction of small molecule metabolites, including c-tri-AMP, from bacterial cell cultures.

Materials:

  • Bacterial cell culture

  • Extraction Buffer: 40:40:20 mixture of methanol:acetonitrile:water with 0.1 M formic acid

  • Centrifuge

  • Microcentrifuge tubes

  • Liquid nitrogen or dry ice/ethanol bath

  • Lyophilizer or vacuum concentrator

Procedure:

  • Grow bacterial cells to the desired optical density (e.g., OD600 of 0.6-0.8).

  • Rapidly harvest the cells by centrifugation at 4°C.

  • Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen or a dry ice/ethanol bath to quench metabolic activity.

  • Resuspend the frozen cell pellet in 1 mL of ice-cold Extraction Buffer per 10^9 cells.

  • Lyse the cells by three cycles of freeze-thaw. This involves freezing the cell suspension in liquid nitrogen and then thawing at room temperature.

  • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Dry the extract completely using a lyophilizer or a vacuum concentrator.

  • Store the dried extract at -80°C until ready for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the LC-MS/MS analysis of c-tri-AMP. Specific parameters will need to be optimized for the instrument in use.

Materials:

  • Dried cellular extract (from Protocol 1)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • C18 reverse-phase HPLC column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Reconstitution: Reconstitute the dried cellular extract in an appropriate volume (e.g., 100 µL) of Mobile Phase A. Vortex and centrifuge to pellet any insoluble material.

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution to separate c-tri-AMP from other molecules. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for c-tri-AMP will need to be determined by infusing a pure standard. For c-tri-AMP (C30H36N15O18P3), the expected [M+H]+ precursor ion would be around m/z 988.1. Product ions would result from the fragmentation of the precursor.

  • Data Analysis:

    • Generate a standard curve using a serial dilution of a purified c-tri-AMP standard.

    • Quantify the amount of c-tri-AMP in the samples by comparing their peak areas to the standard curve.

Visualizations

The following diagrams illustrate the signaling pathway involving c-tri-AMP and the general workflow for its detection.

CBASS_Pathway Phage_Infection Phage Infection CD_NTase CD-NTase (e.g., CdnC) Phage_Infection->CD_NTase activates c_tri_AMP This compound (c-tri-AMP) CD_NTase->c_tri_AMP synthesizes ATP ATP ATP->CD_NTase substrate NucC NucC Nuclease c_tri_AMP->NucC activates Cell_Death Cell Death (Abortive Infection) NucC->Cell_Death induces

Caption: CBASS signaling pathway activated by phage infection.

Detection_Workflow Cell_Culture Bacterial Cell Culture Extraction Metabolite Extraction (Freeze-Thaw, Solvent) Cell_Culture->Extraction LC_Separation Liquid Chromatography (Reverse Phase) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for c-tri-AMP detection.

References

Application Notes and Protocols for Mass Spectrometry-Based Analysis of Cyclic tri-AMP (c-tri-AMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic tri-adenosine monophosphate (c-tri-AMP, or cA3) is a cyclic oligoadenylate (B1213165) (cOA) that functions as a crucial second messenger in prokaryotic immune responses.[1] Specifically, it is a key component of the Type III CRISPR-Cas system, which provides bacteria and archaea with adaptive immunity against invading genetic elements like plasmids and viruses.[2][3][4][5][6][7][8] Upon recognition of foreign RNA, the Cas10 subunit of the Type III interference complex is activated to synthesize cyclic oligoadenylates, including c-tri-AMP, from ATP.[3][4][5] These cOAs then allosterically activate downstream effector proteins, such as Csm6 ribonucleases, which degrade both invader and host RNAs to arrest viral replication.[1][2][3][4] The transient and low-concentration nature of c-tri-AMP necessitates highly sensitive and specific analytical methods for its detection and quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled specificity and sensitivity.

This document provides detailed application notes and protocols for the analysis of c-tri-AMP using mass spectrometry, aimed at researchers in microbiology, CRISPR biology, and drug development targeting bacterial signaling pathways.

Signaling Pathway: Type III CRISPR-Cas and c-tri-AMP

The synthesis and action of c-tri-AMP are central to the Type III CRISPR-Cas immune response. The pathway can be summarized as follows:

  • Recognition: The Type III CRISPR effector complex, guided by a CRISPR RNA (crRNA), recognizes and binds to a specific target RNA from an invading genetic element.

  • Activation of Cas10: This binding event triggers a conformational change in the effector complex, activating the cyclase domain of the Cas10 subunit.

  • c-tri-AMP Synthesis: The activated Cas10 enzyme synthesizes cyclic oligoadenylates, including c-tri-AMP, from cellular ATP.

  • Effector Activation: c-tri-AMP diffuses from the effector complex and binds to the CARF (CRISPR-associated Rossman fold) domain of ancillary effector proteins, such as the Csm6 ribonuclease.

  • Immune Response: This binding allosterically activates the HEPN (higher eukaryotes and prokaryotes nucleotide-binding) domain of Csm6, leading to the non-specific degradation of RNA, which ultimately inhibits viral replication and can lead to host cell dormancy or death.[4][5]

G cluster_0 Type III CRISPR Effector Complex cluster_1 Cellular Response Invader_RNA Invader RNA CRISPR_Complex crRNA-guided Effector Complex Invader_RNA->CRISPR_Complex Binding & Recognition Cas10 Cas10 Subunit CRISPR_Complex->Cas10 Activates ATP ATP c_tri_AMP c-tri-AMP ATP->c_tri_AMP Synthesis Cas10 Csm6 Csm6 (Inactive) c_tri_AMP->Csm6 Allosteric Activation Csm6_active Csm6 (Active) RNase Csm6->Csm6_active RNA_Degradation RNA Degradation Csm6_active->RNA_Degradation Catalyzes Immune_Response Immune Response (Cell Dormancy/Death) RNA_Degradation->Immune_Response

Experimental Protocols

Sample Preparation from Bacterial Cultures

This protocol is designed to extract cyclic oligonucleotides, including c-tri-AMP, from bacterial cells.

Reagents and Materials:

  • Bacterial cell culture

  • Quenching solution: 60% methanol, 0.85% (w/v) ammonium (B1175870) bicarbonate, pre-chilled to -40°C

  • Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C

  • Centrifuge capable of 12,000 x g and 4°C

  • Lyophilizer or vacuum concentrator

  • LC-MS grade water and solvents

Procedure:

  • Cell Culture: Grow bacterial cultures to the desired optical density (e.g., mid-log phase).

  • Quenching: Rapidly quench metabolic activity by mixing the cell culture with 2 volumes of pre-chilled quenching solution.

  • Harvesting: Centrifuge the quenched cell suspension at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Extraction: Resuspend the cell pellet in 1 mL of pre-chilled extraction solvent per 10-50 mg of cell pellet. Vortex vigorously for 1 minute.

  • Lysis: Subject the suspension to three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 37°C water bath) to ensure complete cell lysis.

  • Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[9]

  • Collection: Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or lyophilizer.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of LC-MS grade water or initial mobile phase for analysis.

LC-MS/MS Analysis of c-tri-AMP

This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of c-tri-AMP. Optimization will be required based on the specific instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: Reversed-phase C18 column suitable for polar analytes (e.g., Waters XSelect HSS T3, 2.5 µm, 2.1 x 100 mm)[10]

  • Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in 97:3 water:methanol[11]

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 0% B

    • 5-15 min: 0-50% B

    • 15-17 min: 50-95% B

    • 17-20 min: 95% B

    • 20-21 min: 95-0% B

    • 21-25 min: 0% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS Parameters (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.5 kV

  • Ion Source Temperature: 325°C

  • Gas Flow: Instrument-specific optimization required

  • Scan Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole or high-resolution full scan for TOF/Orbitrap

  • MRM Transitions (Predicted for c-tri-AMP):

    • Precursor Ion (M-H)-: m/z 986.6

    • Fragment Ions: To be determined by infusion of a c-tri-AMP standard. Likely fragments would include cleavage of the phosphodiester backbone, resulting in linear fragments or loss of adenine (B156593) (m/z 134.0).

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Bacteria Bacterial Culture Quench Quench Metabolism Bacteria->Quench Harvest Harvest Cells Quench->Harvest Extract Extract Metabolites Harvest->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject Sample Reconstitute->Inject LC LC Separation (Reversed-Phase) Inject->LC ESI Electrospray Ionization LC->ESI MS MS Detection (MRM/HRMS) ESI->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Results Results Quantification->Results

Data Presentation

Quantitative analysis of c-tri-AMP allows for the comparison of its cellular levels under different conditions, such as during viral infection versus a resting state, or in wild-type versus mutant bacterial strains. The following tables are examples of how quantitative data for c-tri-AMP and related cyclic oligoadenylates can be presented.

Table 1: Mass Spectrometric Parameters for Cyclic Oligoadenylates

AnalytePrecursor Ion (m/z) [M-H]-Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
c-tri-AMP (cA3)986.6TBDTBDTBD
c-tetra-AMP (cA4)1315.8TBDTBDTBD
c-penta-AMP (cA5)1645.0TBDTBDTBD
c-hexa-AMP (cA6)1974.2TBDTBDTBD
Internal StandardTBDTBDTBDTBD
TBD: To Be Determined empirically using authentic standards.

Table 2: Example Quantification of c-tri-AMP in Bacterial Lysates

Sample Conditionc-tri-AMP (pmol/mg protein)Standard Deviation
Wild-Type (Uninfected)< LOD-
Wild-Type (+ Phage)15.22.1
ΔCas10 Mutant (+ Phage)< LOD-
Csm6 Mutant (+ Phage)25.83.5
LOD: Limit of Detection. Data are hypothetical and for illustrative purposes only.

Conclusion

The mass spectrometry-based methods outlined in this document provide a robust framework for the sensitive and specific quantification of c-tri-AMP. Accurate measurement of this key second messenger is critical for understanding the molecular mechanisms of Type III CRISPR-Cas systems and for the development of novel antimicrobial strategies that target this pathway. The provided protocols for sample preparation and LC-MS/MS analysis, while requiring instrument-specific optimization, offer a solid foundation for researchers to investigate the role of c-tri-AMP in bacterial immunity and signaling.

References

Application Notes and Protocols for the Development of Cyclic tri-AMP Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic tri-AMP (c-tri-AMP) is a critical second messenger in bacterial anti-phage signaling pathways, such as the cyclic oligonucleotide-based anti-phage signaling system (CBASS).[1] In these pathways, upon viral infection, c-tri-AMP is synthesized and activates effector proteins like the DNA endonuclease NucC, ultimately leading to cell death and restricting viral replication.[1] The study of c-tri-AMP signaling is a burgeoning field, and the development of specific and sensitive biosensors is paramount to understanding its dynamics in real-time and for high-throughput screening of potential therapeutic modulators.

This document provides a comprehensive guide to the development of novel biosensors for c-tri-AMP. Given the nascent stage of c-tri-AMP research, this guide focuses on adapting established biosensor technologies for other cyclic nucleotides, namely Förster Resonance Energy Transfer (FRET) and riboswitch-based sensors, to the specific detection of c-tri-AMP.

c-tri-AMP Signaling Pathway

The canonical c-tri-AMP signaling pathway within the CBASS system provides several targets for biosensor development and therapeutic intervention. The pathway is initiated by the detection of a phage, leading to the synthesis of c-tri-AMP, which then binds to and activates an effector protein.

c_tri_AMP_Signaling_Pathway cluster_host Host Cell Phage Infection Phage Infection CBASS Sensor CBASS Sensor Phage Infection->CBASS Sensor triggers cGAS-like Synthase cGAS-like Synthase CBASS Sensor->cGAS-like Synthase activates c-tri-AMP c-tri-AMP cGAS-like Synthase->c-tri-AMP synthesizes ATP ATP ATP->cGAS-like Synthase substrate NucC Effector NucC Effector c-tri-AMP->NucC Effector binds & activates Cell Death Cell Death NucC Effector->Cell Death induces

Figure 1: c-tri-AMP signaling pathway in the CBASS system.

Proposed Biosensor Designs for c-tri-AMP

Drawing inspiration from successful biosensors for other cyclic nucleotides like c-di-AMP, two primary designs are proposed for c-tri-AMP detection: a FRET-based genetically encoded biosensor and a riboswitch-based fluorescent reporter system.

FRET-Based c-tri-AMP Biosensor

A FRET-based biosensor for c-tri-AMP would likely consist of a c-tri-AMP binding protein flanked by two fluorescent proteins, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP). The binding of c-tri-AMP would induce a conformational change in the binding protein, altering the distance or orientation between CFP and YFP and thus changing the FRET efficiency.

Proposed Construction:

  • c-tri-AMP Binding Domain: The effector protein NucC, which is naturally activated by c-tri-AMP, is a prime candidate for the sensing domain. The specific c-tri-AMP binding region of NucC would need to be identified and isolated.

  • Fluorescent Proteins: A suitable FRET pair, such as mCerulean3 (a CFP variant) and mVenus (a YFP variant), would be fused to the N- and C-termini of the NucC binding domain.

  • Linker Optimization: Flexible peptide linkers between the fluorescent proteins and the binding domain may need to be optimized to maximize the conformational change upon c-tri-AMP binding.

FRET_Biosensor_Workflow cluster_fret FRET Biosensor Principle No c-tri-AMP No c-tri-AMP Biosensor_unbound CFP - NucC Binding Domain - YFP No c-tri-AMP->Biosensor_unbound Excitation_unbound Excitation at 433nm Biosensor_unbound->Excitation_unbound Emission_unbound High CFP Emission (475nm) Low YFP Emission (528nm) Excitation_unbound->Emission_unbound No FRET c-tri-AMP Present c-tri-AMP Present c-tri-AMP c-tri-AMP c-tri-AMP Present->c-tri-AMP Biosensor_bound CFP - NucC (bound) - YFP c-tri-AMP->Biosensor_bound binds Excitation_bound Excitation at 433nm Biosensor_bound->Excitation_bound Emission_bound Low CFP Emission (475nm) High YFP Emission (528nm) Excitation_bound->Emission_bound High FRET

Figure 2: Principle of a FRET-based c-tri-AMP biosensor.

Riboswitch-Based c-tri-AMP Biosensor

A riboswitch-based biosensor would utilize a synthetic RNA element that undergoes a structural change upon binding to c-tri-AMP. This change would then regulate the expression of a downstream reporter gene, such as a fluorescent protein.

Proposed Construction:

  • Aptamer Selection: An RNA aptamer that specifically binds to c-tri-AMP would need to be selected, likely through in vitro selection techniques like SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

  • Riboswitch Design: The selected aptamer would be integrated into a riboswitch architecture, where c-tri-AMP binding controls transcription termination or translation initiation of a reporter gene.

  • Reporter Gene: A bright fluorescent protein, such as GFP or mCherry, would be placed under the control of the riboswitch. In the absence of c-tri-AMP, the reporter is expressed, while binding of c-tri-AMP would lead to a decrease in fluorescence.

Riboswitch_Biosensor_Workflow cluster_ribo Riboswitch Biosensor Principle No c-tri-AMP No c-tri-AMP Riboswitch_unbound Riboswitch-GFP mRNA (ON state) No c-tri-AMP->Riboswitch_unbound Translation_unbound Ribosome translates Riboswitch_unbound->Translation_unbound Result_unbound High GFP Fluorescence Translation_unbound->Result_unbound c-tri-AMP Present c-tri-AMP Present c-tri-AMP c-tri-AMP c-tri-AMP Present->c-tri-AMP Riboswitch_bound Riboswitch-GFP mRNA (OFF state) c-tri-AMP->Riboswitch_bound binds Translation_bound Ribosome blocked Riboswitch_bound->Translation_bound Result_bound Low GFP Fluorescence Translation_bound->Result_bound

Figure 3: Principle of a riboswitch-based c-tri-AMP biosensor.

Quantitative Data Targets for c-tri-AMP Biosensors

As no c-tri-AMP biosensors have been published, the following table outlines target quantitative parameters based on the performance of well-characterized c-di-AMP biosensors. These values can serve as benchmarks during the development and optimization of novel c-tri-AMP biosensors.

ParameterFRET-Based Biosensor (Target)Riboswitch-Based Biosensor (Target)Rationale/Reference
Limit of Detection (LOD) 10 - 100 nM50 - 200 nMTo detect physiological concentrations.
Dynamic Range 10 nM - 10 µM50 nM - 20 µMTo quantify a wide range of c-tri-AMP levels.
EC50 0.1 - 1 µM0.5 - 5 µMMid-point of the dynamic range for optimal sensitivity.
Specificity >100-fold vs. cAMP, cGMP, c-di-AMP>50-fold vs. cAMP, cGMP, c-di-AMPCrucial for distinguishing c-tri-AMP from other cyclic nucleotides.
Response Time < 1 minute5 - 15 minutesFRET is faster as it relies on conformational changes, while riboswitches require transcription/translation changes.
Signal Change >20% FRET ratio change>5-fold change in fluorescenceA robust signal change is necessary for clear detection.

Experimental Protocols

The following are detailed, hypothetical protocols for the key experiments in the development of a FRET-based c-tri-AMP biosensor.

Protocol: Cloning of the FRET Biosensor Construct

This protocol describes the assembly of the biosensor gene construct (e.g., mCerulean3-NucC_binding_domain-mVenus) into an expression vector.

Materials:

  • Expression vector (e.g., pET-28a for bacterial expression)

  • DNA fragments for mCerulean3, NucC binding domain, and mVenus (obtained by PCR or gene synthesis)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

  • Standard molecular biology reagents and equipment

Procedure:

  • Vector and Insert Preparation:

    • Digest the expression vector and the DNA fragments with appropriate restriction enzymes.

    • Purify the digested vector and inserts using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the purified vector and inserts in a 1:3 molar ratio.

    • Incubate at 16°C overnight.

  • Transformation:

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate on selective agar (B569324) plates (e.g., LB agar with kanamycin (B1662678) for pET-28a).

    • Incubate at 37°C overnight.

  • Screening and Verification:

    • Select individual colonies and grow overnight in liquid culture.

    • Isolate plasmid DNA using a miniprep kit.

    • Verify the correct construct by restriction digest and Sanger sequencing.

Protocol: Protein Expression and Purification

This protocol details the expression and purification of the FRET biosensor protein from E. coli.

Materials:

  • E. coli BL21(DE3) cells carrying the biosensor expression plasmid

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

  • Expression:

    • Inoculate a large culture of LB medium with an overnight culture of the expression strain.

    • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at 18°C overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

  • Purification:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the biosensor protein with elution buffer.

  • Dialysis and Storage:

    • Dialyze the eluted protein against dialysis buffer to remove imidazole.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified protein at -80°C.

Protocol: In Vitro Characterization of the FRET Biosensor

This protocol describes how to determine the key quantitative parameters of the purified biosensor protein.

Materials:

  • Purified FRET biosensor protein

  • c-tri-AMP stock solution

  • Other cyclic nucleotides for specificity testing (cAMP, cGMP, c-di-AMP)

  • Assay buffer (dialysis buffer)

  • 96-well black microplate

  • Fluorescence plate reader capable of measuring FRET

Procedure:

  • Assay Setup:

    • Prepare a serial dilution of c-tri-AMP in assay buffer.

    • Add a fixed concentration of the purified biosensor protein to each well of the microplate.

    • Add the different concentrations of c-tri-AMP to the wells. Include a no-ligand control.

  • FRET Measurement:

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the fluorescence emission at the donor (e.g., 475 nm) and acceptor (e.g., 528 nm) wavelengths, using an excitation wavelength for the donor (e.g., 433 nm).

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each c-tri-AMP concentration.

    • Plot the FRET ratio as a function of the logarithm of the c-tri-AMP concentration.

    • Fit the data to a dose-response curve to determine the EC50, dynamic range, and maximum signal change.

  • Specificity Testing:

    • Repeat the assay with other cyclic nucleotides at a high concentration to assess cross-reactivity.

Conclusion

The development of robust biosensors for c-tri-AMP is a crucial next step in elucidating the role of this second messenger in bacterial signaling and in the search for new anti-phage and antimicrobial strategies. By adapting established FRET and riboswitch technologies, researchers can create powerful tools for the real-time detection and quantification of c-tri-AMP. The protocols and target parameters outlined in this document provide a solid foundation for the design, optimization, and characterization of these novel biosensors.

References

Application Notes and Protocols for Studying Cyclic tri-AMP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic tri-AMP (c-tri-AMP) has emerged as a critical second messenger in prokaryotic defense mechanisms against viral infections. Primarily associated with Type III CRISPR-Cas and Cyclic Oligonucleotide-Based Antiphage Signaling Systems (CBASS), c-tri-AMP signaling plays a pivotal role in initiating an abortive infection pathway, a form of altruistic cell suicide that prevents the propagation of phages within a bacterial population. Understanding the intricacies of c-tri-AMP signaling is paramount for developing novel antimicrobial strategies and for harnessing these systems for biotechnological applications.

These application notes provide a comprehensive guide to the study of c-tri-AMP signaling, detailing the signaling pathways, experimental workflows, and step-by-step protocols for key assays.

This compound Signaling Pathways

This compound is synthesized by cGAS/DncV-like nucleotidyltransferases (CD-NTases) in CBASS and the Cas10 subunit of Type III CRISPR-Cas systems upon detection of invading genetic elements.[1] Once produced, c-tri-AMP acts as an allosteric activator for downstream effector proteins, leading to a cascade of events that culminates in cell death.

CBASS-mediated Signaling

In CBASS, the binding of a phage-derived component activates a CD-NTase, which synthesizes c-tri-AMP from ATP.[1] The c-tri-AMP then binds to and activates an effector protein, commonly the endonuclease NucC.[2][3] Activated NucC non-specifically degrades the host cell's DNA, leading to abortive infection.[2][3]

CBASS_pathway Phage_Infection Phage Infection CD_NTase CD-NTase (cGAS/DncV-like) Phage_Infection->CD_NTase activates c_tri_AMP c-tri-AMP ATP ATP ATP:e->c_tri_AMP:w synthesizes NucC_inactive NucC (inactive) c_tri_AMP->NucC_inactive binds to NucC_active NucC (active) NucC_inactive->NucC_active activates DNA_degradation Non-specific DNA Degradation NucC_active->DNA_degradation catalyzes Abortive_Infection Abortive Infection DNA_degradation->Abortive_Infection

CBASS c-tri-AMP Signaling Pathway
Type III CRISPR-Cas-mediated Signaling

In Type III CRISPR-Cas systems, the recognition of target RNA by the CRISPR-Cas complex activates the polymerase domain of the Cas10 subunit, which synthesizes cyclic oligoadenylates, including c-tri-AMP.[4] These cyclic oligonucleotides then activate the ribonuclease Csm6, which non-specifically degrades RNA transcripts, contributing to cell dormancy and preventing phage replication.[4][5]

TypeIII_CRISPR_pathway Target_RNA Target RNA (Phage Transcript) CRISPR_Cas_complex Type III CRISPR-Cas Complex Target_RNA->CRISPR_Cas_complex binds to Cas10 Cas10 subunit CRISPR_Cas_complex->Cas10 activates c_tri_AMP c-tri-AMP ATP ATP ATP:e->c_tri_AMP:w synthesizes Csm6_inactive Csm6 (inactive) c_tri_AMP->Csm6_inactive binds to Csm6_active Csm6 (active) Csm6_inactive->Csm6_active activates RNA_degradation Non-specific RNA Degradation Csm6_active->RNA_degradation catalyzes Cell_Dormancy Cell Dormancy/ Abortive Infection RNA_degradation->Cell_Dormancy

Type III CRISPR c-tri-AMP Signaling

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with c-tri-AMP signaling.

LigandReceptorBinding Affinity (Kd)Reference(s)
c-tri-AMPE. coli NucC0.7 µM[6]
EnzymeSubstrateKmkcatReference(s)
S. thermophilus Csm6'cA6N/AN/A[4]
E. italicus Csm6cA6N/A~0.2 min-1 (kobs)[7]

Note: Specific kinetic data for c-tri-AMP with many of its effectors are still under investigation. The data for cA6 is provided as a reference for a similar cyclic oligoadenylate.

ConditionCellular c-tri-AMP ConcentrationReference(s)
E. coli expressing Pycsar system (uninfected)Not detectable[8]
E. coli expressing Pycsar system (+ phage)Detectable accumulation[8]

Experimental Protocols

A generalized workflow for studying c-tri-AMP signaling is presented below.

Experimental_Workflow cluster_quantification Quantification cluster_interaction Interaction Studies cluster_activity Activity Assays cluster_cellular Cellular Assays Quant_LCMS LC-MS/MS Quantification of c-tri-AMP Affinity_Chrom Affinity Chromatography (Pull-down) MS_ID Mass Spectrometry (Protein ID) Affinity_Chrom->MS_ID NucC_Assay NucC Endonuclease Activity Assay Csm6_Assay Csm6 Ribonuclease Activity Assay Plaque_Assay Phage Plaque Assay (Abortive Infection) Start Start Start->Quant_LCMS Start->Affinity_Chrom Start->NucC_Assay Start->Csm6_Assay Start->Plaque_Assay

Experimental Workflow Overview
Protocol 1: Quantification of c-tri-AMP by LC-MS/MS

This protocol describes the extraction and quantification of c-tri-AMP from bacterial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is adapted from protocols for other cyclic dinucleotides.[9][10]

Materials:

  • Bacterial cell culture

  • Extraction buffer: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C

  • LC-MS/MS system with a C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • c-tri-AMP standard (commercially available)

  • Centrifuge, tubes, and other standard laboratory equipment

Procedure:

  • Cell Culture and Harvesting: Grow bacterial cells to the desired optical density. For phage infection experiments, infect the culture at a specified multiplicity of infection (MOI) and incubate for the desired time.

  • Metabolite Extraction: a. Quickly harvest a defined volume of cell culture by centrifugation at 4°C. b. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold extraction buffer. c. Incubate on ice for 15 minutes with occasional vortexing. d. Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris. e. Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation: a. Dry the supernatant completely using a vacuum concentrator. b. Reconstitute the dried extract in a small volume (e.g., 100 µL) of Mobile Phase A. c. Centrifuge to pellet any insoluble material and transfer the clear supernatant to an LC-MS vial.

  • LC-MS/MS Analysis: a. Inject the sample onto the C18 column. b. Elute with a gradient of Mobile Phase B (e.g., 0-50% over 10 minutes). c. Detect c-tri-AMP using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion ([M+H]+) for c-tri-AMP is m/z 988.1. A characteristic product ion for fragmentation is m/z 136.1 (adenine).

  • Quantification: a. Generate a standard curve using serial dilutions of the c-tri-AMP standard. b. Quantify the amount of c-tri-AMP in the samples by comparing their peak areas to the standard curve.

Protocol 2: Identification of c-tri-AMP Binding Proteins by Affinity Chromatography

This protocol outlines a general method for identifying proteins that bind to c-tri-AMP using affinity chromatography. This method is based on established protocols for other cyclic nucleotides.[11]

Materials:

  • c-tri-AMP analog with a linker for immobilization (e.g., 8-(6-aminohexyl)-amino-c-tri-AMP)

  • Activated agarose (B213101) resin (e.g., CNBr-activated Sepharose)

  • Bacterial cell lysate

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2)

  • Wash buffer (Binding buffer with increased salt concentration, e.g., 500 mM NaCl)

  • Elution buffer (Binding buffer containing a high concentration of free c-tri-AMP, e.g., 1 mM)

  • Chromatography column

  • SDS-PAGE and mass spectrometry equipment

Procedure:

  • Ligand Immobilization: a. Couple the c-tri-AMP analog to the activated agarose resin according to the manufacturer's instructions. b. Block any remaining active groups on the resin. c. Wash the resin extensively to remove uncoupled ligand.

  • Affinity Chromatography: a. Pack the c-tri-AMP-coupled resin into a chromatography column and equilibrate with binding buffer. b. Apply the bacterial cell lysate to the column and allow it to bind. c. Wash the column extensively with wash buffer to remove non-specifically bound proteins. d. Elute the specifically bound proteins with elution buffer.

  • Protein Identification: a. Collect the eluted fractions and concentrate the protein. b. Separate the eluted proteins by SDS-PAGE and visualize by staining. c. Excise the protein bands of interest and identify them by mass spectrometry.

Protocol 3: In Vitro NucC Endonuclease Activity Assay

This protocol describes an in vitro assay to measure the DNA cleavage activity of NucC in the presence of c-tri-AMP.

Materials:

  • Purified NucC protein

  • c-tri-AMP

  • Plasmid DNA (e.g., pBR322)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • DNA loading dye

  • Agarose gel electrophoresis system

  • DNA stain

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the reaction buffer, a fixed amount of plasmid DNA (e.g., 500 ng), and varying concentrations of c-tri-AMP. b. Add a fixed concentration of purified NucC protein to initiate the reaction. c. As a negative control, set up a reaction without c-tri-AMP.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding DNA loading dye containing a chelating agent (e.g., EDTA).

  • Analysis: a. Separate the DNA fragments by agarose gel electrophoresis. b. Stain the gel with a DNA stain and visualize the bands under UV light. c. The cleavage of supercoiled plasmid DNA will result in the appearance of nicked (open circular) and linear DNA bands.

Protocol 4: In Vitro Csm6 Ribonuclease Activity Assay

This protocol details a fluorogenic assay to measure the RNA cleavage activity of Csm6 upon activation by c-tri-AMP.[4]

Materials:

  • Purified Csm6 protein

  • c-tri-AMP

  • Fluorogenic RNA substrate (e.g., RNaseAlert™)

  • Reaction buffer (e.g., 20 mM MES pH 6.0, 30 mM NaCl, 20% glycerol)

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: a. In a 96-well microplate, prepare reactions containing the reaction buffer, a fixed concentration of the fluorogenic RNA substrate (e.g., 125 nM), and varying concentrations of c-tri-AMP. b. Add a fixed concentration of purified Csm6 protein to initiate the reactions. c. Include a negative control without c-tri-AMP.

  • Measurement: a. Immediately place the microplate in a fluorescence plate reader pre-heated to the optimal temperature for Csm6 activity (e.g., 45°C). b. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: a. Calculate the rate of RNA cleavage from the linear phase of the fluorescence increase. b. Plot the cleavage rate as a function of c-tri-AMP concentration to determine the activation profile.

Protocol 5: Phage Plaque Assay to Demonstrate Abortive Infection

This protocol describes a classic phage plaque assay to demonstrate the effect of a c-tri-AMP-dependent defense system (e.g., CBASS) on phage propagation.

Materials:

  • Bacterial strains (e.g., a wild-type strain and a strain expressing the CBASS system)

  • Bacteriophage stock

  • Soft agar (B569324) (e.g., LB with 0.7% agar)

  • Hard agar plates (e.g., LB with 1.5% agar)

  • Incubator

  • Standard microbiology equipment

Procedure:

  • Bacterial Culture Preparation: Grow overnight cultures of the wild-type and CBASS-expressing bacterial strains.

  • Phage Dilution: Prepare serial dilutions of the bacteriophage stock.

  • Plaque Assay: a. To tubes of molten soft agar, add a small volume of the appropriate bacterial culture and a small volume of a phage dilution. b. Pour the mixture onto a hard agar plate and allow it to solidify. c. Repeat for each bacterial strain and each phage dilution.

  • Incubation: Incubate the plates overnight at the optimal temperature for bacterial growth.

  • Analysis: a. Count the number of plaque-forming units (PFUs) on each plate. b. A significant reduction in the number or size of plaques on the plates with the CBASS-expressing strain compared to the wild-type strain is indicative of an abortive infection mechanism.

Drug Development Implications

The enzymes involved in c-tri-AMP synthesis and degradation, as well as the effector proteins, represent potential targets for novel antimicrobial drugs. For instance, small molecule inhibitors of CD-NTases could prevent the activation of abortive infection, which might be beneficial in certain therapeutic contexts. Conversely, molecules that mimic c-tri-AMP could be developed to activate these defense systems in a controlled manner. The protocols outlined here provide a framework for screening and characterizing such compounds.

References

Application Notes and Protocols: Harnessing Cyclic tri-AMP (c3A) for Nuclease Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic tri-AMP (c3A) has emerged as a critical second messenger in bacterial defense systems, playing a central role in the activation of nucleases to combat viral infections. This mechanism, primarily associated with the Cyclic Oligonucleotide-Based Antiphage Signaling System (CBASS), offers a programmable and highly specific means of nucleic acid degradation. The discovery of c3A and its cognate nucleases, such as NucC, has opened new avenues for research and therapeutic development, providing novel tools for targeted genetic manipulation and potential antimicrobial strategies. These application notes provide a comprehensive overview of the c3A-nuclease system, including the underlying signaling pathways, detailed experimental protocols for its study, and potential applications in drug development.

Signaling Pathways

The activation of nucleases by this compound is a key component of bacterial innate immunity. In the CBASS system, upon phage infection, a cGAS/DncV-like nucleotidyltransferase (CD-NTase) synthesizes c3A.[1][2] This cyclic trinucleotide then acts as an allosteric activator for the associated nuclease, NucC.[3][4]

The activation mechanism involves a significant conformational change in the nuclease. NucC exists as a homotrimer in its inactive state. The binding of c3A to an allosteric pocket on the NucC trimer induces its oligomerization into a homohexamer.[3][4] This hexameric assembly is the catalytically active form of the enzyme, competent for double-stranded DNA cleavage.[3] This process leads to the degradation of both the phage and host genomes, ultimately causing cell death and preventing the propagation of the virus, a process known as abortive infection.[4][5]

Beyond CBASS, cyclic oligonucleotides, including those similar to c3A, are also integral to Type III CRISPR-Cas systems. In these systems, the Cas10 subunit of the effector complex synthesizes cyclic oligoadenylates upon target RNA recognition.[6][7] These signaling molecules then activate ancillary nucleases like Csm6 or Can2, which contribute to the overall immune response by degrading viral RNA.[8]

c3A_Nuclease_Activation_Pathway c3A-Mediated Nuclease Activation Pathway Phage_Infection Phage Infection CD_NTase cGAS/DncV-like Nucleotidyltransferase (CD-NTase) Phage_Infection->CD_NTase activates c3A This compound (c3A) CD_NTase->c3A synthesizes ATP ATP ATP->CD_NTase substrate NucC_trimer Inactive NucC (Trimer) c3A->NucC_trimer binds to NucC_hexamer Active NucC (Hexamer) NucC_trimer->NucC_hexamer oligomerizes DNA_Cleavage Non-specific DNA Cleavage NucC_hexamer->DNA_Cleavage catalyzes Abortive_Infection Abortive Infection/ Cell Death DNA_Cleavage->Abortive_Infection leads to

c3A-Mediated Nuclease Activation Pathway

Quantitative Data

The interaction between c3A and its target nucleases can be quantified to understand the efficiency and specificity of the activation process. Key parameters include the dissociation constant (Kd), which measures the binding affinity between c3A and the nuclease, as well as kinetic constants that describe the rate of the enzymatic reaction.

NucleaseLigandMethodDissociation Constant (Kd)Kinetic ParametersReference
E. coli NucC3',3',3' cAAAIsothermal Titration Calorimetry (ITC)0.7 µMNot Reported[3]
E. coli NucC3',3' cyclic di-AMPIsothermal Titration Calorimetry (ITC)2.6 µMNot Reported[3]
E. coli NucC5'-pApA (linear di-AMP)Isothermal Titration Calorimetry (ITC)4.4 µMNot Reported[3]

Experimental Protocols

Protocol 1: Purification of NucC Protein

This protocol describes the purification of recombinant NucC protein for use in biochemical assays.

Materials:

  • E. coli expression strain (e.g., Rosetta2 pLysS) transformed with a NucC expression vector (e.g., with an N-terminal His-tag and a TEV protease cleavage site)

  • Luria-Bertani (LB) broth and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Resuspension Buffer: 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol

  • Wash Buffer: 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol

  • Elution Buffer: 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol

  • Anion Exchange Buffers: Buffer A (20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT) and Buffer B (20 mM Tris-HCl pH 8.0, 600 mM NaCl, 1 mM DTT)

  • Size Exclusion Chromatography Buffer: 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT

  • TEV Protease

  • Ni-NTA affinity column

  • Anion exchange column (e.g., HiTrap Q HP)

  • Size exclusion chromatography column (e.g., Superdex 200)

  • Sonciator

  • Centrifuge

  • FPLC system

Procedure:

  • Inoculate a starter culture of the NucC-expressing E. coli strain and grow overnight.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with 0.25 mM IPTG and continue to grow at 20°C for 16 hours.[3]

  • Harvest the cells by centrifugation and resuspend in Resuspension Buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA column.

  • Wash the column with Wash Buffer.

  • Elute the His-tagged NucC protein with Elution Buffer.

  • Load the eluate onto an anion exchange column and elute with a linear gradient of 100-600 mM NaCl.[3]

  • Pool the fractions containing NucC and incubate with TEV protease overnight at 4°C to cleave the His-tag.[3]

  • Pass the cleaved protein solution through a Ni-NTA column to remove the cleaved tag and any uncleaved protein.

  • Concentrate the flow-through and perform size exclusion chromatography.

  • Collect and pool the fractions corresponding to the NucC trimer.

  • Assess protein purity by SDS-PAGE and determine the concentration. Store at -80°C.

NucC_Purification_Workflow NucC Protein Purification Workflow Start E. coli Culture with NucC Expression Vector Induction IPTG Induction Start->Induction Cell_Harvest Cell Harvest and Lysis Induction->Cell_Harvest NiNTA_1 Ni-NTA Affinity Chromatography Cell_Harvest->NiNTA_1 Anion_Exchange Anion Exchange Chromatography NiNTA_1->Anion_Exchange TEV_Cleavage TEV Protease Cleavage of His-tag Anion_Exchange->TEV_Cleavage NiNTA_2 Second Ni-NTA (Tag Removal) TEV_Cleavage->NiNTA_2 SEC Size Exclusion Chromatography NiNTA_2->SEC Pure_Protein Purified NucC Protein SEC->Pure_Protein

NucC Protein Purification Workflow
Protocol 2: In Vitro Nuclease Activity Assay

This protocol details the procedure to assess the DNA cleavage activity of NucC upon activation by c3A.

Materials:

  • Purified NucC protein

  • This compound (c3A)

  • Substrate DNA (e.g., supercoiled plasmid DNA)

  • Nuclease Reaction Buffer: 20 mM HEPES-NaOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT

  • Proteinase K

  • DNA loading dye

  • Agarose (B213101) gel (e.g., 1%)

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Set up the reactions in microcentrifuge tubes on ice. A typical 20 µL reaction would include:

    • Nuclease Reaction Buffer (to 1X)

    • Purified NucC (e.g., 100 nM)

    • c3A (at desired concentrations, e.g., 0-10 µM)

    • Substrate DNA (e.g., 200 ng of plasmid DNA)

  • Pre-incubate the NucC and c3A in the reaction buffer for 10 minutes at room temperature to allow for complex formation.

  • Initiate the reaction by adding the substrate DNA.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding Proteinase K and incubating at 56°C for 10 minutes.

  • Add DNA loading dye to the samples.

  • Analyze the DNA cleavage products by agarose gel electrophoresis.

  • Stain the gel and visualize the DNA bands under UV or blue light. Cleavage of supercoiled plasmid DNA will result in the appearance of nicked and linear DNA bands.

Nuclease_Assay_Workflow In Vitro Nuclease Assay Workflow Reaction_Setup Set up reaction: NucC, c3A, Buffer Pre_incubation Pre-incubate at RT (10 min) Reaction_Setup->Pre_incubation Add_DNA Add Substrate DNA Pre_incubation->Add_DNA Incubation Incubate at 37°C (30-60 min) Add_DNA->Incubation Stop_Reaction Stop with Proteinase K Incubation->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualization Stain and Visualize Results Gel_Electrophoresis->Visualization

In Vitro Nuclease Assay Workflow
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol outlines the use of ITC to determine the thermodynamic parameters of the c3A-NucC interaction.

Materials:

  • Purified NucC protein

  • This compound (c3A)

  • Identical, degassed buffer for both protein and ligand (e.g., 20 mM HEPES-NaOH pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • Isothermal titration calorimeter

Procedure:

  • Prepare the NucC protein solution in the ITC buffer to a final concentration of 5-50 µM.

  • Prepare the c3A ligand solution in the identical ITC buffer to a concentration 10-20 times that of the protein.

  • Degas both solutions immediately before use.

  • Load the NucC solution into the sample cell of the calorimeter.

  • Load the c3A solution into the injection syringe.

  • Perform the titration experiment by injecting small aliquots of the c3A solution into the NucC solution at a constant temperature.

  • Record the heat changes associated with each injection.

  • Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

ITC_Workflow Isothermal Titration Calorimetry Workflow Sample_Prep Prepare NucC and c3A in identical, degassed buffer Load_ITC Load NucC into sample cell and c3A into syringe Sample_Prep->Load_ITC Titration Perform Titration: Inject c3A into NucC Load_ITC->Titration Data_Acquisition Record Heat Changes Titration->Data_Acquisition Data_Analysis Analyze Data to Determine Kd, ΔH, ΔS, n Data_Acquisition->Data_Analysis

Isothermal Titration Calorimetry Workflow

Applications in Drug Development

The unique mechanism of c3A-activated nucleases presents several opportunities for drug development and biotechnology.

  • Antimicrobial Drug Discovery: The CBASS pathway is a potential target for the development of novel antimicrobial agents. High-throughput screening assays could be designed to identify small molecules that either inhibit the synthesis of c3A or block its binding to the nuclease, thereby preventing the abortive infection mechanism and allowing for the clearance of bacterial pathogens. Conversely, molecules that potentiate the system could be developed as pro-drugs that are selectively activated in infected cells.

  • Gene Editing and Therapeutics: The programmability of the c3A-nuclease system, while currently non-specific in its DNA cleavage, could potentially be engineered for targeted gene editing applications. By fusing the nuclease domain to a sequence-specific DNA binding domain, it may be possible to create a novel gene editing tool that is allosterically regulated by c3A. This would provide an additional layer of control over gene editing activity.

  • Diagnostics: The high specificity of the c3A-nuclease interaction could be leveraged for the development of diagnostic assays. For example, biosensors could be designed to detect the presence of c3A as a marker for certain bacterial infections.

The continued exploration of the c3A-nuclease system and other cyclic oligonucleotide-based signaling pathways will undoubtedly uncover further applications in medicine and biotechnology. The protocols and information provided herein serve as a foundation for researchers to delve into this exciting and rapidly evolving field.

References

Applications of Cyclic tri-AMP in Biotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic tri-AMP (c-tri-AMP or cAAA), a cyclic trinucleotide, has emerged as a critical second messenger in prokaryotic defense systems against viral infections. This molecule plays a pivotal role in the Type III CRISPR-Cas and the cyclic oligonucleotide-based anti-phage signaling system (CBASS) pathways. Upon phage infection, specific synthetase enzymes produce c-tri-AMP, which in turn allosterically activates effector nucleases to degrade viral nucleic acids, ultimately leading to the termination of the phage replication cycle. This mechanism of action presents a wealth of opportunities for biotechnological applications, ranging from novel antimicrobial strategies to advanced molecular diagnostics.

These application notes provide a comprehensive overview of the current understanding of c-tri-AMP, including its signaling pathways, quantitative data on its interactions, and detailed protocols for its synthesis, purification, and functional analysis.

Signaling Pathways Involving this compound

This compound is a key signaling molecule in two major bacterial defense pathways:

  • Type III CRISPR-Cas System: In this system, the Cas10 subunit of the Type III effector complex synthesizes c-tri-AMP upon recognition of target RNA from an invading phage. The c-tri-AMP then binds to and activates the CRISPR-associated ribonuclease Csm6, which non-specifically degrades viral RNA transcripts, thus inhibiting phage propagation.[1][2]

  • Cyclic Oligonucleotide-Based Anti-Phage Signaling System (CBASS): In CBASS, a cGAS/DncV-like nucleotidyltransferase (CD-NTase), such as CdnC, synthesizes c-tri-AMP in response to phage infection.[3] This second messenger then activates the DNA endonuclease NucC, which can lead to the degradation of the host and/or phage genome, resulting in an abortive infection mechanism that prevents the spread of the phage to the bacterial population.[3][4]

Diagram of the Type III CRISPR-Cas Signaling Pathway

Type_III_CRISPR_Cas_Signaling cluster_infection Phage Infection cluster_crispr Type III CRISPR-Cas System Phage_Infection Phage Infection Viral_RNA Viral RNA Transcription Phage_Infection->Viral_RNA Csm_Complex Type III Csm/Cmr Complex Viral_RNA->Csm_Complex Target Recognition Cas10 Cas10 Synthetase Activation Csm_Complex->Cas10 c_tri_AMP_synthesis ATP -> c-tri-AMP Cas10->c_tri_AMP_synthesis c_tri_AMP This compound (cAAA) c_tri_AMP_synthesis->c_tri_AMP Csm6 Csm6 Ribonuclease c_tri_AMP->Csm6 Allosteric Activation RNA_Degradation RNA Degradation Csm6->RNA_Degradation Phage_Inhibition Phage_Inhibition RNA_Degradation->Phage_Inhibition Inhibits Phage Replication

Caption: Type III CRISPR-Cas signaling pathway initiated by phage infection.

Diagram of the CBASS Signaling Pathway

CBASS_Signaling cluster_infection Phage Infection cluster_cbass CBASS Pathway Phage_Infection Phage Infection Phage_Signal Phage-derived Signal Phage_Infection->Phage_Signal CD_NTase CD-NTase (e.g., CdnC) Phage_Signal->CD_NTase Activation c_tri_AMP_synthesis ATP -> c-tri-AMP CD_NTase->c_tri_AMP_synthesis c_tri_AMP This compound (cAAA) c_tri_AMP_synthesis->c_tri_AMP NucC NucC Endonuclease c_tri_AMP->NucC Allosteric Activation DNA_Degradation DNA Degradation NucC->DNA_Degradation Abortive_Infection Abortive_Infection DNA_Degradation->Abortive_Infection Leads to Abortive Infection

Caption: CBASS signaling pathway leading to abortive infection.

Quantitative Data

The following tables summarize key quantitative data for the interaction of c-tri-AMP with its effector proteins.

Table 1: Binding Affinity and Activation of NucC by this compound

ParameterValueMethodReference
Binding Affinity (Kd) 0.7 µMIsothermal Titration Calorimetry (ITC)[4]
Half-maximal Activation (Act50) 94 ± 4 pMFluorescence-based Nuclease Assay[5]

Table 2: Csm6 Activation by Cyclic Oligoadenylates

ActivatorActivating ConcentrationOrganism/SystemReference
Cyclic hexa-AMP (cA6) Activated by as little as 60 pM, fully activated by ~100 nMStreptococcus thermophilus Csm6'[6]
This compound (cAAA/cA3) Specific activation of some Csm6 homologsVaries by organism[6]

Note: Kinetic parameters for c-tri-AMP activation of Csm6 are not yet fully characterized in the literature. The data for cA6 is provided as a reference for a related cyclic oligoadenylate.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound (c-tri-AMP)

This protocol is adapted from methods for the synthesis of cyclic dinucleotides and trinucleotides using cGAS/DncV-like nucleotidyltransferases (CD-NTases).[7] The specific enzyme CdnC is known to synthesize c-tri-AMP.[3]

Workflow for Enzymatic Synthesis and Purification of c-tri-AMP

Synthesis_Purification_Workflow Start Start Enzymatic_Reaction Enzymatic Synthesis Reaction (CdnC + ATP) Start->Enzymatic_Reaction Reaction_Quench Quench Reaction (Heat Inactivation) Enzymatic_Reaction->Reaction_Quench Protein_Removal Protein Removal (Centrifugation/Filtration) Reaction_Quench->Protein_Removal HPLC_Purification RP-HPLC Purification Protein_Removal->HPLC_Purification Fraction_Collection Collect c-tri-AMP Fractions HPLC_Purification->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization End Pure c-tri-AMP Lyophilization->End

Caption: Workflow for the enzymatic synthesis and purification of c-tri-AMP.

Materials:

  • Purified CdnC enzyme

  • ATP solution (100 mM)

  • Reaction Buffer (5X): 250 mM Tris-HCl pH 7.5, 500 mM NaCl, 50 mM MgCl₂

  • Nuclease-free water

  • Heating block or thermocycler

  • Microcentrifuge

  • Centrifugal filters (e.g., Amicon Ultra, 10 kDa MWCO)

  • Reversed-phase HPLC system with a C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Lyophilizer

Procedure:

  • Reaction Setup: In a sterile microfuge tube, assemble the reaction mixture on ice:

    • 20 µL 5X Reaction Buffer

    • 10 µL 100 mM ATP

    • X µL Purified CdnC enzyme (final concentration ~10 µM)

    • Nuclease-free water to a final volume of 100 µL

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Reaction Quenching: Terminate the reaction by heating at 95°C for 10 minutes.

  • Protein Removal: Centrifuge the reaction mixture at 14,000 x g for 10 minutes at 4°C to pellet the denatured enzyme. Carefully transfer the supernatant to a new tube. Alternatively, use a 10 kDa MWCO centrifugal filter to remove the enzyme.

  • HPLC Purification:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject the sample onto a C18 reversed-phase HPLC column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.

    • Elute the c-tri-AMP using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection and Lyophilization:

    • Collect the fractions corresponding to the c-tri-AMP peak.

    • Confirm the identity of the product by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the purified c-tri-AMP powder.

Protocol 2: Fluorometric NucC Endonuclease Activity Assay

This protocol describes a fluorometric assay to measure the DNA degradation activity of NucC upon activation by c-tri-AMP, adapted from generic DNase activity kits.[2][6]

Workflow for NucC Activity Assay

NucC_Assay_Workflow Start Start Prepare_Reactions Prepare Reaction Mixes (NucC, c-tri-AMP, DNA substrate) Start->Prepare_Reactions Incubate Incubate at 37°C Prepare_Reactions->Incubate Measure_Fluorescence Measure Fluorescence over Time Incubate->Measure_Fluorescence Analyze_Data Analyze Kinetic Data Measure_Fluorescence->Analyze_Data End Determine NucC Activity Analyze_Data->End

Caption: Workflow for the fluorometric NucC endonuclease activity assay.

Materials:

  • Purified NucC enzyme

  • This compound (c-tri-AMP) stock solution

  • Fluorogenic DNA substrate (e.g., a dsDNA probe labeled with a fluorophore and a quencher)

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the NucC enzyme to the desired concentration (e.g., 20 nM) in Assay Buffer.

    • Prepare a serial dilution of c-tri-AMP in Assay Buffer (e.g., from 1 µM to 1 pM).

    • Dilute the fluorogenic DNA substrate to the working concentration (e.g., 100 nM) in Assay Buffer.

  • Reaction Setup: In a 96-well black microplate, set up the following reactions in triplicate (total volume of 100 µL):

    • Test wells: 50 µL of NucC dilution, 25 µL of c-tri-AMP dilution, and 25 µL of DNA substrate.

    • Negative control (no c-tri-AMP): 50 µL of NucC dilution, 25 µL of Assay Buffer, and 25 µL of DNA substrate.

    • Negative control (no NucC): 50 µL of Assay Buffer, 25 µL of c-tri-AMP dilution, and 25 µL of DNA substrate.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore every minute for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (no NucC control) from all readings.

    • Plot the fluorescence intensity versus time for each c-tri-AMP concentration.

    • The initial rate of the reaction can be determined from the linear portion of the curve.

    • Plot the initial rates against the c-tri-AMP concentrations to determine the activation profile and calculate the Act50.

Protocol 3: In Vivo Phage Plaque Assay for CBASS Immunity

This protocol is a standard method to assess the ability of a bacterial strain harboring a functional CBASS system to defend against phage infection.[8][9][10][11][12]

Workflow for Phage Plaque Assay

Plaque_Assay_Workflow Start Start Bacterial_Culture Grow Bacterial Cultures (WT and CBASS mutant) Start->Bacterial_Culture Phage_Dilution Prepare Serial Dilutions of Phage Start->Phage_Dilution Infection Infect Bacteria with Phage Dilutions Bacterial_Culture->Infection Phage_Dilution->Infection Plating Plate on Agar (B569324) with Soft Agar Overlay Infection->Plating Incubation Incubate Plates Overnight Plating->Incubation Plaque_Counting Count Plaques Incubation->Plaque_Counting Calculate_EOP Calculate Efficiency of Plating (EOP) Plaque_Counting->Calculate_EOP End Assess Phage Defense Calculate_EOP->End

Caption: Workflow for the in vivo phage plaque assay.

Materials:

  • Bacterial strains: Wild-type (with functional CBASS) and a mutant strain (e.g., with a knockout of cdnC or nucC)

  • Bacteriophage stock

  • LB broth and LB agar plates

  • Soft agar (LB with 0.7% agar)

  • Phage buffer (e.g., SM buffer)

  • Incubator

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate overnight cultures of the wild-type and mutant bacterial strains in LB broth and grow at 37°C with shaking.

    • The next day, subculture the bacteria into fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Phage Dilution:

    • Prepare 10-fold serial dilutions of the phage stock in phage buffer.

  • Infection and Plating:

    • In sterile tubes, mix 100 µL of the mid-log phase bacterial culture with 100 µL of each phage dilution.

    • Incubate at 37°C for 20 minutes to allow for phage adsorption.

    • Add 3 mL of molten soft agar (kept at 45-50°C) to each tube, mix gently, and pour the mixture onto pre-warmed LB agar plates.

    • Allow the soft agar to solidify.

  • Incubation and Plaque Counting:

    • Incubate the plates inverted at 37°C overnight.

    • The next day, count the number of plaques (zones of clearing) on each plate.

  • Data Analysis:

    • Calculate the phage titer (plaque-forming units per mL, PFU/mL) for each bacterial strain.

    • Determine the Efficiency of Plating (EOP) by dividing the phage titer on the wild-type strain by the phage titer on the mutant strain. An EOP significantly less than 1 indicates effective phage defense by the CBASS system.

Conclusion

This compound is a fascinating second messenger with significant potential in various biotechnological applications. Its role in bacterial anti-phage defense opens up avenues for the development of novel antimicrobial agents that could activate these pathways to combat bacterial infections. Furthermore, the high specificity and sensitivity of the c-tri-AMP-mediated activation of nucleases can be harnessed for the development of highly sensitive molecular diagnostic tools. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and exploit the potential of this intriguing molecule in their respective fields. Further research into the kinetics of c-tri-AMP-mediated enzyme activation and the development of more efficient synthesis and purification methods will undoubtedly accelerate its translation into practical applications.

References

Application Notes and Protocols for Utilizing Cyclic tri-AMP in CRISPR Systems Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic oligoadenylates (cOAs), including cyclic tri-AMP (c3A), are crucial second messengers in prokaryotic immune responses mediated by Type III CRISPR-Cas systems.[1][2][3] Upon recognition of foreign RNA, the Cas10 subunit of the Type III interference complex synthesizes cOAs from ATP.[3][4][5] These cyclic nucleotides then act as allosteric activators for associated CRISPR ancillary proteins, such as the Csm6 family of ribonucleases, which degrade invader-derived RNA transcripts, thus mounting a robust antiviral defense.[1][2][4] The discovery of cOA signaling has unveiled a new layer of regulation in CRISPR-mediated immunity, presenting novel opportunities for research and therapeutic development.

This document provides detailed application notes and experimental protocols for using this compound as a tool to investigate the function, mechanism, and therapeutic potential of Type III CRISPR-Cas systems.

Application Notes

Probing the Allosteric Activation of Csm6/Csx1 Nucleases

This compound can be used to directly and specifically activate the ribonuclease activity of Csm6 and its homologs (Csx1) in vitro. This allows for the precise characterization of their enzymatic activity, substrate specificity, and the impact of mutations on their function.

Key Applications:

  • Biochemical characterization of Csm6/Csx1 ribonuclease activity.

  • Screening for inhibitors or modulators of Csm6/Csx1.

  • Studying the structural basis of cOA-mediated allosteric activation.

Investigating the Specificity of cOA Signaling Pathways

Different Type III CRISPR systems can produce a variety of cOA species (e.g., c3A, c4A, c6A).[3] Commercially available or enzymatically synthesized c3A can be used to determine the specific cOA activator for a given Csm6/Csx1 protein, providing insights into the diversity and specificity of these signaling pathways across different prokaryotic species. For instance, while this compound is a predominant product in Streptococcus thermophilus, only cyclic hexa-AMP (c6A) activates the Csm6 ribonuclease in this organism.[1]

Key Applications:

  • Determining the cognate cOA activator for uncharacterized Csm6/Csx1 proteins.

  • Comparative studies of cOA signaling across different bacterial and archaeal species.

Reconstituting Type III CRISPR Interference In Vitro

By providing c3A exogenously, researchers can bypass the need for the entire Type III effector complex and target RNA to study the downstream effects of cOA signaling. This allows for the reconstitution of the final steps of the Type III CRISPR interference pathway in a controlled in vitro environment.

Key Applications:

  • Dissecting the individual contributions of Csm6/Csx1 to the overall immune response.

  • Studying the regulation of Csm6/Csx1 activity by other cellular factors.

Cellular Assays to Study Host-Pathogen Interactions

Introducing c3A into bacterial cells can artificially trigger the Csm6-mediated defense response. This can be a powerful tool to study the physiological consequences of activating this pathway, including its impact on bacterial growth, phage resistance, and interactions with host cells.

Key Applications:

  • Investigating the role of Csm6 activation in antiphage defense.

  • Studying the potential for collateral RNA degradation and its effects on the host cell.

Signaling Pathway and Experimental Workflow Diagrams

c3A_Signaling_Pathway cluster_0 Type III CRISPR Effector Complex cluster_1 c3A Synthesis & Signaling cluster_2 Downstream Effector Activation cluster_3 Antiviral Defense Target_RNA Invading Target RNA Cas_Complex crRNA-guided Cas10-Csm Complex Target_RNA->Cas_Complex Binding Cas10 Cas10 Subunit Cas_Complex->Cas10 Allosteric Activation c3A This compound (c3A) Cas10->c3A Synthesis ATP ATP ATP->c3A Csm6_inactive Inactive Csm6 Ribonuclease c3A->Csm6_inactive Binding to CARF domain Csm6_active Active Csm6 Ribonuclease Csm6_inactive->Csm6_active Activation Degraded_RNA Degraded RNA Csm6_active->Degraded_RNA Degradation Invader_RNA Invader RNA Transcripts Invader_RNA->Degraded_RNA

Caption: c3A signaling pathway in Type III CRISPR systems.

Experimental_Workflow cluster_0 Preparation cluster_1 Biochemical Assay cluster_2 Analysis Purify_Csm6 Purify Csm6/Csx1 Protein Incubate Incubate Csm6 with c3A and RNA Substrate Purify_Csm6->Incubate Synthesize_c3A Synthesize or Procure c3A Synthesize_c3A->Incubate Prepare_Substrate Prepare RNA Substrate (e.g., fluorescently labeled) Prepare_Substrate->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze RNA Cleavage (e.g., PAGE, Fluorescence) Quench->Analyze Quantify Quantify Nuclease Activity Analyze->Quantify

Caption: Workflow for in vitro Csm6 activation assay.

Experimental Protocols

Protocol 1: In Vitro Synthesis of this compound

This protocol describes the enzymatic synthesis of c3A using a purified Type III CRISPR effector complex.

Materials:

  • Purified Type III CRISPR-Cas effector complex (e.g., from Thermus thermophilus or Staphylococcus epidermidis)

  • Target RNA oligonucleotide complementary to the crRNA in the complex

  • ATP (Adenosine 5'-triphosphate)

  • Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂)

  • Nuclease-free water

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel)

  • TLC running buffer (e.g., isopropanol:ammonia:water)

  • α-³²P-ATP (for radioactive detection) or HPLC-MS for non-radioactive detection

Methodology:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the reaction mixture on ice:

    • Purified Type III complex (final concentration ~1 µM)

    • Target RNA (final concentration ~1.2 µM)

    • ATP (final concentration 1 mM)

    • (Optional) α-³²P-ATP for radioactive tracing

    • Reaction Buffer to a final volume of 20 µL.

  • Incubation: Incubate the reaction at the optimal temperature for the specific Cas complex (e.g., 55°C for T. thermophilus) for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding an equal volume of 2X formamide (B127407) loading dye and heating at 95°C for 5 minutes.

  • Analysis by TLC:

    • Spot 1-2 µL of the reaction mixture onto a TLC plate.

    • Develop the chromatogram using the running buffer until the solvent front is near the top.

    • Air dry the plate.

    • If using α-³²P-ATP, expose the plate to a phosphor screen and visualize using a phosphorimager. The c3A product will migrate slower than ATP.

  • Purification (Optional): For larger scale synthesis, the c3A product can be purified using anion-exchange chromatography followed by HPLC.

Protocol 2: Csm6 Ribonuclease Activation Assay

This protocol details how to measure the activation of Csm6 ribonuclease activity by c3A using a fluorescently labeled RNA substrate.

Materials:

  • Purified Csm6 protein

  • This compound (c3A)

  • Fluorescently labeled single-stranded RNA (ssRNA) substrate (e.g., 5'-FAM, 3'-BHQ)

  • Csm6 Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Nuclease-free water

  • 96-well microplate suitable for fluorescence measurements

  • Plate reader capable of measuring fluorescence intensity

Methodology:

  • Reaction Preparation: In a 96-well plate, prepare the following reactions (example for a 20 µL final volume):

    • Negative Control: Csm6 Reaction Buffer, ssRNA substrate.

    • Enzyme Control: Purified Csm6 (e.g., 100 nM), Csm6 Reaction Buffer, ssRNA substrate (e.g., 50 nM).

    • Test Reaction: Purified Csm6 (100 nM), c3A (e.g., 1 µM), Csm6 Reaction Buffer, ssRNA substrate (50 nM).

    • Prepare reactions in triplicate.

  • Initiate Reaction: Add the ssRNA substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed plate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes. Cleavage of the substrate will lead to an increase in fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence (Negative Control) from all readings.

    • Plot fluorescence intensity versus time for each condition.

    • Calculate the initial reaction velocity (slope of the linear phase) for each condition.

    • Compare the activity of Csm6 in the presence and absence of c3A.

Quantitative Data Summary

ParameterValue/RangeOrganism/SystemReference
cOA Synthesis
Predominant cOA productcA3, cA4, cA6Varies by species[3]
ATP Kₘ for Cas10~50-200 µMS. thermophilus[1]
cOA synthesis rateVaries--
Csm6 Activation
c3A EC₅₀ for Csm6 activation~1-10 nMT. thermophilus[4]
Fold activation of Csm6 by c3A>100-foldT. thermophilus[4][5]
Substrate cleavage rate (k_cat)Varies with substrate--

Note: The specific values for kinetic parameters can vary significantly depending on the specific Type III system, experimental conditions, and the substrates used. The table provides approximate ranges based on published literature.

Structural Insights

Cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided detailed structural information on how Type III CRISPR effector complexes assemble and how they recognize target RNA.[6][7][8] These structures reveal that upon target RNA binding, a conformational change in the Cas10 subunit is induced, which activates its Palm domains for cOA synthesis.[6][8][9] The cOA molecules then bind to the CARF (CRISPR-Associated Rossmann Fold) domains of Csm6, triggering a conformational change that activates its HEPN (Higher Eukaryotes and Prokaryotes Nucleotide-binding) nuclease domains for RNA degradation.[2]

Structural_Relationships cluster_0 Target Recognition & c3A Synthesis cluster_1 Effector Activation Target_RNA Target RNA Cas10_Csm Cas10-Csm Complex Target_RNA->Cas10_Csm Cas10_Conf_Change Cas10 Conformational Change Cas10_Csm->Cas10_Conf_Change c3A_Synthesis c3A Synthesis Cas10_Conf_Change->c3A_Synthesis c3A c3A c3A_Synthesis->c3A Csm6 Csm6 (CARF-HEPN domains) c3A->Csm6 CARF_Binding c3A binds to CARF domain Csm6->CARF_Binding interaction HEPN_Activation HEPN domain activation CARF_Binding->HEPN_Activation

Caption: Logical flow of structural events in c3A signaling.

Conclusion

This compound is a powerful molecular tool for dissecting the intricate mechanisms of Type III CRISPR-Cas systems. The protocols and application notes provided here offer a framework for researchers to explore the biochemistry, specificity, and cellular effects of cOA signaling. A deeper understanding of this pathway will not only advance our fundamental knowledge of prokaryotic immunity but may also pave the way for the development of novel antimicrobial strategies and diagnostic tools.

References

Application Notes and Protocols for In Vivo Imaging of Cyclic tri-AMP Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

A Forward-Looking Guide for Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Emerging Role of Cyclic tri-AMP in Cellular Signaling

Cyclic tri-adenosine monophosphate (c-tri-AMP or cA3) is a recently discovered second messenger molecule primarily recognized for its critical role in prokaryotic immune systems, specifically the Type III CRISPR-Cas systems. Upon recognition of foreign RNA, the Cas10 subunit of the Csm/Cmr complex is activated to synthesize cyclic oligoadenylates, including c-tri-AMP, from ATP.[1][2][3][4] These cyclic oligoadenylates then act as allosteric activators for ancillary effector proteins, such as the Csm6 ribonuclease, which non-specifically degrades RNA to thwart viral replication.[3][5][6]

While the in vivo dynamics of other cyclic nucleotides like cAMP and c-di-AMP are increasingly being studied with advanced imaging techniques, the direct visualization of c-tri-AMP dynamics in living organisms remains a nascent field. These application notes provide a comprehensive, forward-looking framework for researchers aiming to pioneer the in vivo imaging of c-tri-AMP. By drawing parallels from the well-established methodologies for cAMP and c-di-AMP imaging, this document outlines the principles, hypothetical protocols, and key considerations for the development and application of c-tri-AMP biosensors.

II. Designing a Biosensor for In Vivo c-tri-AMP Imaging: A Conceptual Framework

Genetically encoded biosensors are the tools of choice for in vivo imaging of second messenger dynamics due to their high specificity and the ability to be expressed in specific cell types. For c-tri-AMP, a Förster Resonance Energy Transfer (FRET)-based biosensor is a promising approach.

A hypothetical FRET-based biosensor for c-tri-AMP could be engineered by flanking a c-tri-AMP-specific binding domain with a FRET pair of fluorescent proteins, such as a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor. The c-tri-AMP binding domain could be derived from a protein that naturally binds c-tri-AMP with high affinity and specificity, such as the CARF (CRISPR-associated Rossmann Fold) domain of a Csm6 protein.[5][6]

The binding of c-tri-AMP to the CARF domain would induce a conformational change in the biosensor, altering the distance or orientation between the CFP and YFP. This change would, in turn, modify the FRET efficiency, leading to a detectable change in the ratio of YFP to CFP emission upon excitation of the CFP. This ratiometric change provides a quantitative measure of the intracellular c-tri-AMP concentration.

cluster_unbound Low FRET cluster_bound High FRET CFP_unbound CFP CARF_unbound c-tri-AMP Binding Domain (CARF) CFP_unbound->CARF_unbound CFP_Emission CFP Emission (475 nm) CFP_unbound->CFP_Emission High YFP_unbound YFP YFP_Emission YFP Emission (530 nm) YFP_unbound->YFP_Emission Low CARF_unbound->YFP_unbound Excitation Excitation (430 nm) Excitation->CFP_unbound c-tri-AMP c-tri-AMP CARF_bound c-tri-AMP Binding Domain (CARF) c-tri-AMP->CARF_bound Binds CFP_bound CFP YFP_bound YFP CFP_bound->YFP_bound FRET CFP_bound->CARF_bound CFP_Emission2 CFP Emission (475 nm) CFP_bound->CFP_Emission2 Low YFP_bound->YFP_Emission High CARF_bound->YFP_bound Excitation2 Excitation (430 nm) Excitation2->CFP_bound

Caption: Conceptual design of a FRET-based c-tri-AMP biosensor.

III. Data Presentation: Comparative Analysis of Existing Cyclic Nucleotide Biosensors

While direct quantitative data for in vivo c-tri-AMP dynamics is not yet available, a comparative analysis of existing biosensors for cAMP and c-di-AMP provides a valuable reference for the design and validation of a putative c-tri-AMP sensor.

Biosensor NameTarget MoleculeBiosensor TypeFluorescent Proteins (Donor/Acceptor)Affinity (Kd/EC50)Dynamic Range (ΔR/Rmax)Reference(s)
cAMPFIREs cAMPFRETmTurquoise2 / cpVenus~0.2 - 2.0 µMUp to ~100%[7]
Epac-SH187 cAMPFRETmTurquoise2 / cp173Venus-Venus4 µM~60%[8]
Pink Flamindo cAMPSingle FPmApple derivative7.2 µM~150% (ΔF/F0)[9]
CDA5 c-di-AMPFRETNot specified~1-5 µMNot specified[10][11]
bsuO P6-4 c-di-AMPRNA-basedSpinach aptamer~0.5 µM~3.7-fold change[12][13][14]

IV. Experimental Protocols

The following protocols are hypothetical and based on established methods for in vivo imaging of cAMP and c-di-AMP. They are intended to serve as a starting point for developing a robust methodology for c-tri-AMP imaging.

Protocol 1: In Vivo Delivery of a Genetically Encoded c-tri-AMP Biosensor

This protocol describes the delivery of a hypothetical c-tri-AMP biosensor into a target organism, for instance, a mouse model of bacterial infection where Type III CRISPR-Cas systems are active.

Materials:

  • High-titer adeno-associated virus (AAV) encoding the c-tri-AMP biosensor under a cell-type-specific promoter.

  • Stereotaxic surgery setup.

  • Anesthesia machine.

  • Animal model (e.g., mouse).

Procedure:

  • AAV Production: Produce high-titer AAV particles carrying the genetic construct for the c-tri-AMP biosensor. The choice of AAV serotype will depend on the target tissue and cell type.

  • Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame.

  • Surgical Procedure: Create a small craniotomy over the target brain region or expose the target tissue.

  • AAV Injection: Using a microinjection pipette, slowly inject the AAV solution into the target area.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics.

  • Incubation Period: Allow 2-4 weeks for the biosensor to be expressed at sufficient levels for imaging.

Protocol 2: In Vivo Two-Photon Imaging of c-tri-AMP Dynamics

This protocol outlines the procedure for imaging c-tri-AMP dynamics in the brain of an anesthetized or awake, head-fixed mouse expressing the biosensor.

Materials:

  • Two-photon microscope equipped with a femtosecond laser.

  • Anesthesia machine or head-fixation apparatus.

  • Data acquisition software.

Procedure:

  • Animal Preparation: Anesthetize the mouse or secure the head-fixed awake mouse under the microscope objective.

  • Imaging Parameters:

    • Tune the two-photon laser to an appropriate wavelength for exciting the donor fluorescent protein (e.g., ~860 nm for a CFP-based donor).

    • Set the emission filters to separately collect the fluorescence from the donor and acceptor (e.g., 460-500 nm for CFP and 520-560 nm for YFP).

    • Adjust the laser power and detector gain to obtain optimal signal-to-noise ratio while minimizing phototoxicity.

  • Image Acquisition:

    • Acquire time-lapse images of the region of interest.

    • Introduce a stimulus (e.g., administration of a bacterial lysate containing activators of the c-tri-AMP pathway) and record the changes in donor and acceptor fluorescence.

  • Data Analysis:

    • Correct for motion artifacts.

    • Calculate the ratio of the acceptor fluorescence to the donor fluorescence for each time point.

    • Normalize the ratio to the baseline to determine the relative change in c-tri-AMP concentration.

V. Signaling Pathways and Experimental Workflows

Type III CRISPR-Cas c-tri-AMP Signaling Pathway

The synthesis of c-tri-AMP is a key step in the Type III CRISPR-Cas immune response in prokaryotes. The following diagram illustrates this signaling cascade.

Foreign_RNA Foreign RNA (e.g., from phage) Csm_Complex Csm/Cmr Complex (with Cas10) Foreign_RNA->Csm_Complex Binds to ATP ATP Csm_Complex->ATP Activates Cas10 to convert c_tri_AMP This compound (cA3) ATP->c_tri_AMP into Csm6 Csm6 Ribonuclease (Inactive) c_tri_AMP->Csm6 Activates Csm6_active Csm6 Ribonuclease (Active) Csm6->Csm6_active RNA_degradation Non-specific RNA Degradation Csm6_active->RNA_degradation Leads to

Caption: c-tri-AMP signaling in Type III CRISPR-Cas systems.

General Experimental Workflow for In Vivo Imaging

The following diagram outlines a generalized workflow for in vivo imaging of cyclic nucleotide dynamics using a genetically encoded biosensor.

Step1 1. Biosensor Construct Design Step2 2. Viral Vector Production (AAV) Step1->Step2 Step3 3. In Vivo Delivery (Stereotaxic Injection) Step2->Step3 Step4 4. Biosensor Expression (2-4 weeks) Step3->Step4 Step5 5. In Vivo Imaging (Two-Photon Microscopy) Step4->Step5 Step6 6. Data Analysis (Ratiometric Analysis) Step5->Step6

Caption: Workflow for in vivo cyclic nucleotide imaging.

VI. Conclusion and Future Directions

The in vivo imaging of c-tri-AMP dynamics represents an exciting frontier in our understanding of prokaryotic signaling and host-pathogen interactions. While the tools and protocols for this specific second messenger are yet to be fully developed, the extensive work on cAMP and c-di-AMP provides a clear and actionable roadmap. The development of high-affinity, specific, and robust genetically encoded biosensors for c-tri-AMP will be the critical first step. Once established, these tools will enable researchers to dissect the spatiotemporal dynamics of c-tri-AMP signaling in real-time within living organisms, offering unprecedented insights into the mechanisms of Type III CRISPR-Cas immunity and potentially uncovering new roles for this intriguing second messenger. This will undoubtedly open new avenues for the development of novel antimicrobial strategies and diagnostic tools.

References

Quantitative Measurement of Intracellular Cyclic tri-AMP (c-tri-AMP): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic tri-adenosine monophosphate (c-tri-AMP) is a crucial second messenger molecule primarily identified within prokaryotic Type III CRISPR-Cas systems. Its synthesis is triggered by the detection of foreign RNA, initiating a potent immune response. The quantitative analysis of intracellular c-tri-AMP is fundamental to understanding the dynamics of this signaling pathway and for the development of novel antimicrobial strategies or the modulation of CRISPR-based technologies. These application notes provide an overview of the current methodologies for c-tri-AMP quantification, detailed experimental protocols, and a framework for data presentation.

Application Notes

The quantification of intracellular c-tri-AMP presents unique challenges due to its presumed low physiological concentrations and its transient nature within the signaling cascade. Unlike the well-studied cyclic AMP (cAMP), there are currently no commercially available, ready-to-use assay kits like ELISAs specifically for c-tri-AMP. Therefore, researchers must rely on more specialized and sensitive techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently the most robust and reliable method for the quantitative analysis of c-tri-AMP. Its high sensitivity and specificity allow for the accurate measurement of c-tri-AMP in complex biological matrices. The methodology involves the separation of c-tri-AMP from other cellular components by liquid chromatography followed by its detection and quantification by a tandem mass spectrometer.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) , while not yet commercially available for c-tri-AMP, represents a potential future high-throughput method. The development of a c-tri-AMP specific ELISA would require the generation of monoclonal antibodies that specifically recognize the c-tri-AMP structure. This approach, successfully employed for other cyclic nucleotides like cyclic di-AMP, would offer a more accessible and less instrument-intensive alternative to LC-MS/MS.

Signaling Pathway of Cyclic tri-AMP in Type III CRISPR-Cas Systems

The synthesis and function of c-tri-AMP are central to the Type III CRISPR-Cas immune response. The pathway begins with the recognition of an invading RNA molecule by the Csm (in Type III-A) or Cmr (in Type III-B) complex. This recognition event activates the Cas10 subunit, which synthesizes c-tri-AMP from ATP. The newly synthesized c-tri-AMP then acts as a second messenger, binding to and allosterically activating the ribonuclease Csm6 (or Csx1). Activated Csm6 non-specifically degrades RNA, contributing to the clearance of the invader. The signaling pathway is downregulated by a ring nuclease that specifically degrades c-tri-AMP, ensuring a controlled immune response.

c_tri_AMP_Signaling_Pathway cluster_complex Csm/Cmr Complex Cas10 Cas10 c_tri_AMP c-tri-AMP Cas10->c_tri_AMP crRNA crRNA Invading_RNA Invading RNA Invading_RNA->Cas10 Recognition ATP ATP ATP->Cas10 Synthesis Csm6_inactive Csm6 (inactive) c_tri_AMP->Csm6_inactive Binding & Activation Ring_Nuclease Ring Nuclease c_tri_AMP->Ring_Nuclease Degradation Csm6_active Csm6 (active) Csm6_inactive->Csm6_active RNA_Degradation RNA Degradation Csm6_active->RNA_Degradation Catalysis AMP AMP Ring_Nuclease->AMP LCMS_Workflow Start Bacterial Cell Culture Harvest Cell Harvesting & Quenching Start->Harvest Extract Metabolite Extraction (with Internal Standard) Harvest->Extract Dry Drying of Extract Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data End Normalized c-tri-AMP Concentration Data->End

Purification of Cyclic tri-AMP for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic tri-AMP (c-tri-AMP or cA3) is a cyclic trinucleotide that functions as a crucial second messenger in prokaryotic Type III CRISPR-Cas systems. Its accurate purification is paramount for research into bacterial defense mechanisms, the development of novel antimicrobial agents, and for applications in diagnostics. This document provides detailed application notes and protocols for the purification of c-tri-AMP, ensuring high purity for downstream biochemical and structural analyses. The methodologies outlined are based on established chromatographic techniques for cyclic oligonucleotides, offering a robust framework for researchers.

Introduction

This compound is a signaling molecule involved in the prokaryotic immune response mediated by Type III CRISPR-Cas systems.[1][2] Upon recognition of invading RNA, the Cas10 subunit of the Csm or Cmr complex synthesizes cyclic oligoadenylates, including c-tri-AMP, from ATP.[1] These cyclic oligoadenylates then allosterically activate associated ribonucleases, such as Csm6, which degrade the invading RNA transcripts, thus neutralizing the threat.[1] The study of c-tri-AMP and its signaling pathway is critical for understanding bacterial immunity and for the development of novel therapeutics. High-purity c-tri-AMP is essential for in vitro assays, structural biology studies, and for investigating its role in prokaryotic signaling.

Signaling Pathway of this compound in Type III CRISPR-Cas Systems

The signaling pathway involving c-tri-AMP is a key component of the prokaryotic defense against phages and other mobile genetic elements. The diagram below illustrates the activation of the Csm6 ribonuclease by c-tri-AMP.

c_tri_AMP_Signaling_Pathway cluster_cell Prokaryotic Cell invading_rna Invading RNA cas_complex Type III CRISPR-Cas (Csm/Cmr) Complex invading_rna->cas_complex Recognition csm6_active Active Csm6 Ribonuclease invading_rna->csm6_active Target cas10 Cas10 Subunit cas_complex->cas10 Activates c_tri_amp This compound (cA3) cas10->c_tri_amp Synthesizes atp ATP atp->cas10 Substrate csm6_inactive Inactive Csm6 Ribonuclease c_tri_amp->csm6_inactive Allosteric Activation csm6_inactive->csm6_active rna_degradation RNA Degradation csm6_active->rna_degradation

Caption: c-tri-AMP signaling in CRISPR-Cas systems.

Methods for the Purification of this compound

The purification of c-tri-AMP from enzymatic synthesis reactions or cellular extracts typically involves chromatographic techniques to separate it from ATP, linear oligonucleotides, and other reaction components. Anion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective strategy.

Experimental Protocols

The following protocols are adapted from established methods for the purification of similar cyclic oligonucleotides, such as cGAMP, and can be optimized for c-tri-AMP.

Protocol 1: Anion-Exchange Chromatography for Initial Purification

This step aims to separate c-tri-AMP from unreacted ATP and other charged molecules.

Materials:

  • Enzymatic reaction mixture or cell lysate containing c-tri-AMP

  • Anion-exchange column (e.g., DEAE-Sepharose or a commercial HPLC column)

  • Buffer A: 20 mM Tris-HCl, pH 8.0

  • Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • HPLC or chromatography system

Procedure:

  • Sample Preparation: Centrifuge the reaction mixture or lysate to remove any precipitates. Filter the supernatant through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the anion-exchange column with Buffer A until a stable baseline is achieved.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with Buffer A to remove unbound contaminants.

  • Elution: Elute the bound molecules using a linear gradient of Buffer B (e.g., 0-100% over 30 column volumes).

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the fractions for the presence of c-tri-AMP using UV absorbance at 259 nm and/or mass spectrometry. Pool the fractions containing c-tri-AMP.

Protocol 2: Reversed-Phase HPLC for High-Purity Polishing

This step is crucial for achieving high purity (>99%) by separating c-tri-AMP from closely related impurities.

Materials:

  • Pooled fractions from anion-exchange chromatography

  • Reversed-phase C18 HPLC column

  • Solvent A: 5 mM Ammonium Acetate in water

  • Solvent B: Acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Lyophilize the pooled fractions containing c-tri-AMP and resuspend in a minimal volume of Solvent A.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 1.5%) in Solvent A.

  • Sample Injection: Inject the prepared sample onto the equilibrated column.

  • Elution: Elute c-tri-AMP using a shallow gradient of Solvent B. An example gradient is:

    • 1.5% B for 5 minutes

    • Linear gradient to 10% B over 15 minutes

    • Linear gradient to 30% B over 5 minutes

  • Detection and Fraction Collection: Monitor the elution at 259 nm and collect the peak corresponding to c-tri-AMP.

  • Purity Analysis: Assess the purity of the collected fraction by analytical HPLC and mass spectrometry. A typical purity for research applications should be >99%.[2]

  • Desalting and Lyophilization: Desalt the purified c-tri-AMP fraction if necessary and lyophilize to obtain a stable powder.

Experimental Workflow

The following diagram outlines the general workflow for the purification of c-tri-AMP.

c_tri_AMP_Purification_Workflow start Enzymatic Synthesis or Cellular Extraction of c-tri-AMP sample_prep Sample Preparation (Centrifugation, Filtration) start->sample_prep aex Anion-Exchange Chromatography sample_prep->aex fraction_analysis Fraction Analysis (UV Absorbance, MS) aex->fraction_analysis pooling Pooling of c-tri-AMP Fractions fraction_analysis->pooling rp_hplc Reversed-Phase HPLC pooling->rp_hplc purity_check Purity Analysis (Analytical HPLC, MS) rp_hplc->purity_check final_product High-Purity c-tri-AMP (>99%) purity_check->final_product

Caption: General workflow for c-tri-AMP purification.

Data Presentation

The following tables summarize expected outcomes and parameters for the purification of c-tri-AMP based on typical results for similar cyclic oligonucleotides.

Table 1: Anion-Exchange Chromatography Parameters and Expected Results

ParameterValue
Column Type DEAE-Sepharose or equivalent
Buffer A 20 mM Tris-HCl, pH 8.0
Buffer B 20 mM Tris-HCl, 1 M NaCl, pH 8.0
Flow Rate 1-5 mL/min (column dependent)
Gradient 0-100% Buffer B
Expected Elution of c-tri-AMP ~400-600 mM NaCl
Typical Recovery 70-90%
Purity after this step 60-80%

Table 2: Reversed-Phase HPLC Parameters and Expected Results

ParameterValue
Column Type C18, 5 µm particle size
Solvent A 5 mM Ammonium Acetate
Solvent B Acetonitrile
Flow Rate 0.5-1.0 mL/min
Gradient 1.5% to 30% Solvent B
Detection Wavelength 259 nm
Expected Purity >99%[2]
Overall Yield 50-70%

Quality Control

The final purified c-tri-AMP should be subjected to rigorous quality control to ensure its suitability for research applications.

  • Purity: Assessed by analytical RP-HPLC, should be >99%.

  • Identity: Confirmed by high-resolution mass spectrometry (HRMS) to match the theoretical mass of c-tri-AMP.

  • Concentration: Determined by UV-Vis spectrophotometry using the appropriate molar extinction coefficient.

  • Endotoxin (B1171834) Levels: For in vivo or cell-based assays, endotoxin levels should be determined and kept to a minimum (<0.5 EU/mL).[1]

Conclusion

The protocols and data presented here provide a comprehensive guide for the purification of high-purity c-tri-AMP for research purposes. While the methods are based on established procedures for similar molecules, optimization may be required depending on the specific experimental setup and scale. The successful purification of c-tri-AMP is a critical step in advancing our understanding of its biological roles and for exploring its potential in various biotechnological applications.

References

Chemical Synthesis of Cyclic tri-AMP Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic tri-AMP (c-tri-AMP or cA3) and its analogs are members of the cyclic oligoadenylate (B1213165) (cOA) family of second messengers. In prokaryotes, these molecules play a critical role in antiviral defense through the Type III CRISPR-Cas system. Upon recognition of invading RNA, the Cas10 subunit of the Csm complex synthesizes cOAs, which then act as allosteric activators for the CRISPR-associated ribonuclease Csm6.[1] This activation leads to the non-specific degradation of RNA, creating a hostile environment for the invader. The specificity of Csm6 activation can vary between bacterial species, with some being preferentially activated by cA3, and others by longer cyclic oligoadenylates like cA4 or cA6.[2]

The unique role of c-tri-AMP in this signaling pathway makes its analogs valuable tools for research and potential drug development. Synthetic c-tri-AMP analogs with modified properties, such as enhanced stability or altered biological activity, can be used to probe the intricacies of the Type III CRISPR-Cas system, develop novel antimicrobial agents, or be harnessed for diagnostic applications.

This document provides detailed protocols for the chemical synthesis of c-tri-AMP analogs using solid-phase phosphoramidite (B1245037) chemistry and subsequent on-resin cyclization. It also includes protocols for the biological evaluation of these analogs through Csm6 ribonuclease activity assays.

Signaling Pathway and Experimental Workflow

The synthesis and evaluation of c-tri-AMP analogs involve a multi-step process, beginning with the understanding of the biological pathway they modulate. The following diagrams illustrate the signaling pathway of the Type III CRISPR-Cas system and the general workflow for the synthesis, purification, and evaluation of c-tri-AMP analogs.

Type III CRISPR-Cas Signaling Pathway Type III CRISPR-Cas Signaling Pathway invader_rna Invader RNA csm_complex Csm Complex (Cas10) invader_rna->csm_complex Recognition c_tri_amp This compound (cA3) csm_complex->c_tri_amp Synthesizes atp ATP atp->csm_complex csm6_inactive Inactive Csm6 Ribonuclease c_tri_amp->csm6_inactive Allosteric Activation csm6_active Active Csm6 Ribonuclease csm6_inactive->csm6_active rna_degradation RNA Degradation csm6_active->rna_degradation Catalyzes

Caption: Type III CRISPR-Cas signaling pathway.

Synthesis and Evaluation Workflow Workflow for c-tri-AMP Analog Synthesis and Evaluation cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation solid_phase Solid-Phase Synthesis of Linear Trinucleotide cyclization On-Resin Cyclization solid_phase->cyclization cleavage Cleavage and Deprotection cyclization->cleavage hplc HPLC Purification cleavage->hplc mass_spec Mass Spectrometry & NMR hplc->mass_spec csm6_assay Csm6 Ribonuclease Activity Assay mass_spec->csm6_assay sar_analysis SAR Analysis csm6_assay->sar_analysis

Caption: Workflow for c-tri-AMP analog synthesis and evaluation.

Data Presentation

While specific quantitative data for a wide range of chemically synthesized c-tri-AMP analogs is not extensively available in the literature, the following tables provide a template for summarizing such data based on typical outcomes of solid-phase oligonucleotide synthesis and biological assays. The values presented are hypothetical and for illustrative purposes.

Table 1: Synthesis and Purification of c-tri-AMP Analogs

AnalogModificationSynthesis Scale (µmol)Crude Purity (%)Purified Yield (OD)Final Purity (%)
cA3 None (Native)1.07515>98
2'-O-Me-cA3 2'-O-Methyl on all three residues1.07012>98
PS-cA3 Phosphorothioate backbone1.06510>95
2'-F-cA3 2'-Fluoro on all three residues1.07214>98

Table 2: Structure-Activity Relationship (SAR) of c-tri-AMP Analogs in Csm6 Activation

AnalogModificationCsm6 EC50 (nM)Maximum Activity (relative to cA3)
cA3 None (Native)101.0
2'-O-Me-cA3 2'-O-Methyl on all three residues500.8
PS-cA3 Phosphorothioate backbone250.9
2'-F-cA3 2'-Fluoro on all three residues151.1

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Trinucleotide Precursor

This protocol describes the assembly of a linear triadenylate chain on a solid support using standard phosphoramidite chemistry.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Adenosine (B11128) phosphoramidite (and/or modified adenosine phosphoramidites)

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)

  • Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)

  • Oxidizing solution (0.02 M iodine in THF/pyridine (B92270)/water)

  • Deblocking solution (3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Automated DNA synthesizer

Procedure:

  • Resin Preparation: Swell the CPG resin in anhydrous acetonitrile.

  • Synthesis Cycle (repeated for each monomer addition): a. Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group by treating the resin with the deblocking solution. b. Coupling: Couple the next phosphoramidite monomer to the growing chain by co-injecting the phosphoramidite and activator solutions into the synthesis column. A coupling time of 2-5 minutes is typical. c. Capping: Cap any unreacted 5'-hydroxyl groups by treating the resin with the capping solutions to prevent the formation of deletion mutants. d. Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Final Deblocking: After the final coupling cycle, remove the 5'-DMT group from the terminal nucleotide.

Protocol 2: On-Resin Cyclization of the Trinucleotide

This protocol describes the intramolecular cyclization of the linear trinucleotide on the solid support to form the this compound structure. This method is adapted from phosphotriester-based cyclization of oligonucleotides.[3][4]

Materials:

  • Resin-bound linear trinucleotide with a free 5'-hydroxyl and a 3'-phosphate

  • Cyclization reagent (e.g., 0.1 M 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in pyridine)

  • Anhydrous pyridine

Procedure:

  • Resin Preparation: Wash the resin-bound linear trinucleotide extensively with anhydrous pyridine to ensure anhydrous conditions.

  • Cyclization: Add the cyclization reagent to the resin and agitate the mixture at room temperature for 12-24 hours.[3] The MSNT activates the 3'-phosphate for intramolecular attack by the 5'-hydroxyl group.

  • Washing: After the cyclization reaction, wash the resin thoroughly with pyridine, followed by acetonitrile and dichloromethane, and then dry the resin under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol describes the cleavage of the cyclic trinucleotide from the solid support, removal of protecting groups, and purification by HPLC.

Materials:

Procedure:

  • Cleavage and Deprotection: Treat the resin with the cleavage and deprotection solution at room temperature or elevated temperature (e.g., 55°C) for several hours to cleave the cyclic trinucleotide from the support and remove the protecting groups from the phosphate backbone and nucleobases.

  • Purification by HPLC: a. Lyophilize the crude product and redissolve it in an appropriate volume of mobile phase A. b. Inject the sample onto the HPLC column. c. Elute the product using a gradient of mobile phase B (e.g., 5-50% over 30 minutes). d. Collect the fractions corresponding to the major product peak.

  • Desalting: Desalt the purified fractions using a desalting column to remove the TEAA buffer salts.

  • Lyophilization: Lyophilize the desalted product to obtain the pure this compound analog as a white powder.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 4: Fluorescence-Based Csm6 Ribonuclease Activity Assay

This protocol describes a fluorescence-based assay to determine the activation of Csm6 by synthetic c-tri-AMP analogs.

Materials:

  • Purified Csm6 protein

  • Synthetic c-tri-AMP analogs

  • Fluorogenic RNA substrate (e.g., RNase Alert™ from IDT, which contains a fluorophore and a quencher)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of the c-tri-AMP analog in the assay buffer.

  • In a 96-well plate, add:

    • Fluorogenic RNA substrate (to a final concentration of ~100-200 nM).

    • Varying concentrations of the c-tri-AMP analog.

  • Initiate the reaction by adding the Csm6 protein to each well (to a final concentration of ~0.5-1 µM).

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., excitation at 490 nm, emission at 520 nm).

  • Data Analysis: a. Calculate the initial reaction velocity for each concentration of the c-tri-AMP analog. b. Plot the initial velocities against the log of the analog concentration and fit the data to a dose-response curve to determine the EC50 value.

Structure-Activity Relationship (SAR) Studies

The development of potent and specific modulators of Csm6 activity relies on a thorough understanding of the structure-activity relationships of c-tri-AMP analogs. By systematically modifying the three main components of the c-tri-AMP molecule—the nucleobase, the ribose sugar, and the phosphate backbone—researchers can probe the key interactions required for Csm6 binding and activation.

Key Modifications to Explore:

  • Ribose Sugar Modifications:

    • 2'-O-Methylation: This modification can increase nuclease resistance and may alter the conformational preference of the ribose sugar, potentially affecting binding affinity.

    • 2'-Fluoro Substitution: This can also enhance nuclease stability and may influence binding through altered electronic properties.

    • Sugar Pucker Modifications: Introducing alternative sugars like arabinose can lock the sugar into a specific conformation, providing insights into the optimal geometry for Csm6 binding.

  • Phosphate Backbone Modifications:

    • Phosphorothioates: Replacing a non-bridging oxygen with sulfur creates a chiral center at the phosphorus atom and increases nuclease resistance. The stereochemistry of this modification can have a significant impact on biological activity.

  • Nucleobase Modifications:

    • Modifications to the adenine (B156593) base can be explored to identify key hydrogen bonding interactions with the Csm6 protein.

By synthesizing a library of these analogs and evaluating their ability to activate Csm6 using the protocol described above, a detailed SAR profile can be established. This information is invaluable for the rational design of c-tri-AMP analogs with desired properties for research and therapeutic applications.

Conclusion

The chemical synthesis of c-tri-AMP analogs provides a powerful approach to dissecting the Type III CRISPR-Cas system and developing novel molecular tools. The protocols outlined in this document provide a framework for the solid-phase synthesis, purification, and biological evaluation of these important molecules. Through systematic SAR studies, it will be possible to design and create c-tri-AMP analogs with tailored properties, paving the way for new discoveries and applications in the fields of microbiology, biotechnology, and medicine.

References

Application Notes and Protocols for Measuring Cyclic tri-AMP Synthase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the methodologies available for measuring the enzymatic activity of Cyclic tri-AMP (c-tri-AMP) synthase. The protocols are intended to serve as a guide for researchers in academic and industrial settings who are investigating the function of these enzymes and screening for potential modulators.

Introduction to this compound Synthase

This compound (c-tri-AMP) is a signaling molecule involved in prokaryotic defense mechanisms, particularly within Type III CRISPR-Cas systems.[1] Upon recognition of invading genetic material, specific Cas proteins with synthase domains catalyze the synthesis of cyclic oligoadenylates, including c-tri-AMP, from adenosine (B11128) triphosphate (ATP).[1][2] These cyclic oligonucleotides then act as second messengers to activate effector proteins, such as ribonucleases, which degrade viral RNA and halt the infection.[1] The accurate measurement of c-tri-AMP synthase activity is crucial for understanding these pathways and for the development of novel antimicrobial agents.

Signaling Pathway of c-tri-AMP in CRISPR-Cas Systems

The synthesis of c-tri-AMP is a key step in the Type III CRISPR-Cas immune response in prokaryotes. The pathway begins with the detection of foreign RNA by the CRISPR-Cas complex, which activates the synthase domain of a Cas protein (e.g., Cas10). This enzyme then converts ATP into c-tri-AMP. The c-tri-AMP molecule subsequently binds to and allosterically activates an associated effector protein, often a Csm6 or Csx1 ribonuclease, leading to the degradation of invader-derived RNA transcripts.[1][2]

CRISPR_c_triAMP_Pathway Figure 1: c-tri-AMP Signaling Pathway in Type III CRISPR-Cas Systems cluster_cas_complex CRISPR-Cas Complex Foreign RNA Foreign RNA Cas10_Synthase Cas10 (Synthase Domain) Foreign RNA->Cas10_Synthase activates c-tri-AMP This compound Cas10_Synthase->c-tri-AMP synthesizes ATP ATP ATP->Cas10_Synthase substrate Csm6_RNase Csm6/Csx1 (RNase) c-tri-AMP->Csm6_RNase activates RNA_Degradation Invader RNA Degradation Csm6_RNase->RNA_Degradation catalyzes

Figure 1: c-tri-AMP Signaling Pathway in Type III CRISPR-Cas Systems

Assay Methodologies for c-tri-AMP Synthase Activity

Several analytical methods can be adapted to measure the activity of c-tri-AMP synthase. The choice of assay depends on factors such as the required sensitivity, throughput, and the availability of specialized instrumentation.

Comparison of Assay Methods

Assay MethodPrincipleThroughputSensitivityEquipmentProsCons
LC-MS/MS Direct quantification of c-tri-AMP by mass spectrometry.[3][4]LowVery HighLC-MS/MS systemAbsolute quantification, high specificity.Low throughput, expensive instrumentation.
HPLC-Based Assay Separation and quantification of c-tri-AMP from the substrate ATP by high-performance liquid chromatography.[5]MediumHighHPLC system with UV detectorReliable quantification, no need for labeled substrates.Can be time-consuming, requires method development.
Coupled-Enzyme Luminescent Assay Enzymatic conversion of the reaction byproduct (pyrophosphate or AMP) to ATP, which is then detected using a luciferase-luciferin reaction.[6]HighHighLuminometerHomogeneous "add-and-read" format, suitable for HTS.Susceptible to interference from compounds affecting coupling enzymes.
Fluorescence Polarization (FP) Immunoassay Competitive binding of enzyme-produced c-tri-AMP and a fluorescently labeled c-tri-AMP tracer to a specific antibody.HighHighFluorescence plate readerHomogeneous format, suitable for HTS.Requires a specific antibody and fluorescent tracer.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Immunoassay Competitive binding of c-tri-AMP and a lanthanide-labeled c-tri-AMP tracer to an acceptor-labeled antibody, modulating the FRET signal.HighVery HighTR-FRET plate readerHigh sensitivity, reduced background interference.Requires specific labeled reagents.

Experimental Protocols

Protocol 1: High-Throughput Screening using a Coupled-Enzyme Luminescent Assay

This protocol is adapted from methods used for other cyclic dinucleotide synthases and is suitable for high-throughput screening (HTS) of c-tri-AMP synthase inhibitors.[6] The principle involves the detection of pyrophosphate (PPi), a byproduct of the c-tri-AMP synthesis reaction.

Workflow Diagram

Coupled_Enzyme_Assay_Workflow Figure 2: Workflow for Coupled-Enzyme Luminescent Assay Start Start Dispense_Enzyme Dispense c-tri-AMP synthase and test compounds into plate Start->Dispense_Enzyme Add_Substrate Add ATP to initiate reaction Dispense_Enzyme->Add_Substrate Incubate Incubate at optimal temperature Add_Substrate->Incubate Add_Detection_Reagent Add PPi detection reagent (e.g., ATP sulfurylase, luciferase) Incubate->Add_Detection_Reagent Incubate_Detection Incubate for signal development Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read luminescence Incubate_Detection->Read_Luminescence Analyze_Data Analyze data to determine enzyme activity/inhibition Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for Coupled-Enzyme Luminescent Assay

Materials:

  • Purified recombinant c-tri-AMP synthase

  • ATP solution

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • PPi detection kit (e.g., PPiLight™ Inorganic Pyrophosphate Assay)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare the c-tri-AMP synthase solution in assay buffer to the desired concentration.

  • Dispense 5 µL of the enzyme solution into each well of a 384-well plate.

  • Add 100 nL of test compounds or DMSO (for controls) to the respective wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding 5 µL of ATP solution (at 2x the final desired concentration) to each well.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction and detect PPi by adding 10 µL of the PPi detection reagent to each well.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the luminescence using a plate reader.

Data Analysis: The luminescence signal is directly proportional to the amount of PPi produced, and thus to the c-tri-AMP synthase activity. The percentage of inhibition can be calculated relative to the DMSO control.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a highly sensitive and specific method for the absolute quantification of c-tri-AMP.[3][7]

Workflow Diagram

LCMS_Workflow Figure 3: Workflow for LC-MS/MS Analysis Start Start Enzyme_Reaction Perform in vitro c-tri-AMP synthase reaction Start->Enzyme_Reaction Quench_Reaction Quench reaction with cold acetonitrile (B52724) or TCA Enzyme_Reaction->Quench_Reaction Centrifuge Centrifuge to pellet protein Quench_Reaction->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Inject_LCMS Inject supernatant onto LC-MS/MS system Collect_Supernatant->Inject_LCMS Data_Acquisition Acquire data using MRM mode Inject_LCMS->Data_Acquisition Quantify Quantify c-tri-AMP using a standard curve Data_Acquisition->Quantify End End Quantify->End

References

Application Notes & Protocols: High-Throughput Screening for Cyclic di-AMP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclic di-adenosine monophosphate (c-di-AMP) is a critical bacterial second messenger that plays a central role in regulating a multitude of physiological processes. These include maintaining cell wall homeostasis, controlling potassium ion transport, managing DNA damage repair, and influencing virulence.[1][2][3] The synthesis and degradation of c-di-AMP are tightly controlled by diadenylate cyclases (DACs) and phosphodiesterases (PDEs), respectively.[1][4] Given that c-di-AMP is essential for the viability of many pathogenic bacteria, the enzymes involved in its metabolism represent promising targets for the development of novel antimicrobial agents.[2][3] These application notes provide a comprehensive overview of methodologies for high-throughput screening (HTS) to identify inhibitors of c-di-AMP synthesis.

I. c-di-AMP Signaling Pathway

The intracellular concentration of c-di-AMP is meticulously regulated by the coordinated action of DACs and PDEs. DACs synthesize c-di-AMP from two molecules of ATP, while PDEs hydrolyze it into linear 5'-phosphadenylyl-adenosine (pApA) or two molecules of AMP.[4] Elevated levels of c-di-AMP can impact various cellular functions, including biofilm formation and resistance to certain antibiotics.[5]

c_di_AMP_Signaling cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation 2ATP 2 ATP DAC Diadenylate Cyclase (DAC) (e.g., DisA, CdaA) 2ATP->DAC cdiAMP c-di-AMP DAC->cdiAMP Effectors Effector Proteins & RNA Riboswitches cdiAMP->Effectors PDE Phosphodiesterase (PDE) (e.g., GdpP, Pde2) cdiAMP->PDE Response Cellular Responses (e.g., Osmoregulation, Virulence) Effectors->Response pApA pApA / AMP PDE->pApA

Figure 1: c-di-AMP Signaling Pathway.

II. High-Throughput Screening (HTS) Workflow

A typical HTS workflow for identifying inhibitors of DACs involves a primary screen to identify initial hits, followed by secondary assays to confirm their activity and eliminate false positives. Promising candidates then proceed to lead optimization.

HTS_Workflow Start Start Primary_Screen Primary HTS Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Primary_Screen Inactive Compounds Dose_Response Dose-Response & IC50 Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays (Orthogonal & Counter-screens) Dose_Response->Secondary_Assays Secondary_Assays->Hit_Identification False Positives Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Confirmed Hits End End Lead_Optimization->End

Figure 2: HTS Workflow for DAC Inhibitors.

III. Experimental Protocols

Several HTS-compatible assays can be employed to screen for inhibitors of c-di-AMP synthesis. Below are protocols for commonly used methods.

A. Fluorescence Polarization (FP)-Based Immunoassay

This homogenous assay relies on the competition between a fluorescently labeled c-di-AMP tracer and c-di-AMP produced by the DAC enzyme for binding to a specific antibody.

  • Principle: When the fluorescent tracer is bound to the larger antibody, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. In the presence of c-di-AMP produced by the DAC, the tracer is displaced from the antibody, leading to faster tumbling and a decrease in the polarization signal.

  • Protocol:

    • Prepare a reaction buffer containing Tris-HCl, NaCl, and MnCl₂.

    • Dispense the test compounds (e.g., from a small molecule library) into a 384- or 1536-well microplate.

    • Add the DAC enzyme (e.g., purified DisA or CdaA) to each well.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection mix containing the c-di-AMP tracer and the anti-c-di-AMP antibody.

    • Incubate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

B. Time-Resolved Förster Resonance Energy Transfer (TR-FRET)-Based Immunoassay

This assay also uses a competitive immunoassay format but with a TR-FRET readout, which is less susceptible to interference from fluorescent compounds.

  • Principle: The assay utilizes a c-di-AMP tracer labeled with an acceptor fluorophore and an anti-c-di-AMP antibody labeled with a donor fluorophore. When in close proximity (i.e., when the tracer is bound to the antibody), excitation of the donor leads to energy transfer to the acceptor and a specific FRET signal. c-di-AMP produced by the DAC competes with the tracer, disrupting the FRET pair and causing a decrease in the signal.

  • Protocol:

    • Follow steps 1-6 from the FP-based assay protocol.

    • Add the detection mix containing the donor-labeled anti-c-di-AMP antibody and the acceptor-labeled c-di-AMP tracer.

    • Incubate at room temperature.

    • Measure the time-resolved fluorescence on a compatible plate reader.

C. Luminescence-Based ATP Depletion Assay

This assay indirectly measures DAC activity by quantifying the amount of ATP consumed during the synthesis of c-di-AMP.

  • Principle: The amount of ATP remaining in the reaction is measured using a luciferase-based system (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the DAC activity.

  • Protocol:

    • Follow steps 1-5 from the FP-based assay protocol.

    • Add a commercially available ATP detection reagent (containing luciferase and luciferin) to each well.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure the luminescence on a plate reader.

D. HPLC-Based Assay

While less amenable to ultra-high-throughput screening, HPLC provides a direct and quantitative measure of c-di-AMP formation and can be used for secondary screening and validation.[6][7]

  • Principle: The enzymatic reaction is performed, and the products are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC).

  • Protocol:

    • Perform the enzymatic reaction in a larger volume (e.g., in microcentrifuge tubes).

    • Stop the reaction by heat inactivation or addition of a quenching agent.

    • Inject a defined volume of the reaction mixture onto a C18 reverse-phase HPLC column.

    • Separate the nucleotides using a gradient of a suitable buffer system.

    • Detect the nucleotides by their UV absorbance (at 254 nm).

    • Quantify the amount of c-di-AMP produced by comparing the peak area to a standard curve.[6]

IV. Data Presentation

Quantitative data from HTS and subsequent validation assays should be summarized in a clear and structured format to facilitate comparison of inhibitor potency and selectivity.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)Assay MethodSelectivity (vs. other nucleotidyl cyclases)
BCHEM-001 85.21.5FP>50-fold
BCHEM-002 78.95.2TR-FRET>20-fold
BCHEM-003 92.10.8Luminescence>100-fold
Control Inhibitor 95.00.1FP>200-fold

V. Concluding Remarks

The methodologies described in these application notes provide a robust framework for the high-throughput screening and identification of novel inhibitors of c-di-AMP synthesis. The development of such inhibitors holds significant promise for the discovery of new antimicrobial agents to combat the growing threat of antibiotic-resistant bacteria. Further characterization of hit compounds using orthogonal assays and structural biology approaches will be crucial for their advancement into lead optimization and preclinical development.

References

Application Notes and Protocols for the Delivery of Cyclic tri-AMP into Bacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic tri-adenosine monophosphate (c-tri-AMP) is a cyclic oligonucleotide second messenger involved in bacterial defense mechanisms, particularly as a signaling molecule in Type III CRISPR-Cas systems.[1][2] Upon viral infection, specific bacterial enzymes synthesize c-tri-AMP, which in turn activates effector proteins to neutralize the threat. Understanding the downstream effects of c-tri-AMP is crucial for elucidating bacterial signaling pathways and for the development of novel antimicrobial strategies.

These application notes provide detailed protocols for the delivery of synthetic c-tri-AMP into bacterial cells to study its physiological and pathological effects. As direct protocols for c-tri-AMP delivery are not widely established, this document presents an adapted electroporation method, a common technique for introducing small molecules into bacteria.[3][4] Additionally, protocols for the extraction and quantification of intracellular c-tri-AMP are provided to assess delivery efficiency.

Signaling Pathway of Cyclic tri-AMP in Bacteria

In many bacteria, c-tri-AMP is a key component of the Type III CRISPR-Cas anti-phage defense system. The pathway is initiated by the recognition of invader RNA by the CRISPR-Cas complex. This recognition activates the cyclase domain of the Cas10 protein, which synthesizes c-tri-AMP from ATP. c-tri-AMP then acts as a second messenger, binding to and activating ancillary effector proteins, such as ribonucleases (e.g., Csm6), which degrade both viral and host RNA, leading to a dormant state or cell death, thereby preventing viral replication.[1][5]

Caption: c-tri-AMP signaling pathway in Type III CRISPR-Cas systems.

Methods for Delivery of c-tri-AMP into Bacterial Cells

While several methods exist for introducing molecules into cells, electroporation is a widely used and effective technique for increasing the permeability of bacterial membranes to small molecules and nucleic acids.[3][4][6] Other potential methods, though less commonly applied for small molecules in bacteria, include chemical transformation and the use of cell-penetrating peptides.

Experimental Workflow for c-tri-AMP Delivery and Analysis

The overall workflow involves preparing electrocompetent bacterial cells, introducing c-tri-AMP via electroporation, recovering the cells, and then proceeding to downstream analysis, which includes phenotypic assays and quantification of intracellular c-tri-AMP.

experimental_workflow Bacterial_Culture 1. Bacterial Culture Growth Competent_Cells 2. Preparation of Electrocompetent Cells Bacterial_Culture->Competent_Cells Electroporation 3. Electroporation with c-tri-AMP Competent_Cells->Electroporation Recovery 4. Cell Recovery Electroporation->Recovery Downstream_Analysis 5. Downstream Analysis Recovery->Downstream_Analysis Phenotypic_Assays Phenotypic Assays (e.g., growth curves, stress response) Downstream_Analysis->Phenotypic_Assays Quantification Intracellular c-tri-AMP Quantification (LC-MS/MS) Downstream_Analysis->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Cyclic tri-AMP (c-tri-AMP) Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclic tri-AMP (c-tri-AMP) detection assays.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during c-tri-AMP detection experiments, providing potential causes and solutions in a straightforward question-and-answer format.

Poor Standard Curve

Q1: Why is my standard curve flat or showing a poor fit?

A: An improperly prepared or degraded standard is a common cause. Ensure the c-tri-AMP standard is fully reconstituted and vortexed thoroughly before preparing serial dilutions. It is also crucial to prepare fresh standards for each assay and avoid repeated freeze-thaw cycles. Pipetting errors during the dilution series can also lead to an inaccurate curve; ensure you are using calibrated pipettes and proper technique. Finally, review your curve fitting method; a five-parameter logistic (5-PL) curve fit is often recommended for competitive immunoassays.

Weak or No Signal

Q2: I am not getting any signal, or the signal is very weak across the entire plate. What could be the problem?

A: This issue often points to a problem with a critical reagent or a missed step in the protocol. Check the expiration dates of all kit components, especially the tracer (e.g., c-tri-AMP-HRP conjugate) and the antibody. Ensure that all reagents were added in the correct order and that incubation times and temperatures were followed as specified in the protocol.[1] Forgetting to add the substrate or using an expired or improperly stored substrate will also result in no signal.

High Background

Q3: My background signal (zero standard) is too high. What can I do to reduce it?

A: High background can obscure the specific signal and reduce the dynamic range of your assay.[1] Insufficient washing is a frequent cause; increase the number of wash steps or the soaking time between washes to more effectively remove unbound reagents.[1][2] Non-specific binding of the antibody or tracer can also contribute. Ensure you are using the recommended blocking buffer and that it is compatible with your sample type.[1] The concentration of the detection antibody or tracer may also be too high, leading to non-specific binding; consider titrating these reagents to an optimal concentration.[2]

Poor Replicate Data (High Coefficient of Variation - CV)

Q4: My replicate wells are showing high variability. How can I improve the precision of my assay?

A: High CVs are often due to inconsistent pipetting.[3] Ensure that you are using calibrated pipettes and that your technique is consistent for all wells. When adding reagents, especially small volumes, pipette into the side of the wells to avoid splashing.[3] Thoroughly mix all reagents before use.[3] Uneven temperature across the plate during incubation can also lead to variability; avoid stacking plates and ensure the incubator provides uniform heating.[4] Finally, ensure that the plate is washed consistently across all wells; a poorly performing plate washer can be a source of variability.

Quantitative Data Summary

The following tables provide typical quantitative data for a competitive ELISA-based c-tri-AMP detection assay. These values are illustrative and may vary depending on the specific kit and experimental conditions.

Table 1: Example c-tri-AMP Standard Curve Parameters

Standard Concentration (pmol/mL)Example Optical Density (OD) at 450 nm% B/B0
0 (B0)1.850100%
0.51.62888%
1.01.44378%
2.51.11060%
5.00.77742%
100.48126%
250.24113%
500.1488%

% B/B0 is calculated as (OD of Standard / OD of Zero Standard) x 100

Table 2: Typical Reagent Concentrations and Incubation Times

ReagentTypical Concentration/DilutionTypical Incubation TimeTypical Incubation Temperature
Capture Antibody (on plate)Pre-coatedN/AN/A
c-tri-AMP Standard0.5 - 50 pmol/mL2-3 hoursRoom Temperature or 4°C
Anti-c-tri-AMP Antibody1:1000 - 1:50002-3 hoursRoom Temperature or 4°C
Tracer (e.g., c-tri-AMP-HRP)1:500 - 1:20002-3 hoursRoom Temperature or 4°C
Substrate SolutionReady-to-use30-60 minutesRoom Temperature (in the dark)

Experimental Protocols

Detailed Methodology for a Competitive c-tri-AMP ELISA

This protocol outlines the key steps for quantifying c-tri-AMP using a competitive enzyme-linked immunosorbent assay.

1. Reagent Preparation:

  • Wash Buffer: Dilute the concentrated wash buffer to 1X with deionized water.
  • Assay Buffer: Prepare the assay buffer as per the kit instructions.
  • c-tri-AMP Standard: Reconstitute the lyophilized c-tri-AMP standard with assay buffer to create a stock solution. Perform serial dilutions to generate the standard curve (e.g., 50 pmol/mL down to 0.5 pmol/mL). Prepare fresh for each experiment.
  • Anti-c-tri-AMP Antibody: Dilute the antibody to its optimal working concentration in assay buffer.
  • Tracer: Dilute the c-tri-AMP-enzyme conjugate (e.g., HRP-conjugate) to its working concentration in assay buffer.

2. Sample Preparation:

  • Cell Lysates: Grow cells to the desired confluence. Aspirate the media and wash the cells with ice-cold PBS. Add 0.1 M HCl to the cells (e.g., 1 mL for a 10 cm dish) and incubate for 10 minutes at room temperature.[1] Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at 1,000 x g for 10 minutes to pellet cellular debris. The supernatant contains the c-tri-AMP. Samples may require dilution in the assay buffer.
  • Tissue Homogenates: Homogenize the tissue in 5% Trichloroacetic Acid (TCA). Centrifuge the homogenate and extract the TCA from the supernatant using water-saturated ether. Heat the sample to 70°C for 5-10 minutes to remove residual ether.

3. Assay Procedure:

  • Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
  • Add 25 µL of the diluted tracer to each well.
  • Add 25 µL of the diluted anti-c-tri-AMP antibody to each well.
  • Seal the plate and incubate for 2-3 hours at room temperature on a plate shaker.
  • Wash the plate 4-5 times with 1X Wash Buffer.
  • Add 100 µL of substrate solution to each well and incubate for 30-60 minutes at room temperature in the dark.
  • Add 50 µL of stop solution to each well.
  • Read the absorbance at 450 nm within 30 minutes.

4. Data Analysis:

  • Calculate the average absorbance for each set of replicate standards and samples.
  • Calculate the percentage of binding for each standard and sample relative to the zero standard (%B/B0).
  • Plot the %B/B0 for the standards against their concentration on a semi-log scale.
  • Use a five-parameter logistic (5-PL) curve fit to generate the standard curve.
  • Determine the concentration of c-tri-AMP in the samples by interpolating their %B/B0 values from the standard curve.

Visualizations

c_tri_AMP_Signaling_Pathway Viral RNA Viral RNA Cas10 Cas10 Viral RNA->Cas10 activates c-tri-AMP Synthesis c-tri-AMP Synthesis Cas10->c-tri-AMP Synthesis c-tri-AMP c-tri-AMP c-tri-AMP Synthesis->c-tri-AMP Csm6 Ribonuclease Csm6 Ribonuclease c-tri-AMP->Csm6 Ribonuclease allosterically activates RNA Degradation RNA Degradation Csm6 Ribonuclease->RNA Degradation

Caption: c-tri-AMP signaling pathway in Type III CRISPR-Cas systems.

Competitive_ELISA_Workflow cluster_0 Plate Preparation cluster_1 Assay Steps Plate_Coated Microplate wells coated with anti-c-tri-AMP antibody Add_Sample Add Sample/Standard (contains free c-tri-AMP) Plate_Coated->Add_Sample Add_Tracer Add c-tri-AMP-Enzyme Conjugate (Tracer) Add_Sample->Add_Tracer Incubate Incubate to allow competition for antibody binding Add_Tracer->Incubate Wash Wash to remove unbound molecules Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Develop_Color Color develops Add_Substrate->Develop_Color Stop_Reaction Add Stop Solution Develop_Color->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance

Caption: Experimental workflow for a competitive c-tri-AMP ELISA.

Troubleshooting_Decision_Tree Start Unsatisfactory Results Check_Curve Is the standard curve acceptable? Start->Check_Curve Check_Signal Is the overall signal weak or absent? Check_Curve->Check_Signal Yes Sol_Curve Troubleshoot Standard Curve: - Prepare fresh standards - Check pipetting - Verify curve fit Check_Curve->Sol_Curve No Check_Background Is the background high? Check_Signal->Check_Background No Sol_Signal Troubleshoot Weak/No Signal: - Check reagent expiration - Confirm all steps were followed - Verify substrate activity Check_Signal->Sol_Signal Yes Check_CV Are replicate CVs high? Check_Background->Check_CV No Sol_Background Troubleshoot High Background: - Increase washing - Titrate antibody/tracer - Check blocking buffer Check_Background->Sol_Background Yes Sol_CV Troubleshoot High CV: - Check pipetting technique - Ensure uniform plate temperature - Verify plate washer function Check_CV->Sol_CV Yes End Review Data Check_CV->End No Sol_Curve->End Sol_Signal->End Sol_Background->End Sol_CV->End

Caption: Troubleshooting decision tree for c-tri-AMP detection assays.

References

Technical Support Center: Optimizing Cyclic tri-AMP (c-tri-AMP) Extraction from Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cyclic tri-AMP (c-tri-AMP) extraction from bacterial cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound (c-tri-AMP) and why is it important in bacteria?

A1: this compound is a cyclic oligoadenylate (B1213165) that functions as a novel bacterial second messenger. It plays a crucial role in the Type III CRISPR-Cas system, which is involved in the detection and degradation of foreign genetic elements, providing a defense mechanism for bacteria against invading nucleic acids.[1] Upon recognition of invasive RNA, the Cas10 subunit of the Type III interference complex synthesizes cyclic oligoadenylates like c-tri-AMP. These molecules then allosterically activate Csm6 ribonucleases, which degrade the invader's RNA transcripts.[1]

Q2: What are the critical first steps for successful c-tri-AMP extraction?

A2: The initial steps of your extraction protocol are critical for maximizing yield and purity. Key considerations include:

  • Rapid Cell Harvesting and Lysis: Promptly harvesting bacterial cells from culture and ensuring efficient and complete cell lysis is crucial to release the intracellular c-tri-AMP.

  • Inactivation of Phosphodiesterases (PDEs): Immediately inactivate PDEs upon cell lysis to prevent the degradation of c-tri-AMP. This can be achieved by using appropriate solvents or heat.

  • Proper Storage of Samples: If not proceeding with extraction immediately, flash-freeze cell pellets in liquid nitrogen and store them at -80°C to preserve the integrity of the c-tri-AMP.

Q3: Which extraction method is best for c-tri-AMP?

A3: The optimal extraction method can depend on the bacterial species, the scale of your experiment, and the downstream application. Common methods for small molecule extraction that can be adapted for c-tri-AMP include solvent extraction and solid-phase extraction (SPE). A comparative overview is provided in the data presentation section.

Q4: How can I quantify the extracted c-tri-AMP?

A4: Quantification of c-tri-AMP is typically achieved using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS/MS).[1] These methods offer high sensitivity and specificity for accurate measurement.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No c-tri-AMP Yield Incomplete cell lysis.Optimize your lysis protocol. For Gram-positive bacteria, consider using enzymes like lysozyme (B549824) in combination with mechanical disruption (e.g., bead beating). For Gram-negative bacteria, a combination of EDTA and lysozyme followed by a detergent can be effective.
Degradation of c-tri-AMP by phosphodiesterases (PDEs).Ensure immediate and effective inactivation of PDEs. Using an extraction buffer containing a strong denaturant or immediate heat treatment after lysis can help.
Inefficient extraction from the lysate.The choice of extraction solvent is critical. A mixture of organic solvents like acetonitrile (B52724)/methanol/water is commonly used for polar molecules like cyclic nucleotides. Experiment with different ratios to optimize recovery.
Poor recovery from solid-phase extraction (SPE).Ensure the SPE cartridge is appropriate for polar analytes. Optimize the binding, washing, and elution steps. The pH and solvent composition of each step are crucial for efficient recovery.
Poor Purity of c-tri-AMP Extract Contamination with proteins.Include a protein precipitation step in your protocol. This can be achieved by adding a cold organic solvent like acetonitrile or acetone (B3395972) to the cell lysate.
Contamination with RNA/DNA.Treat the lysate with RNase and DNase to remove nucleic acid contaminants. However, be mindful that some nucleases may require specific buffer conditions.
Presence of interfering salts.If using a method that involves high salt concentrations, ensure that your final purification step effectively removes these salts. For LC-MS analysis, high salt concentrations can cause ion suppression.
Inconsistent Results Variability in cell culture conditions.Standardize your bacterial growth and harvesting procedures. Ensure that cultures are harvested at a consistent growth phase.
Inconsistent sample handling.Keep sample handling times and conditions as consistent as possible between experiments. Avoid repeated freeze-thaw cycles of cell pellets and extracts.
Instrument variability.Regularly calibrate and maintain your analytical instruments (e.g., HPLC, mass spectrometer) to ensure consistent performance.

Data Presentation

Table 1: Comparison of Potential Extraction Methods for c-tri-AMP
Extraction Method Principle Potential Advantages Potential Disadvantages Considerations for c-tri-AMP
Solvent Extraction Partitioning of c-tri-AMP between an aqueous phase (cell lysate) and an immiscible organic solvent.Simple, rapid, and cost-effective.Can have lower recovery and purity compared to other methods. May require further cleanup steps.A polar organic solvent mixture (e.g., acetonitrile/methanol/water) is likely to be effective for extracting the polar c-tri-AMP molecule.
Solid-Phase Extraction (SPE) c-tri-AMP in the liquid phase is adsorbed onto a solid sorbent, washed to remove impurities, and then eluted with a different solvent.High recovery and purity. Can be automated.More expensive and time-consuming than solvent extraction. Method development is required to optimize the sorbent and solvents.Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) based SPE cartridges could be suitable for c-tri-AMP purification.
Heat Treatment and Centrifugation Heat is used to lyse cells and inactivate enzymes, followed by centrifugation to pellet cellular debris.Simple and effective for inactivating degradative enzymes.May not be sufficient for complete extraction and may require subsequent purification steps.A useful initial step to ensure the stability of c-tri-AMP before further purification.

Experimental Protocols

Protocol 1: Generalized Solvent-Based Extraction of c-tri-AMP
  • Cell Harvesting: Centrifuge the bacterial culture (e.g., 5,000 x g for 10 minutes at 4°C) to pellet the cells. Discard the supernatant.

  • Cell Lysis and Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., acetonitrile/methanol/water 40:40:20 v/v/v). The volume of the solvent should be adjusted based on the cell pellet weight.

  • Mechanical Disruption (Optional but Recommended): For bacteria with tough cell walls, perform bead beating or sonication to ensure complete cell lysis. Keep the sample on ice during this process to prevent heating.

  • Protein Precipitation: Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the c-tri-AMP to a new tube.

  • Solvent Evaporation: Evaporate the organic solvent from the supernatant using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable buffer for downstream analysis (e.g., water or a buffer compatible with HPLC/LC-MS).

Mandatory Visualizations

c_tri_AMP_Signaling_Pathway cluster_0 Bacterial Cell Invading RNA Invading RNA Type III CRISPR-Cas Complex Type III CRISPR-Cas Complex Invading RNA->Type III CRISPR-Cas Complex binds to Cas10 Cas10 Type III CRISPR-Cas Complex->Cas10 activates c-tri-AMP c-tri-AMP Cas10->c-tri-AMP synthesizes ATP ATP ATP->Cas10 substrate for Csm6 Ribonuclease Csm6 Ribonuclease c-tri-AMP->Csm6 Ribonuclease allosterically activates RNA Degradation RNA Degradation Csm6 Ribonuclease->RNA Degradation leads to

Caption: Bacterial Type III CRISPR-Cas signaling pathway involving c-tri-AMP.

c_tri_AMP_Extraction_Workflow Bacterial Culture Bacterial Culture Cell Harvesting Cell Harvesting Bacterial Culture->Cell Harvesting Cell Lysis & Extraction Cell Lysis & Extraction Cell Harvesting->Cell Lysis & Extraction Protein Precipitation Protein Precipitation Cell Lysis & Extraction->Protein Precipitation Clarification (Centrifugation) Clarification (Centrifugation) Protein Precipitation->Clarification (Centrifugation) Supernatant Collection Supernatant Collection Clarification (Centrifugation)->Supernatant Collection Solvent Evaporation Solvent Evaporation Supernatant Collection->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution Analysis (HPLC/LC-MS) Analysis (HPLC/LC-MS) Reconstitution->Analysis (HPLC/LC-MS)

Caption: General workflow for solvent-based extraction of c-tri-AMP.

References

Technical Support Center: Quantifying Low Levels of Cyclic tri-AMP (c-tri-AMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in quantifying low levels of cyclic tri-AMP (c-tri-AMP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (c-tri-AMP) and why is it difficult to quantify at low levels?

This compound (c-tri-AMP) is a cyclic trinucleotide, functioning as a second messenger in bacterial Type III CRISPR-Cas systems.[1][2] Upon viral RNA detection, the Cas10 subunit of the Type III interference complex synthesizes c-tri-AMP, which then allosterically activates Csm6 ribonucleases to degrade invader RNA.[1][2]

Quantifying low levels of c-tri-AMP presents several challenges:

  • Low physiological concentrations: As a signaling molecule, c-tri-AMP is likely present at very low concentrations in biological systems.

  • Structural similarity to other nucleotides: Its structure is similar to other abundant nucleotides like ATP, ADP, and AMP, which can cause interference in assays.[3][4]

  • Lack of specific commercial assays: Unlike the well-studied cAMP, there is a scarcity of commercially available, highly specific antibodies and assay kits for c-tri-AMP.

  • Sample matrix effects: Biological samples contain numerous molecules that can interfere with sensitive quantification methods.

Q2: What are the primary methods for quantifying c-tri-AMP?

The primary methods for quantifying cyclic nucleotides like c-tri-AMP are mass spectrometry (MS) and immunoassays (when specific antibodies are available).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying small molecules.[5][6][7][8] It separates c-tri-AMP from other cellular components before detection, providing high confidence in identification and quantification.

  • Immunoassays (ELISA, RIA): These assays rely on specific antibodies to detect the target molecule.[3][9][10][11][12] While generally high-throughput and sensitive, their availability and specificity for c-tri-AMP are currently limited.

Q3: How can I improve the sensitivity of my c-tri-AMP measurements?

To enhance sensitivity, consider the following:

  • Sample Preparation: Concentrate your sample to increase the analyte concentration. Solid-phase extraction (SPE) can be used to enrich for cyclic nucleotides and remove interfering substances.

  • Assay Choice: LC-MS/MS generally offers the highest sensitivity and specificity.[6][7]

  • Derivatization: For immunoassays, acetylation of the sample can improve antibody binding and increase sensitivity.[10][12] For mass spectrometry, derivatization can improve ionization efficiency.

Troubleshooting Guides

Section 1: Sample Preparation

Issue: Low or no detectable c-tri-AMP in my samples.

Possible Cause Troubleshooting Steps
Degradation of c-tri-AMP - Keep samples on ice during processing and store at -80°C for long-term storage. - Add phosphodiesterase inhibitors to the lysis buffer to prevent enzymatic degradation.
Inefficient Extraction - Optimize your extraction protocol. For cellular lysates, common methods include protein precipitation with trichloroacetic acid (TCA), perchloric acid, or ethanol.[11] - Ensure complete cell lysis to release intracellular c-tri-AMP.
Interference from Sample Matrix - Use a solid-phase extraction (SPE) clean-up step to remove interfering salts and other small molecules. - For mass spectrometry, ensure your chromatographic method effectively separates c-tri-AMP from isomers and other interfering compounds.[6]
Section 2: Mass Spectrometry (LC-MS/MS) Analysis

Issue: Poor peak shape or low signal intensity.

Possible Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions - Use a column suitable for polar molecules, such as a reversed-phase C18 column compatible with 100% aqueous mobile phase.[6] - Optimize the mobile phase composition and gradient to improve peak shape and resolution. Ion-pairing reagents can be used to improve retention of highly polar analytes on reversed-phase columns.[13]
Inefficient Ionization - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). - Experiment with both positive and negative ionization modes to determine the most sensitive polarity for c-tri-AMP.
Matrix Effects - Perform a post-column infusion study to identify regions of ion suppression or enhancement in your chromatogram. - Adjust the chromatography to separate c-tri-AMP from the interfering region. - Use a stable isotope-labeled internal standard to correct for matrix effects.
Section 3: Immunoassay Analysis

Issue: High background or no signal.

Possible Cause Troubleshooting Steps
Non-specific Antibody Binding - Increase the number of wash steps and the stringency of the wash buffer. - Optimize the blocking buffer concentration and incubation time.
Cross-reactivity with other nucleotides - If developing a custom assay, screen antibodies for cross-reactivity against ATP, ADP, AMP, and other cyclic nucleotides.[3] - For commercial kits, review the manufacturer's data on cross-reactivity.
Inactive Enzyme Conjugate or Substrate - Ensure proper storage of all reagents. - Prepare fresh enzyme conjugate and substrate solutions for each experiment.

Quantitative Data Summary

Due to the limited availability of published quantitative data specifically for c-tri-AMP, the following table provides typical performance characteristics for assays used to quantify the related and well-studied cyclic AMP (cAMP). These values can serve as a benchmark for developing and validating a c-tri-AMP quantification method.

Parameter LC-MS/MS Immunoassay (ELISA) Reference
Limit of Detection (LOD) 10 pg/mL - 250 pg/mL0.05 pmol/mL - 1 nM[6][7][9]
Linear Range 1 - 500 ng/mL0.05 - 100 pmoles/mL[6][11]
Intra-assay CV (%) < 10%6.0 - 10%[3][9]
Inter-assay CV (%) < 15%8.9 - 10%[3][9]

Experimental Protocols

Protocol 1: Extraction of c-tri-AMP from Bacterial Cells (Adapted from cAMP protocols)
  • Cell Culture and Harvesting: Grow bacterial cells to the desired optical density. Pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Lysis and Extraction: Resuspend the cell pellet in ice-cold 5% trichloroacetic acid (TCA).[6] Incubate on ice for 10 minutes with occasional vortexing.

  • Protein Removal: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • TCA Removal: Transfer the supernatant to a new tube. Extract the TCA by adding 5 volumes of water-saturated diethyl ether. Vortex and then centrifuge to separate the phases. Remove and discard the upper ether layer. Repeat the ether extraction three times.

  • Sample Concentration: Lyophilize the aqueous phase to dryness using a speed vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in an appropriate buffer for your downstream assay (e.g., mobile phase for LC-MS/MS or assay buffer for immunoassay).[13]

Protocol 2: LC-MS/MS Quantification of Cyclic Nucleotides (Adapted Method)
  • Chromatography:

    • Column: Reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm particle size).[13]

    • Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in 97:3 water:methanol.[13]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Develop a gradient that effectively separates c-tri-AMP from other nucleotides.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.[13]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor and product ion m/z values for c-tri-AMP.

  • Quantification:

    • Generate a standard curve using a purified c-tri-AMP standard.

    • Spike samples with a stable isotope-labeled internal standard for c-tri-AMP (if available) to correct for matrix effects and variations in sample processing.

Visualizations

c_tri_AMP_Signaling_Pathway cluster_0 Bacterial Cell Phage_RNA Phage RNA Cas10 Cas10 subunit of Type III CRISPR complex Phage_RNA->Cas10 activates c_tri_AMP c-tri-AMP Cas10->c_tri_AMP synthesizes ATP ATP ATP->Cas10 substrate Csm6 Csm6 Ribonuclease (Inactive) c_tri_AMP->Csm6 binds and activates Active_Csm6 Csm6 Ribonuclease (Active) Csm6->Active_Csm6 RNA_Degradation RNA Degradation Active_Csm6->RNA_Degradation catalyzes

Caption: c-tri-AMP signaling pathway in bacterial CRISPR-Cas immunity.

Quantification_Workflow Sample_Collection 1. Sample Collection (e.g., Bacterial Cell Culture) Extraction 2. Extraction (e.g., TCA precipitation) Sample_Collection->Extraction Purification 3. Purification / Clean-up (e.g., Solid-Phase Extraction) Extraction->Purification Analysis 4. Analysis (LC-MS/MS or Immunoassay) Purification->Analysis Data_Analysis 5. Data Analysis (Quantification against standard curve) Analysis->Data_Analysis

Caption: General workflow for c-tri-AMP quantification.

Troubleshooting_Tree Start Low or No Signal Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Assay Review Assay Performance Start->Check_Assay Degradation Potential Degradation? Check_Sample_Prep->Degradation LCMS_Issues LC-MS/MS Issue? Check_Assay->LCMS_Issues Inefficient_Extraction Inefficient Extraction? Degradation->Inefficient_Extraction No Add_Inhibitors Add Phosphodiesterase Inhibitors Degradation->Add_Inhibitors Yes Optimize_Lysis Optimize Lysis/ Extraction Method Inefficient_Extraction->Optimize_Lysis Yes Immunoassay_Issues Immunoassay Issue? LCMS_Issues->Immunoassay_Issues No Optimize_LC Optimize Chromatography and MS parameters LCMS_Issues->Optimize_LC Yes Optimize_Ab Check Antibody Specificity and Reagent Stability Immunoassay_Issues->Optimize_Ab Yes

Caption: Troubleshooting decision tree for low c-tri-AMP signal.

References

Navigating the Nuances of Cyclic tri-AMP: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic tri-AMP (c-tri-AMP) is a critical second messenger in prokaryotic immune systems, particularly within Type III CRISPR-Cas pathways. Its stability is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and improving the stability of your c-tri-AMP samples, complete with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs) - Troubleshooting c-tri-AMP Stability

This section addresses common issues encountered during the handling and application of c-tri-AMP.

Q1: My c-tri-AMP sample shows reduced activity in my functional assay compared to a fresh sample. What could be the cause?

A1: Reduced activity is often a sign of sample degradation. Several factors could be at play:

  • Improper Storage: Long-term storage at temperatures above -20°C can lead to gradual degradation. For extended periods, storage at -80°C is recommended.

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your c-tri-AMP solution can compromise its integrity. It is best practice to aliquot the reconstituted solution into single-use volumes.

  • pH of the Solution: c-tri-AMP is most stable in a slightly acidic to neutral pH range (pH 5-7). Buffers with high or low pH can accelerate hydrolysis of the phosphodiester bonds.

  • Contamination: Bacterial or enzymatic contamination can rapidly degrade c-tri-AMP. Ensure you are using sterile buffers and aseptic handling techniques.

Q2: I observe extra peaks in my HPLC analysis of a c-tri-AMP sample. What do these represent?

A2: The appearance of additional peaks in an HPLC chromatogram typically indicates the presence of degradation products or impurities.

  • Degradation Products: The primary degradation products of c-tri-AMP are likely linearized forms of the molecule or smaller cyclic or linear adenylate species resulting from phosphodiester bond cleavage.

  • Impurities: If the sample is not of high purity (typically >99% by HPLC), these peaks may have been present from the start. Always check the certificate of analysis for your c-tri-AMP lot.

Q3: How should I properly reconstitute and store my lyophilized c-tri-AMP?

A3: Proper reconstitution and storage are crucial for maximizing the shelf-life of your c-tri-AMP.

  • Reconstitution:

    • Before opening, allow the vial of lyophilized c-tri-AMP to equilibrate to room temperature to prevent condensation, which can introduce moisture and lead to degradation.

    • Reconstitute the lyophilized powder in a sterile, nuclease-free buffer or water. A buffer with a slightly acidic to neutral pH (e.g., 10 mM Tris-HCl, pH 7.0) is recommended.

    • Gently vortex or pipette to ensure the powder is fully dissolved. Avoid vigorous shaking, which can cause shearing of the molecule.

  • Storage:

    • Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or -80°C.[1][2]

    • Reconstituted Solution: Aliquot the reconstituted solution into single-use volumes in low-protein-binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles.[3][4]

Q4: Can I store my reconstituted c-tri-AMP solution at 4°C?

A4: Storing reconstituted c-tri-AMP at 4°C is not recommended for more than a few hours. At this temperature, the rate of both chemical and potential microbial degradation is significantly higher than at -20°C or -80°C.

Quantitative Stability of c-tri-AMP

To ensure the integrity of your experiments, it is important to understand how different conditions can affect the stability of c-tri-AMP. The following tables provide an overview of expected stability under various conditions.

Table 1: Effect of Temperature on c-tri-AMP Stability in Aqueous Solution (pH 7.0)

Storage TemperatureTime (Days)Estimated % c-tri-AMP Remaining
25°C (Room Temp)1>98%
7~90%
4°C7>95%
30~90%
-20°C30>99%
180>98%
-80°C365>99%

Table 2: Effect of pH on c-tri-AMP Stability at 25°C

pHTime (24 hours)Estimated % c-tri-AMP Remaining
3.024~95%
5.024>99%
7.024>99%
9.024~97%
11.024~90%

Table 3: Effect of Freeze-Thaw Cycles on c-tri-AMP Stability

Number of Freeze-Thaw CyclesEstimated % c-tri-AMP Remaining
1>99%
3~98%
5~95%
10<90%

Note: The data presented in these tables are estimations based on the known stability of similar cyclic nucleotides and are intended for guidance. Actual stability may vary depending on buffer composition and other factors.

Experimental Protocols

Protocol 1: Stability Assessment of c-tri-AMP by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantitatively assess the stability of c-tri-AMP under various conditions.

1. Materials:

  • c-tri-AMP standard (high purity)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Ammonium acetate

  • Buffers of various pH (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, and borate (B1201080) for alkaline)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Preparation of Solutions:

  • Mobile Phase A: 10 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • c-tri-AMP Stock Solution: Prepare a 1 mM stock solution of c-tri-AMP in sterile, nuclease-free water.

3. Stability Study Setup:

  • Temperature Stability: Aliquot the c-tri-AMP stock solution into separate tubes and store them at different temperatures (e.g., 25°C, 4°C, -20°C, -80°C).

  • pH Stability: Adjust the pH of the c-tri-AMP stock solution using the prepared buffers to desired pH values (e.g., 3, 5, 7, 9, 11) and store at a constant temperature (e.g., 25°C).

  • Freeze-Thaw Stability: Subject aliquots of the c-tri-AMP stock solution to repeated freeze-thaw cycles. A single cycle consists of freezing at -80°C for at least 1 hour followed by thawing at room temperature.

4. HPLC Analysis:

  • At specified time points, take a sample from each condition.

  • Dilute the sample to an appropriate concentration (e.g., 10 µM) with Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 259 nm[1][2]

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B

      • 25-30 min: 50% B

      • 30-35 min: 50% to 5% B

      • 35-40 min: 5% B

5. Data Analysis:

  • Integrate the peak area of c-tri-AMP at each time point.

  • Calculate the percentage of c-tri-AMP remaining relative to the initial time point (T=0).

  • Plot the percentage of remaining c-tri-AMP against time for each condition.

Visualizing Key Concepts

To further aid in understanding the factors affecting c-tri-AMP stability and the workflow for assessing it, the following diagrams are provided.

c_tri_AMP_Degradation_Pathway c_tri_AMP This compound (Stable) Degradation Degradation c_tri_AMP->Degradation  pH Extremes  High Temperature  Enzymes (Phosphodiesterases)  Freeze-Thaw Cycles Linear_AMP Linear tri-AMP Degradation->Linear_AMP Hydrolysis Smaller_Fragments Smaller Adenylate Fragments Degradation->Smaller_Fragments Further Cleavage

c-tri-AMP Degradation Pathways

Sample_Handling_Workflow cluster_storage Storage cluster_preparation Sample Preparation cluster_use Experimental Use Lyophilized Lyophilized c-tri-AMP (-20°C to -80°C) Reconstitute Reconstitute in Sterile Buffer (pH 5-7) Lyophilized->Reconstitute Equilibrate to RT Aliquot Aliquot into Single-Use Volumes Reconstitute->Aliquot Thaw Thaw Single Aliquot at Room Temperature Aliquot->Thaw Store at -80°C Assay Perform Experiment Thaw->Assay

Recommended Sample Handling Workflow

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Storage Review Storage Conditions (Temp, Duration) Start->Check_Storage Check_Handling Evaluate Sample Handling (Freeze-Thaw, pH) Check_Storage->Check_Handling Storage OK Degradation Likely Sample Degradation Check_Storage->Degradation Improper Storage Check_Purity Assess Sample Purity (HPLC) Check_Handling->Check_Purity Handling OK Check_Handling->Degradation Improper Handling Check_Assay Verify Assay Parameters (Controls, Reagents) Check_Purity->Check_Assay Purity OK Impurity Potential Impurity Issue Check_Purity->Impurity Purity Issue Check_Assay->Degradation Assay OK, Re-evaluate Sample Assay_Error Potential Assay Error Check_Assay->Assay_Error Assay Issue

References

Technical Support Center: Avoiding Off-Target Effects of Cyclic tri-AMP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclic tri-AMP (c-tri-AMP) analogs. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate off-target effects during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and actionable solutions to get your research back on track.

Problem 1: My c-tri-AMP analog shows low potency or efficacy in my primary assay.

If your analog is not producing the expected biological effect on its intended target (e.g., activation of a Csm6 ribonuclease or NucC endonuclease), consider the following possibilities.

  • Possible Causes & Solutions

    • Poor Cell Permeability: Charged nucleotide analogs often have difficulty crossing the cell membrane.

      • Solution: Use a cell-permeabilization agent (e.g., digitonin) in your assay or transfect the analog directly. For long-term studies, consider synthesizing lipid-modified or prodrug versions of the analog to improve uptake.

    • Enzymatic Degradation: The analog may be rapidly degraded by intracellular or extracellular nucleases and phosphodiesterases (PDEs).

      • Solution: Perform stability assays using cell lysates or serum. Consider chemical modifications, such as introducing phosphorothioate (B77711) linkages or fluorinated sugars, to enhance nuclease resistance.[1]

    • Low Target Affinity: The analog may not bind its intended target with sufficient affinity.

      • Solution: Confirm target engagement directly using biophysical methods like Surface Plasmon Resonance (SPR) or a Cellular Thermal Shift Assay (CETSA).

  • Troubleshooting Workflow

G start Low Efficacy Observed permeability Assess Cell Permeability (e.g., Transfection vs. Direct Addition) start->permeability stability Assess Enzymatic Stability (e.g., Lysate Incubation Assay) permeability->stability Permeability OK? outcome1 Problem: Poor Permeability Solution: Use delivery vehicle or modify analog for uptake. permeability->outcome1 Permeability Poor? engagement Confirm Target Engagement (e.g., CETSA, SPR) stability->engagement Stability OK? outcome2 Problem: Rapid Degradation Solution: Synthesize nuclease- resistant analogs. stability->outcome2 Degradation High? outcome3 Problem: Low Target Affinity Solution: Redesign analog for improved binding. engagement->outcome3 Engagement Low? outcome4 Problem: Post-Target Blockage Solution: Investigate downstream signaling components. engagement->outcome4 Engagement High?

Caption: Logic diagram for troubleshooting low analog efficacy.

Problem 2: I am observing unexpected cytotoxicity or cellular stress.

Unexplained cell death or stress responses are hallmark signs of off-target activity. Most small molecule drugs interact with unintended biological targets, which can lead to toxic events.[2]

  • Possible Causes & Solutions

    • Activation of Unintended Signaling Pathways: The analog may be activating other nucleotide-sensing pathways, such as the mammalian cGAS-STING pathway, leading to inflammatory responses or apoptosis.[3][4]

      • Solution: Test your analog in cell lines lacking key off-target pathway components (e.g., STING knockout cells). Profile cytokine expression (e.g., Type I interferons) to check for innate immune activation.

    • Inhibition of Essential Enzymes: The analog could be inhibiting housekeeping enzymes like kinases or PDEs involved in cell survival.

      • Solution: Perform broad-spectrum screening against panels of kinases and PDEs to identify unintended inhibitory activity.

    • Mitochondrial Toxicity: Off-target effects can disrupt mitochondrial function, leading to apoptosis.

      • Solution: Use assays to measure mitochondrial membrane potential (e.g., TMRE staining) or reactive oxygen species (ROS) production.

  • Data Comparison Table: On-Target vs. Off-Target Activity (Hypothetical Data)

ParameterOn-Target: NucCPotential Off-Target: hSTINGPotential Off-Target: PKA
Binding Affinity (KD) 50 nM1.5 µM> 50 µM
Activation (EC50) 150 nM10 µMNo Activation
Cellular IFN-β Induction Not Applicable12 µMNot Applicable
Observed Cytotoxicity (CC50) > 100 µM25 µM> 100 µM

This table illustrates how to compare key metrics to build a specificity profile for your analog. A desirable analog has high affinity and potency for its on-target with significantly lower activity at off-targets.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets for c-tri-AMP?

This compound is a second messenger in bacterial Cyclic Oligonucleotide-Based Anti-phage Signaling Systems (CBASS).[5] Its primary targets are effector proteins that, upon activation, typically lead to cell death to halt phage replication.[5][6] A well-characterized example is the DNA endonuclease NucC, which is directly bound and activated by c-tri-AMP.[5]

Q2: What are the most likely off-targets for c-tri-AMP analogs?

While specific off-targets depend on the analog's structure, likely candidates fall into several classes:

  • cGAS-STING Pathway Components: The mammalian STING protein is a primary concern, as it is activated by cyclic dinucleotides (CDNs) like 2'3'-cGAMP, which are structurally related to c-tri-AMP.[3][7] Off-target activation of STING can trigger an unwanted inflammatory response.[4]

  • Phosphodiesterases (PDEs): These enzymes hydrolyze cyclic nucleotides like cAMP and cGMP. Analogs could potentially inhibit PDEs, disrupting normal cellular signaling.[8]

  • Protein Kinase A (PKA): As the canonical receptor for cyclic AMP (cAMP), PKA and other cAMP-binding proteins could interact with c-tri-AMP analogs due to structural similarities in the nucleotide core.[9][10]

  • Other Nucleotide-Binding Proteins: This broad category includes ATP- or GTP-binding proteins, where analogs might compete with the natural ligand.

Q3: What design strategies can enhance the specificity of c-tri-AMP analogs?

Several strategies can be employed to minimize off-target effects:

  • Structure-Guided Design: Use structural information (from X-ray crystallography or cryo-EM) of the analog bound to its on-target and off-targets to make chemical modifications that improve affinity for the former and reduce it for the latter.[11]

  • Chemical Modification: Introducing modifications like fluorination or altering the phosphodiester linkage can change the analog's conformation, making it more selective for its target and potentially more resistant to degradation.[1]

  • Rational Mutagenesis of the Target: In experimental systems, modifying the target protein can help confirm that the observed effect is due to on-target binding.[12]

  • Computational Screening: In silico tools can predict potential off-target interactions for small molecules, allowing for early-stage filtering of promiscuous compounds.[2]

Key Experimental Protocols

Protocol 1: In Vitro Nuclease Activation Assay

This assay directly measures the ability of a c-tri-AMP analog to activate its target endonuclease (e.g., NucC).

  • Reagents & Materials:

    • Purified recombinant NucC protein.

    • Plasmid DNA (e.g., pUC19) as a substrate.

    • Assay Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

    • c-tri-AMP analog stock solution (in water or DMSO).

    • Agarose (B213101) gel, DNA loading dye, and electrophoresis system.

  • Procedure:

    • Prepare reaction mixtures in PCR tubes by adding Assay Buffer, 100 ng of plasmid DNA, and the c-tri-AMP analog at various concentrations (e.g., 0.1 nM to 10 µM).

    • Initiate the reaction by adding 50 nM of purified NucC protein to each tube.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding DNA loading dye containing EDTA.

    • Run the samples on a 1% agarose gel to visualize DNA degradation.

    • Analysis: Active analogs will cause the supercoiled plasmid DNA to be nicked or linearized, resulting in a shift in band migration or a smear.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses whether your analog binds to its intended target within a complex cellular environment by measuring changes in the target protein's thermal stability.

  • Reagents & Materials:

    • Intact cells expressing the target protein.

    • PBS, protease inhibitors.

    • Lysis buffer (e.g., RIPA buffer).

    • Antibody against the target protein for Western blotting.

  • Procedure:

    • Treat cell cultures with the c-tri-AMP analog or a vehicle control for 1 hour.

    • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Cool the samples on ice, then lyse the cells (e.g., via freeze-thaw cycles or addition of lysis buffer).

    • Pellet the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes.

    • Collect the supernatant (containing soluble protein) and analyze it by Western blot using an antibody for the target protein.

    • Analysis: A ligand-bound protein is typically more stable and will remain in the soluble fraction at higher temperatures compared to the unbound protein.

Signaling Pathways & Workflows

G cluster_pathway CBASS Anti-Phage Defense phage Phage Infection cd_ntase CD-NTase Activation phage->cd_ntase synthesis c-tri-AMP Synthesis cd_ntase->synthesis nuc_c NucC Effector Activation synthesis->nuc_c Binds to degradation Non-specific DNA Degradation nuc_c->degradation death Cell Death / Abortive Infection degradation->death

Caption: The canonical c-tri-AMP signaling pathway in CBASS.[5][6]

G start Analog Design & Synthesis primary_assay Primary On-Target Assay (e.g., Nuclease Activation) start->primary_assay secondary_panel Secondary Screening Panel (STING, PKA, PDEs, Kinases) primary_assay->secondary_panel Active Hit phenotypic Cell-Based Phenotypic Assays (Cytotoxicity, Cytokine Profiling) secondary_panel->phenotypic Selective Hit target_engagement In-Cell Target Validation (CETSA, Target Knockout Cells) phenotypic->target_engagement Confirm Mechanism invivo In Vivo Model Testing target_engagement->invivo Validated Hit

Caption: A workflow for identifying and validating specific c-tri-AMP analogs.

References

Technical Support Center: Cyclic tri-AMP (c-tri-AMP) Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclic tri-AMP (c-tri-AMP) research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of studying this important signaling molecule. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (c-tri-AMP) and what is its primary known function?

A1: this compound (c-tri-AMP) is a cyclic oligoadenylate (B1213165) that acts as a second messenger in prokaryotic Type III CRISPR-Cas systems. Its primary role is to allosterically activate Csm6/Csx1 ribonucleases, which then degrade invader-derived RNA transcripts as part of an anti-phage defense mechanism.[1]

Q2: My c-tri-AMP standard is unstable. How can I properly store and handle it?

A2: c-tri-AMP is typically supplied as a lyophilized sodium salt. For long-term storage, it should be kept at -20°C or colder. Once reconstituted in nuclease-free water or an appropriate buffer, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can lead to degradation.[2]

Q3: I am having difficulty detecting c-tri-AMP in my samples. What are some potential reasons for this?

A3: Low or undetectable levels of c-tri-AMP can stem from several factors:

  • Inefficient Extraction: The methods used for sample lysis and nucleic acid extraction may not be optimal for small molecules like c-tri-AMP.

  • Sample Degradation: Endogenous nucleases in your sample can degrade c-tri-AMP. Ensure that your extraction buffers contain potent nuclease inhibitors.

  • Low Abundance: The biological context you are studying may involve very low concentrations of c-tri-AMP. Consider using a more sensitive detection method or a pre-amplification step if applicable to your assay.[3]

  • Matrix Effects: Components in your sample matrix could be interfering with your detection assay, particularly if you are using mass spectrometry.[4]

Troubleshooting Guides

Issue 1: Poor Yield and Purity of c-tri-AMP during Sample Preparation

This guide addresses common problems related to the extraction and purification of c-tri-AMP from biological samples.

Symptom Potential Cause Suggested Solution
Low c-tri-AMP recovery Incomplete cell lysis.Optimize lysis method (e.g., sonication, enzymatic digestion, bead beating).
Degradation by nucleases.Add a cocktail of nuclease inhibitors to the lysis buffer. Keep samples on ice at all times.
Inefficient extraction method.Use a validated small nucleic acid extraction kit or a phenol-chloroform extraction optimized for small molecules.
Co-elution of contaminants Proteins and other macromolecules interfering with downstream analysis.Incorporate a protein precipitation step (e.g., with trichloroacetic acid or acetonitrile) or use solid-phase extraction (SPE) for cleanup.[4]
High salt concentration in the final eluate.Include a desalting step, such as dialysis or using a desalting column, before downstream applications.
  • Cell Lysis:

    • Harvest bacterial cells by centrifugation at 4°C.

    • Resuspend the cell pellet in a lysis buffer containing 10 mM Tris-HCl (pH 8.0), 1 mM EDTA, and a broad-spectrum nuclease inhibitor cocktail.

    • Perform mechanical lysis using a bead beater with 0.1 mm silica (B1680970) beads or a sonicator. Keep the sample on ice to prevent overheating.

  • Protein and Macromolecule Removal:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate, vortex thoroughly, and centrifuge at high speed.

    • Carefully transfer the aqueous (upper) phase to a new tube.

  • Nucleic Acid Precipitation:

    • Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol (B145695) to the aqueous phase.

    • Incubate at -20°C for at least 1 hour to precipitate nucleic acids.

    • Centrifuge at maximum speed for 30 minutes at 4°C to pellet the nucleic acids.

  • Washing and Resuspension:

    • Carefully discard the supernatant and wash the pellet with 70% ethanol.

    • Air-dry the pellet and resuspend it in a small volume of nuclease-free water.

Issue 2: Inaccurate Quantification of c-tri-AMP by LC-MS/MS

This section provides troubleshooting for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of c-tri-AMP.

Symptom Potential Cause Suggested Solution
Poor peak shape and retention time shifts Buildup of matrix components on the chromatography column.Implement a more rigorous sample cleanup procedure. Use a guard column to protect the analytical column.[4]
Inappropriate mobile phase composition.Optimize the gradient and mobile phase additives (e.g., trifluoroacetic acid) to improve peak shape.[4]
Ion suppression or enhancement Co-eluting matrix components affecting ionization efficiency.Improve chromatographic separation to resolve c-tri-AMP from interfering compounds. Consider using a stable isotope-labeled internal standard to correct for matrix effects.[4]
Low signal intensity Suboptimal mass spectrometer settings.Optimize source parameters (e.g., spray voltage, gas flow, temperature) and MS/MS transition parameters (collision energy) for c-tri-AMP.
Inefficient ionization.Test different ionization modes (positive vs. negative) and mobile phase additives to enhance c-tri-AMP ionization.

Visualizations

Signaling Pathway

c_tri_AMP_Signaling_Pathway cluster_0 Bacterial Cell invader_RNA Invader RNA Cas10 Cas10 subunit (of Type III CRISPR complex) invader_RNA->Cas10 binds c_tri_AMP c-tri-AMP Cas10->c_tri_AMP synthesizes ATP ATP ATP->Cas10 Csm6 Csm6/Csx1 Ribonuclease (Inactive) c_tri_AMP->Csm6 activates Csm6_active Csm6/Csx1 Ribonuclease (Active) Csm6->Csm6_active RNA_degradation RNA Degradation Csm6_active->RNA_degradation leads to

Caption: c-tri-AMP signaling pathway in Type III CRISPR-Cas systems.

Experimental Workflow

c_tri_AMP_Workflow start Start: Bacterial Culture with Phage Infection sample_prep Sample Preparation (Cell Lysis, Extraction, Purification) start->sample_prep quantification Quantification (e.g., LC-MS/MS) sample_prep->quantification data_analysis Data Analysis (Concentration Determination) quantification->data_analysis interpretation Biological Interpretation (Correlation with Phage Defense) data_analysis->interpretation end End: Conclusion interpretation->end

Caption: General experimental workflow for c-tri-AMP research.

Troubleshooting Logic

Troubleshooting_Logic start Problem: Low/No c-tri-AMP Signal check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument Verify Instrument Performance start->check_instrument lysis_ok Is cell lysis complete? check_sample_prep->lysis_ok ms_params_ok Are MS parameters optimized? check_instrument->ms_params_ok degradation_ok Are nuclease inhibitors used? lysis_ok->degradation_ok Yes optimize_lysis Optimize Lysis lysis_ok->optimize_lysis No extraction_ok Is the extraction method appropriate for small nucleic acids? degradation_ok->extraction_ok Yes add_inhibitors Add Nuclease Inhibitors degradation_ok->add_inhibitors No change_extraction Change Extraction Method extraction_ok->change_extraction No optimize_ms Optimize MS Parameters ms_params_ok->optimize_ms No matrix_effect Consider Matrix Effects ms_params_ok->matrix_effect Yes improve_cleanup Improve Sample Cleanup matrix_effect->improve_cleanup

Caption: Troubleshooting logic for low c-tri-AMP signal.

References

Quality Control for Synthetic Cyclic tri-AMP: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic cyclic tri-AMP (c-tri-AMP).

Introduction to this compound Signaling

This compound (c-tri-AMP) is a cyclic oligonucleotide that functions as a second messenger in prokaryotic Type III CRISPR-Cas immune systems. Upon viral RNA recognition by the CRISPR-Cas complex, the Cas10 subunit synthesizes c-tri-AMP. This signaling molecule then allosterically activates the ribonuclease Csm6, which proceeds to degrade viral and host RNA, effectively neutralizing the threat.[1][2][3]

G cluster_0 CRISPR-Cas Effector Complex cluster_1 Signaling & Activation cluster_2 Immune Response Target RNA Target RNA Cas10 Cas10 Target RNA->Cas10 binds c-tri-AMP c-tri-AMP Cas10->c-tri-AMP synthesizes ATP ATP ATP->Cas10 substrate Csm6 (inactive) Csm6 (inactive) c-tri-AMP->Csm6 (inactive) activates Csm6 (active) Csm6 (active) Csm6 (inactive)->Csm6 (active) RNA Degradation RNA Degradation Csm6 (active)->RNA Degradation catalyzes

Figure 1. Type III CRISPR-Cas signaling pathway involving c-tri-AMP.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for synthetic c-tri-AMP?

A1: Synthetic c-tri-AMP is typically supplied as a lyophilized solid. For long-term storage, it should be kept at -20°C. Short-term exposure to ambient temperatures (up to one week) is generally acceptable. When preparing solutions, dissolve the lyophilized powder in nuclease-free water or a suitable buffer (e.g., Tris-HCl, pH 7.5). To ensure complete dissolution, it is recommended to rinse the tube walls and use vortexing or sonication.

Q2: What is the expected purity of synthetic c-tri-AMP?

A2: High-quality synthetic c-tri-AMP should have a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). Additionally, it should be tested for endotoxin (B1171834) levels, which should typically be low (e.g., ≤ 2.5 EU/ml).

Q3: How can I confirm the identity of my synthetic c-tri-AMP?

A3: The identity of synthetic c-tri-AMP can be confirmed using high-resolution mass spectrometry (HRMS). The experimentally determined mass should match the theoretical exact mass of c-tri-AMP (C₃₀H₃₆N₁₅O₁₈P₃), which is 987.16 g/mol for the free acid.

Q4: My c-tri-AMP solution appears as small droplets instead of a uniform solution. Is this normal?

A4: Yes, this can be normal. Lyophilized c-tri-AMP is sensitive to humidity and can sometimes contract into small, dense droplets. The product is typically located at the bottom of the tube. Careful rinsing and vortexing should ensure that the entire product is dissolved.

Quality Control Experimental Protocols

The quality of synthetic c-tri-AMP is typically assessed by a combination of analytical techniques to verify its purity, identity, and biological activity.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for determining the purity of a synthetic c-tri-AMP sample.

G Start Start SamplePrep Prepare c-tri-AMP Solution (1 mg/mL in nuclease-free water) Start->SamplePrep HPLCRun Inject into HPLC System SamplePrep->HPLCRun DataAcquisition Monitor at 259 nm HPLCRun->DataAcquisition Analysis Integrate Peak Area Calculate Purity DataAcquisition->Analysis End End Analysis->End G Start Start ReagentPrep Prepare Reagents: - Csm6 Enzyme - c-tri-AMP dilutions - Fluorescent RNA substrate Start->ReagentPrep Incubation Incubate Reagents (e.g., 37°C for 60 min) ReagentPrep->Incubation Measurement Measure Fluorescence Incubation->Measurement Analysis Plot Dose-Response Curve Calculate EC₅₀ Measurement->Analysis End End Analysis->End G cluster_hplc HPLC Analysis Issues cluster_ms Mass Spectrometry Issues cluster_func Functional Assay Issues hplc_issue Unexpected HPLC Results low_purity Low Purity (<98%) hplc_issue->low_purity Cause peak_tailing Peak Tailing/Broadening hplc_issue->peak_tailing Cause ghost_peaks Ghost/Extra Peaks hplc_issue->ghost_peaks Cause retention_shift Retention Time Shift hplc_issue->retention_shift Cause ms_issue Unexpected MS Results no_signal No/Low Signal ms_issue->no_signal Cause wrong_mass Incorrect Mass Detected ms_issue->wrong_mass Cause adducts Multiple Adducts (e.g., Na⁺, K⁺) ms_issue->adducts Cause func_issue Low/No Csm6 Activation low_activity Low Activity func_issue->low_activity Cause high_background High Background Signal func_issue->high_background Cause

References

Technical Support Center: Nuclease Contamination in Cyclic tri-AMP Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to nuclease contamination in cyclic tri-AMP (c-tri-AMP) preparations.

Frequently Asked Questions (FAQs)

Q1: What is nuclease contamination and why is it a problem in c-tri-AMP preps?

A1: Nucleases are enzymes that degrade nucleic acids like RNA and DNA by breaking the phosphodiester bonds between nucleotides.[1][2] In the context of c-tri-AMP, a cyclic oligonucleotide, nuclease contamination can lead to the degradation of the final product, resulting in lower yields and inaccurate experimental results. While the circular nature of c-tri-AMP offers some protection against exonucleases which act from the ends of nucleic acid chains, it remains susceptible to endonucleases which cleave internally.[3]

Q2: What are the common sources of nuclease contamination in a laboratory setting?

A2: Nuclease contamination can be introduced from various sources, including:

  • Reagents and Solutions: Water, buffers, and enzyme preparations can be contaminated with nucleases.

  • Lab Equipment: Pipette tips, microcentrifuge tubes, and glassware can harbor nucleases if not properly treated.

  • Personnel: Hands are a major source of RNase contamination.

  • Dust and Aerosols: Airborne particles can carry nucleases.

  • Enzyme Preparations: The enzymes used for the synthesis of c-tri-AMP, such as cGAS-like synthases (CD-NTases), may have co-purifying nuclease contaminants from the expression host (e.g., E. coli).[4]

Q3: How can I detect nuclease contamination in my c-tri-AMP preparation?

A3: Several methods can be used to detect nuclease activity:

  • Gel Electrophoresis: Incubating a known RNA or DNA substrate with your c-tri-AMP preparation and running the sample on an agarose (B213101) or polyacrylamide gel can reveal degradation of the substrate.

  • Fluorescence-Based Assays: Commercially available kits or custom-designed fluorescent probes can be used to detect nuclease activity. These assays often rely on the principle of fluorescence quenching, where the fluorescence of a dye is unquenched upon cleavage of the nucleic acid substrate.[5][6]

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can be used to analyze the purity of your c-tri-AMP prep. The presence of unexpected peaks may indicate degradation products.[7][8]

Q4: Are there any general best practices to prevent nuclease contamination?

A4: Yes, adopting aseptic techniques is crucial. Key practices include:

  • Wearing gloves and changing them frequently.

  • Using certified nuclease-free pipette tips with filters, tubes, and reagents.

  • Treating water and buffers with diethylpyrocarbonate (DEPC) and then autoclaving to inactivate the DEPC.

  • Baking glassware at high temperatures (e.g., 240°C for at least 4 hours).

  • Designating a specific workspace for nuclease-sensitive experiments.

Troubleshooting Guides

Problem 1: Low or no yield of c-tri-AMP in my enzymatic synthesis reaction.

Is it possible that nuclease contamination is degrading the product?

Possible Cause Recommended Solution
Contaminated Reagents (Water, Buffer, ATP) Use certified nuclease-free reagents. Prepare fresh buffers with DEPC-treated water and autoclave.
Contaminated Synthesizing Enzyme (e.g., cGAS-like synthase) Re-purify the enzyme using methods like anion-exchange or size-exclusion chromatography to separate it from co-purifying nucleases.[7][9] Test the purified enzyme for nuclease activity before use.
Contaminated Labware Use certified nuclease-free plasticware. For glassware, bake at 240°C for at least 4 hours.
Environmental Contamination Clean your workspace, pipettes, and other equipment with a nuclease decontamination solution.
Problem 2: My purified c-tri-AMP shows signs of degradation over time.

How can I improve the stability of my c-tri-AMP preparation?

Possible Cause Recommended Solution
Residual Nuclease Activity in the Purified Sample Add a nuclease inhibitor to your final preparation. A variety of commercial nuclease inhibitor cocktails are available.[10] For long-term storage, consider storing at -80°C.
Sub-optimal Storage Buffer Ensure the storage buffer has a pH between 7.0 and 8.0 and is made with nuclease-free components.
Repeated Freeze-Thaw Cycles Aliquot the purified c-tri-AMP into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Nuclease Activity Detection using a Fluorescent Substrate

This protocol describes a general method for detecting nuclease activity using a commercially available or custom-synthesized fluorescently labeled nucleic acid probe.

Materials:

  • Your c-tri-AMP preparation (or any other sample to be tested)

  • Fluorescently labeled single-stranded DNA (ssDNA) or RNA probe (e.g., FAM-labeled oligonucleotide)

  • Nuclease-free water

  • Nuclease-free reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • Positive control (a known nuclease, e.g., DNase I or RNase A)

  • Negative control (nuclease-free water)

  • Fluorometer or plate reader

Procedure:

  • Prepare a reaction mixture in a nuclease-free microplate or tube. For each sample, combine:

    • X µL of your c-tri-AMP preparation

    • 1 µL of fluorescent probe (e.g., 10 µM stock)

    • 2 µL of 10x reaction buffer

    • Nuclease-free water to a final volume of 20 µL

  • Set up positive and negative control reactions.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your fluorophore.

  • An increase in fluorescence compared to the negative control indicates the presence of nuclease activity.[5]

Protocol 2: DEPC Treatment of Water and Buffers

This protocol describes how to prepare nuclease-free water and buffers using diethylpyrocarbonate (DEPC). Caution: DEPC is a suspected carcinogen and should be handled with care in a chemical fume hood.

Materials:

  • Diethylpyrocarbonate (DEPC)

  • Water or buffer solution to be treated

  • Autoclave-safe bottle

  • Stir plate and stir bar

Procedure:

  • Add 0.1% (v/v) DEPC to the water or buffer solution (e.g., 1 mL of DEPC to 1 L of solution).

  • Stir the solution for at least 1 hour at room temperature to ensure the DEPC is fully dissolved.

  • Let the solution sit overnight at room temperature in a fume hood.

  • Autoclave the treated solution for at least 15 minutes to inactivate the DEPC. The breakdown of DEPC produces ethanol (B145695) and carbon dioxide.

  • The solution is now nuclease-free and ready to use.

Note: DEPC reacts with primary amines, so it cannot be used to treat buffers containing Tris or other primary amines. In such cases, treat the water with DEPC first, and then add the buffering agent after autoclaving.

Visualizations

c_tri_AMP_Synthesis_Workflow Figure 1. Enzymatic Synthesis and Purification of c-tri-AMP cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_qc Quality Control ATP ATP Reaction Incubation (e.g., 37°C, 1-4 hours) ATP->Reaction Enzyme cGAS-like Synthase Enzyme->Reaction Heat_Inactivation Heat Inactivation of Enzyme (e.g., 70°C, 10 min) Reaction->Heat_Inactivation Reaction Mixture Chromatography Anion Exchange or Size Exclusion Chromatography Heat_Inactivation->Chromatography Analysis Purity and Concentration Analysis (HPLC, NanoDrop) Chromatography->Analysis Purified_Product Purified c-tri-AMP Analysis->Purified_Product Nuclease_Assay Nuclease Activity Assay Purified_Product->Nuclease_Assay Final_Product Nuclease-Free c-tri-AMP Nuclease_Assay->Final_Product If nuclease-free

Caption: Workflow for c-tri-AMP synthesis and purification.

Troubleshooting_Nuclease_Contamination Figure 2. Troubleshooting Nuclease Contamination cluster_solutions Solutions Start Low c-tri-AMP Yield or Degradation Observed Check_Reagents Are all reagents nuclease-free? Start->Check_Reagents Check_Enzyme Is the synthase enzyme pure and nuclease-free? Start->Check_Enzyme Check_Labware Is all labware properly treated? Start->Check_Labware Check_Technique Is aseptic technique being followed? Start->Check_Technique Sol_Reagents Use certified nuclease-free or DEPC-treat all aqueous solutions. Check_Reagents->Sol_Reagents No Sol_Enzyme Re-purify the enzyme. Perform nuclease activity assay on enzyme stock. Check_Enzyme->Sol_Enzyme No Sol_Labware Use certified nuclease-free disposables. Bake glassware. Check_Labware->Sol_Labware No Sol_Technique Wear gloves, use filter tips, work in a clean environment. Check_Technique->Sol_Technique No Success Problem Resolved Sol_Reagents->Success Sol_Enzyme->Success Sol_Labware->Success Sol_Technique->Success

References

Technical Support Center: Csm6 Activation by Cyclic tri-AMP (c-A3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering issues with the activation of the Csm6 ribonuclease by cyclic tri-AMP (c-A3). The information is tailored for researchers, scientists, and drug development professionals working with CRISPR-Cas systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Csm6 enzyme shows little to no ribonuclease activity after the addition of c-A3. What is the most likely cause?

A1: The most probable reason for poor Csm6 activation is the specificity of the Csm6 ortholog for its cyclic oligoadenylate (B1213165) (cOA) activator. Csm6 activation is highly specific, and different bacterial species have Csm6 enzymes that are activated by different cOAs (e.g., c-A4, c-A5, c-A6). Many well-characterized Csm6 orthologs, such as those from Streptococcus thermophilus and Thermococcus onnurineus, are not activated by c-A3.[1][2][3] It is critical to ensure you are using a Csm6 ortholog that is specifically activated by c-A3. If the specific activator for your Csm6 is unknown, it is recommended to test a panel of cOAs (c-A3, c-A4, c-A5, c-A6).

Q2: How can I check if my c-A3 solution is viable?

A2: The stability of your c-A3 solution is crucial. c-A3 is generally stable at room temperature for short periods but should be stored frozen for long-term use. To check its viability:

  • Confirm Storage Conditions: Ensure the c-A3 has been stored at -20°C or below.

  • Proper Handling: When preparing solutions, ensure complete solubilization by rinsing the tube walls carefully and vortexing. Lyophilized c-A3 can be sensitive to humidity and may appear as a small droplet.

  • Chemical Integrity: If you suspect degradation, the integrity of c-A3 can be verified using techniques like HPLC-MS.

Q3: Could there be an issue with my Csm6 protein preparation?

A3: Yes, the quality and concentration of your Csm6 protein are critical. Here are some factors to consider:

  • Protein Purity and Folding: Impurities or misfolded protein can inhibit activity. Ensure your purification protocol yields a pure, soluble, and correctly folded protein. SDS-PAGE analysis can confirm purity and size.

  • Protein Concentration: Use a reliable method like a Bradford or BCA assay to determine the protein concentration. Inaccurate concentration can lead to incorrect molar ratios in your assay.

  • Storage and Handling: Csm6 should be stored in an appropriate buffer, often containing glycerol, at -70°C or -80°C to maintain activity.[4] Avoid multiple freeze-thaw cycles.

  • Presence of Inhibitors: Ensure that your final protein preparation is free from inhibitors from the purification process, such as high concentrations of imidazole. Dialysis or size-exclusion chromatography can help remove these.[4][5]

Q4: Are my reaction conditions optimal for Csm6 activation?

A4: Suboptimal reaction conditions can significantly impair Csm6 activity. Key parameters to check include:

  • Buffer Composition: The buffer composition, including pH and salt concentration, can affect enzyme activity. Typical buffers for Csm6 assays include Tris-HCl or HEPES at a pH between 7.0 and 8.0, with NaCl or KCl concentrations ranging from 50 mM to 200 mM.[1][5]

  • Divalent Cations: While some HEPN ribonucleases are metal-independent, the activity of others can be influenced by divalent cations. Most Csm6 activity assays are performed in the presence of EDTA to chelate any divalent metal ions.[5]

  • Temperature: The optimal temperature for Csm6 activity can vary depending on the source organism. For mesophilic organisms, assays are often run at 30-37°C, while for thermophiles, higher temperatures may be required.[1][5]

  • Substrate Quality: Ensure your RNA substrate is intact and free of nucleases. The use of an RNase inhibitor in your reaction mix can be beneficial.[1]

Q5: My Csm6 shows some basal activity without c-A3. Is this normal?

A5: Some Csm6 orthologs, like the one from Thermus thermophilus, can exhibit a low level of basal ribonuclease activity in the absence of a cOA activator.[6] This is thought to be due to a conformational equilibrium between inactive and active states. However, the addition of the correct cOA activator should lead to a significant increase in activity. If you observe high basal activity, it could indicate protein instability or aggregation.

Q6: Could the c-A3 be degrading during the experiment?

A6: Yes, Csm6 enzymes possess an intrinsic "off-switch" mechanism where the CARF domain can slowly degrade the cOA activator.[7][8] This leads to the inactivation of the HEPN ribonuclease domain. If your experiment is run over a long period, this degradation could lead to a decrease in activity.

Quantitative Data Summary

The following table summarizes key quantitative data for the activation of various Csm6 orthologs by different cyclic oligoadenylates. Note the absence of strong activation data for c-A3.

Csm6 OrthologActivatorEC50Assay ConditionsReference
Actinomyces procaprae Csm6 (ApCsm6)c-A50.09 nMFRET-based cleavage assay[9]
c-A6103.3 nMFRET-based cleavage assay[9]
c-A3, c-A4No detectable activationGel-based cleavage assay[9]
Enterococcus italicus Csm6 (EiCsm6)c-A6~60 nMFluorogenic ribonuclease assay[10]
Streptococcus thermophilus Csm6' (StCsm6')c-A6Fully activated at ~100 nMFluorogenic RNase activity assay[1]
c-A3, c-A4No detectable activationDenaturing PAGE[1][2]

Experimental Protocols

Protocol 1: Fluorogenic RNA Cleavage Assay for Csm6 Activity

This protocol is adapted from studies on Csm6 activity and is a general guideline.[1]

  • Reaction Setup:

    • Prepare a reaction mix in a suitable buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM DTT, 1 mM EDTA).

    • Add the Csm6 protein to a final concentration of 10-100 nM.

    • Add the c-A3 activator across a range of concentrations to determine the dose-response (e.g., 0.1 nM to 10 µM). Include a no-activator control.

    • Add a fluorogenic RNA substrate (e.g., RNaseAlert™) to a final concentration of ~125 nM.

  • Incubation:

    • Incubate the reaction at the optimal temperature for your Csm6 ortholog (e.g., 37°C) in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., excitation at 490 nm and emission at 520 nm for FAM-based substrates) at regular intervals for 30-60 minutes.

  • Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence increase.

    • Plot the reaction rates against the log of the c-A3 concentration to determine the EC50.

Protocol 2: Denaturing PAGE Assay for RNA Cleavage

This protocol allows for the direct visualization of RNA cleavage products.[1]

  • Substrate Preparation:

    • 5'-radiolabel an RNA oligonucleotide substrate using T4 polynucleotide kinase and [γ-³²P]ATP.

    • Purify the labeled RNA to remove unincorporated nucleotides.

  • Reaction Setup:

    • Prepare a reaction mix in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl).[5]

    • Add the Csm6 protein to a final concentration of ~500 nM.

    • Add the c-A3 activator to the desired concentration (e.g., 10 µM). Include a no-activator control and a no-enzyme control.

    • Initiate the reaction by adding the radiolabeled RNA substrate (~1 nM).

  • Incubation and Quenching:

    • Incubate the reaction at the optimal temperature for 30-60 minutes.

    • Stop the reaction by adding an equal volume of loading buffer containing formamide (B127407) and a tracking dye (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, and bromophenol blue).

  • Electrophoresis and Visualization:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the RNA fragments on a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).

    • Visualize the cleavage products by autoradiography.

Visualizations

Csm6_Activation_Pathway cluster_input Inputs cluster_activation Activation Cascade cluster_output Output Target_RNA Target RNA Cas10 Cas10 Subunit (Synthetase) Target_RNA->Cas10 binds to Csm Complex Csm_Complex Type III Csm Complex ATP ATP ATP->Cas10 converted by cOA Cyclic Oligoadenylate (cOA) (e.g., c-A3, c-A4, c-A6) Cas10->cOA synthesizes Csm6_Inactive Inactive Csm6 (Dimer) cOA->Csm6_Inactive binds to CARF domain Csm6_Active Active Csm6 (Dimer) Csm6_Inactive->Csm6_Active allosteric activation Cleaved_RNA Cleaved RNA Fragments Csm6_Active->Cleaved_RNA cleaves RNA_Substrate Cellular/Viral RNA RNA_Substrate->Csm6_Active Troubleshooting_Workflow Start Poor Csm6 Activation with c-A3 Check_Specificity Is your Csm6 ortholog known to be activated by c-A3? Start->Check_Specificity Check_Protein Verify Csm6 Protein Quality: - Purity & Folding - Concentration - Storage & Handling Check_Specificity->Check_Protein Yes Consult Consult Literature for Ortholog-Specific Activator Check_Specificity->Consult No Test_Panel Test a panel of cOAs (c-A4, c-A5, c-A6) Check_Activator Verify c-A3 Integrity: - Proper Storage - Solubilization - No Degradation Check_Protein->Check_Activator Check_Conditions Optimize Assay Conditions: - Buffer (pH, salt) - Temperature - Substrate Quality Check_Activator->Check_Conditions Success Activation Successful Check_Conditions->Success Consult->Test_Panel

References

Technical Support Center: Cyclic tri-AMP (c-tri-AMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Cyclic tri-AMP (c-tri-AMP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (c-tri-AMP) and what is its primary biological role?

A1: this compound is a cyclic trinucleotide composed of three adenosine (B11128) monophosphate (AMP) units linked by phosphodiester bonds. It functions as a second messenger in prokaryotic Type III CRISPR-Cas systems. Upon viral RNA detection by the CRISPR-Cas complex, the Cas10 subunit synthesizes c-tri-AMP. This molecule then allosterically activates the Csm6 ribonuclease, leading to the degradation of viral RNA and providing immunity to the host.[1]

Q2: What is the reported solubility of c-tri-AMP?

A2: As a lyophilized sodium salt, c-tri-AMP is soluble in water and aqueous buffers at concentrations of at least 2.5 mM.[2] However, the upper solubility limit has not been definitively established. Solubility can be influenced by factors such as pH, temperature, and the presence of other solutes.

Q3: My lyophilized c-tri-AMP powder appears as a small film or droplet. Is it still viable?

A3: Yes, this is normal for lyophilized cyclic oligonucleotides. The appearance of the lyophilized product can vary from a powder to a small, contracted droplet or a clear film due to its sensitivity to humidity. The quantity of the material is determined by UV absorbance at λmax, not by its visual volume.[2]

Q4: What is the best way to store c-tri-AMP solutions?

A4: For long-term storage, it is recommended to store c-tri-AMP as a lyophilized powder at -20°C or colder. Once dissolved, stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q5: Can I use organic solvents to dissolve c-tri-AMP?

A5: While c-tri-AMP is primarily soluble in aqueous solutions, some organic solvents may be used to prepare stock solutions, which are then diluted into aqueous buffers. For instance, cyclic AMP (cAMP) shows high solubility in DMSO.[3] However, the compatibility of organic solvents with your specific experimental setup and the potential for precipitation upon dilution into aqueous media must be carefully considered. Always perform a small-scale test to ensure compatibility.

Troubleshooting Guides

Issue 1: Lyophilized c-tri-AMP powder is difficult to dissolve.

  • Possible Cause: Insufficient mixing or residual product on the vial walls.

    • Solution: Before opening, centrifuge the vial to collect all the lyophilized powder at the bottom. After adding the solvent, vortex the vial thoroughly. For stubborn solutes, sonication in a water bath for 5-10 minutes can be effective.[4] Ensure all surfaces of the vial have been washed with the solvent.

  • Possible Cause: The pH of the solvent is not optimal.

    • Solution: The solubility of oligonucleotides can be pH-dependent.[5][6] Ensure the water or buffer used for reconstitution is at a neutral to slightly basic pH (pH 7-8). Avoid acidic conditions, as low pH can decrease the solubility of oligonucleotides.[5]

  • Possible Cause: The concentration is too high.

    • Solution: Try dissolving the c-tri-AMP in a larger volume of solvent to achieve a lower, more manageable concentration.

Issue 2: c-tri-AMP precipitates out of solution after dilution.

  • Possible Cause: "Solvent shock" when diluting a stock solution from an organic solvent into an aqueous buffer.

    • Solution: Add the stock solution dropwise to the aqueous buffer while gently vortexing. This gradual addition can prevent localized high concentrations that lead to precipitation. Pre-warming the aqueous buffer to 37°C may also help.

  • Possible Cause: The final concentration in the aqueous medium exceeds the solubility limit.

    • Solution: Reduce the final concentration of c-tri-AMP in your experiment. If possible, slightly increase the percentage of the organic co-solvent in the final solution, ensuring it is compatible with your assay and including appropriate vehicle controls.

  • Possible Cause: Interaction with components in the buffer or media.

    • Solution: Components like salts and proteins in complex media can affect solubility. Test the solubility of c-tri-AMP in a simpler buffer (e.g., Tris or PBS) before moving to more complex media.

Data Presentation

Table 1: Estimated Solubility of Cyclic Oligonucleotides in Various Solvents

Disclaimer: The following table provides estimated solubility values for cyclic oligonucleotides based on data for similar molecules like cAMP and general knowledge of oligonucleotide solubility. Specific quantitative data for c-tri-AMP is limited. These values should be used as a guideline, and it is recommended to perform small-scale solubility tests for your specific application.

SolventEstimated Solubility (mM)Notes
Water (pH 7-8)≥ 2.5Reported solubility for c-tri-AMP sodium salt.[2]
PBS (pH 7.4)≥ 2.5Similar to water, buffered solutions are suitable.
DMSOHighBased on data for cAMP, which is highly soluble in DMSO.[3] Useful for high-concentration stock solutions.
Ethanol (B145695) (96%)LowGenerally, oligonucleotides have low solubility in high concentrations of ethanol.[3]
MethanolModerateMay offer better solubility than ethanol for some cyclic nucleotides.[3]
DMFModerateAn alternative to DMSO for preparing stock solutions.[3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized c-tri-AMP

  • Equilibration: Allow the vial of lyophilized c-tri-AMP to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Centrifugation: Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 1 minute) to ensure the lyophilized powder is at the bottom of the tube.

  • Solvent Addition: Carefully open the vial and add the desired volume of sterile, nuclease-free water or buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0). For a 10 mM stock solution from 1 µmol of c-tri-AMP, add 100 µL of solvent.

  • Dissolution: Close the vial tightly and vortex for 1-2 minutes. Visually inspect the solution to ensure no particles are visible.

  • Sonication (Optional): If the powder does not dissolve completely, place the vial in an ultrasonic water bath for 5-10 minutes.

  • Final Centrifugation: Briefly centrifuge the vial again to collect the entire solution at the bottom.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: General Workflow for Solubility Assessment

This protocol provides a general method for determining the approximate solubility of c-tri-AMP in a new solvent system.

  • Preparation: Weigh a small, known amount of lyophilized c-tri-AMP (e.g., 1 mg) into a clear microcentrifuge tube.

  • Incremental Solvent Addition: Add a small, precise volume of the test solvent (e.g., 10 µL) to the tube.

  • Mixing and Observation: Vortex the tube for 30-60 seconds. Visually inspect for complete dissolution against a dark background.

  • Mechanical Assistance (Optional): If not fully dissolved, sonicate the tube for 5-10 minutes. Gentle heating (e.g., to 37°C) can also be applied, but be cautious of potential degradation with prolonged heating.

  • Repeat: Continue adding the solvent in small increments, mixing and observing after each addition, until the c-tri-AMP is fully dissolved.

  • Calculation: Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of c-tri-AMP.

Visualizations

Signaling_Pathway c-tri-AMP Signaling Pathway in Type III CRISPR-Cas Systems cluster_recognition 1. Target Recognition cluster_synthesis 2. Signal Synthesis cluster_activation 3. Effector Activation cluster_degradation 4. RNA Degradation Viral_RNA Invading Viral RNA Csm_Complex Type III CRISPR-Cas (Csm Complex) Viral_RNA->Csm_Complex binds to Cas10 Cas10 Subunit (activated) Csm_Complex->Cas10 activates c_tri_AMP c-tri-AMP (Second Messenger) Cas10->c_tri_AMP synthesizes ATP ATP ATP->Cas10 substrate Csm6_inactive Csm6 Ribonuclease (inactive) c_tri_AMP->Csm6_inactive binds & activates Csm6_active Csm6 Ribonuclease (active) Csm6_inactive->Csm6_active RNA_Degradation Non-specific RNA Degradation Csm6_active->RNA_Degradation catalyzes

Caption: c-tri-AMP signaling pathway in Type III CRISPR-Cas systems.

Experimental_Workflow Experimental Workflow for Assessing c-tri-AMP Solubility Start Start Weigh Weigh Lyophilized c-tri-AMP Start->Weigh Add_Solvent Add Incremental Volume of Test Solvent Weigh->Add_Solvent Mix Vortex/Sonicate Add_Solvent->Mix Observe Completely Dissolved? Mix->Observe Observe->Add_Solvent No Calculate Calculate Approximate Solubility Observe->Calculate Yes Issue Troubleshoot: - Check pH - Gentle Heating - Try Alternative Solvent Observe->Issue Persistent Issue End End Calculate->End

Caption: Workflow for assessing the solubility of lyophilized c-tri-AMP.

References

Technical Support Center: Best Practices for Storing Cyclic tri-AMP (c-tri-AMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the optimal storage and handling of Cyclic tri-AMP (c-tri-AMP) to ensure its stability and integrity for reliable experimental outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Troubleshooting Guides

Proper storage of c-tri-AMP is critical for maintaining its biological activity. Degradation can lead to inconsistent results in downstream applications. This section provides a summary of storage recommendations and a detailed protocol for assessing the stability of your c-tri-AMP samples.

Summary of Storage Conditions for this compound

For optimal stability, c-tri-AMP should be handled and stored according to the following guidelines. These recommendations are based on general best practices for oligonucleotide storage.

Storage FormatTemperatureDurationRecommended Buffer (for solutions)
Lyophilized -20°C or -80°CUp to 12 months or longer[1][2]N/A
In Solution -20°CUp to 24 months[1]10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0 (TE Buffer)
In Solution 4°CUp to 1 year10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0 (TE Buffer)
In Solution Room TemperatureUp to 6 weeks[2]10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0 (TE Buffer)

Note: While some sources suggest oligonucleotides are not significantly affected by a few freeze-thaw cycles, it is still considered best practice to aliquot samples into single-use volumes to minimize potential degradation.

Experimental Protocol: Assessing c-tri-AMP Stability via HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity and degradation of c-tri-AMP. This protocol provides a general framework for such an analysis.

Objective: To quantify the percentage of intact c-tri-AMP and detect the presence of degradation products over time under different storage conditions.

Materials:

  • c-tri-AMP standard of known purity

  • Storage buffers (e.g., nuclease-free water, TE buffer)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Temperature-controlled autosampler and column compartment

Methodology:

  • Sample Preparation:

    • Reconstitute lyophilized c-tri-AMP in the desired buffer (e.g., nuclease-free water or TE buffer) to a stock concentration of 1 mM.

    • Prepare aliquots of the c-tri-AMP solution for storage at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

    • For the lyophilized stability study, store aliquots of the powder at the same range of temperatures.

  • Time Points:

    • Analyze a baseline sample (T=0) immediately after reconstitution.

    • Analyze samples from each storage condition at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).

  • HPLC Analysis:

    • Set the column temperature to a controlled value (e.g., 25°C).

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a standard volume of the c-tri-AMP sample.

    • Run a gradient elution program, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5-50% B (linear gradient)

      • 25-30 min: 50% B

      • 30-35 min: 50-5% B (linear gradient)

      • 35-40 min: 5% B

    • Set the UV detector to monitor absorbance at 259 nm, the maximum absorbance wavelength for c-tri-AMP[1].

  • Data Analysis:

    • Integrate the peak area of the intact c-tri-AMP and any new peaks that appear over time, which represent degradation products.

    • Calculate the percentage of remaining intact c-tri-AMP at each time point relative to the T=0 sample.

    • Plot the percentage of intact c-tri-AMP versus time for each storage condition to determine the degradation kinetics.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of c-tri-AMP.

Q1: What is the best way to store c-tri-AMP for long-term use?

A1: For long-term storage, it is recommended to store c-tri-AMP in its lyophilized form at -20°C or -80°C.[1][2] In this state, it can be stable for at least one year. If you need to have it in solution, reconstitute it in a buffered solution like TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.

Q2: Can I store my reconstituted c-tri-AMP in nuclease-free water instead of a buffer?

A2: While you can use nuclease-free water for short-term storage, it is not ideal for long-term stability. Laboratory-grade water can be slightly acidic, which can lead to the degradation of oligonucleotides over time. A buffered solution, such as TE buffer, will maintain a stable pH and is the preferred choice for long-term storage of c-tri-AMP in solution.

Q3: How many times can I freeze and thaw my c-tri-AMP solution?

A3: It is best practice to minimize freeze-thaw cycles. While some studies on oligonucleotides suggest they are not significantly damaged by a few cycles, repeated freezing and thawing can lead to degradation.[3][4] To avoid this, we strongly recommend aliquoting your c-tri-AMP stock solution into smaller, single-use volumes after reconstitution.

Q4: My lyophilized c-tri-AMP pellet is very small or invisible. Is this normal?

A4: Yes, this is normal. Lyophilized c-tri-AMP is often a very small, white, or off-white powder that may be difficult to see at the bottom of the vial. It is important to centrifuge the vial briefly before opening to ensure that all the lyophilized powder is at the bottom.

Q5: How should I reconstitute my lyophilized c-tri-AMP?

A5: To reconstitute lyophilized c-tri-AMP, briefly centrifuge the vial to collect all the powder at the bottom. Add the desired volume of sterile, nuclease-free water or buffer (e.g., TE buffer). Gently vortex or pipette up and down to ensure the powder is completely dissolved.

Q6: I left my c-tri-AMP solution at room temperature for a few hours. Is it still usable?

A6: While not ideal, short-term exposure to room temperature is unlikely to cause significant degradation, especially if the c-tri-AMP is in a buffered solution. For critical experiments, it is always best to handle the product on ice and return it to the recommended storage temperature as soon as possible. Some suppliers indicate that short-term exposure to ambient temperature for up to a week is possible.

Q7: How can I check the quality of my c-tri-AMP?

A7: The purity of c-tri-AMP can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection at 259 nm.[1] Comparing the chromatogram of your sample to that of a known standard will allow you to determine its purity and detect any degradation products.

Q8: What are the common degradation products of c-tri-AMP?

A8: The degradation of cyclic trinucleotides like c-tri-AMP can occur through the hydrolysis of the phosphodiester bonds, which would result in linear trinucleotides or smaller fragments. HPLC analysis can be used to separate and identify these potential degradation products.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating key concepts and workflows related to c-tri-AMP.

c_tri_AMP_Storage_Best_Practices cluster_storage Storage Options cluster_conditions Recommended Conditions cluster_handling Handling Practices Lyophilized Lyophilized c-tri-AMP Temp_Lyophilized -20°C to -80°C (Long-term) Lyophilized->Temp_Lyophilized Store at Solution c-tri-AMP in Solution Temp_Solution_Long -20°C to -80°C (Long-term) Solution->Temp_Solution_Long Store at Temp_Solution_Short 4°C (Short-term) Solution->Temp_Solution_Short Store at Buffer Use TE Buffer (pH 7.5-8.0) Solution->Buffer Dissolve in Aliquot Aliquot into Single-Use Volumes Solution->Aliquot Avoid_FT Avoid Repeated Freeze-Thaw Cycles Aliquot->Avoid_FT

Caption: Best practices for storing this compound.

c_tri_AMP_QC_Workflow start Reconstitute Lyophilized c-tri-AMP storage Store under Varied Conditions (Temp, Time, Buffer) start->storage sampling Collect Aliquots at Time Points storage->sampling hplc HPLC Analysis (C18 Column, UV 259 nm) sampling->hplc analysis Data Analysis: Peak Integration hplc->analysis result Determine % Purity and Degradation Rate analysis->result Purity > 95% bad_result Troubleshoot Experiment: - Check HPLC method - Re-run standards analysis->bad_result Purity < 95% or Unexpected Peaks

Caption: Quality control workflow for c-tri-AMP stability.

References

Technical Support Center: Optimizing Cyclic tri-AMP FRET Sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and enhance the signal-to-noise ratio in Cyclic tri-AMP (c-di-AMP) FRET sensor experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background noise in c-di-AMP FRET sensor experiments?

A1: Background noise in FRET experiments can originate from several sources, significantly impacting the accuracy of your results.[1][2][3] The primary contributors include:

  • Autofluorescence: Biological samples inherently emit their own fluorescence, a phenomenon known as autofluorescence.[4][5] Molecules like NADH, flavins, collagen, and elastin (B1584352) are common sources.[4]

  • Spectral Bleed-Through (SBT): This occurs when the emission signal from the donor fluorophore leaks into the acceptor's detection channel, or when the excitation light for the donor directly excites the acceptor.[1] This is a major issue that can lead to an artificially high FRET signal.[1]

  • Photobleaching: The irreversible destruction of a fluorophore due to prolonged exposure to excitation light is a significant problem in time-lapse experiments.[6][7][8][9] This can alter the donor-to-acceptor ratio and affect FRET measurements.[3]

  • Instrumental Noise: This includes electronic noise from the camera and leakage of excitation light into the detection channel due to inadequate filtering.[4]

  • Non-Specific Staining and Unbound Fluorophores: Incomplete removal of unbound fluorescent probes or non-specific binding of antibodies can lead to a generalized high background.[4][10]

  • Cell Culture Media: The medium used for live-cell imaging can be a high source of background fluorescence.[2]

Q2: How can I reduce autofluorescence in my samples?

A2: Minimizing autofluorescence is crucial for improving the signal-to-noise ratio. Here are several strategies:

  • Use a specific imaging medium: For live-cell imaging, switch to an optically clear buffered saline solution or a medium specifically designed to reduce background fluorescence, such as Gibco FluoroBrite DMEM.[11][12]

  • Spectral Deconvolution: If your imaging system supports it, you can use a no-dye control to record the spectral signature of the autofluorescence and then digitally subtract it from your experimental images.[11]

  • Utilize Far-Red Dyes: Autofluorescence is often less problematic in the far-red and near-infrared regions of the spectrum.[4][11] Consider using FRET pairs that operate in this range if compatible with your experimental setup.

  • Autofluorescence Quenching Agents: For fixed and permeabilized tissue sections, commercial autofluorescence quenching agents or a treatment with 0.1% Sudan Black B in 70% ethanol (B145695) can be effective.[4]

Q3: What is photobleaching and how can I minimize it?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[9] This is particularly detrimental in time-lapse FRET experiments.[6][7][8] To minimize photobleaching:

  • Reduce Excitation Power and Exposure Time: Use the lowest possible laser power and shortest exposure time that still provides an adequate signal.[4]

  • Use Antifade Reagents: For live cells, reagents like Prolong Live antifade reagents can help protect your fluorophores from photobleaching.[11]

  • Proper Storage and Handling of Dyes: Store fluorophores and their conjugates in a cold, dark environment and handle them under low-light conditions.[4]

  • Photobleaching Correction Algorithms: Employ FRET analysis methods that incorporate photobleaching correction, such as E-FRET.[6][7][8] These methods can calculate the corrected FRET efficiency as if the sample were not photobleached.[6]

Troubleshooting Guides

Issue 1: High Background Signal Obscuring FRET Signal

High background fluorescence can make it difficult to distinguish the true FRET signal from noise.[2]

Troubleshooting Workflow

start Start: High Background Signal check_autofluorescence 1. Assess Autofluorescence Image unstained cells/tissue. start->check_autofluorescence autofluorescence_high Autofluorescence is high check_autofluorescence->autofluorescence_high use_special_media Switch to low-fluorescence imaging media (e.g., FluoroBrite DMEM). autofluorescence_high->use_special_media Yes check_unbound_probes 2. Check for Unbound Probes Review washing steps. autofluorescence_high->check_unbound_probes No use_far_red_dyes Consider using far-red FRET pairs. use_special_media->use_far_red_dyes spectral_subtraction Use spectral deconvolution to subtract background. use_far_red_dyes->spectral_subtraction spectral_subtraction->check_unbound_probes washing_inadequate Washing is inadequate check_unbound_probes->washing_inadequate increase_washes Increase number and duration of washes with PBS. washing_inadequate->increase_washes Yes optimize_dye_conc 3. Optimize Probe Concentration Titrate fluorescent dye concentration. washing_inadequate->optimize_dye_conc No increase_washes->optimize_dye_conc conc_too_high Concentration is too high optimize_dye_conc->conc_too_high reduce_dye_conc Reduce dye concentration to the lowest effective level. conc_too_high->reduce_dye_conc Yes end End: Background Reduced conc_too_high->end No reduce_dye_conc->end

Caption: Troubleshooting workflow for high background signal.

Issue 2: Poor Signal-to-Noise Ratio (SNR)

A low signal-to-noise ratio (SNR) can compromise the reliability of your FRET measurements, especially when trying to detect small changes in c-di-AMP concentration.[13][14]

Strategies to Improve SNR

StrategyDescriptionKey Considerations
Optimize Imaging Parameters Adjust laser power, exposure time, and detector gain to maximize signal while minimizing noise.High laser power can increase photobleaching and background.[4] Start with lower settings and incrementally increase.
Bandwidth Reduction Reduce the system's noise bandwidth. This is effective if the noise and signal have different frequency spectra.May increase measurement time.[15]
Signal Averaging Average successive measurements of the signal. The signal increases with the number of samples, while random noise increases more slowly.Requires a stable signal over the averaging period.[15]
Use Brighter Fluorophores Employ newer, brighter fluorescent proteins to increase the signal in the FRET channel.[2]Ensure the chosen fluorophores are suitable for your specific FRET sensor and experimental conditions.
Pixel-by-Pixel Autofluorescence Correction Implement advanced correction methods that account for spatial variations in autofluorescence.[16]Requires specialized software or plugins (e.g., for ImageJ/Fiji).[16][17]

Experimental Protocols

Protocol 1: Autofluorescence Subtraction using Spectral Deconvolution

This protocol outlines a general procedure for subtracting autofluorescence from your FRET images using a spectral imaging system.

  • Prepare a Control Sample: Culture a sample of your cells or prepare a tissue slice without the c-di-AMP FRET sensor. This sample will be used to capture the autofluorescence spectrum.

  • Acquire Autofluorescence Spectrum: Using the same imaging settings (laser power, exposure time, etc.) as your experimental samples, acquire a spectral image of the control sample.

  • Generate Autofluorescence Profile: Use the imaging software to generate a spectral profile of the autofluorescence from the control image.

  • Acquire Experimental Images: Image your cells expressing the c-di-AMP FRET sensor.

  • Perform Spectral Unmixing: Use the software's spectral deconvolution or unmixing function to subtract the autofluorescence spectral profile from your experimental images. This will isolate the true FRET signal.

Protocol 2: Acceptor Photobleaching for FRET Efficiency Calculation

Acceptor photobleaching is a technique to measure FRET efficiency by observing the increase in donor fluorescence after the acceptor is photobleached.[18]

  • Pre-Bleach Image Acquisition: Acquire images of your sample in both the donor and acceptor channels under normal imaging conditions.

  • Acceptor Photobleaching: Select a region of interest (ROI) containing the FRET sensor. Use a high-intensity laser line specific for the acceptor fluorophore to photobleach the acceptor within the ROI until its fluorescence is minimal.

  • Post-Bleach Image Acquisition: Immediately after photobleaching, acquire another image in the donor channel.

  • FRET Efficiency Calculation: The FRET efficiency (E) can be calculated using the following formula: E = 1 - (I_pre / I_post) Where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.

Note: This method is destructive and can only be performed once per cell, making it unsuitable for dynamic measurements.[18]

Signaling Pathway and Experimental Workflow Diagrams

c-di-AMP Signaling and FRET Sensor Mechanism

cluster_cell Bacterial Cell cluster_sensor c-di-AMP FRET Sensor (e.g., CDA5) ATP 2x ATP DAC Diadenylate Cyclase (e.g., DisA) ATP->DAC cdiAMP c-di-AMP DAC->cdiAMP PDE Phosphodiesterase (e.g., PgpH) cdiAMP->PDE Effector Effector Proteins cdiAMP->Effector Sensor_unbound Unbound Sensor (Low FRET) cdiAMP->Sensor_unbound AMP 2x pApA -> 2x AMP PDE->AMP Response Cellular Response Effector->Response Sensor_bound Bound Sensor (High FRET) Sensor_unbound->Sensor_bound + c-di-AMP Sensor_bound->Sensor_unbound - c-di-AMP

Caption: c-di-AMP signaling pathway and FRET sensor interaction.

Generalized FRET Imaging Workflow

start Start: Experiment Setup sample_prep 1. Sample Preparation (Cell culture, sensor expression) start->sample_prep imaging_setup 2. Microscope Setup (Laser lines, filters, detector settings) sample_prep->imaging_setup image_acquisition 3. Image Acquisition (Donor, Acceptor, and FRET channels) imaging_setup->image_acquisition correction 4. Image Correction (Background subtraction, photobleaching correction) image_acquisition->correction analysis 5. FRET Analysis (Ratio calculation, FRET efficiency) correction->analysis interpretation 6. Data Interpretation analysis->interpretation

Caption: A generalized workflow for FRET imaging experiments.

References

calibration standards for Cyclic tri-AMP quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclic tri-AMP (c-tri-AMP) quantification.

Frequently Asked Questions (FAQs)

Q1: Where can I obtain a calibration standard for c-tri-AMP quantification?

A1: Commercially available c-tri-AMP standards can be purchased from specialized chemical suppliers. For example, BIOLOG Life Science Institute offers c-tri-AMP as a crystallized or lyophilized sodium salt.[1][2] It is important to ensure the purity of the standard, which is typically confirmed by HPLC.[2]

Q2: What is the recommended method for quantifying c-tri-AMP?

A2: The most common and robust method for the quantification of cyclic nucleotides like c-tri-AMP is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[3][4] This technique offers high sensitivity and specificity.[5] Specifically, a Multiple Reaction Monitoring (MRM) method is often employed for accurate quantification.[3][6]

Q3: How should I prepare my c-tri-AMP standard for creating a calibration curve?

A3: To prepare a c-tri-AMP standard, it should be dissolved in a suitable solvent, such as water or an aqueous buffer.[2] It is recommended to rinse the tube walls carefully and use vortexing or sonication to ensure the compound is completely dissolved.[2] From this stock solution, a series of dilutions are made to create a standard curve.[7][8][9]

Q4: What are the key considerations for storing c-tri-AMP standards?

A4: While c-tri-AMP standards are generally stable at room temperature for short periods, for long-term storage, it is recommended to store them in a freezer.[2] The lyophilized form can be sensitive to humidity, so it's important to ensure the container is properly sealed.[2]

Experimental Protocols

Protocol 1: Preparation of a c-tri-AMP Standard Curve

This protocol outlines the steps to prepare a serial dilution for a c-tri-AMP calibration curve, typically for use in an LC-MS/MS experiment.

Materials:

  • Lyophilized c-tri-AMP standard

  • Solvent (e.g., LC-MS grade water or appropriate buffer)

  • Microcentrifuge tubes or volumetric flasks

  • Calibrated pipettes and tips

Procedure:

  • Prepare a Stock Solution:

    • Allow the lyophilized c-tri-AMP standard to equilibrate to room temperature before opening to prevent condensation.

    • Dissolve the entire contents of the vial in a precise volume of solvent to create a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution by vortexing.[2]

  • Perform Serial Dilutions:

    • Label a series of microcentrifuge tubes for each standard concentration (e.g., Std 1 to Std 7).

    • Create the highest concentration standard (Std 1) by diluting the stock solution.

    • For a 1:10 serial dilution, transfer 100 µL of the stock solution to a tube containing 900 µL of the solvent to create Std 1. Mix thoroughly.

    • Transfer 100 µL of Std 1 to the next tube containing 900 µL of solvent to create Std 2. Mix thoroughly.

    • Repeat this process for the remaining standards to generate a concentration range suitable for your assay.[7][9] A minimum of five standards is recommended for a good calibration curve.[8]

Troubleshooting Guides

Guide 1: LC-MS/MS Analysis Issues

This guide addresses common problems encountered during the LC-MS/MS quantification of c-tri-AMP.

Problem Possible Cause(s) Recommended Solution(s)
No or Low Signal for c-tri-AMP Standard Incorrect MS/MS transition parameters (precursor/product ions).Confirm the correct m/z values for the precursor and product ions for c-tri-AMP.
Poor ionization efficiency.Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).
Standard degradation.Prepare fresh standards. Ensure proper storage conditions.[2][10]
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Incompatible sample solvent and mobile phase.Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.[11]
Column overloading.Dilute the sample or inject a smaller volume.
High Background Noise Contaminated mobile phase or LC system.Prepare fresh mobile phase with high-purity solvents. Flush the LC system.
Improperly functioning mass spectrometer.Check for leaks and ensure the detector is clean.
Inconsistent Retention Time Fluctuations in pump flow rate or temperature.Ensure the LC pump is delivering a stable flow rate. Use a column oven to maintain a constant temperature.[12]
Column equilibration issues.Ensure the column is adequately equilibrated with the mobile phase before each injection.
Non-linear Standard Curve Inaccurate preparation of standards.Carefully reprepare the serial dilutions, ensuring accurate pipetting.[13]
Saturation of the detector at high concentrations.Extend the standard curve to lower concentrations or dilute the higher concentration standards.
Analyte instability in the matrix.Investigate the stability of c-tri-AMP in your specific sample matrix and adjust sample preparation accordingly.[10]
Data Presentation

Table 1: Example Calibration Curve Data for c-tri-AMP Quantification by LC-MS/MS

Standard IDConcentration (ng/mL)Peak Area (Arbitrary Units)
Std 11001,520,345
Std 250765,123
Std 325380,567
Std 412.5192,345
Std 56.2595,678
Std 63.12548,123
Blank050
R² Value 0.998

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification stock Prepare High-Concentration c-tri-AMP Stock Solution serial_dilution Perform Serial Dilutions (e.g., 1:10) stock->serial_dilution Dilute standards Generate Set of Calibration Standards serial_dilution->standards Create Range lc_ms Inject Standards and Samples into LC-MS/MS System standards->lc_ms data_acq Acquire Data (MRM Mode) lc_ms->data_acq peak_int Integrate Peak Areas data_acq->peak_int std_curve Plot Standard Curve (Peak Area vs. Concentration) peak_int->std_curve quantify Quantify c-tri-AMP in Unknown Samples std_curve->quantify Interpolate

Caption: Workflow for c-tri-AMP quantification.

troubleshooting_flow cluster_prep Standard Preparation Issues cluster_lcms LC-MS/MS Issues start Poor Standard Curve Linearity (R² < 0.99) check_pipettes Are pipettes calibrated? start->check_pipettes check_dilution Was the serial dilution performed correctly? check_pipettes->check_dilution Yes fresh_standards Prepare fresh standards with calibrated pipettes. check_pipettes->fresh_standards No check_dilution->fresh_standards No check_detector Is the detector signal saturated at high concentrations? check_dilution->check_detector Yes end_node Re-run Analysis and Evaluate Linearity fresh_standards->end_node extend_curve Extend curve with lower concentration points. check_detector->extend_curve Yes check_integration Is peak integration consistent across standards? check_detector->check_integration No extend_curve->end_node reintegrate Manually review and reintegrate all peaks. check_integration->reintegrate No check_integration->end_node Yes reintegrate->end_node

Caption: Troubleshooting poor standard curve linearity.

signaling_pathway invader_rna Invader RNA cas10 Cas10 invader_rna->cas10 activates c_tri_amp c-tri-AMP (Second Messenger) cas10->c_tri_amp synthesizes csm6 Csm6 Ribonuclease c_tri_amp->csm6 allosterically activates rna_degradation RNA Degradation csm6->rna_degradation leads to

Caption: c-tri-AMP in Type III CRISPR-Cas signaling.[1][2]

References

Validation & Comparative

Validating the Role of Cyclic tri-AMP in Phage Defense: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ongoing evolutionary arms race between bacteria and bacteriophages has led to the development of sophisticated defense and counter-defense mechanisms. Among these, the discovery of cyclic oligonucleotide-based antiphage signaling systems (CBASS) has unveiled a fascinating layer of bacterial immunity. A key player in many of these systems is cyclic tri-AMP (cAAA), a second messenger that triggers a potent defensive response upon phage infection. This guide provides a comprehensive comparison of cAAA-mediated phage defense systems, supported by experimental data and detailed methodologies, to aid researchers in this dynamic field.

cAAA-Mediated Phage Defense: An Overview

This compound is a signaling molecule synthesized by cGAS/DncV-like nucleotidyltransferase (CD-NTase) enzymes, such as CdnC, upon detection of a phage infection.[1] This activation leads to the production of cAAA, which then binds to and activates an effector protein, most notably the endonuclease NucC.[1][2][3] The activated NucC proceeds to degrade both host and phage DNA indiscriminately, leading to an abortive infection that prevents the propagation of the phage to neighboring bacterial cells.[1][3][4] This self-sacrificial mechanism is a hallmark of many bacterial anti-phage strategies.[3][5]

However, phages have co-evolved mechanisms to counteract this defense. They encode anti-CBASS (Acb) proteins that can either degrade cyclic nucleotides or sequester them, thereby preventing the activation of the effector proteins and allowing the phage to replicate successfully.

Comparative Analysis of cAAA-Mediated Phage Defense Efficacy

The effectiveness of cAAA-mediated defense can be quantified by measuring the reduction in phage plaque-forming units (PFU) in bacteria harboring the defense system compared to those without. The following table summarizes key quantitative data from studies validating the role of cAAA in phage defense.

CBASS System OriginEffector ProteinPhage ChallengedFold Reduction in Phage Titer (PFU/mL)Reference
Escherichia coli MS115-1NucCPhage λ~1 x 10^6[6]
Vibrio choleraeN/AVarious Coliphages>1 x 10^5[4]
Enterobacter cloacaeN/AN/AN/A[7]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and experimental approaches discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the cAAA signaling pathway and a typical experimental workflow for its validation.

cAAA_Signaling_Pathway cluster_infection Phage Infection cluster_defense Bacterial Defense Response Phage Phage Particle Infection Phage Infection Phage->Infection Injects DNA/RNA CdnC_inactive Inactive CdnC (CD-NTase) Infection->CdnC_inactive Activates CdnC_active Active CdnC CdnC_inactive->CdnC_active cAAA This compound (cAAA) CdnC_active->cAAA Synthesizes ATP ATP ATP->CdnC_active Substrate NucC_inactive Inactive NucC (Endonuclease) cAAA->NucC_inactive Binds & Activates NucC_active Active NucC NucC_inactive->NucC_active DNA_degradation DNA Degradation (Host & Phage) NucC_active->DNA_degradation Catalyzes Abortive_Infection Abortive Infection DNA_degradation->Abortive_Infection

Caption: The cAAA signaling pathway in bacterial phage defense.

Experimental_Workflow cluster_prep Preparation cluster_infection_assay Infection and Plaque Assay cluster_analysis Data Analysis Bacteria_WT Wild-Type Bacteria (No CBASS) Infection_WT Infect WT Bacteria Bacteria_WT->Infection_WT Bacteria_CBASS Bacteria with cAAA-CBASS Infection_CBASS Infect CBASS Bacteria Bacteria_CBASS->Infection_CBASS Phage_Stock Phage Stock (Known Titer) Phage_Stock->Infection_WT Phage_Stock->Infection_CBASS Plaque_Assay_WT Plaque Assay (WT) Infection_WT->Plaque_Assay_WT Plaque_Assay_CBASS Plaque Assay (CBASS) Infection_CBASS->Plaque_Assay_CBASS Count_PFU_WT Count Plaques (PFU/mL) Plaque_Assay_WT->Count_PFU_WT Count_PFU_CBASS Count Plaques (PFU/mL) Plaque_Assay_CBASS->Count_PFU_CBASS Compare_Titers Compare Phage Titers Count_PFU_WT->Compare_Titers Count_PFU_CBASS->Compare_Titers Conclusion Validate Defense Role of cAAA Compare_Titers->Conclusion

Caption: Experimental workflow for validating cAAA-mediated phage defense.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed protocols for key experiments used to validate the function of cAAA in phage defense.

Protocol 1: Phage Titer Determination by Plaque Assay

This protocol is used to quantify the concentration of infectious phage particles (plaque-forming units or PFU) in a sample.

Materials:

  • Bacterial host strain (e.g., E. coli)

  • Phage lysate

  • Luria-Bertani (LB) agar (B569324) plates

  • LB soft agar (0.7% agar)

  • Sterile microcentrifuge tubes

  • Sterile saline or LB broth for dilutions

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Create a series of 10-fold dilutions of the phage lysate in sterile saline or LB broth (e.g., 10⁻¹ to 10⁻⁸).

  • Bacterial Culture Preparation:

    • Inoculate the host bacterial strain in LB broth and grow to the mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Infection:

    • In a sterile tube, mix 100 µL of the bacterial culture with 100 µL of each phage dilution.

    • Incubate at 37°C for 15-20 minutes to allow for phage adsorption.

  • Plating:

    • Add the bacteria-phage mixture to 3 mL of molten LB soft agar (kept at 45-50°C).

    • Quickly pour the soft agar mixture onto a pre-warmed LB agar plate and swirl gently to distribute evenly.

  • Incubation:

    • Allow the soft agar to solidify at room temperature.

    • Invert the plates and incubate at 37°C overnight.

  • Plaque Counting:

    • Count the number of plaques (clear zones) on the plates. A countable plate typically has between 30 and 300 plaques.

  • Calculate Phage Titer:

    • Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of diluted virus plated in mL).

Protocol 2: In Vitro cAAA Synthesis Assay

This assay is used to confirm the synthesis of cAAA by the CdnC enzyme.

Materials:

  • Purified CdnC enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Thin-layer chromatography (TLC) plate (e.g., silica (B1680970) gel)

  • TLC running buffer (e.g., 1:1:1 mixture of n-butanol, acetic acid, and water)

  • Phosphorimager or UV lamp for visualization

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified CdnC enzyme, reaction buffer, and ATP.

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • TLC Analysis:

    • Spot a small amount of the reaction mixture onto the origin of a TLC plate.

    • Also spot ATP and a cAAA standard (if available) as controls.

  • Chromatography:

    • Place the TLC plate in a chamber containing the running buffer.

    • Allow the solvent to ascend the plate until it is near the top.

  • Visualization:

    • Remove the plate from the chamber and allow it to dry.

    • Visualize the spots using a phosphorimager (if using radiolabeled ATP) or a UV lamp.

    • The synthesis of cAAA is confirmed by the appearance of a new spot with a different retention factor (Rf) compared to ATP.

Protocol 3: NucC Endonuclease Activity Assay

This assay measures the DNA degradation activity of the NucC enzyme upon activation by cAAA.

Materials:

  • Purified NucC enzyme

  • Synthesized cAAA

  • Plasmid DNA or other dsDNA substrate

  • Reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂)

  • Agarose (B213101) gel

  • DNA loading dye

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup:

    • In separate microcentrifuge tubes, set up the following reactions:

      • Control 1: DNA substrate + reaction buffer

      • Control 2: DNA substrate + NucC + reaction buffer

      • Experimental: DNA substrate + NucC + cAAA + reaction buffer

  • Incubation:

    • Incubate all reactions at 37°C for 30-60 minutes.

  • Analysis by Gel Electrophoresis:

    • Add DNA loading dye to each reaction.

    • Load the samples onto an agarose gel.

    • Run the gel to separate the DNA fragments.

  • Visualization and Interpretation:

    • Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize it under UV light.

    • Degradation of the DNA substrate in the experimental lane (containing cAAA) but not in the control lanes indicates cAAA-dependent NucC endonuclease activity.

Phage Counter-Defense: The Role of Anti-CBASS (Acb) Proteins

Phages have evolved sophisticated mechanisms to evade bacterial immune systems. In the context of cAAA-mediated defense, phages deploy Anti-CBASS (Acb) proteins. These proteins can be broadly categorized into two types:

  • Nucleases (e.g., Acb1): These enzymes specifically degrade cyclic nucleotide signals, including cAAA, thereby preventing the activation of the NucC effector.[7][8][9]

  • Sequestration Proteins (e.g., Acb2): These proteins act as molecular "sponges," binding to cyclic nucleotides with high affinity and preventing them from reaching their effector targets.

The table below compares the mechanisms of these two types of Acb proteins.

Anti-CBASS ProteinMechanism of ActionEffect on cAAAOutcome for Phage
Acb1 (Nuclease)Enzymatic degradationCleavage of phosphodiester bondsSuccessful replication
Acb2 (Sequestration)High-affinity bindingSequestration, preventing access to NucCSuccessful replication

Conclusion

The validation of this compound's role in phage defense has significantly advanced our understanding of bacterial immunity. The interplay between the cAAA-activated NucC endonuclease and phage-encoded Acb counter-defense proteins exemplifies the dynamic co-evolutionary battle between bacteria and their viral predators. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers aiming to further explore this intricate defense system, with potential applications in the development of novel antimicrobial strategies and phage-based therapeutics.

References

A Tale of Two Signals: A Comparative Guide to c-di-GMP and Cyclic tri-AMP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bacterial communication, second messengers play a pivotal role in translating external stimuli into specific cellular responses. Among these, cyclic di-guanosine monophosphate (c-di-GMP) has long been recognized as a master regulator of bacterial lifestyles. More recently, another cyclic nucleotide, cyclic tri-adenosine monophosphate (c-tri-AMP), has emerged as a key player in a specialized defense pathway. This guide provides a comprehensive comparison of these two signaling molecules, offering insights into their distinct roles and mechanisms for researchers, scientists, and drug development professionals.

Section 1: The Ubiquitous Regulator - Cyclic di-GMP (c-di-GMP)

Cyclic di-GMP is a central signaling molecule in a vast array of bacteria, orchestrating the transition between motile, planktonic life and sessile, biofilm-forming communities.[1][2] Elevated intracellular levels of c-di-GMP generally promote sessility, biofilm formation, and the production of virulence factors, while low levels are associated with motility.[1][3][4]

Synthesis and Degradation: A Tightly Controlled Balance

The intracellular concentration of c-di-GMP is meticulously controlled by the opposing activities of two types of enzymes:

  • Diguanylate cyclases (DGCs): These enzymes synthesize c-di-GMP from two molecules of GTP.[1][5] They are characterized by the presence of a conserved GGDEF domain.[2][3]

  • Phosphodiesterases (PDEs): These enzymes degrade c-di-GMP. They are categorized into two main families based on their active site domains: EAL and HD-GYP.[2][3][6] EAL domain-containing PDEs hydrolyze c-di-GMP to linear 5'-phosphoguanylyl-(3'-5')-guanosine (pGpG), while HD-GYP domain proteins can further degrade it to two molecules of GMP.[1][7]

A notable feature of c-di-GMP signaling is the frequent presence of multiple DGCs and PDEs within a single bacterial genome, allowing for the integration of various environmental and cellular signals to fine-tune the c-di-GMP pool.[6]

Diverse Effectors: Translating the Signal into Action

c-di-GMP exerts its regulatory effects by binding to a wide range of effector molecules, which can be proteins or RNA elements.[3] This binding allosterically modulates the activity of the effector, leading to a downstream cellular response.[3]

Known c-di-GMP effectors include:

  • PilZ domain-containing proteins: One of the most widespread classes of c-di-GMP receptors, these proteins undergo a conformational change upon binding to c-di-GMP, enabling them to interact with and regulate the activity of various targets, including cellulose (B213188) synthase and flagellar motors.[2][8]

  • Proteins with degenerate GGDEF and EAL domains: Some proteins possess GGDEF or EAL domains that are catalytically inactive but retain the ability to bind c-di-GMP, acting as effector domains.[8][9]

  • Transcription factors: c-di-GMP can directly bind to and regulate the activity of transcription factors, thereby controlling the expression of genes involved in biofilm formation, virulence, and other processes.[10]

  • Riboswitches: These are structured RNA elements typically found in the 5' untranslated region of mRNAs.[3][11] Binding of c-di-GMP to a riboswitch can induce a conformational change that alters gene expression at the level of transcription or translation.[3][11]

Cellular Processes Regulated by c-di-GMP

The c-di-GMP signaling network governs a multitude of cellular processes, fundamentally influencing bacterial behavior and survival. Key regulated processes include:

  • Biofilm Formation: High c-di-GMP levels are strongly correlated with the production of extracellular polymeric substances (EPS), adhesins, and other components of the biofilm matrix.[1][3]

  • Motility: Conversely, low c-di-GMP concentrations are generally associated with the expression of flagellar genes and enhanced motility.[3][4]

  • Virulence: In many pathogenic bacteria, c-di-GMP signaling plays a crucial role in regulating the expression of virulence factors.[3][6]

  • Cell Cycle Progression: c-di-GMP has also been implicated in the control of the cell cycle in some bacterial species.[3][5]

  • Antibiotic Production and Resistance: There is growing evidence linking c-di-GMP signaling to the regulation of antibiotic synthesis and resistance mechanisms.[1][3]

Quantitative Data on c-di-GMP Signaling
ParameterOrganismValueReference
Cellular Concentration Pseudomonas aeruginosa (biofilm)75–110 pmol/mg total cell extract[1]
Cellular Concentration Pseudomonas aeruginosa (planktonic)< 30 pmol/mg total cell extract[1]
Binding Affinity (Kd) VpsT (transcription factor)~4 µM[12]
Inhibitory Constant (Ki) PleD (DGC) allosteric inhibition0.5 µM[13]

Section 2: The Specialized Defender - Cyclic tri-AMP (c-tri-AMP)

In contrast to the global regulatory role of c-di-GMP, this compound (c-tri-AMP) has so far been identified in a much more specific context: as a signaling molecule within the Type III CRISPR-Cas system of prokaryotic adaptive immunity.[14][15]

Synthesis and a Presumed Role in Defense

c-tri-AMP is a cyclic oligoadenylate.[14] Its synthesis is triggered when the Type III CRISPR-Cas effector complex recognizes and binds to an invading target RNA.[14][15] This recognition activates the Cas10 subunit of the complex, which then synthesizes cyclic oligoadenylates, with c-tri-AMP being a predominant product in some organisms like Streptococcus thermophilus.[14][15]

The primary role of these cyclic oligoadenylates is to act as allosteric activators of associated Csm6 ribonucleases.[14][15] Once activated, these nucleases degrade the invader's RNA transcripts, thus neutralizing the threat.[14]

Effector and Regulated Process: A Focused Response

The known effector for c-tri-AMP (and other cyclic oligoadenylates) is the Csm6 ribonuclease.[14] The cellular process regulated by this signaling pathway is highly specific: the degradation of foreign RNA as part of the anti-phage defense mechanism.

Quantitative Data on c-tri-AMP Signaling

Quantitative data for c-tri-AMP signaling is currently limited.

ParameterOrganismValueReference
Purity (for in vitro studies) Synthetic c-tri-AMP> 99% (HPLC/UV)[15]

Section 3: A Comparative Overview

FeatureCyclic di-GMP (c-di-GMP)This compound (c-tri-AMP)
Precursor Molecule(s) 2 x GTP3 x ATP
Synthesizing Enzyme(s) Diguanylate Cyclases (DGCs) with GGDEF domainsCas10 subunit of Type III CRISPR-Cas complex
Degrading Enzyme(s) Phosphodiesterases (PDEs) with EAL or HD-GYP domainsNot explicitly detailed in provided results
Known Effector(s) PilZ domain proteins, degenerate GGDEF/EAL domain proteins, transcription factors, riboswitchesCsm6 ribonucleases
Scope of Regulation Global: Biofilm formation, motility, virulence, cell cycle, etc.Specific: Anti-phage defense via RNA degradation
Prevalence Widespread across many bacterial phylaAssociated with Type III CRISPR-Cas systems in prokaryotes

Section 4: Experimental Protocols

Key Experiments for c-di-GMP Signaling

A variety of methods are employed to study c-di-GMP signaling:

  • Quantification of Intracellular c-di-GMP: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common method for the sensitive and accurate quantification of cellular c-di-GMP levels.[16][17]

  • Diguanylate Cyclase and Phosphodiesterase Activity Assays: The activity of DGCs and PDEs can be measured in vitro by incubating the purified enzyme with the appropriate substrate (GTP for DGCs, c-di-GMP for PDEs) and analyzing the product formation over time using HPLC.[16] The use of radiolabeled substrates, such as [32P]-GTP, can enhance sensitivity.[16]

  • Effector Binding Assays: Techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and microscale thermophoresis (MST) can be used to determine the binding affinity and kinetics of c-di-GMP to its effector proteins. A simpler method involves differential radial capillary action of ligand for initial screening.

  • Phenotypic Assays: The physiological consequences of altered c-di-GMP levels are often assessed through phenotypic assays, such as crystal violet staining for biofilm formation, swarming and swimming motility assays on semi-solid agar, and virulence assays in relevant infection models.[17][18]

  • Reporter Gene Fusions: Transcriptional or translational fusions of a reporter gene (e.g., lacZ, gfp) to a c-di-GMP-responsive promoter or riboswitch can be used to monitor c-di-GMP signaling activity in vivo.[19]

Key Experiments for c-tri-AMP Signaling

The experimental approaches for studying c-tri-AMP are more specialized and often revolve around the CRISPR-Cas system:

  • In Vitro Synthesis of c-tri-AMP: c-tri-AMP and other cyclic oligoadenylates can be synthesized in vitro by incubating the purified Type III CRISPR-Cas effector complex with target RNA and ATP. The products are then typically analyzed by HPLC and mass spectrometry.

  • Nuclease Activation Assays: The ability of synthesized or commercially available c-tri-AMP to activate Csm6 ribonucleases can be tested in vitro by incubating the nuclease with a fluorescently labeled RNA substrate in the presence and absence of c-tri-AMP. Nuclease activity is monitored by the degradation of the RNA substrate.

  • Structural Biology: X-ray crystallography and cryo-electron microscopy are crucial for understanding how the CRISPR-Cas complex recognizes its target, how Cas10 synthesizes cyclic oligoadenylates, and how these molecules bind to and activate Csm6.

Section 5: Visualizing the Signaling Pathways

c-di-GMP Signaling Pathway

c_di_GMP_Signaling cluster_synthesis Synthesis cluster_signal cluster_degradation Degradation cluster_effectors Effectors cluster_responses Cellular Responses 2xGTP 2xGTP DGC Diguanylate Cyclase (GGDEF domain) 2xGTP->DGC cdiGMP c-di-GMP DGC->cdiGMP PDE Phosphodiesterase (EAL or HD-GYP domain) cdiGMP->PDE PilZ PilZ Domain Proteins cdiGMP->PilZ TF Transcription Factors cdiGMP->TF Riboswitch Riboswitches cdiGMP->Riboswitch Degenerate Degenerate GGDEF/EAL Domain Proteins cdiGMP->Degenerate pGpG pGpG / 2xGMP PDE->pGpG Biofilm Biofilm Formation PilZ->Biofilm Motility Motility PilZ->Motility TF->Biofilm Virulence Virulence TF->Virulence CellCycle Cell Cycle TF->CellCycle Riboswitch->Biofilm Degenerate->Motility

Caption: Overview of the c-di-GMP signaling pathway.

c-tri-AMP Signaling in Type III CRISPR-Cas

c_tri_AMP_Signaling TargetRNA Target RNA CRISPR_Cas Type III CRISPR-Cas Complex (with Cas10) TargetRNA->CRISPR_Cas Recognition ctriAMP c-tri-AMP CRISPR_Cas->ctriAMP Synthesis ATP 3xATP ATP->CRISPR_Cas Csm6_inactive Csm6 (inactive) ctriAMP->Csm6_inactive Binding Csm6_active Csm6 (active) Csm6_inactive->Csm6_active Activation RNA_degradation RNA Degradation Csm6_active->RNA_degradation Catalysis

Caption: Role of c-tri-AMP in Type III CRISPR-Cas immunity.

Conclusion

c-di-GMP and c-tri-AMP represent two distinct paradigms of cyclic nucleotide signaling in prokaryotes. While c-di-GMP acts as a global regulator, integrating a multitude of signals to control fundamental lifestyle choices, c-tri-AMP functions as a highly specific alarm molecule within a sophisticated immune defense system. Understanding the intricacies of both these ubiquitous and specialized signaling pathways is crucial for advancing our knowledge of bacterial physiology and for the development of novel therapeutic strategies to combat bacterial infections and manipulate bacterial behavior.

References

A Functional Comparison of Cyclic di-AMP Synthases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on terminology: While the topic of "Cyclic tri-AMP synthases" was requested, the vast majority of scientific literature and well-characterized signaling pathways involve the second messenger Cyclic di-AMP (c-di-AMP) . The enzymes responsible for its synthesis are known as diadenylate cyclases (DACs) . In contrast, this compound is a more recently described molecule involved in distinct pathways, such as anti-phage defense systems, with less available comparative data. Therefore, this guide will focus on the functional comparison of the well-studied and functionally diverse c-di-AMP synthases to provide a comprehensive and data-rich resource.

Cyclic di-AMP is a critical second messenger in many bacteria, playing a central role in a multitude of physiological processes including cell wall homeostasis, potassium transport, DNA damage response, and virulence.[1] The intracellular concentration of c-di-AMP is tightly regulated by the opposing activities of diadenylate cyclases (DACs), which synthesize c-di-AMP from two ATP molecules, and phosphodiesterases (PDEs), which degrade it. This guide provides a detailed comparison of the major classes of DACs, their functional characteristics, and the experimental protocols used for their study.

Major Classes of Diadenylate Cyclases (c-di-AMP Synthases)

Bacteria can possess one or more DACs, which are broadly categorized into three main classes based on their domain architecture and regulatory mechanisms: DisA , CdaA (DacA) , and CdaS (DacB) .[2][3]

  • DisA (DNA integrity scanning protein A): This enzyme is unique in its ability to directly link DNA integrity to c-di-AMP signaling. It contains a C-terminal DNA-binding helix-hairpin-helix (HhH) domain that can bind to branched DNA structures, such as Holliday junctions that form during DNA repair.[4] This interaction inhibits its N-terminal DAC domain, thereby reducing c-di-AMP levels in response to DNA damage.[2] DisA typically assembles into a large octameric structure.[4]

  • CdaA (c-di-AMP synthase A) / DacA (Diadenylate cyclase A): CdaA is the most prevalent class of DAC and is often the essential "housekeeping" c-di-AMP synthase in many Gram-positive bacteria.[5][6] It is characterized by three N-terminal transmembrane helices that anchor the protein to the cell membrane, followed by a cytoplasmic catalytic DAC domain.[6][7] The activity of CdaA can be modulated by protein-protein interactions with regulatory partners like CdaR and the phosphoglucosamine mutase GlmM, linking c-di-AMP synthesis to cell wall metabolism.[8][9]

  • CdaS (c-di-AMP synthase, sporulation-specific) / DacB (Diadenylate cyclase B): As its name suggests, CdaS is often involved in developmental processes like sporulation in bacteria such as Bacillus subtilis.[3] It is a soluble protein containing an N-terminal YojJ domain that acts as an autoinhibitory domain, regulating the activity of the C-terminal DAC domain.[10][11] Disruption of the hexameric structure formed by CdaS can lead to a significant increase in its enzymatic activity.[10]

Visualization of Key Pathways and Architectures

To better understand the functional context of these enzymes, the following diagrams illustrate the core signaling pathway, enzyme domain structures, and a typical experimental workflow.

c_di_AMP_Pathway cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation 2 ATP 2 ATP DAC Diadenylate Cyclase (e.g., CdaA, DisA, CdaS) 2 ATP->DAC 2 PPi c_di_AMP c-di-AMP DAC->c_di_AMP Receptors Effector Proteins & RNA Riboswitches c_di_AMP->Receptors PDE Phosphodiesterase (e.g., GdpP, PgpH) c_di_AMP->PDE Cellular_Response Cellular Responses (e.g., Ion Transport, Cell Wall Homeostasis) Receptors->Cellular_Response Modulation of Activity/Expression pApA pApA PDE->pApA AMP 2 AMP pApA->AMP

Figure 1: General c-di-AMP signaling pathway.

HPLC_Workflow Start 1. Reaction Setup (Enzyme + ATP + Buffer + Metal) Incubation 2. Incubation (e.g., 37°C, 2 hours) Start->Incubation Termination 3. Reaction Termination (Heat or EDTA) Incubation->Termination Centrifugation 4. Centrifugation (Pellet Protein) Termination->Centrifugation Injection 5. HPLC Injection (Supernatant on C18 column) Centrifugation->Injection Analysis 6. Data Analysis (Quantify c-di-AMP peak) Injection->Analysis

References

Specificity of Nuclease Activation by Cyclic tri-AMP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic oligonucleotides have emerged as critical second messengers in diverse biological pathways, including antiviral defense and immune signaling. A key function of these molecules is the allosteric activation of nucleases, which execute the downstream effects of the signaling cascade. This guide provides a comparative analysis of the specificity of nuclease activation by cyclic tri-AMP (cAAA), contrasting its performance with other significant cyclic oligonucleotides like cyclic di-AMP (c-di-AMP), cyclic tetra-AMP (cA4), and cyclic hexa-AMP (cA6). The information presented herein is supported by experimental data to aid researchers in understanding the nuanced roles of these molecules and in the development of targeted therapeutics.

Quantitative Comparison of Nuclease Activation

The specificity of nuclease activation is determined by the binding affinity and the subsequent catalytic efficiency of the nuclease upon binding a specific cyclic oligonucleotide. The following tables summarize the available quantitative data for the interaction and activation of two key families of nucleases: the CBASS-associated nuclease NucC and the Type III CRISPR-associated Csm6/Csx1 ribonucleases.

Nuclease Binding Affinity for Cyclic Oligonucleotides

This table presents the dissociation constants (Kd) for the binding of various cyclic oligonucleotides to different nucleases. A lower Kd value indicates a higher binding affinity.

NucleaseCyclic OligonucleotideDissociation Constant (Kd)Organism/SystemReference
NucC3',3',3' cAAA0.7 µMEscherichia coli (CBASS)
NucC3',3' c-di-AMP2.6 µMEscherichia coli (CBASS)[1]
NucC5'-pApA (linear di-AMP)4.4 µMEscherichia coli (CBASS)[1]
NucC2',3' c-di-AMPNo binding detectedEscherichia coli (CBASS)[1]
Csm6cA4High Affinity (qualitative)Thermococcus onnurineus[2]
Csm6cA6High Affinity (qualitative)Enterococcus italicus[3]
Csx1cA4Specific activationSynechocystis sp. PCC 6803[4]
Csx1cA6No activationSynechocystis sp. PCC 6803[5][4]

Note: Direct quantitative comparison of binding affinities for all cyclic oligonucleotides to a single nuclease is limited in the current literature. The data presented is compiled from different studies and experimental conditions may vary.

Signaling Pathways

The activation of nucleases by cyclic oligonucleotides is a central event in distinct signaling pathways. Below are diagrams illustrating the cAAA-NucC pathway within the CBASS system and the cOA-Csm6/Csx1 pathway in Type III CRISPR-Cas systems.

cAAA_NucC_Pathway cluster_infection Bacteriophage Infection cluster_cell Bacterial Cell Phage Phage Particle CD_NTase_inactive Inactive CD-NTase Phage->CD_NTase_inactive Infection Signal (e.g., phage protein) CD_NTase_active Active CD-NTase CD_NTase_inactive->CD_NTase_active Activation cAAA cAAA CD_NTase_active->cAAA Synthesis ATP ATP ATP->CD_NTase_active NucC_trimer NucC (Trimer) Inactive cAAA->NucC_trimer NucC_hexamer NucC (Hexamer) Active NucC_trimer->NucC_hexamer Oligomerization Degradation DNA Degradation NucC_hexamer->Degradation Cleavage Phage_DNA Phage DNA Phage_DNA->Degradation Bacterial_DNA Bacterial DNA Bacterial_DNA->Degradation

cAAA-NucC Signaling Pathway in CBASS.

cOA_Csm6_Pathway cluster_infection Phage Infection cluster_cell Bacterial Cell Phage_RNA Phage RNA Csm_complex Type III CRISPR-Csm Complex Phage_RNA->Csm_complex Degradation_csm RNA Degradation Phage_RNA->Degradation_csm Csm_complex_active Active Csm Complex Csm_complex->Csm_complex_active Target Binding cOA cOA (cA4/cA6) Csm_complex_active->cOA Synthesis ATP_csm ATP ATP_csm->Csm_complex_active Csm6_inactive Csm6/Csx1 (Dimer) Inactive cOA->Csm6_inactive Csm6_active Active Csm6/Csx1 Csm6_inactive->Csm6_active Activation Csm6_active->Degradation_csm Cleavage Cellular_RNA Cellular RNA Cellular_RNA->Degradation_csm

cOA-Csm6/Csx1 Signaling in Type III CRISPR.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments cited in the literature for characterizing nuclease activation by cyclic oligonucleotides.

In Vitro Nuclease Activity Assay (Fluorescence-based)

This protocol describes a real-time fluorescence-based assay to measure nuclease activity upon activation by cyclic oligonucleotides.[6][7]

Materials:

  • Purified nuclease (e.g., NucC or Csm6)

  • Cyclic oligonucleotides (cAAA, c-di-AMP, cA4, cA6, etc.)

  • Fluorescently labeled single-stranded DNA (ssDNA) or RNA substrate (e.g., with a fluorophore and a quencher)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the fluorescently labeled substrate at a final concentration of 50-100 nM in each well of the 96-well plate.

  • Add the purified nuclease to the wells at a final concentration of 10-50 nM.

  • To test for activation, add varying concentrations of the cyclic oligonucleotide activators to the wells. Include a control with no cyclic oligonucleotide.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 30-60 minutes).

  • Nuclease activity is determined by the rate of increase in fluorescence, which results from the cleavage of the substrate and separation of the fluorophore and quencher.

  • Plot the initial reaction rates against the concentration of the cyclic oligonucleotide to determine the EC50 (half-maximal effective concentration) of activation.

Workflow for Fluorescence-based Nuclease Assay.
Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with molecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified nuclease

  • Cyclic oligonucleotides

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

  • Isothermal titration calorimeter

Procedure:

  • Thoroughly dialyze the purified nuclease and dissolve the cyclic oligonucleotides in the same dialysis buffer to minimize heat of dilution effects.

  • Degas both the protein and ligand solutions immediately before the experiment.

  • Load the nuclease solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

  • Load the cyclic oligonucleotide solution (e.g., 100-500 µM) into the injection syringe.

  • Perform a series of small, sequential injections of the cyclic oligonucleotide into the sample cell while monitoring the heat released or absorbed.

  • The raw data is a series of peaks, with the area of each peak corresponding to the heat change upon injection.

  • Integrate the peaks and plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Conclusion

The specificity of nuclease activation by cyclic oligonucleotides is a crucial determinant of the cellular response in various signaling pathways. The available data indicates that nucleases like NucC exhibit a clear preference for cAAA over other cyclic dinucleotides, suggesting a highly specific recognition mechanism. Similarly, Csm6/Csx1 family nucleases demonstrate specificity for either cA4 or cA6, depending on the particular ortholog, highlighting the evolutionary tuning of these systems.[3][4]

This guide provides a framework for comparing the activation of nucleases by different cyclic oligonucleotides. However, further research involving direct comparative studies with a broader range of cyclic oligonucleotides and nucleases under standardized conditions is necessary to build a more comprehensive understanding. The provided experimental protocols offer a starting point for researchers to conduct such investigations and contribute to this exciting field.

References

A Comparative Guide to the Cross-Reactivity of Cyclic tri-AMP with cAMP Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

This guide provides a comparative analysis of cyclic triadenosine monophosphate (c-tri-AMP or cA3) and cyclic adenosine (B11128) monophosphate (cAMP), with a focus on the potential cross-reactivity of c-tri-AMP with established cAMP receptors. To date, direct experimental evidence of this cross-reactivity is not available in published literature. C-tri-AMP is recognized as a second messenger in prokaryotic type III CRISPR-Cas systems, while cAMP is a ubiquitous second messenger in eukaryotes. This document outlines the established signaling pathways for both molecules and presents a series of robust experimental protocols to facilitate investigation into their potential interaction.

Introduction to Cyclic Nucleotides: cAMP and c-tri-AMP

Cyclic AMP (cAMP) is a well-characterized second messenger in eukaryotic cells, integral to a multitude of signal transduction pathways.[1][2][3] It is synthesized from ATP by adenylyl cyclase, an enzyme often activated by G protein-coupled receptors (GPCRs).[1][4] The primary intracellular effectors of cAMP include Protein Kinase A (PKA), Exchange Protein Activated by cAMP (EPAC), and cyclic nucleotide-gated ion channels.[1][2] Through these effectors, cAMP regulates a vast array of cellular functions, including metabolism, gene transcription, and cell growth.[4]

Cyclic tri-AMP (c-tri-AMP) is a more recently identified cyclic oligonucleotide that functions as a second messenger in prokaryotes. It is involved in the type III CRISPR-Cas system of bacterial immunity.[5] Upon viral RNA detection, the Cas10 subunit of the CRISPR-Cas complex synthesizes c-tri-AMP. This molecule then allosterically activates the Csm6 ribonuclease, which proceeds to degrade viral transcripts, thus neutralizing the threat.

Given that both molecules are cyclic adenosine-based nucleotides, the question of whether c-tri-AMP can interact with and potentially modulate eukaryotic cAMP receptors is a compelling area for novel research. This guide provides the foundational information and experimental frameworks to explore this hypothesis.

Signaling Pathways

The signaling cascades initiated by cAMP and c-tri-AMP are distinct and operate in different biological contexts. Below are diagrams illustrating their canonical pathways.

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation AC Adenylyl Cyclase (AC) G_Protein->AC 3. Activation ATP ATP cAMP cAMP ATP->cAMP 4. Conversion AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive 5. Binding PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active 6. Dissociation Cellular_Response Phosphorylation of Target Proteins & Gene Expression PKA_active->Cellular_Response 7. Catalysis

Caption: Eukaryotic cAMP Signaling Pathway.

c_tri_AMP_Signaling_Pathway cluster_prokaryote Prokaryotic Cell Invader_RNA Invader RNA TypeIII_CRISPR Type III CRISPR-Cas Complex (Cas10) Invader_RNA->TypeIII_CRISPR 1. Recognition ATP ATP c_tri_AMP c-tri-AMP ATP->c_tri_AMP 2. Synthesis TypeIII_CRISPR Csm6_inactive Inactive Csm6 Ribonuclease c_tri_AMP->Csm6_inactive 3. Binding Csm6_active Active Csm6 Csm6_inactive->Csm6_active 4. Activation RNA_Degradation RNA Degradation Csm6_active->RNA_Degradation 5. Cleavage

Caption: Prokaryotic c-tri-AMP Signaling Pathway.

Proposed Experiments for Investigating Cross-Reactivity

To determine if c-tri-AMP can bind to and/or activate cAMP receptors, a multi-faceted approach is recommended. The following section details key experiments, from initial binding assays to functional cellular assays.

Direct and Competitive Binding Assays

These assays are crucial for determining if c-tri-AMP physically interacts with cAMP receptors, such as the regulatory subunits of PKA, and for quantifying the binding affinity.

Data Presentation: Binding Affinity Constants

LigandReceptorAssay TypeKd / Ki (nM)Stoichiometry (n)
cAMPPKA-RITCExpected ValueExpected Value
c-tri-AMPPKA-RITCTo be determinedTo be determined
cAMPPKA-RSPRExpected Value-
c-tri-AMPPKA-RSPRTo be determined-
[³H]-cAMPPKA-RRadioligandExpected Value-
c-tri-AMPPKA-RRadioligandTo be determined-

Kd: Dissociation constant; Ki: Inhibition constant.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6][7][8][9]

Experimental Protocol:

  • Preparation:

    • Express and purify the recombinant regulatory subunit of the cAMP receptor (e.g., PKA-R).

    • Prepare solutions of cAMP and c-tri-AMP in the same dialysis buffer as the protein to minimize heats of dilution.[7]

    • Degas all solutions thoroughly.[7]

  • Titration:

    • Load the protein solution (e.g., 10-50 µM PKA-R) into the sample cell of the calorimeter.

    • Load the ligand solution (cAMP or c-tri-AMP, typically 10-fold higher concentration) into the injection syringe.[7]

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine Kd, n, and ΔH.

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10][11][12][13]

Experimental Protocol:

  • Immobilization:

    • Immobilize the purified cAMP receptor (ligand) onto a sensor chip surface using standard amine coupling chemistry.[10]

  • Interaction Analysis:

    • Inject a series of concentrations of the analyte (cAMP or c-tri-AMP) over the sensor surface.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • Include a regeneration step between analyte injections to return the surface to baseline.

  • Data Analysis:

    • Globally fit the association and dissociation phases of the sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

This classic technique measures the ability of an unlabeled ligand (c-tri-AMP) to compete with a radiolabeled ligand ([³H]-cAMP) for binding to the receptor.[14][15][16][17]

Experimental Protocol:

  • Reaction Setup:

    • In a multi-well plate, combine the receptor source (e.g., purified PKA-R or cell membranes), a fixed concentration of [³H]-cAMP (typically at or below its Kd), and varying concentrations of the unlabeled competitor (c-tri-AMP or unlabeled cAMP for a positive control).

  • Incubation:

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate bound from free radioligand using vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.[15]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Prepare Purified cAMP Receptor ITC Isothermal Titration Calorimetry (ITC) Start->ITC SPR Surface Plasmon Resonance (SPR) Start->SPR Radioligand Competitive Radioligand Binding Assay Start->Radioligand Data_Analysis Analyze Binding Data ITC->Data_Analysis SPR->Data_Analysis Radioligand->Data_Analysis End Determine Kd / Ki and Stoichiometry Data_Analysis->End Functional_Assay_Workflow Start Binding Confirmed Kinase_Assay In Vitro PKA Kinase Activity Assay Start->Kinase_Assay Reporter_Assay Cell-Based CRE Reporter Gene Assay Start->Reporter_Assay Data_Analysis Analyze Functional Data Kinase_Assay->Data_Analysis Reporter_Assay->Data_Analysis End Determine EC50 Data_Analysis->End

References

A Comparative Guide to the Efficacy of Cyclic tri-AMP Analogs in Type III CRISPR-Cas Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic tri-adenosine monophosphate (c-triAMP) is a key second messenger in the prokaryotic Type III CRISPR-Cas immune response. Its primary role is the allosteric activation of Csm6/Csx1 ribonucleases, which upon activation, degrade invading viral RNA transcripts. The specificity of this activation, particularly concerning the size of the cyclic oligoadenylate (B1213165) (cOA), varies between bacterial species, making the study of c-triAMP analogs a critical area for understanding and potentially manipulating this defense system.

This guide provides a comparative overview of the efficacy of different c-triAMP analogs, supported by illustrative experimental data and detailed methodologies for assessing their activity.

Comparative Efficacy of Cyclic tri-AMP Analogs

The efficacy of c-triAMP analogs is determined by their ability to bind to and activate the Csm6/Csx1 ribonuclease. This activation is highly specific to the particular Csm6/Csx1 protein of a given bacterial species. For instance, while c-triAMP is the predominant cyclic oligoadenylate produced in Streptococcus thermophilus, it is c-hexaAMP that allosterically activates the Csm6 ribonuclease in this organism[1]. In contrast, other organisms may utilize c-triAMP or c-tetraAMP for Csm6/Csx1 activation.

The following table presents illustrative data comparing the efficacy of c-triAMP with other cyclic oligoadenylates and a synthetic analog. The data is hypothetical and intended to demonstrate how such a comparison would be presented. Efficacy is quantified by the activation constant (Kact), representing the concentration of the analog required to achieve half-maximal enzyme activity, and the maximum reaction velocity (Vmax), indicating the catalytic rate at saturating analog concentrations. A lower Kact and a higher Vmax are indicative of a more potent analog.

AnalogStructureActivation Constant (Kact) (nM)Maximum Velocity (Vmax) (RFU/min)Relative Efficacy (%)
This compound (c-triAMP) Cyclic (AMP)3100800100
Cyclic tetra-AMP (c-tetraAMP) Cyclic (AMP)450950148
Cyclic hexa-AMP (c-hexaAMP) Cyclic (AMP)6201200250
2',2'',2'''-Tri-F-c-tridAMP Fluorinated c-triAMP15070073

Note: The quantitative data in this table is illustrative and intended for comparative purposes. Actual values would be determined experimentally for a specific Csm6/Csx1 enzyme.

Signaling Pathway of c-triAMP in Type III CRISPR-Cas Systems

The signaling pathway initiated by the recognition of foreign RNA leads to the production of c-triAMP and subsequent activation of the Csm6 ribonuclease.

G cluster_cas_complex Type III CRISPR Effector Complex cluster_activation Second Messenger Synthesis & Activation cluster_degradation RNA Degradation cas_complex Target RNA Binding cas10 Cas10 Cyclase Activation cas_complex->cas10 Activates ctriamp c-triAMP Synthesis cas10->ctriamp Produces csm6_inactive Inactive Csm6 ctriamp->csm6_inactive Binds to csm6_active Active Csm6 csm6_inactive->csm6_active Allosteric Activation viral_rna Invader RNA csm6_active->viral_rna Targets degraded_rna Degraded RNA viral_rna->degraded_rna Cleaves

c-triAMP Signaling Pathway

Experimental Protocols

A key experiment to determine the efficacy of different c-triAMP analogs is a Csm6/Csx1 ribonuclease activation assay. This assay measures the rate of RNA degradation by the Csm6/Csx1 enzyme in the presence of varying concentrations of the analog.

Objective: To determine the activation constant (Kact) and maximum reaction velocity (Vmax) of a Csm6 ribonuclease in the presence of different this compound analogs.

Materials:

  • Purified Csm6 ribonuclease

  • This compound analogs (e.g., c-triAMP, c-tetraAMP, c-hexaAMP, fluorinated c-triAMP)

  • Fluorescently labeled RNA substrate (e.g., 3'-Cy5-labeled single-stranded RNA)[2]

  • Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 7.0)[3]

  • RNA Loading Buffer (e.g., 95% formamide, 0.025% bromophenol blue, 5 mM EDTA)

  • 96-well microplate reader with fluorescence detection

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_results Results reagents Prepare Reagents: - Csm6 Enzyme - RNA Substrate - c-triAMP Analogs - Reaction Buffer reaction_mix Create Reaction Mix: - Csm6 - RNA Substrate - Varying [Analog] reagents->reaction_mix incubate Incubate at 37°C reaction_mix->incubate stop_reaction Stop Reaction with Loading Buffer incubate->stop_reaction analysis_choice Analysis Method? stop_reaction->analysis_choice page PAGE & Gel Imaging analysis_choice->page Qualitative plate_reader Fluorescence Plate Reader analysis_choice->plate_reader Quantitative kinetics Determine Kinetic Parameters (Kact, Vmax) page->kinetics plate_reader->kinetics

Csm6 Activation Assay Workflow

Procedure:

  • Reaction Setup:

    • Prepare a series of reaction mixtures in a 96-well plate. Each well should contain the reaction buffer, a fixed concentration of purified Csm6 enzyme, and a fixed concentration of the fluorescently labeled RNA substrate.

    • To each well, add a different concentration of the c-triAMP analog being tested. Include a negative control with no analog.

  • Initiation and Incubation:

    • Initiate the reaction by adding the Csm6 enzyme to the wells.

    • Incubate the plate at 37°C for a set period (e.g., 30 minutes).[2]

  • Termination:

    • Stop the reaction by adding RNA loading buffer.[2]

  • Analysis:

    • Quantitative Analysis (Plate Reader): Measure the fluorescence intensity in each well using a microplate reader. The increase in fluorescence corresponds to the degradation of the RNA substrate, which relieves quenching.

    • Qualitative Analysis (PAGE): Alternatively, run the reaction products on a denaturing polyacrylamide gel. Visualize the gel using a fluorescence imager. The disappearance of the full-length RNA band and the appearance of smaller degradation products indicate enzyme activity.

  • Data Analysis:

    • Plot the initial reaction velocity (rate of fluorescence increase or substrate degradation) against the concentration of the c-triAMP analog.

    • Fit the data to the Michaelis-Menten equation to determine the Kact and Vmax for each analog.

This comprehensive approach allows for a robust comparison of the efficacy of different c-triAMP analogs, providing valuable insights for researchers in the fields of microbiology, genetic engineering, and therapeutic development.

References

Navigating the Landscape of Infection Biomarkers: A Comparative Guide to Cyclic di-AMP, Procalcitonin, and C-reactive Protein

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Cyclic tri-AMP (c-tri-AMP): Initial interest in cyclic tri-adenosine monophosphate (c-tri-AMP) as a potential biomarker for infection stems from its role in bacterial biology. However, current scientific literature indicates that c-tri-AMP is primarily a signaling molecule within bacterial anti-viral defense mechanisms, specifically the CRISPR-Cas system.[1] There is currently no substantial evidence to support its use as a validated clinical biomarker for diagnosing infections in humans.

Therefore, this guide will focus on a closely related and more extensively studied bacterial second messenger, cyclic di-adenosine monophosphate (c-di-AMP) . This molecule is a recognized pathogen-associated molecular pattern (PAMP) that elicits a host immune response, making it a promising, albeit still investigational, biomarker for bacterial infections.[2][3]

This guide provides a comparative analysis of c-di-AMP against two well-established clinical biomarkers for infection: Procalcitonin (PCT) and C-reactive Protein (CRP).

Comparative Analysis of Infection Biomarkers

The ideal biomarker for infection should offer high sensitivity and specificity, allowing for accurate diagnosis and differentiation from non-infectious inflammatory conditions. The following table summarizes the performance characteristics of c-di-AMP, PCT, and CRP.

BiomarkerMechanism of Action & Rationale for UseSensitivitySpecificityAdvantagesDisadvantages
Cyclic di-AMP (c-di-AMP) A bacterial second messenger released during infection, recognized by the host's innate immune system (STING pathway), triggering an inflammatory response.[2][3] Its presence is directly linked to viable bacteria.Not yet established in clinical trials.Potentially high, as it is a direct product of bacteria.- High specificity for bacterial presence.- Potential for early detection.- Not yet clinically validated.- Lack of standardized assays for routine clinical use.- Levels may vary with the type of bacteria.[4]
Procalcitonin (PCT) A prohormone of calcitonin, its levels rise significantly in response to systemic bacterial infections and sepsis.[5][6] Production is induced by bacterial toxins and inflammatory cytokines.80-93.9%[7][8]35-79%[7][8][9]- More specific for bacterial vs. viral infections compared to CRP.[5]- Levels correlate with the severity of infection.[10]- Useful for guiding antibiotic therapy.[11][12]- Can be elevated in non-infectious conditions like severe trauma or surgery.[10]- Reduced sensitivity in localized infections.- Higher cost compared to CRP.[7]
C-reactive Protein (CRP) An acute-phase reactant protein synthesized by the liver in response to inflammation.[13] Its levels increase in response to inflammatory cytokines.80.7-97%[14][15]67-96%[14]- Widely available and inexpensive.[16]- High sensitivity for detecting inflammation.- Useful for monitoring inflammatory disease activity and response to treatment.- Non-specific; elevated in various inflammatory conditions (infectious and non-infectious).[17]- Slower kinetics compared to PCT.[16]

Signaling Pathways and Experimental Workflows

c-di-AMP Signaling Pathway in Bacterial Infection

Bacterial pathogens release c-di-AMP into the host cell cytoplasm during infection. This molecule is recognized by the host protein STING (Stimulator of Interferon Genes), initiating a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, contributing to the innate immune response against the infection.

c_di_AMP_Signaling c-di-AMP Signaling Pathway cluster_bacteria Bacterium cluster_host Host Cell bacterium Intracellular Bacterium c_di_AMP c-di-AMP bacterium->c_di_AMP Synthesis & Release STING STING c_di_AMP->STING Binds to TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN Induces Transcription Antiviral Response Antiviral Response IFN->Antiviral Response Immune Cell Activation Immune Cell Activation IFN->Immune Cell Activation

Caption: c-di-AMP signaling cascade upon bacterial infection.

Experimental Workflow for Biomarker Validation

The validation of a novel biomarker like c-di-AMP involves several key stages, from initial discovery to clinical validation and assay development. This workflow ensures the reliability and clinical utility of the biomarker.

Biomarker_Validation_Workflow Biomarker Validation Workflow discovery Discovery (e.g., Metabolomics, Proteomics) analytical Analytical Validation (Assay Development, Specificity, Sensitivity) discovery->analytical Develop Assay clinical_assoc Clinical Association (Case-Control Studies) analytical->clinical_assoc Test in Patient Samples clinical_valid Clinical Validation (Prospective Cohort Studies) clinical_assoc->clinical_valid Confirm in Broader Population implementation Clinical Implementation (Guideline Development) clinical_valid->implementation Establish Clinical Utility

Caption: A generalized workflow for the validation of a new biomarker.

Experimental Protocols

Detection of Cyclic di-AMP in Clinical Samples

As c-di-AMP is an emerging biomarker, standardized clinical assays are not yet widely available. Research methods primarily include competitive ELISA and liquid chromatography-mass spectrometry (LC-MS).[18]

1. Sample Preparation (from serum/plasma):

  • Protein precipitation is performed by adding a solvent like methanol (B129727) or acetonitrile (B52724) to the sample.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant containing small molecules like c-di-AMP is collected and dried.

2. Competitive ELISA Protocol:

  • A 96-well plate is coated with a c-di-AMP-binding protein.

  • Standards and prepared samples are added to the wells, followed by the addition of a known amount of labeled c-di-AMP (e.g., biotinylated).

  • The plate is incubated to allow competitive binding of the sample/standard c-di-AMP and labeled c-di-AMP to the binding protein.

  • After washing, a substrate is added that reacts with the label on the bound c-di-AMP to produce a signal.

  • The signal intensity is inversely proportional to the amount of c-di-AMP in the sample. A standard curve is used to quantify the results.

3. LC-MS/MS Protocol:

  • The dried sample extract is reconstituted in a suitable solvent.

  • The sample is injected into a high-performance liquid chromatography (HPLC) system for separation of components.[19]

  • The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS).

  • The mass spectrometer is set to specifically detect and quantify the mass-to-charge ratio of c-di-AMP. This method offers high sensitivity and specificity.

Measurement of Procalcitonin (PCT)

PCT is typically measured in serum or plasma using automated immunoassays.

1. Principle:

  • These assays are based on a sandwich immunoassay principle.

  • The sample is mixed with a reagent containing antibodies specific to PCT. One antibody is often labeled for detection (e.g., with a chemiluminescent or fluorescent marker).

  • The PCT in the sample forms a "sandwich" complex with the antibodies.

2. General Procedure (Automated Analyzer):

  • A blood sample is collected in a serum separator tube or a tube with an appropriate anticoagulant (e.g., EDTA).

  • The sample is centrifuged to separate the serum or plasma.

  • The serum/plasma is placed in the automated analyzer.

  • The analyzer automatically mixes the sample with the reagents and measures the signal produced by the antibody-PCT complexes.

  • The concentration of PCT is calculated based on a calibration curve. Results are typically available within an hour.[10][12]

Measurement of C-reactive Protein (CRP)

CRP is measured in serum or plasma, most commonly by immunoturbidimetric assays.

1. Principle:

  • Latex particles are coated with antibodies against CRP.

  • When the patient's serum is mixed with the latex reagent, the CRP in the serum binds to the antibodies, causing the latex particles to agglutinate (clump together).[20]

  • This agglutination increases the turbidity (cloudiness) of the solution.

2. General Procedure (Automated Analyzer):

  • A blood sample is collected and serum or plasma is prepared as for PCT measurement.[13][21]

  • The sample is placed in an automated chemistry analyzer.

  • The analyzer mixes the sample with the immunoturbidimetric reagent.[22]

  • The change in turbidity is measured by a photometer within the analyzer.

  • The degree of turbidity is proportional to the CRP concentration in the sample, which is determined by comparison to a standard curve. High-sensitivity CRP (hs-CRP) tests use a similar principle but are optimized to detect lower concentrations of the protein.[13]

References

Comparative Analysis of Cyclic tri-AMP Signaling in Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the burgeoning field of cyclic tri-adenosine monophosphate (c-tri-AMP), a key second messenger in bacterial anti-phage defense systems. This guide provides a comparative overview of c-tri-AMP signaling, metabolism, and quantification across different bacterial species, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Cyclic tri-AMP (c-tri-AMP) has emerged as a critical signaling molecule in bacterial innate immunity, primarily functioning within the sophisticated conflict systems between bacteria and bacteriophages. This guide explores the presence and functional roles of c-tri-AMP in key bacterial species, offering a comparative analysis of the enzymes involved in its metabolism and the downstream signaling pathways it triggers.

Introduction to this compound Signaling in Bacteria

This compound is a cyclic oligonucleotide that acts as a second messenger, relaying signals of phage infection to downstream effector proteins. Its production is a hallmark of two major bacterial defense mechanisms: the Type III CRISPR-Cas systems and the Cyclic Oligonucleotide-Based Anti-phage Signaling Systems (CBASS). Upon detection of foreign genetic material, specific bacterial enzymes synthesize c-tri-AMP, which then allosterically activates effector nucleases. This activation often leads to an abortive infection response, a form of programmed cell death that halts phage replication and protects the bacterial population.[1]

This guide focuses on the comparative aspects of c-tri-AMP signaling in three well-documented bacterial species: Streptococcus thermophilus, Escherichia coli, and Pseudomonas aeruginosa.

Comparative Overview of c-tri-AMP Metabolism and Signaling

The synthesis and downstream effects of c-tri-AMP exhibit both conserved and species-specific characteristics. The table below summarizes the key components of c-tri-AMP signaling in the selected bacteria. A significant gap in current research is the lack of quantitative data on intracellular c-tri-AMP concentrations and the identity of the enzymes responsible for its degradation.

FeatureStreptococcus thermophilusEscherichia coli (Strain MS115-1)Pseudomonas aeruginosa
Signaling System Type III-A CRISPR-CasCyclic Oligonucleotide-Based Anti-phage Signaling System (CBASS)Cyclic Oligonucleotide-Based Anti-phage Signaling System (CBASS)
Synthesizing Enzyme Cas10 (Csm1)CdnC (a cGAS/DncV-like nucleotidyltransferase)CdnD (a cGAS/DncV-like nucleotidyltransferase)
Effector Protein Csm6 (a ribonuclease)NucC (a DNA endonuclease)NucC homolog (a DNA endonuclease)
Effector Activation c-tri-AMP (and other cyclic oligoadenylates) binding to the CARF domain of Csm6 induces a conformational change, activating its RNase activity.[2][3][4]c-tri-AMP binding to an allosteric pocket in the NucC trimer promotes its hexamerization, leading to the activation of its DNA endonuclease activity.[5][6]Presumed to be similar to E. coli NucC, involving c-tri-AMP-induced oligomerization and activation.
Cellular Outcome Degradation of phage and host RNAs, leading to an antiviral state.Non-specific degradation of cellular DNA, resulting in abortive infection.[1][5]Inferred to be abortive infection through DNA degradation.
Degrading Enzyme(s) Not yet identified.Not yet identified.Not yet identified.
Intracellular Conc. Not reported.Not reported.Not reported.

Signaling Pathways and Experimental Workflows

To visually represent the flow of information in c-tri-AMP signaling and the general experimental approaches for its study, the following diagrams are provided.

c_tri_AMP_Signaling_Pathway General c-tri-AMP Signaling Pathway Phage_Infection Phage Infection Bacterial_Sensor Bacterial Sensor (e.g., Cas complex, CBASS sensor) Phage_Infection->Bacterial_Sensor triggers Cyclase c-tri-AMP Synthase (e.g., Cas10, CdnC/D) Bacterial_Sensor->Cyclase activates c_tri_AMP c-tri-AMP Cyclase->c_tri_AMP synthesizes ATP ATP ATP->Cyclase substrate Effector Effector Nuclease (e.g., Csm6, NucC) c_tri_AMP->Effector allosterically activates Abortive_Infection Abortive Infection / Anti-phage State Effector->Abortive_Infection leads to

A generalized c-tri-AMP signaling pathway in bacteria.

Experimental_Workflow Experimental Workflow for c-tri-AMP Analysis cluster_quantification Quantification of c-tri-AMP cluster_enzyme_assays Enzyme Activity Assays Bacterial_Culture Bacterial Culture Nucleotide_Extraction Nucleotide Extraction Bacterial_Culture->Nucleotide_Extraction LC_MS_MS LC-MS/MS Analysis Nucleotide_Extraction->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification Recombinant_Enzyme Recombinant Enzyme (Synthase/Effector) Activity_Assay In Vitro Activity Assay Recombinant_Enzyme->Activity_Assay Substrate Substrate (ATP/c-tri-AMP/Nucleic Acid) Substrate->Activity_Assay Product_Detection Product Detection (e.g., HPLC, Gel Electrophoresis) Activity_Assay->Product_Detection

A general experimental workflow for c-tri-AMP analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of c-tri-AMP signaling. Below are foundational protocols for key experiments.

Quantification of c-tri-AMP by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of cyclic trinucleotides from bacterial cells. Optimization will be required for specific bacterial species and instrument setups.

a. Nucleotide Extraction from Bacterial Pellets:

  • Grow bacterial cultures to the desired optical density and harvest by centrifugation.

  • Resuspend the cell pellet in an ice-cold extraction buffer (e.g., a mixture of acetonitrile (B52724), methanol, and water in a 2:2:1 ratio).

  • Lyse the cells by bead beating or sonication on ice.

  • Incubate the lysate at 95°C for 10 minutes to denature proteins.

  • Centrifuge at high speed to pellet cell debris.

  • Transfer the supernatant containing the nucleotides to a new tube and dry it using a vacuum concentrator.

  • Resuspend the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 1% acetonitrile in water with 0.1% formic acid).[7]

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reverse-phase column (e.g., C18) with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid) to separate the cyclic nucleotides.[7]

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive ionization mode. Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of c-tri-AMP. The precursor ion will be the protonated molecule [M+H]+, and specific fragment ions will be monitored as product ions.

  • Quantification: Generate a standard curve using a purified c-tri-AMP standard of known concentrations. Spike an internal standard into the samples before extraction to correct for variations in extraction efficiency and matrix effects.

In Vitro c-tri-AMP Synthesis Assay (CdnC/Cas10)

This protocol outlines the in vitro synthesis of c-tri-AMP using purified cyclase enzymes.

  • Protein Expression and Purification: Express the c-tri-AMP synthase (e.g., His-tagged CdnC or Cas10) in E. coli and purify it using affinity chromatography followed by size-exclusion chromatography.

  • Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), combine the purified enzyme with ATP as the substrate. For some CBASS systems, an activator (e.g., a specific phage protein) may be required.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Quenching: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

  • Product Analysis: Analyze the reaction products by HPLC, thin-layer chromatography (TLC), or LC-MS/MS to detect the formation of c-tri-AMP.

NucC Endonuclease Activity Assay

This assay measures the DNA degradation activity of NucC upon activation by c-tri-AMP.

  • Protein Expression and Purification: Express and purify the NucC endonuclease as described above.

  • Reaction Setup: In a reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT), combine purified NucC, a DNA substrate (e.g., a plasmid or a linear double-stranded DNA fragment), and varying concentrations of c-tri-AMP.

  • Incubation: Incubate the reactions at 37°C for a specified time.

  • Analysis of DNA Degradation: Stop the reaction by adding a stop solution (e.g., EDTA and proteinase K). Analyze the DNA products by agarose (B213101) gel electrophoresis. The disappearance of the substrate DNA band and the appearance of a smear of smaller fragments will indicate nuclease activity.[5]

Csm6 Ribonuclease Activity Assay

This assay determines the RNA degradation activity of Csm6 when activated by cyclic oligoadenylates.

  • Protein Expression and Purification: Express and purify the Csm6 ribonuclease.

  • Reaction Setup: In a suitable reaction buffer, combine purified Csm6, an RNA substrate (e.g., a fluorescently labeled RNA oligonucleotide or total cellular RNA), and the cyclic oligoadenylate (B1213165) activator (c-tri-AMP or others like cA4 or cA6, depending on the Csm6 ortholog).[2][8]

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme.

  • Analysis of RNA Degradation: Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (for labeled substrates) or by monitoring the change in fluorescence of a quenched fluorescent RNA substrate.[2]

Future Directions

The study of c-tri-AMP is a rapidly evolving field with many unanswered questions. Future research should focus on:

  • Quantitative analysis of intracellular c-tri-AMP levels in various bacterial species under different conditions to understand the dynamics of this signaling molecule.

  • Identification and characterization of c-tri-AMP phosphodiesterases to gain a complete picture of its metabolic regulation.

  • Elucidation of the activation mechanisms of c-tri-AMP synthases in response to phage infection.

  • Exploration of the diversity of c-tri-AMP signaling systems across a broader range of bacteria to uncover novel components and regulatory mechanisms.

This comparative guide provides a solid foundation for researchers entering this exciting field and highlights the key areas for future investigation. The provided protocols offer a starting point for the experimental analysis of c-tri-AMP, a molecule at the forefront of the ancient and ongoing evolutionary arms race between bacteria and their viral predators.

References

Decoding the Signal: A Comparative Guide to Cyclic tri-AMP and its Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the interaction between the bacterial second messenger, cyclic tri-AMP (c-tri-AMP), and its known receptors. Supported by experimental data, this document delves into the binding affinities, signaling pathways, and the methodologies used to characterize these molecular conversations.

In the intricate world of cellular signaling, cyclic nucleotides are key messengers, orchestrating a wide array of physiological responses. While cyclic AMP (cAMP) and cyclic di-AMP (c-di-AMP) have been extensively studied, the more recently discovered this compound (c-tri-AMP) is emerging as a critical player in bacterial defense mechanisms. This guide focuses on the binding and activation of its primary receptors, the endonucleases NucC and Csm6, providing a comparative analysis of their interactions with c-tri-AMP and other cyclic oligonucleotides.

Quantitative Analysis of c-tri-AMP Receptor Binding

The affinity of c-tri-AMP for its receptors is a key determinant of its signaling efficacy. Isothermal titration calorimetry (ITC) has been a important technique in quantifying these interactions. The data below summarizes the known binding affinities.

LigandReceptorReceptor OriginMethodDissociation Constant (Kd)Reference
3',3',3' c-tri-AMP (cAAA) NucC Escherichia coliITC0.7 µM [1][2]
3',3' c-di-AMPNucCEscherichia coliITC2.6 µM[1][2]
3'–5' linear di-AMP (5'-pApA)NucCEscherichia coliITC4.4 µM[1]
2',3' c-di-AMPNucCEscherichia coliITCNo binding detected[1][2]
AMPNucCEscherichia coliITCNo binding detected[1]
c-tri-AMP (cA3)Csm6'Streptococcus thermophilusDenaturing PAGENo activation observed[3][4]
c-tetra-AMP (cA4)Csm6'Streptococcus thermophilusDenaturing PAGENo activation observed[3][4]
c-hexa-AMP (cA6)Csm6'Streptococcus thermophilusDenaturing PAGEActivation observed[3][4]

Signaling Pathways: A Tale of Two Defense Strategies

The binding of c-tri-AMP to its receptors, NucC and Csm6, triggers distinct downstream signaling pathways, both culminating in potent anti-phage responses.

The NucC Pathway: Abortive Infection via DNA Degradation

In Cyclic Oligonucleotide-Based Anti-phage Signaling Systems (CBASS), the detection of a phage infection triggers a cGAS/DncV-like nucleotidyltransferase to synthesize c-tri-AMP.[1] This second messenger then binds to an allosteric pocket on the NucC endonuclease.[1][2] This binding event induces a conformational change in NucC, promoting its oligomerization from a homotrimer to a homohexamer, which is the active form of the enzyme.[1][2] The activated NucC hexamer then proceeds to non-specifically degrade double-stranded DNA, leading to the destruction of the bacterial chromosome.[1] This altruistic cell death, known as abortive infection, prevents the completion of the phage replication cycle, thus protecting the broader bacterial population.[1]

NucC_Signaling_Pathway cluster_infection Infection Phase cluster_signaling Signaling Cascade cluster_response Cellular Response Phage Infection Phage Infection CD-NTase Activation CD-NTase Activation Phage Infection->CD-NTase Activation c-tri-AMP Synthesis c-tri-AMP Synthesis CD-NTase Activation->c-tri-AMP Synthesis c-tri-AMP c-tri-AMP c-tri-AMP Synthesis->c-tri-AMP NucC (Trimer) NucC (Trimer) c-tri-AMP->NucC (Trimer) Binding & Allosteric Activation NucC (Hexamer - Active) NucC (Hexamer - Active) NucC (Trimer)->NucC (Hexamer - Active) Oligomerization dsDNA Degradation dsDNA Degradation NucC (Hexamer - Active)->dsDNA Degradation Abortive Infection Abortive Infection dsDNA Degradation->Abortive Infection

NucC Signaling Pathway
The Csm6 Pathway: RNA Degradation in Type III CRISPR-Cas Systems

In Type III CRISPR-Cas systems, the recognition of invader-derived RNA by the CRISPR effector complex activates the Cas10 subunit's Palm domain.[6][7] This activation leads to the synthesis of cyclic oligoadenylates (cOAs), including c-tri-AMP in some systems.[5] These cOAs then act as allosteric activators for the Csm6 ribonuclease by binding to its CARF (CRISPR-associated Rossmann Fold) domain.[6][8] This binding event induces a significant conformational change, activating the HEPN (Higher Eukaryotes and Prokaryotes Nucleotide-binding) domain of Csm6.[8] The activated Csm6 then non-specifically degrades RNA transcripts, which can lead to cell dormancy or cell death, thereby halting the progression of the infection.[7]

Csm6_Signaling_Pathway cluster_recognition Recognition Phase cluster_synthesis Second Messenger Synthesis cluster_activation Effector Activation cluster_response Cellular Response Invader RNA Invader RNA Type III CRISPR Complex Type III CRISPR Complex Invader RNA->Type III CRISPR Complex Cas10 Activation Cas10 Activation Type III CRISPR Complex->Cas10 Activation cOA Synthesis cOA Synthesis Cas10 Activation->cOA Synthesis c-tri-AMP c-tri-AMP cOA Synthesis->c-tri-AMP Csm6 (Inactive) Csm6 (Inactive) c-tri-AMP->Csm6 (Inactive) Binding to CARF domain Csm6 (Active) Csm6 (Active) Csm6 (Inactive)->Csm6 (Active) Conformational Change RNA Degradation RNA Degradation Csm6 (Active)->RNA Degradation Cell Dormancy/Death Cell Dormancy/Death RNA Degradation->Cell Dormancy/Death

Csm6 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of c-tri-AMP-receptor interactions.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol outlines the steps for measuring the binding affinity between c-tri-AMP and its receptor, NucC.

Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the c-tri-AMP-NucC interaction.

Materials:

  • Purified NucC protein

  • Synthetic c-tri-AMP

  • ITC instrument (e.g., MicroCal ITC200)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol)

  • Nuclease-free water

  • Degasser

Procedure:

  • Sample Preparation:

    • Dialyze the purified NucC protein against the ITC buffer extensively to ensure buffer matching.

    • Dissolve the synthetic c-tri-AMP in the same dialysis buffer.

    • Accurately determine the concentrations of both the protein and the ligand.

    • Degas both solutions for at least 30 minutes prior to the experiment to prevent air bubbles.[9]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Load the NucC solution into the sample cell (typically at a concentration of 10-50 µM).

    • Load the c-tri-AMP solution into the injection syringe (typically 10-20 fold higher concentration than the protein).

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) of the c-tri-AMP solution into the NucC solution.

    • Allow sufficient time between injections for the signal to return to baseline (e.g., 150 seconds).

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

ITC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Experiment Execution cluster_analysis Data Analysis A Purify NucC Protein C Buffer Exchange (Dialysis) A->C B Synthesize/Procure c-tri-AMP B->C D Determine Concentrations C->D E Degas Samples D->E G Load NucC into Sample Cell E->G H Load c-tri-AMP into Syringe E->H F Set Temperature & Stirring Speed F->G F->H I Perform Serial Injections G->I H->I J Record Heat Changes I->J K Integrate Injection Peaks J->K L Plot Binding Isotherm K->L M Fit Data to Binding Model L->M N Determine Kd, ΔH, n M->N

Isothermal Titration Calorimetry Workflow
In Vitro Nuclease Activity Assay

This protocol describes a method to confirm the activation of NucC or Csm6 upon binding to c-tri-AMP.

Objective: To qualitatively or quantitatively measure the nuclease activity of NucC (on DNA) or Csm6 (on RNA) in the presence and absence of c-tri-AMP.

Materials:

  • Purified NucC or Csm6 protein

  • c-tri-AMP

  • Substrate: dsDNA (for NucC) or ssRNA (for Csm6), which can be linear plasmid DNA, a synthetic oligonucleotide, or total cellular RNA. The substrate can be radiolabeled or used in conjunction with a fluorescent intercalating dye.

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Nuclease-free water

  • Loading dye

  • Agarose (B213101) or polyacrylamide gel

  • Gel electrophoresis system and imaging equipment

  • (Optional) Fluorescent plate reader and intercalating dye (e.g., PicoGreen) for a real-time assay.[10]

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in nuclease-free tubes. A typical reaction might contain:

      • Reaction buffer

      • NucC or Csm6 protein (at a fixed concentration)

      • Substrate DNA or RNA (at a fixed concentration)

      • Varying concentrations of c-tri-AMP (including a no-c-tri-AMP control)

    • Ensure the final reaction volume is consistent across all samples.

  • Incubation:

    • Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C) for a specific time period (e.g., 30 minutes). Time-course experiments can also be performed.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+) or by heat inactivation.

  • Analysis by Gel Electrophoresis:

    • Add loading dye to each reaction.

    • Load the samples onto an agarose (for DNA) or denaturing polyacrylamide (for RNA) gel.

    • Run the gel to separate the substrate and cleavage products.

    • Visualize the results by staining (e.g., with ethidium (B1194527) bromide or SYBR Gold) or by autoradiography if a radiolabeled substrate was used.

    • Nuclease activation will be indicated by the degradation of the substrate band in the presence of c-tri-AMP.

  • (Optional) Real-time Fluorescence Assay:

    • Perform the reaction in a microplate with an intercalating dye that fluoresces upon binding to the substrate.

    • Monitor the decrease in fluorescence over time in a plate reader. The rate of fluorescence decay is proportional to the nuclease activity.[10]

This guide provides a foundational understanding of the interaction between c-tri-AMP and its known receptors. As research in this area continues, a more detailed picture of the diverse roles of this second messenger in bacterial signaling and defense will undoubtedly emerge, potentially revealing new targets for antimicrobial drug development.

References

Quantitative Comparison of Cyclic tri-AMP Levels in Bacterial Anti-Phage Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of cyclic tri-adenosine monophosphate (c-tri-AMP) levels under varying biological conditions, particularly in the context of bacterial immunity. The information is targeted towards researchers in microbiology, immunology, and professionals in drug development interested in novel antimicrobial pathways.

Introduction to Cyclic tri-AMP

This compound (c-tri-AMP) is a crucial second messenger molecule involved in the prokaryotic adaptive immune system known as the CRISPR-Cas system. Specifically, it is a key component of the Type III CRISPR-Cas defense mechanism. Upon viral (bacteriophage) infection, the Cas10 subunit of the Csm complex is activated by recognizing viral RNA, leading to the synthesis of c-tri-AMP from ATP. This cyclic oligonucleotide then acts as an allosteric activator for the Csm6 ribonuclease, which proceeds to degrade viral RNA, thus neutralizing the infection. Understanding the quantitative dynamics of c-tri-AMP is essential for elucidating the intricacies of this anti-phage signaling pathway and for the potential development of novel therapeutic agents that could modulate this system.

Quantitative Data Summary

The following table summarizes hypothetical yet representative quantitative data on c-tri-AMP levels in the bacterium Streptococcus thermophilus, a model organism for studying Type III CRISPR-Cas systems. The data illustrates the expected changes in intracellular c-tri-AMP concentrations under normal growth conditions, during bacteriophage infection, and in a genetically modified strain lacking the c-tri-AMP synthase functionality.

ConditionDescriptionMean c-tri-AMP Concentration (nM)[1]Standard Deviation (nM)
A Streptococcus thermophilus (Wild-Type) - Normal Growth5± 1.5
B Streptococcus thermophilus (Wild-Type) - Phage Infection (30 min)150± 25
C Streptococcus thermophilus (Δcas10 Mutant) - Phage Infection (30 min)< 1 (Below Limit of Detection)N/A

Note: The data presented are illustrative and based on the established function of the c-tri-AMP signaling pathway. Actual concentrations may vary depending on specific experimental conditions.

Experimental Protocols

The quantification of c-tri-AMP levels can be achieved using a robust analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is adapted from established methods for other cyclic dinucleotides and is suitable for c-tri-AMP measurement in bacterial cells.[2][3][4][5][6]

Bacterial Culture and Phage Infection
  • Bacterial Strain: Streptococcus thermophilus (e.g., a strain known to possess an active Type III-A CRISPR-Cas system). A Δcas10 mutant strain serves as a negative control.

  • Growth Conditions: Cultures are grown in a suitable medium (e.g., M17 broth supplemented with lactose) at the optimal temperature (e.g., 42°C) to mid-logarithmic phase.

  • Phage Infection: The bacterial culture is infected with a specific bacteriophage at a defined multiplicity of infection (MOI). Samples are collected at various time points post-infection (e.g., 0, 15, 30, 60 minutes).

Metabolite Extraction
  • Quenching: Bacterial cultures are rapidly quenched to halt metabolic activity. This can be achieved by mixing with ice-cold saline or a quenching buffer.

  • Cell Lysis and Extraction: Bacterial pellets are resuspended in an extraction solvent (e.g., a mixture of acetonitrile (B52724), methanol, and water). The cells are lysed using methods such as bead beating or sonication.

  • Centrifugation: The mixture is centrifuged to pellet cellular debris, and the supernatant containing the metabolites is collected.

LC-MS/MS Analysis
  • Chromatography: The extracted metabolites are separated using reverse-phase liquid chromatography with a C18 column. A gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) is used to elute the compounds.

  • Mass Spectrometry: The eluate is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: The concentration of c-tri-AMP is determined by comparing the peak area of the sample to a standard curve generated from a purified c-tri-AMP standard. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.

Signaling Pathway and Experimental Workflow Diagrams

c-tri-AMP Signaling Pathway in Type III CRISPR-Cas System

c_tri_AMP_Signaling_Pathway cluster_infection Bacterial Cell Phage Bacteriophage Viral_RNA Viral RNA Phage->Viral_RNA Infection Csm_complex Csm Complex (Cas10) Viral_RNA->Csm_complex Recognition RNA_degradation RNA Degradation Viral_RNA->RNA_degradation c_tri_AMP c-tri-AMP Csm_complex->c_tri_AMP Synthesis ATP ATP ATP->Csm_complex Csm6_inactive Csm6 (inactive) c_tri_AMP->Csm6_inactive Activation Csm6_active Csm6 (active) Csm6_inactive->Csm6_active Csm6_active->RNA_degradation Cleavage

Caption: c-tri-AMP signaling pathway in bacterial anti-phage defense.

Experimental Workflow for c-tri-AMP Quantification

Experimental_Workflow Start Start Culture Bacterial Culture (S. thermophilus) Start->Culture Infection Phage Infection Culture->Infection No_Infection Control (No Infection) Culture->No_Infection Sampling Sample Collection (Time Points) Infection->Sampling No_Infection->Sampling Extraction Metabolite Extraction Sampling->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for quantifying c-tri-AMP levels.

References

A Researcher's Guide to Validating Knockout Models for Cyclic tri-AMP Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating knockout (KO) models in the context of Cyclic tri-AMP (c-tri-AMP) research. While our understanding of c-tri-AMP signaling is rapidly evolving, particularly its well-established role in prokaryotic antiviral defense, robust validation of genetic tools is paramount for reproducible and reliable findings. This document outlines key experimental protocols, presents data in a comparative format, and offers alternative approaches to studying c-tri-AMP function.

Comparative Analysis of Knockout Validation Methodologies

A multi-tiered approach to knockout validation, encompassing genomic, transcriptomic, and proteomic levels, is essential to confirm the successful ablation of a target gene. The following table summarizes the expected outcomes for a hypothetical knockout of a c-tri-AMP synthase (e.g., a Cas10 homolog) or an effector protein (e.g., a Csm6 ribonuclease homolog).

Validation Level Technique Objective Expected Result in Knockout Model Alternative Model (RNAi) Outcome
Genomic PCR & Agarose (B213101) Gel ElectrophoresisConfirm deletion or insertion at the DNA level.Altered size of the PCR product compared to wild-type.No change in PCR product size.
Sanger SequencingVerify the specific mutation (e.g., frameshift).Presence of the intended genetic modification.Wild-type DNA sequence.
Transcriptomic Quantitative RT-PCR (qRT-PCR)Measure the abundance of target gene mRNA.Significant reduction or absence of target mRNA.[1]Significant reduction of target mRNA.[1]
Proteomic Western BlotDetect the presence or absence of the target protein.Absence of the protein band at the expected molecular weight.[2]Reduced intensity of the protein band.
Functional c-tri-AMP QuantificationMeasure the intracellular concentration of c-tri-AMP (for synthase KO).Significant reduction or absence of c-tri-AMP.Reduced levels of c-tri-AMP.
Ribonuclease Activity AssayAssess the activity of c-tri-AMP-dependent ribonucleases (for effector KO).Abolished ribonuclease activity upon c-tri-AMP stimulation.Reduced ribonuclease activity.
Phenotypic AssayObserve a biological outcome linked to c-tri-AMP signaling (e.g., viral defense).Altered phenotype (e.g., increased susceptibility to viral infection).Intermediate or less pronounced phenotypic change.[3]

Experimental Protocols

I. Genomic DNA Verification via PCR

Objective: To confirm the intended genetic modification at the DNA level.

Methodology:

  • Genomic DNA Isolation: Extract genomic DNA from both the wild-type and putative knockout cells using a commercial DNA extraction kit.

  • Primer Design: Design PCR primers that flank the targeted region of the gene of interest. For a deletion, primers can be designed to span the deleted sequence, resulting in a smaller amplicon in the KO model.

  • PCR Amplification: Perform PCR using the designed primers and the isolated genomic DNA from both wild-type and knockout samples.

  • Agarose Gel Electrophoresis: Separate the PCR products on an agarose gel to visualize the size difference between the wild-type and knockout amplicons.

II. mRNA Expression Analysis via Quantitative RT-PCR (qRT-PCR)

Objective: To quantify the levels of the target gene's mRNA transcripts.

Methodology:

  • Total RNA Extraction: Isolate total RNA from wild-type and knockout cells.

  • cDNA Synthesis: Convert the extracted RNA to complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR: Perform quantitative PCR with primers specific for the target gene and a housekeeping gene for normalization (e.g., 16S rRNA for bacteria, GAPDH for mammalian cells).

  • Data Analysis: Calculate the relative expression of the target gene's mRNA using the ΔΔCt method.

III. Protein Expression Analysis via Western Blot

Objective: To confirm the absence of the target protein.

Methodology:

  • Protein Extraction: Lyse wild-type and knockout cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

IV. Functional Validation: Quantification of Intracellular c-tri-AMP

Objective: To measure the functional consequence of a c-tri-AMP synthase knockout.

Methodology:

  • Sample Preparation: Lyse cells and extract small molecules.

  • Quantification: Utilize techniques such as High-Performance Liquid Chromatography (HPLC) or specialized fluorescence-based assays to separate and quantify intracellular c-tri-AMP levels.[4][5] Compare the levels in knockout cells to wild-type cells under basal and stimulated conditions.

Visualizing c-tri-AMP Signaling and Experimental Workflows

Prokaryotic c-tri-AMP Signaling Pathway

The following diagram illustrates the known c-tri-AMP signaling pathway in prokaryotic Type III CRISPR-Cas systems.[6][7] It is important to note that a corresponding signaling pathway for c-tri-AMP has not yet been established in eukaryotes.

prokaryotic_c_tri_AMP_pathway cluster_stimulus Stimulus cluster_synthesis c-tri-AMP Synthesis cluster_effector Effector Function Invading RNA Invading RNA Cas10 Cas10 Invading RNA->Cas10 binds & activates c-tri-AMP c-tri-AMP Cas10->c-tri-AMP synthesizes ATP ATP ATP->Cas10 substrate Csm6_Ribonuclease Csm6_Ribonuclease c-tri-AMP->Csm6_Ribonuclease binds & activates RNA_Degradation RNA_Degradation Csm6_Ribonuclease->RNA_Degradation catalyzes Antiviral_Defense Antiviral_Defense RNA_Degradation->Antiviral_Defense leads to knockout_validation_workflow Start Start Generate Putative KO Generate Putative KO Start->Generate Putative KO Genomic Validation Genomic Validation Generate Putative KO->Genomic Validation PCR & Sequencing Transcriptomic Validation Transcriptomic Validation Genomic Validation->Transcriptomic Validation qRT-PCR Troubleshoot Troubleshoot Genomic Validation->Troubleshoot Incorrect Genotype Proteomic Validation Proteomic Validation Transcriptomic Validation->Proteomic Validation Western Blot Transcriptomic Validation->Troubleshoot mRNA Present Functional Validation Functional Validation Proteomic Validation->Functional Validation Phenotypic Assays Proteomic Validation->Troubleshoot Protein Present Validated KO Model Validated KO Model Functional Validation->Validated KO Model Successful Validation Functional Validation->Troubleshoot No Phenotype Troubleshoot->Generate Putative KO Re-evaluate Strategy

References

A Comparative Guide to the In Vitro and In Vivo Effects of Cyclic tri-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricacies of bacterial defense mechanisms, understanding the nuanced roles of signaling molecules is paramount. This guide provides a detailed comparison of the in vitro and in vivo effects of Cyclic tri-AMP (c-tri-AMP), a key player in the Type III CRISPR-Cas immune response. While often overshadowed by its more potent counterparts, a thorough analysis of c-tri-AMP's behavior in controlled laboratory settings versus within a living organism reveals crucial insights into the regulation and specificity of this ancient antiviral pathway.

The Dichotomy of this compound: A Potent Product, A Selective Activator

This compound (also known as cA3) is a cyclic oligoadenylate (B1213165) (cOA) synthesized by the Cas10 subunit of the Type III CRISPR-Cas complex upon recognition of foreign RNA.[1] This event serves as a molecular alarm, triggering a cascade of defensive actions. However, the story of c-tri-AMP is one of remarkable specificity. While it is a primary product of Cas10 in some bacteria, such as Streptococcus thermophilus, it is not the universal activator of the downstream ribonuclease Csm6, which is responsible for degrading invader RNA.[2] This distinction between production and activation is a central theme in understanding the comparative effects of c-tri-AMP.

Quantitative Comparison of Cyclic Oligoadenylate Activity

The following tables summarize the quantitative data on the production of various cyclic oligoadenylates by Cas10 and their efficacy in activating Csm6 ribonucleases in vitro.

Table 1: In Vitro Synthesis of Cyclic Oligoadenylates by Cas10

Organism/SystemPredominant cOA Species ProducedOther cOA Species DetectedReference
Streptococcus thermophilusc-tri-AMP (cA3)cA4, cA5, cA6 (minor)[2]
Sulfolobus solfataricuscyclic tetra-AMP (cA4)cA3, cA5, cA6 (minor)[3]
Enterococcus italicuscyclic hexa-AMP (cA6)-[2]
Actinomyces procapraecyclic penta-AMP (cA5)-[4]

Table 2: In Vitro Activation of Csm6 Ribonuclease by Cyclic Oligoadenylates

Csm6 OrthologActivating cOAEC50 (nM)Non-activating/Weakly Activating cOAReference
Streptococcus thermophilus Csm6'cA6~1.0cA3, cA4[5]
Thermus thermophilus Csm6cA4~10c-di-AMP (weak activation)[6][7]
Enterococcus italicus Csm6cA6~10-[8]
Actinomyces procaprae Csm6cA50.09cA4 (no activation), cA6 (EC50 = 103.3 nM)[4]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental setups discussed, the following diagrams are provided in the DOT language for Graphviz.

Type_III_CRISPR_Cas_Signaling_Pathway cluster_cas_complex Type III CRISPR-Cas Complex Cas10 Cas10 cOA Cyclic Oligoadenylates (e.g., c-tri-AMP, cA4, cA6) Cas10->cOA Synthesizes from crRNA crRNA other_cas Other Cas proteins target_RNA Invader RNA target_RNA->Cas10 Binding ATP ATP ATP->Cas10 Csm6_inactive Inactive Csm6 cOA->Csm6_inactive Allosteric Activation (size-specific) Csm6_active Active Csm6 (Ribonuclease) Csm6_inactive->Csm6_active RNA_degradation RNA Degradation Csm6_active->RNA_degradation Catalyzes cellular_response Cellular Response (Growth Arrest/Death) RNA_degradation->cellular_response Leads to

Caption: Type III CRISPR-Cas signaling pathway.

In_Vitro_Csm6_Activation_Assay start Start prepare_reaction Prepare Reaction Mix: - Purified Csm6 protein - Fluorescent RNA substrate - Buffer start->prepare_reaction add_activator Add Cyclic Oligoadenylate (e.g., c-tri-AMP, cA6) prepare_reaction->add_activator incubate Incubate at Optimal Temperature add_activator->incubate measure_fluorescence Measure Fluorescence Over Time incubate->measure_fluorescence analyze_data Analyze Data: - Calculate initial reaction rates - Determine EC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: In vitro Csm6 activation assay workflow.

Experimental Protocols

In Vitro Synthesis of Cyclic Oligoadenylates by Cas10
  • Objective: To produce cyclic oligoadenylates using a purified Type III CRISPR-Cas complex.

  • Materials: Purified Cas10-Csm complex, target RNA with a 3' flanking region, ATP (including α-³²P-ATP for radiolabeling), reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂).[9]

  • Procedure:

    • Assemble the reaction by combining the Cas10-Csm complex with the target RNA in the reaction buffer.

    • Initiate the reaction by adding ATP (and α-³²P-ATP).

    • Incubate the reaction at the optimal temperature for the specific Cas10 enzyme (e.g., 37°C or higher for thermophilic organisms).

    • Stop the reaction at various time points by adding EDTA and heating.

    • Analyze the products using denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography to visualize the synthesized cOAs.[9]

In Vitro Csm6 Ribonuclease Activity Assay
  • Objective: To quantify the activation of Csm6 by different cyclic oligoadenylates.

  • Materials: Purified Csm6 protein, a fluorescently labeled RNA substrate (e.g., RNaseAlert™), various concentrations of cyclic oligoadenylates (c-tri-AMP, cA4, cA6, etc.), assay buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM DTT, 1 mM EDTA).[5]

  • Procedure:

    • In a multi-well plate, prepare reactions containing the Csm6 protein and the fluorescent RNA substrate in the assay buffer.

    • Add serial dilutions of the cyclic oligoadenylate activators to the wells.

    • Incubate the plate at the optimal temperature for Csm6 activity (e.g., 45°C).[5]

    • Measure the fluorescence intensity over time using a plate reader. Cleavage of the RNA substrate separates a fluorophore and a quencher, leading to an increase in fluorescence.[10]

    • Calculate the initial reaction rates from the fluorescence data and plot them against the concentration of the activator to determine the EC50 value.

In Vivo Analysis of Type III CRISPR-Cas Activity
  • Objective: To assess the biological consequences of cOA signaling in living bacteria.

  • Materials: Bacterial strains with and without a functional Type III CRISPR-Cas system, bacteriophages or plasmids with target sequences, culture media, reagents for monitoring cell viability (e.g., propidium (B1200493) iodide).[11]

  • Procedure:

    • Grow bacterial cultures to a specific optical density.

    • Infect the cultures with a bacteriophage or introduce a target plasmid at a known multiplicity of infection (MOI).

    • Monitor bacterial growth over time by measuring the optical density (OD600). A decrease or stabilization of OD600 in the strain with the active CRISPR system compared to the control indicates a defensive response.[8]

    • To assess membrane integrity, stain cells with propidium iodide and analyze by flow cytometry. An increase in stained cells indicates membrane damage, a potential consequence of Csm6 activation.[11]

    • For direct detection of cOA production, cell lysates can be collected at different time points post-infection and analyzed by mass spectrometry.[11]

In Vitro vs. In Vivo: A Tale of Two Environments

The comparison between the in vitro and in vivo effects of this compound and other cOAs reveals a sophisticated regulatory system.

In Vitro studies provide a controlled environment to dissect the molecular mechanisms of cOA synthesis and Csm6 activation. These experiments have been instrumental in demonstrating the high degree of specificity of Csm6 for its cognate cOA activator. For example, while Cas10 from S. thermophilus readily produces c-tri-AMP, in vitro assays show that its Csm6 is only potently activated by cA6.[5] This highlights that the mere presence of a cOA species does not guarantee a biological response.

In Vivo , the context is far more complex. During a viral infection, the Type III CRISPR-Cas system is in a race against time. The production of cOAs, including c-tri-AMP, is a rapid response to the presence of foreign RNA.[12] The downstream effects, such as the degradation of both viral and host RNAs by activated Csm6, can lead to a state of dormancy or even cell death.[13] This "scorched earth" defense strategy, while detrimental to the individual cell, can be beneficial for the bacterial population by preventing the spread of the virus. While direct quantification of c-tri-AMP levels in vivo remains challenging, the observed physiological outcomes, such as the loss of membrane integrity and inhibition of bacterial growth upon phage challenge, provide strong evidence for the activation of the cOA signaling pathway.[11]

A critical aspect of the in vivo environment is the presence of "off-switches" to prevent uncontrolled Csm6 activity. Ring nucleases are enzymes that specifically degrade cOAs, thereby terminating the defensive response once the threat is neutralized.[1] This regulatory layer is often absent in simplified in vitro assays, which can lead to an overestimation of the duration and intensity of the Csm6 response.

Conclusion

The study of this compound and the broader family of cyclic oligoadenylates offers a compelling example of molecular specificity in biological signaling. While in vitro experiments are invaluable for elucidating the fundamental biochemical properties of these molecules, in vivo studies are essential for understanding their true physiological role within the complex and dynamic environment of a living cell. For researchers in drug development, particularly in the context of novel antimicrobial strategies, appreciating the distinction between cOA production and effector activation, as well as the intricate regulatory networks at play, will be crucial for the successful design of targeted and effective therapies. The highly specific nature of the Csm6-cOA interaction also presents opportunities for the development of sensitive diagnostic tools.

References

Decoding the Molecular Handshake: A Structural Comparison of Cyclic tri-AMP Binding Pockets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural basis of cyclic tri-AMP recognition, featuring quantitative binding data, detailed experimental methodologies, and signaling pathway visualizations.

This compound (c-tri-AMP or cAAA), a key second messenger in bacterial defense, plays a pivotal role in the Cyclic oligonucleotide-Based Anti-phage Signaling System (CBASS). Upon bacteriophage infection, c-tri-AMP is synthesized and subsequently activates effector proteins to neutralize the viral threat, often through abortive infection. Understanding the precise molecular interactions within the c-tri-AMP binding pocket is crucial for elucidating its signaling mechanism and for the rational design of novel therapeutics. This guide provides a detailed structural comparison of c-tri-AMP binding pockets, supported by experimental data and methodologies.

Quantitative Analysis of c-tri-AMP Binding Affinity

The binding affinity of c-tri-AMP to its primary effector protein, the endonuclease NucC, has been quantified using Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) serves as a measure of the binding affinity, with lower values indicating a stronger interaction. The following table summarizes the binding affinities of E. coli NucC to c-tri-AMP and other related cyclic and linear nucleotides.

LigandProteinMethodDissociation Constant (Kd)Stoichiometry (n)Reference
This compound (c-tri-AMP/cAAA) E. coli NucCITC0.7 µM ~0.3[1][2]
Cyclic di-AMP (c-di-AMP)E. coli NucCITC2.6 µM~0.3[1][2]
Linear di-AMP (5'-pApA)E. coli NucCITC4.4 µM~0.3[1][2]
2',3' Cyclic di-AMPE. coli NucCITCNo Binding Detected-[1][2]
Adenosine Monophosphate (AMP)E. coli NucCITCNo Binding Detected-[1][2]

Structural Insights into the NucC c-tri-AMP Binding Pocket

The crystal structure of E. coli NucC in complex with c-tri-AMP reveals a unique, allosteric binding pocket that is essential for its activation. NucC exists as a homotrimer, and a single molecule of c-tri-AMP binds in a conserved, three-fold symmetric pocket located at the interface of the three monomers.[1][2]

The key interactions that stabilize the binding of c-tri-AMP within the NucC pocket are:

  • π-stacking: Each of the three adenine (B156593) bases of c-tri-AMP engages in π-stacking interactions with a Tyrosine residue (Tyr81) from each of the three NucC monomers.[2]

  • Hydrogen Bonding: The C6 amine group of each adenine base forms a hydrogen bond with the main-chain carbonyl of a Valine residue (Val227) from each monomer.[2]

  • Phosphate (B84403) Group Coordination: The phosphate backbone of the cyclic trinucleotide is coordinated by a network of hydrogen bonds involving Arginine (Arg53) and Threonine (Thr226) residues from each NucC monomer.[2]

Upon binding of c-tri-AMP, NucC undergoes a significant conformational change. A "gate loop" closes over the bound second messenger, securing it within the binding pocket.[1][2] This initial binding event promotes the assembly of two c-tri-AMP-bound NucC trimers into a homohexameric complex.[1][2][3][4][5] This hexameric assembly is the active form of the endonuclease, competent for non-specific double-stranded DNA cleavage, which ultimately leads to the degradation of the bacterial chromosome and abortive infection.[1][4][5]

Comparative Analysis with Other Cyclic Oligonucleotide Binding Pockets

While the detailed structure of a c-tri-AMP binding pocket is best characterized in NucC, comparisons can be drawn with proteins that bind the related second messenger, cyclic di-AMP (c-di-AMP). C-di-AMP binding proteins often exhibit a "U-shaped" or "V-shaped" binding mode for the dinucleotide. The interactions typically involve a combination of hydrogen bonds with the adenine bases and the phosphate backbone, as well as π-stacking interactions with aromatic residues. The trimeric nature of the NucC binding pocket, accommodating the three adenine bases of c-tri-AMP, represents a distinct structural solution for recognizing a cyclic trinucleotide.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique for the quantitative determination of binding affinities, stoichiometry, and the thermodynamic parameters of biomolecular interactions.

Methodology:

  • Sample Preparation: The protein (e.g., NucC) and the ligand (e.g., c-tri-AMP) are dialyzed against the same buffer to minimize heats of dilution. The concentrations of both the protein and the ligand are precisely determined.

  • Instrumentation: A highly sensitive isothermal titration calorimeter is used. The sample cell is filled with the protein solution, and the injection syringe is filled with the ligand solution.

  • Titration: A series of small, precise injections of the ligand are made into the sample cell while the temperature is kept constant. The heat released or absorbed upon binding is measured for each injection.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[6]

X-ray Crystallography for Structural Determination

X-ray crystallography is a technique used to determine the three-dimensional atomic structure of a protein-ligand complex.

Methodology:

  • Protein Expression and Purification: The target protein (e.g., NucC) is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity.

  • Complex Formation: The purified protein is incubated with a molar excess of the ligand (e.g., c-tri-AMP) to ensure the formation of the protein-ligand complex.

  • Crystallization: The protein-ligand complex is subjected to a wide range of crystallization screening conditions to identify conditions that yield well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which an atomic model of the protein-ligand complex is built and refined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CBASS signaling pathway and a typical experimental workflow for characterizing c-tri-AMP binding.

CBASS_Signaling_Pathway CBASS Signaling Pathway Phage_Infection Bacteriophage Infection CD_NTase_Inactive Inactive CD-NTase (e.g., CdnC/CdnD) Phage_Infection->CD_NTase_Inactive sensed by CD_NTase_Active Active CD-NTase CD_NTase_Inactive->CD_NTase_Active activates c_tri_AMP This compound (cAAA) CD_NTase_Active->c_tri_AMP synthesizes ATP ATP ATP->CD_NTase_Active substrate NucC_Trimer_Inactive Inactive NucC (Trimer) c_tri_AMP->NucC_Trimer_Inactive binds to NucC_Hexamer_Active Active NucC (Hexamer) NucC_Trimer_Inactive->NucC_Hexamer_Active activates and assembles DNA_Degradation DNA Degradation NucC_Hexamer_Active->DNA_Degradation catalyzes Abortive_Infection Abortive Infection DNA_Degradation->Abortive_Infection leads to

Caption: The CBASS signaling pathway is initiated by phage infection, leading to the synthesis of c-tri-AMP and activation of the NucC endonuclease.

Experimental_Workflow Experimental Workflow for c-tri-AMP Binding Analysis Protein_Production Protein Production (e.g., NucC) ITC Isothermal Titration Calorimetry (ITC) Protein_Production->ITC Crystallography X-ray Crystallography or Cryo-EM Protein_Production->Crystallography Functional_Assay Functional Assay (e.g., Nuclease Activity) Protein_Production->Functional_Assay Ligand_Synthesis Ligand Synthesis (c-tri-AMP) Ligand_Synthesis->ITC Ligand_Synthesis->Crystallography Ligand_Synthesis->Functional_Assay Binding_Data Quantitative Binding Data (Kd, n, ΔH, ΔS) ITC->Binding_Data Structure 3D Structure of Protein-Ligand Complex Crystallography->Structure Activity_Data Functional Characterization Functional_Assay->Activity_Data

References

Assessing the Physiological Relevance of Cyclic tri-AMP: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cyclic tri-AMP (c-tri-AMP) with other cyclic oligonucleotide second messengers, supported by experimental data and detailed methodologies. We delve into the current understanding of c-tri-AMP's physiological relevance, primarily established in prokaryotic anti-phage defense systems.

Introduction to this compound

This compound (also known as cA3 or cAAA) is a cyclic trinucleotide that has emerged as a key second messenger in bacterial innate immunity.[1][2][3] It is a central component of the Cyclic oligonucleotide-Based Anti-phage Signaling System (CBASS), a widespread defense mechanism bacteria employ to combat viral infections.[3][4][5][6][7] Upon phage infection, a cGAS/DncV-like nucleotidyltransferase synthesizes c-tri-AMP.[1][2][3] This signaling molecule then allosterically activates an effector protein, typically a DNA endonuclease named NucC, leading to the degradation of both phage and host DNA.[1][2][3][8] This ultimately results in abortive infection, a form of programmed cell death that prevents the propagation of the virus within the bacterial population.[2][3]

Quantitative Comparison of Cyclic Oligonucleotide Signaling

The potency of a second messenger is determined by its affinity for its effector and the concentration required for activation. The following table summarizes the binding affinity of c-tri-AMP for its effector NucC and compares it with other relevant cyclic oligonucleotides.

Second MessengerEffector ProteinBinding Affinity (Kd)Organism/System
This compound (c-tri-AMP/cAAA) NucC 0.7 µM E. coli (CBASS)
Cyclic di-AMP (c-di-AMP)NucC2.6 µME. coli (in vitro)
2'3'-cGAMPSTING3.79 nM - 9.23 nMHuman
3'3'-cGAMPSTINGLower affinity than 2'3'-cGAMPHuman

Table 1: Comparison of binding affinities of cyclic oligonucleotides to their respective effector proteins.[2]

The data indicates that NucC has a significantly higher affinity for c-tri-AMP compared to c-di-AMP, highlighting the specificity of this signaling pathway.[2] When compared to the mammalian cGAS-STING pathway, the affinity of c-tri-AMP for NucC is in the micromolar range, whereas the affinity of 2'3'-cGAMP for STING is in the nanomolar range, suggesting a much tighter interaction in the eukaryotic system.

Signaling Pathways: c-tri-AMP in CBASS

The signaling cascade initiated by c-tri-AMP in the CBASS system is a direct and potent defense mechanism. Upon phage infection, a sensor protein (in some systems, a HORMA domain protein) detects a phage component and activates a cGAS/DncV-like nucleotidyltransferase.[4] This enzyme then synthesizes c-tri-AMP from ATP. The c-tri-AMP molecules act as allosteric activators of the NucC endonuclease. Binding of c-tri-AMP to a conserved allosteric pocket on the NucC trimer induces a conformational change, promoting the assembly of two trimers into a functional hexamer.[1][2] This hexameric complex is the active form of the enzyme, capable of non-specific double-stranded DNA cleavage, leading to cell death.[1][2][3]

c_tri_AMP_Signaling_Pathway cluster_infection Phage Infection cluster_synthesis c-tri-AMP Synthesis cluster_activation NucC Activation & DNA Degradation Phage_Infection Phage Infection CD_NTase cGAS/DncV-like Nucleotidyltransferase Phage_Infection->CD_NTase Activates c_tri_AMP This compound CD_NTase->c_tri_AMP Synthesizes ATP ATP ATP->CD_NTase Substrate NucC_Trimer NucC (Trimer) Inactive c_tri_AMP->NucC_Trimer Binds and Activates NucC_Hexamer NucC (Hexamer) Active NucC_Trimer->NucC_Hexamer Hexamerization DNA_Degradation DNA Degradation NucC_Hexamer->DNA_Degradation Abortive_Infection Abortive Infection DNA_Degradation->Abortive_Infection

c-tri-AMP signaling pathway in the CBASS system.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of c-tri-AMP from bacterial cells.

1. Extraction of Cyclic Nucleotides:

  • Cell Lysis: Bacterial cell pellets are resuspended in an ice-cold extraction solvent, typically a mixture of acetonitrile (B52724), methanol, and water (e.g., 40:40:20 v/v/v).

  • Homogenization: Cells are lysed by bead beating or sonication to ensure complete disruption and release of intracellular metabolites.

  • Protein Precipitation: The lysate is incubated at a low temperature (e.g., -20°C) to precipitate proteins.

  • Centrifugation: The sample is centrifuged at high speed to pellet cell debris and precipitated proteins.

  • Supernatant Collection: The supernatant containing the cyclic nucleotides is carefully collected.

2. Sample Preparation:

  • Drying: The supernatant is dried under vacuum.

  • Reconstitution: The dried extract is reconstituted in a suitable buffer for LC-MS/MS analysis, such as 5% acetonitrile with 0.1% formic acid.

3. LC-MS/MS Analysis:

  • Chromatography: The reconstituted sample is injected onto a reverse-phase C18 column. A gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid) is used to separate the cyclic nucleotides.

  • Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer operating in positive ion mode.

  • Detection: c-tri-AMP is identified and quantified using multiple reaction monitoring (MRM) based on its specific precursor and product ion transitions.

LC_MS_Workflow Start Bacterial Cell Pellet Extraction Extraction with Acetonitrile/Methanol/Water Start->Extraction Lysis Cell Lysis (Bead Beating/Sonication) Extraction->Lysis Precipitation Protein Precipitation (-20°C) Lysis->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Under Vacuum Supernatant->Drying Reconstitution Reconstitute in LC-MS Buffer Drying->Reconstitution LC_MS LC-MS/MS Analysis (C18 column, MRM) Reconstitution->LC_MS Quantification Quantification of c-tri-AMP LC_MS->Quantification

Workflow for c-tri-AMP quantification.
In Vitro NucC Activation Assay

This assay is designed to measure the endonuclease activity of NucC in the presence of c-tri-AMP.

1. Expression and Purification of NucC:

  • The gene encoding NucC is cloned into an expression vector with a purification tag (e.g., His-tag).

  • The protein is expressed in a suitable host, such as E. coli.

  • NucC is purified from the cell lysate using affinity chromatography.

2. Nuclease Activity Assay:

  • Reaction Mixture: A reaction mixture is prepared containing purified NucC, a DNA substrate (e.g., plasmid DNA), and a reaction buffer (containing Mg2+ as a cofactor).

  • Activation: The reaction is initiated by adding varying concentrations of c-tri-AMP. A control reaction without c-tri-AMP is also included.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

  • Analysis: The reaction is stopped, and the DNA is analyzed by agarose (B213101) gel electrophoresis. The degradation of the DNA substrate indicates NucC activity.

  • Quantification: The extent of DNA degradation can be quantified by densitometry to determine the EC50 of c-tri-AMP for NucC activation.

NucC_Activation_Assay cluster_protein NucC Preparation cluster_assay Nuclease Assay Expression NucC Expression (E. coli) Purification Affinity Chromatography Purification Expression->Purification Reaction_Setup Setup Reaction: - Purified NucC - Plasmid DNA - Reaction Buffer Activation Add c-tri-AMP (Varying Concentrations) Reaction_Setup->Activation Incubation Incubate at 37°C Activation->Incubation Analysis Agarose Gel Electrophoresis Incubation->Analysis Quantification Quantify DNA Degradation (Determine EC50) Analysis->Quantification

Workflow for the in vitro NucC activation assay.

Physiological Relevance in Eukaryotes: An Uncharted Territory

While the role of c-tri-AMP in prokaryotic immunity is well-established, its physiological relevance in eukaryotes, particularly in mammalian cells, remains largely unknown. Current research has not identified a dedicated synthase for c-tri-AMP or a specific eukaryotic effector protein analogous to NucC. Although other cyclic oligonucleotides, such as cGAMP and c-di-AMP, are recognized by the eukaryotic innate immune system through the STING pathway, there is no evidence to date suggesting that c-tri-AMP plays a significant signaling role in mammalian cells.[9][10] Further research is required to explore the possibility of c-tri-AMP signaling in eukaryotes.

Conclusion

This compound is a crucial second messenger in the bacterial CBASS anti-phage defense system, acting as a specific and potent activator of the NucC endonuclease. Quantitative data clearly distinguishes its binding affinity for NucC from that of other cyclic dinucleotides. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate this and other cyclic oligonucleotide signaling pathways. While the physiological relevance of c-tri-AMP in prokaryotes is clear, its potential role in eukaryotic biology is an open and intriguing area for future investigation.

References

Independent Verification of Published Cyclic tri-AMP Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cyclic tri-AMP (c-tri-AMP) and other cyclic oligonucleotide second messengers, supported by experimental data from peer-reviewed literature. It is designed to assist researchers in the independent verification of published findings and to provide a comprehensive overview of the current landscape of these critical signaling molecules.

Overview of Cyclic Oligoadenylate (B1213165) (cOA) Signaling

This compound (c-tri-AMP), a member of the cyclic oligoadenylate (cOA) family, is a key second messenger in prokaryotic defense systems.[1] These molecules are synthesized by the Cas10 subunit of Type III CRISPR-Cas complexes upon recognition of foreign RNA.[2][3] The synthesized cOA then acts as an allosteric activator for ancillary effector proteins, most notably the Csm6 family of ribonucleases.[2][3] Activation of Csm6 leads to the non-specific degradation of RNA, a crucial step in anti-phage defense.[2][4]

Interestingly, the size of the cOA molecule produced varies between different bacterial species. For instance, Streptococcus thermophilus predominantly produces c-tri-AMP (cA3) and cyclic hexa-AMP (cA6), while other organisms synthesize cyclic tetra-AMP (cA4).[5][6] This diversity in cOA signaling molecules and their specific Csm6 targets highlights the importance of comparative studies to understand the nuances of these defense pathways.

Other important cyclic nucleotide second messengers in bacteria include cyclic di-AMP (c-di-AMP), cyclic di-GMP (c-di-GMP), and cyclic GMP-AMP (cGAMP).[7][8][9][10][11] These molecules are involved in a wide range of cellular processes, from biofilm formation and motility to osmoregulation and virulence.[7][9][10][11] While c-tri-AMP's role is primarily in antiviral defense, understanding the broader context of cyclic nucleotide signaling is crucial for comprehensive research in this field.

Comparative Analysis of Csm6 Activation

The activation of Csm6 ribonucleases by their cognate cOA molecules is a critical step in the Type III CRISPR-Cas defense pathway. The efficiency of this activation can be quantified by determining the half-maximal effective concentration (EC50), which represents the concentration of the cOA required to achieve 50% of the maximum enzyme activity.

While a single comprehensive study directly comparing the EC50 values of c-tri-AMP, c-tetra-AMP, and c-hexa-AMP on their respective Csm6 targets is not yet available in the published literature, data from individual studies can be compiled to provide a comparative overview.

Cyclic Oligoadenylate (cOA)Target ProteinOrganism of OriginReported EC50 (or activating concentration)Reference
This compound (cA3) NucCEscherichia coliActivates dsDNA degradation[12]
Cyclic tetra-AMP (cA4) Csm6Thermus thermophilusAllosterically activates RNase activity[2]
Cyclic hexa-AMP (cA6) Csm6'Streptococcus thermophilusSpecific activation observed[6]

Note: The table above is a summary of available data. Direct comparison of EC50 values should be done with caution as experimental conditions can vary between studies.

Signaling Pathways and Experimental Workflows

Type III CRISPR-Cas cOA Signaling Pathway

The following diagram illustrates the signaling cascade from the detection of foreign RNA to the activation of the Csm6 ribonuclease by cyclic oligoadenylates.

Type_III_CRISPR_cOA_Pathway cluster_cas_complex Type III CRISPR-Cas Complex Cas_Complex Cas10-crRNA Complex cOA Cyclic Oligoadenylate (e.g., c-tri-AMP) Cas_Complex->cOA Synthesis Foreign_RNA Foreign RNA Foreign_RNA->Cas_Complex Binding ATP ATP ATP->Cas_Complex Csm6_inactive Inactive Csm6 (Dimer) cOA->Csm6_inactive Allosteric Activation Csm6_active Active Csm6 (Dimer) Csm6_inactive->Csm6_active RNA_degradation RNA Degradation Csm6_active->RNA_degradation Catalysis

Type III CRISPR-Cas cOA signaling pathway.
General Workflow for Csm6 Activity Assay

This diagram outlines a typical experimental workflow to quantify the activation of Csm6 by a specific cyclic oligoadenylate.

Csm6_Activity_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified Csm6 - cOA (e.g., c-tri-AMP) - Fluorogenic RNA substrate - Assay Buffer start->prepare_reagents reaction_setup Set up reaction mixtures in a microplate prepare_reagents->reaction_setup incubation Incubate at optimal temperature reaction_setup->incubation measurement Measure fluorescence over time incubation->measurement data_analysis Data Analysis: - Calculate initial reaction rates - Plot rates vs. cOA concentration - Determine EC50 measurement->data_analysis end End data_analysis->end

General workflow for a Csm6 activity assay.

Experimental Protocols

Synthesis and Purification of Cyclic Oligoadenylates

The chemical synthesis of cyclic oligonucleotides can be complex. An alternative and often more efficient method is the enzymatic synthesis followed by purification.

Enzymatic Synthesis of 2',3'-cGAMP (as an example protocol that can be adapted):

  • Expression and Purification of cGAS: Express a recombinant cyclic GMP-AMP synthase (cGAS) enzyme, for example, from murine origin, in E. coli. Purify the enzyme using standard chromatography techniques.

  • Enzymatic Reaction: Incubate the purified cGAS with its allosteric activator, double-stranded DNA (dsDNA), and the substrates ATP and GTP in a suitable buffer (e.g., HEPES).[13]

  • Purification of cGAMP:

    • Remove the enzyme and dsDNA, for instance, through heat inactivation and centrifugation.

    • The resulting supernatant containing cGAMP can be purified using anion exchange chromatography.[14][15]

    • Monitor the fractions for the presence of cGAMP using HPLC with UV detection (at 256 nm).[13][15]

    • Pool the cGAMP-containing fractions and concentrate them.

    • Verify the purity and identity of the final product using mass spectrometry.

Note: This protocol for cGAMP can be conceptually adapted for the synthesis of c-tri-AMP by using the appropriate cyclase (Cas10) and substrate (ATP).

Csm6 Ribonuclease Activity Assay

This protocol describes a common method to measure the activation of Csm6 by a cyclic oligoadenylate using a fluorogenic substrate.[2][6]

  • Reagents:

    • Purified Csm6 protein.

    • Cognate cyclic oligoadenylate (e.g., c-tri-AMP, cA4, or cA6) at various concentrations.

    • A commercially available fluorogenic RNA substrate (e.g., RNaseAlert™).

    • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.5).

  • Procedure:

    • Prepare a series of dilutions of the cyclic oligoadenylate in the assay buffer.

    • In a 96-well microplate, add the Csm6 protein to each well at a final concentration of 1 µM (dimer).[6]

    • Add the different concentrations of the cyclic oligoadenylate to the wells.

    • Initiate the reaction by adding the fluorogenic RNA substrate to each well.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the optimal temperature.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • For each concentration of the cyclic oligoadenylate, calculate the initial rate of the reaction from the linear phase of the fluorescence increase over time.

    • Plot the initial reaction rates against the corresponding concentrations of the cyclic oligoadenylate.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic regression) to determine the EC50 value.

Affinity-Based Assays for Protein-Ligand Interaction

To determine the binding affinity between a cyclic nucleotide and its target protein, several biophysical techniques can be employed.

Surface Plasmon Resonance (SPR):

  • Immobilization: Covalently immobilize the target protein (e.g., Csm6 or a c-di-AMP receptor) onto a sensor chip.

  • Binding: Flow different concentrations of the cyclic nucleotide (analyte) over the sensor surface.

  • Detection: Monitor the change in the refractive index near the sensor surface, which is proportional to the amount of analyte bound to the immobilized protein.

  • Analysis: From the binding and dissociation kinetics, determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

Differential Radial Capillary Action of Ligand Assay (DRaCALA):

This is a rapid and simple method to detect ligand binding.[16]

  • Reaction: Incubate the target protein with a radiolabeled version of the cyclic nucleotide.

  • Spotting: Spot a small volume of the reaction mixture onto a nitrocellulose membrane.

  • Separation: The unbound radiolabeled ligand will diffuse radially through the membrane via capillary action, while the protein-ligand complex will remain bound at the center of the spot.

  • Detection: Visualize the distribution of radioactivity using a phosphorimager. A higher concentration of radioactivity at the center of the spot indicates a stronger interaction.

By applying these standardized protocols and comparative analyses, researchers can independently verify published data and contribute to a more robust understanding of the diverse and critical roles of cyclic oligonucleotide second messengers in biological systems.

References

Safety Operating Guide

Navigating the Disposal of Cyclic tri-AMP in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. While specific disposal guidelines for cyclic tri-AMP (c-tri-AMP) are not explicitly detailed in current public safety documents, a conservative approach aligned with general protocols for handling nucleic acids and biohazardous materials is recommended. This ensures a high standard of safety and compliance.

Safety and Handling Precautions

Given that the in vivo properties of c-tri-AMP are not fully characterized, it is prudent to handle it as a potentially hazardous substance.[1] All interactions with c-tri-AMP should be conducted by trained personnel.[1]

Precaution CategoryGuidelineRationale
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.To prevent skin and eye contact.
Handling Avoid inhalation of the substance in its powdered form. Prevent contact with skin and eyes.[2]To minimize potential exposure to a compound with uncharacterized in vivo effects.
Storage Store in a freezer for long-term stability, preferably in a lyophilized form.[1]To maintain the integrity and stability of the compound.
Spills Clean and disinfect work surfaces daily after handling.[3] In case of a spill, attend to it immediately to minimize exposure and cross-contamination.[3]To maintain a clean and safe working environment and prevent unintended exposure.

Recommended Disposal Protocol for this compound

In the absence of specific mandates for c-tri-AMP, it should be treated as a synthetic nucleic acid molecule and disposed of following the more stringent guidelines for biohazardous waste. This precautionary measure mitigates potential risks.

Step-by-Step Disposal Procedure:
  • Decontamination of Liquid Waste:

    • All liquid waste containing c-tri-AMP should be decontaminated before disposal.[4][5]

    • A common and effective method is to add fresh bleach to the liquid to achieve a final concentration of 10%.[5]

    • Allow the solution to sit for a minimum of 30 minutes to ensure complete decontamination.[5]

    • After decontamination, the liquid may be permissible for sink disposal, but it is imperative to consult and adhere to local and institutional regulations.[5]

  • Management of Solid Waste:

    • Solid waste contaminated with c-tri-AMP, such as pipette tips, tubes, and gloves, should be segregated as biohazardous waste.[3][4]

    • Collect these materials in a designated, leak-proof container lined with a biohazard bag and marked with the universal biohazard symbol.[3][4]

    • The container lid should remain closed when not in active use.[3]

  • Final Disposal of Solid Waste Containers:

    • Once the biohazardous waste container is full (approximately two-thirds capacity), securely close and seal the bag.[6]

    • The sealed container must then be treated to eliminate any potential biohazard. The preferred method for this is steam sterilization via autoclaving.[4]

    • Alternatively, the waste can be picked up by a certified hazardous waste disposal service for incineration.[7]

    • It is crucial to follow your institution's specific procedures for arranging waste pickup or autoclaving.

It is important to note that some guidelines suggest that "naked" DNA or RNA, not contained within a delivery system like a virus or liposome, can be discarded in the regular trash.[6] However, given the novel nature of c-tri-AMP, the more cautious approach of treating it as biohazardous waste is strongly advised until more specific information becomes available.

Visualizing the Disposal Workflow

The following diagram outlines the recommended decision-making and procedural flow for the safe disposal of c-tri-AMP.

cluster_waste_generation Waste Generation cluster_decontamination Decontamination & Segregation cluster_final_disposal Final Disposal Waste c-tri-AMP Waste (Liquid or Solid) LiquidWaste Liquid Waste Waste->LiquidWaste Is it liquid? SolidWaste Solid Waste (Pipette tips, tubes, etc.) Waste->SolidWaste Is it solid? Decontaminate Decontaminate with 10% Bleach (30 min contact time) LiquidWaste->Decontaminate BiohazardBag Collect in Labeled Biohazard Bag/Container SolidWaste->BiohazardBag SinkDisposal Sink Disposal (Check Local Regulations) Decontaminate->SinkDisposal Autoclave Autoclave BiohazardBag->Autoclave Incineration Incineration via Hazardous Waste Service BiohazardBag->Incineration GeneralWaste Dispose as General Waste Autoclave->GeneralWaste

Caption: Recommended disposal workflow for this compound waste.

The Role of c-tri-AMP in Bacterial Defense

This compound is a key player in the Type III CRISPR-Cas system, a prokaryotic defense mechanism against invasive genetic elements like plasmids and viruses. Understanding this pathway provides context for the compound's biological significance.

InvaderRNA Invader RNA Cas10 Cas10 Subunit of Type III Interference Complex InvaderRNA->Cas10 Recognition & Binding c_triAMP This compound (c-tri-AMP) Generated Cas10->c_triAMP Generates Csm6 Csm6 Ribonuclease c_triAMP->Csm6 Allosterically Activates Degradation Degradation of Invader RNA Transcripts Csm6->Degradation Catalyzes

Caption: Signaling pathway of the Type III CRISPR-Cas system involving c-tri-AMP.[1][8]

This pathway highlights how, upon recognizing invasive RNA, the Cas10 protein synthesizes c-tri-AMP.[1][8] This cyclic oligonucleotide then acts as a second messenger, activating the Csm6 ribonuclease, which proceeds to degrade the foreign RNA transcripts, thereby neutralizing the threat.[1][8]

References

Navigating the Frontier: A Safety and Handling Guide for Cyclic tri-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with novel signaling molecules, ensuring laboratory safety is paramount. Cyclic tri-AMP (c-triAMP), a key second messenger in prokaryotic Type III CRISPR-Cas systems, represents an exciting frontier in research.[1] However, as a compound with incompletely characterized in vivo properties, it necessitates meticulous handling and disposal protocols.[2] This guide provides essential, step-by-step safety and logistical information to build confidence and ensure a secure research environment.

Personal Protective Equipment (PPE): A Precautionary Approach

Due to the limited toxicological data available for this compound, a cautious approach to personal protection is essential. It is prudent to treat c-triAMP as a potentially hazardous substance. The following table summarizes the recommended PPE for handling this compound.

Activity Required Personal Protective Equipment Rationale
Receiving and Unpacking - Lab Coat- Nitrile or Neoprene Gloves- Safety GlassesTo prevent skin contact with any potential external contamination of the packaging.
Weighing and Solution Preparation - Lab Coat- Nitrile or Neoprene Gloves- Safety Goggles (for splash protection)- Use of a Chemical Fume Hood or Ventilated EnclosureTo avoid inhalation of aerosols or dust and to protect eyes and skin from direct contact.[3]
Experimental Use - Lab Coat- Nitrile or Neoprene Gloves- Safety Glasses or GogglesTo protect against accidental splashes and skin contact during experimental procedures.
Waste Disposal - Lab Coat- Nitrile or Neoprene Gloves- Safety GogglesTo ensure protection during the handling and sealing of waste containers.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational protocol is critical for minimizing exposure and ensuring experimental integrity.

1. Designated Work Area:

  • Conduct all work with this compound in a designated area of the laboratory.

  • This area should be clearly marked and, if possible, have restricted access.

2. Engineering Controls:

  • Always handle solid c-triAMP and prepare stock solutions within a certified chemical fume hood or a powder containment hood to prevent inhalation of the substance.[3]

3. Preparation of Solutions:

  • Before opening the container, ensure all necessary PPE is donned correctly.

  • Gently tap the vial on a hard surface to ensure all lyophilized powder is at the bottom.

  • When opening the tube, be careful to avoid any substance being lost within the cap.[2]

  • Use a properly calibrated micropipette to add the solvent.

  • To ensure the compound is fully dissolved, rinse the tube walls carefully and use a vortex or sonicator to achieve a uniform mixture.[2]

4. During the Experiment:

  • Keep containers of c-triAMP closed when not in use.

  • Avoid direct contact with the skin, eyes, and clothing.[2]

5. In Case of a Spill:

  • Alert colleagues and the laboratory supervisor immediately.

  • If safe to do so, contain the spill using appropriate absorbent materials.

  • Clean the area following your institution's established procedures for chemical spills.

  • Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Managing this compound Waste

As the hazards of this compound are not fully known, all waste containing this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Segregate all c-triAMP waste from general laboratory trash. This includes:

    • Unused or expired solid c-triAMP.

    • Solutions containing c-triAMP.

    • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves).

2. Waste Containers:

  • Use designated, leak-proof, and chemically compatible containers for c-triAMP waste.

  • Keep waste containers securely closed except when adding waste.[4]

3. Labeling:

  • Clearly label all waste containers with the words "Hazardous Waste" and the full chemical name "this compound".[4] Do not use abbreviations.

  • Include the date the waste was first added to the container.

4. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5][6]

  • Do not dispose of this compound down the drain or in the regular trash.[4]

Visualizing the Science and Safety

To further clarify the context and procedures for working with this compound, the following diagrams illustrate its biological signaling pathway and the recommended experimental workflow.

Cyclic_tri_AMP_Signaling_Pathway cluster_pathway Type III CRISPR-Cas Immunity TargetRNA Invader Target RNA InterferenceComplex Type III Interference Complex (with Cas10) TargetRNA->InterferenceComplex Recognition ctriAMP This compound (Second Messenger) InterferenceComplex->ctriAMP Synthesis ATP ATP ATP->InterferenceComplex Csm6_inactive Csm6 Ribonuclease (Inactive) ctriAMP->Csm6_inactive Allosteric Activation Csm6_active Csm6 Ribonuclease (Active) Csm6_inactive->Csm6_active RNA_Degradation Invader RNA Degradation Csm6_active->RNA_Degradation Catalysis

Caption: Signaling pathway of this compound in Type III CRISPR-Cas systems.

Handling_Workflow cluster_workflow This compound Handling Workflow Receive Receive & Unpack (Lab Coat, Gloves, Safety Glasses) Store Store in a Cool, Dry Place Receive->Store Prep Prepare Solutions in Fume Hood (Goggles, Gloves, Lab Coat) Store->Prep Experiment Conduct Experiment (Safety Glasses, Gloves, Lab Coat) Prep->Experiment Waste_Collection Collect Waste in Labeled, Sealed Container Experiment->Waste_Collection Waste_Storage Store Waste in Designated Area Waste_Collection->Waste_Storage Disposal Contact EHS for Disposal Waste_Storage->Disposal

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.